Brazilane
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H14O4 |
|---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
(6aR,11bR)-6,6a,7,11b-tetrahydroindeno[2,1-c]chromene-3,9,10-triol |
InChI |
InChI=1S/C16H14O4/c17-10-1-2-11-15(5-10)20-7-9-3-8-4-13(18)14(19)6-12(8)16(9)11/h1-2,4-6,9,16-19H,3,7H2/t9-,16-/m0/s1 |
InChI Key |
ZWERDMHQFRTYIN-FVMDXXJSSA-N |
Isomeric SMILES |
C1[C@H]2COC3=C([C@H]2C4=CC(=C(C=C41)O)O)C=CC(=C3)O |
Canonical SMILES |
C1C2COC3=C(C2C4=CC(=C(C=C41)O)O)C=CC(=C3)O |
Synonyms |
brazilane |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Structure and Properties of Brazilin (B1667509)
This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of brazilin, a naturally occurring homoisoflavonoid. Detailed experimental protocols for its isolation and analysis are provided, along with visualizations of its key signaling pathways and experimental workflows.
Chemical Identity and Structure
Brazilin is a tetracyclic homoisoflavonoid, a natural red pigment and dye obtained from the heartwood of trees belonging to the Fabaceae family, such as Paubrasilia echinata (Brazilwood) and Biancaea sappan (Sappanwood).[1][2][3] Its chemical structure is characterized by a dibenzo[b,d]pyran core. Brazilin is readily oxidized in the presence of air and light to form brazilein, its quinone derivative, which is responsible for the characteristic deep red color.[1][4][5]
Key Structural Identifiers:
-
IUPAC Name: (6aS,11bR)-7,11b-dihydro-6H-indeno[2,1-c]chromene-3,6a,9,10-tetrol[2][]
Below is a diagram representing the chemical structure of Brazilin.
Caption: 2D representation of the chemical structure of Brazilin.
Physicochemical Properties
The physicochemical properties of brazilin are summarized in the table below. It is important to note that some reported values, such as melting point and solubility, show variability across different sources, which may be attributed to the purity of the sample and the experimental conditions used for measurement.
| Property | Value | Reference(s) |
| Molecular Weight | 286.28 g/mol | [1][2] |
| Appearance | Nearly colorless solid, yellow powder, or yellow, needle-like crystals. Becomes orange/red when exposed to air and light. | [1][4][6][9] |
| Melting Point | 130 °C (decomposes) 156-157 °C 247-248 °C (crystallized from H₂O) | [4][9][10] |
| Boiling Point | 348.65 °C (estimated) | [10] |
| Solubility | Water: Soluble, though some sources report insolubility. Alcohols: Soluble in ethanol (B145695) (≥28.6 mg/mL). Organic Solvents: Soluble in ether, alkalis, DMF (30 mg/mL), and DMSO (reports range from 2 mg/mL to 52 mg/mL). PBS (pH 7.2): 10 mg/mL. | [4][11][12][13] |
| Optical Activity | [α]/D: +108.0 to +133.0° (c = 0.5 in methanol) | |
| Stability | Sensitive to air and light.[4] |
Experimental Protocols
Isolation and Purification of Brazilin
Brazilin is typically extracted from the heartwood of Caesalpinia sappan or related species. The general workflow involves extraction, concentration, and chromatographic purification.
Caption: General workflow for the extraction and purification of Brazilin.
Protocol 1: Maceration and Column Chromatography [14][15]
-
Preparation: The heartwood of C. sappan is dried and ground into a fine powder.
-
Extraction: The powdered material is macerated in 96-100% ethanol or methanol at room temperature for 24-72 hours with occasional agitation.[15][16] This process is typically repeated three times to maximize yield.
-
Concentration: The combined extracts are filtered through Whatman filter paper. The resulting filtrate is concentrated under reduced pressure using a rotary evaporator at approximately 40°C to yield a solid crude extract.[15]
-
Purification:
-
The crude extract is subjected to further separation, for example, using a serial partition with n-hexane, ethyl acetate (B1210297), and water-saturated butanol.[15]
-
The ethyl acetate fraction, which is rich in brazilin, is loaded onto a silica gel glass column.[15]
-
Elution is performed using a solvent gradient, such as chloroform:ethyl acetate (e.g., 50:50 v/v), at a consistent flow rate (e.g., 1 ml/min).[14][15]
-
Fractions are collected and analyzed by HPLC to identify those containing pure brazilin.
-
Protocol 2: One-Step Macroporous Resin Purification [17]
-
Extraction: A crude ethanol extract (CSE) is prepared from the heartwood as described above.
-
Purification: The CSE is loaded onto a macroporous resin column.
-
Elution: The column is eluted with 35% v/v ethanol. This one-step process has been shown to significantly increase the brazilin content to approximately 39.9% w/w.[17]
Structural Elucidation and Quantification
High-Performance Liquid Chromatography (HPLC) is the standard method for the quantification and purity analysis of brazilin.[16][17]
-
System: A standard HPLC system with a UV detector is used.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically employed.[18]
-
Mobile Phase: Isocratic elution with 100% methanol or gradient elution with a mixture of acetonitrile (B52724) and acidified water can be used.[18][19]
-
Detection: Brazilin is monitored at a wavelength of 280 nm.[18]
-
Quantification: A standard curve is generated using a pure brazilin standard to determine the concentration in the samples.
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) are used to confirm the molecular weight and elucidate the precise chemical structure of the isolated compound.[18][20]
Key Signaling Pathways Involving Brazilin
Brazilin exhibits a range of biological activities, including anti-inflammatory, anticancer, and vasorelaxant effects, by modulating several key signaling pathways.[21][22]
Anti-Inflammatory Pathway: NLRP3 Inflammasome Inhibition
Brazilin has been identified as a natural product inhibitor of the NLRP3 inflammasome, a key component of the innate immune response.[23] Its mechanism is twofold: it can inhibit the "priming" step and the "activation" step.
Caption: Brazilin's inhibition of the NLRP3 inflammasome pathway.
Anticancer Pathway: STING/TBK1/IRF3 Regulation in NSCLC
In non-small cell lung cancer (NSCLC), brazilin has been shown to inhibit proliferation by activating the STING (Stimulator of Interferon Genes) pathway.[24]
Caption: Brazilin's regulation of the STING pathway in NSCLC.
This guide provides foundational knowledge on brazilin for scientific and drug development applications. Further research can build upon these protocols and pathway analyses to explore its full therapeutic potential.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Brazilin | C16H14O5 | CID 73384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Brazilin - Wikipedia [en.wikipedia.org]
- 4. cameo.mfa.org [cameo.mfa.org]
- 5. researchgate.net [researchgate.net]
- 6. markherb.com [markherb.com]
- 7. chemfarms.com [chemfarms.com]
- 9. BRAZILIN | 474-07-7 [chemicalbook.com]
- 10. BRAZILIN CAS#: 474-07-7 [m.chemicalbook.com]
- 11. apexbt.com [apexbt.com]
- 12. Brazilin | Apoptosis | Autophagy | AMPK | TargetMol [targetmol.com]
- 13. caymanchem.com [caymanchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Brazilin Isolated from Caesalpina Sappan Wood Induces Intrinsic Apoptosis on A549 Cancer Cell Line by Increasing p53, caspase-9, and caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Anti-Propionibacterium acnes assay-guided purification of brazilin and preparation of brazilin rich extract from Caesalpinia sappan heartwood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. One-step isolation of sappanol and brazilin from Caesalpinia sappan and their effects on oxidative stress-induced retinal death - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Article review: Brazilin as potential anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Brazilin is a natural product inhibitor of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Brazilin Inhibits the Proliferation of Non‐Small Cell Lung Cancer by Regulating the STING/TBK1/IRF3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Brazilin: A Technical Guide to Natural Sources, Extraction, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of brazilin (B1667509), a naturally occurring red pigment with significant pharmacological potential. The document details its primary botanical sources, comprehensive extraction and purification methodologies, quantitative yields, and its modulation of key signaling pathways.
Natural Sources of Brazilin
Brazilin is a homoisoflavonoid found predominantly in the heartwood of several leguminous trees. The primary species of interest are:
-
Caesalpinia sappan L. (Sappanwood): Widely distributed in Southeast Asia, this is a major historical and current source of brazilin.[1] The heartwood is used in traditional medicine and as a source of red dye.[1]
-
Paubrasilia echinata (Lam.) Gagnon, H.C.Lima & G.P.Lewis (Brazilwood): Native to the Atlantic Forest of Brazil, this tree is the national tree of Brazil and was historically a primary source of red dye.[2] It is now an endangered species, and its trade is regulated.
-
Haematoxylum brasiletto H.Karst (Mexican Logwood): Found in Mexico, Central America, and Colombia, this tree is another significant source of brazilin.[3][4]
-
Caesalpinia violacea : A related species also known to contain brazilin.
The geographical distribution of these key botanical sources is summarized in the table below.
| Botanical Name | Common Name(s) | Geographical Distribution |
| Caesalpinia sappan L. | Sappanwood, Indian Redwood | Southeast Asia (India, Burma, Thailand, Philippines, etc.)[5] |
| Paubrasilia echinata | Brazilwood, Pernambuco | Atlantic Forest of Brazil[2] |
| Haematoxylum brasiletto H.Karst | Mexican Logwood, Palo de Brasil | Mexico, Central America, Colombia[3][4] |
| Caesalpinia violacea | --- | Central and South America |
Extraction of Brazilin
The extraction of brazilin from the heartwood of its source plants is a critical step in its isolation and purification. Various methods have been employed, each with its own efficiency and yield.
Experimental Protocols
Protocol 2.1.1: Maceration
-
Preparation of Plant Material: The heartwood of the source plant is air-dried and ground into a coarse powder.
-
Extraction: The powdered heartwood is macerated in 95% ethanol (B145695) (solid to solvent ratio of 1:4 w/v) for 24 hours at room temperature with occasional shaking. This process is repeated three times.
-
Filtration and Concentration: The combined ethanolic extracts are filtered through Whatman No. 1 filter paper. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield the crude extract.
Protocol 2.1.2: Soxhlet Extraction
-
Preparation of Plant Material: The heartwood is dried and finely powdered.
-
Extraction: A known quantity of the powdered heartwood is placed in a thimble in a Soxhlet apparatus and extracted with 95% ethanol for a specified duration (e.g., 15 hours).[6]
-
Concentration: The resulting extract is concentrated using a rotary evaporator to obtain the crude extract.
Protocol 2.1.3: Ultrasound-Assisted Extraction (UAE)
-
Preparation of Plant Material: The heartwood is dried and powdered.
-
Extraction: The powdered material is suspended in a suitable solvent (e.g., ethanol) in an extraction vessel. The vessel is then placed in an ultrasonic bath and subjected to ultrasonic waves at a specific frequency and temperature for a defined period (e.g., 30 minutes at 95°C).
-
Filtration and Concentration: The extract is filtered and concentrated as described in the maceration protocol.
Quantitative Data on Brazilin Extraction from Caesalpinia sappan
The choice of extraction method and solvent significantly impacts the yield of brazilin. The following table summarizes quantitative data from various studies on Caesalpinia sappan.
| Extraction Method | Solvent | Temperature (°C) | Duration | Brazilin Yield ( g/100g of dried heartwood) | Reference |
| Maceration | 95% Ethanol | Room Temperature | 72 hours | 4.58 mg/g (0.458%) | [7] |
| Solid-Liquid Extraction | Water-Ethanol | - | 3 hours | 5.43 mg/g (0.543%) | [7] |
| Reflux | 95% Ethanol | - | 3 cycles | - | [7] |
| NADES-UAE | Betaine-Lactic Acid | - | 30 minutes | 4.49 mg/g (0.449%) | [7] |
| TLC-Densitometry | 95% Ethanol | - | - | 1.259 ± 0.285 | [5] |
| TLC-Image Analysis | 95% Ethanol | - | - | 1.256 ± 0.266 | [5] |
| Maceration | 99% Ethanol | Room Temperature | 3 days | High | |
| Reflux | Absolute Ethanol | - | - | High | [6] |
| Ultrasonic-Assisted | - | - | 60 minutes | - | [6] |
| Water Blanching + Cabinet Drying | Water | - | - | 1.3152% |
Purification of Brazilin
Crude extracts of brazilin require further purification to isolate the compound for research and drug development purposes.
Experimental Protocol: Column Chromatography
Protocol 3.1.1: Macroporous Resin Column Chromatography
-
Preparation of Crude Extract: A crude ethanol extract of Caesalpinia sappan heartwood is obtained as described in the extraction protocols.
-
Column Preparation: A macroporous resin column is packed and equilibrated with the appropriate solvent.
-
Elution: The crude extract is loaded onto the column and eluted with a stepwise gradient of ethanol in water (e.g., 35% v/v ethanol).
-
Fraction Collection and Analysis: Fractions are collected and analyzed for the presence of brazilin using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Concentration: Fractions containing pure brazilin are pooled and concentrated to yield the purified compound. This method has been shown to increase the brazilin content to 39.9% w/w in the resulting extract.
Protocol 3.1.2: High-Performance Liquid Chromatography (HPLC) for Quantification
-
Instrumentation: A standard HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm), a pump, an autosampler, and a photodiode array detector is used.
-
Mobile Phase: A gradient of methanol (B129727) and 2.5% acetic acid in water is typically employed.
-
Detection: Brazilin is detected at a wavelength of 280 nm.
-
Standard Preparation: A stock solution of pure brazilin is prepared and serially diluted to create a calibration curve.
-
Sample Preparation: The dried extract is dissolved in the mobile phase, filtered, and injected into the HPLC system.
-
Quantification: The concentration of brazilin in the sample is determined by comparing its peak area to the calibration curve.
Signaling Pathways Modulated by Brazilin
Recent research has elucidated the involvement of brazilin in key cellular signaling pathways, highlighting its therapeutic potential.
STING/TBK1/IRF3 Pathway in Non-Small Cell Lung Cancer
Brazilin has been shown to inhibit the proliferation of non-small cell lung cancer (NSCLC) cells by activating the STING (Stimulator of Interferon Genes) pathway.
Diagram of the STING/TBK1/IRF3 Signaling Pathway
Caption: Brazilin-mediated activation of the STING pathway in NSCLC.
Experimental Protocol for Investigating STING Pathway Activation
-
Cell Culture: NSCLC cell lines (e.g., A549, H358) are cultured in appropriate media.
-
Brazilin Treatment: Cells are treated with varying concentrations of brazilin for a specified time (e.g., 24 hours).
-
Western Blot Analysis: Protein lysates are collected, and Western blotting is performed to detect the phosphorylation status of STING, TBK1, and IRF3 using specific antibodies.
-
Quantitative RT-PCR: RNA is extracted from the cells, and qRT-PCR is performed to measure the mRNA expression levels of downstream target genes such as CXCL10, CCL5, and IFN-β.
-
Flow Cytometry: Apoptosis is assessed by staining cells with Annexin V and propidium (B1200493) iodide followed by flow cytometric analysis.
IRAK4-NF-κB Pathway in Inflammation
Brazilin has demonstrated anti-inflammatory properties by inhibiting the IRAK4-NF-κB signaling pathway in macrophages.
Diagram of the IRAK4-NF-κB Signaling Pathway
Caption: Inhibition of the IRAK4-NF-κB pathway by brazilin.
Experimental Protocol for Investigating IRAK4-NF-κB Pathway Inhibition
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured.
-
LPS Stimulation and Brazilin Treatment: Cells are pre-treated with brazilin for a specific duration before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Western Blot Analysis: Cell lysates are analyzed by Western blotting to assess the protein expression levels of IRAK4, phosphorylated IKK, and phosphorylated IκB.
-
NF-κB Translocation Assay: Immunofluorescence or nuclear/cytoplasmic fractionation followed by Western blotting is used to determine the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.
-
ELISA: The production of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant is quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable product of NO, in the culture medium is measured using the Griess reagent as an indicator of iNOS activity.
Conclusion
Brazilin, derived from the heartwood of several Caesalpinia and related species, is a promising natural compound with well-documented anti-cancer and anti-inflammatory properties. This guide has provided a comprehensive overview of its natural sources, detailed protocols for its extraction and purification, and an analysis of its mechanisms of action through the modulation of the STING and NF-κB signaling pathways. Further research into the quantitative analysis of brazilin from a wider range of botanical sources and continued exploration of its therapeutic potential are warranted.
References
- 1. Brazilin from Caesalpinia sappan heartwood and its pharmacological activities: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 如何成长 Paubrasilia echinata | EarthOne [earthone.io]
- 3. Antiproliferative activity of Haematoxylum brasiletto H. Karst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. thaiscience.info [thaiscience.info]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Enigmatic Architecture of Brazilin: A Technical Guide to its Biosynthesis in Caesalpinia sappan
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brazilin (B1667509), a potent homoisoflavonoid pigment derived from the heartwood of Caesalpinia sappan, has garnered significant attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. Despite its therapeutic potential, the precise biosynthetic pathway leading to the formation of this complex molecule within the plant remains a subject of ongoing scientific investigation. This technical guide provides a comprehensive overview of the current understanding of brazilin biosynthesis, drawing upon the proposed pathway, general principles of homoisoflavonoid formation, and relevant experimental methodologies. While a complete, experimentally validated pathway is yet to be fully elucidated, this document synthesizes the available knowledge to offer a foundational resource for researchers dedicated to unraveling the molecular intricacies of this valuable natural product. We present a hypothetical biosynthetic pathway, detail pertinent experimental protocols for its investigation, and summarize the available quantitative data to facilitate future research and development in the fields of metabolic engineering and drug discovery.
Introduction
Caesalpinia sappan L., commonly known as Sappanwood, has a long history of use in traditional medicine and as a source of natural red dye. The principal bioactive constituent responsible for its therapeutic effects and vibrant color is brazilin, a complex homoisoflavonoid. The intricate chemical structure of brazilin, featuring a fused ring system, has made it a target of interest for both its medicinal applications and the challenge of its synthesis. Understanding the biosynthetic machinery that Caesalpinia sappan employs to construct brazilin is paramount for several reasons. Firstly, it can pave the way for biotechnological production of brazilin through metabolic engineering in microbial or plant systems, ensuring a sustainable and controlled supply. Secondly, a detailed knowledge of the pathway can enable the discovery and development of novel biocatalysts for green chemistry applications. This guide aims to consolidate the current, albeit incomplete, knowledge of brazilin biosynthesis and to provide a roadmap for future research in this exciting area.
The Proposed Biosynthesis Pathway of Brazilin
The biosynthesis of brazilin is believed to be a branch of the well-established flavonoid pathway. Homoisoflavonoids are characterized by an additional carbon atom in their skeleton compared to isoflavonoids. While the complete enzymatic cascade for brazilin remains to be definitively established, a proposed pathway can be constructed based on the identification of key precursors and analogous pathways in other plants.
A pivotal discovery in the elucidation of brazilin's origin is the identification of sappanchalcone (B1681444) as its proposed biosynthetic precursor[1]. This suggests that the biosynthesis diverges from the general flavonoid pathway at the chalcone (B49325) stage. The general scheme involves the cyclization of a chalcone derivative, followed by a series of enzymatic modifications to form the characteristic fused ring structure of brazilin.
The following diagram illustrates a hypothetical pathway for the biosynthesis of brazilin from L-phenylalanine, a primary precursor in the phenylpropanoid pathway.
Key Proposed Steps:
-
Phenylpropanoid Pathway: The pathway initiates with the conversion of L-phenylalanine to p-Coumaroyl-CoA through the action of Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL). This is a well-conserved pathway in plants.
-
Formation of Sappanchalcone: A chalcone synthase (CHS)-like enzyme, likely specific to homoisoflavonoid biosynthesis, catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of malonyl-CoA to form sappanchalcone.
-
Cyclization and Rearrangement: A series of enzymatic reactions, likely involving a chalcone isomerase (CHI)-like enzyme, reductases, and isomerases, would then catalyze the cyclization and rearrangement of sappanchalcone to form a pterocarpan-like intermediate.
-
Final Modifications: The final steps are proposed to involve further cyclization and hydroxylation reactions, catalyzed by specific cyclases and hydroxylases (potentially cytochrome P450 monooxygenases), to yield the final structure of brazilin.
It is important to emphasize that the enzymes and intermediates from sappanchalcone to brazilin are currently hypothetical and require experimental validation.
Quantitative Data
While quantitative data on the kinetics of the biosynthetic enzymes and the in-planta concentrations of intermediates are not yet available, significant research has been conducted on the extraction and quantification of brazilin from Caesalpinia sappan heartwood. This data is crucial for assessing the natural production levels and for developing efficient extraction protocols.
| Plant Source | Extraction Method | Solvent | Compound | Yield (% w/w of dried material) | Reference |
| Caesalpinia sappan | Maceration (72h) | 96% Ethanol | Brazilein | 3.02% | [2] |
| Caesalpinia sappan | Ethanolic Extraction | Ethanol | Brazilin | 1.26% | [2] |
| Caesalpinia sappan | Maceration | 99% Ethanol | Brazilin | - | [2] |
| Caesalpinia sappan | Soxhlet Extraction | Absolute Ethanol | Brazilin | - | [2] |
| Caesalpinia sappan | Ultrasonic-Assisted | 30% Ethanol | Brazilin | - | [2] |
| Caesalpinia sappan | Methanol Extraction | Methanol | Brazilein | 0.3% | [2] |
Experimental Protocols for Pathway Elucidation
The elucidation of the brazilin biosynthetic pathway will require a multi-pronged approach combining transcriptomics, proteomics, metabolomics, and classical biochemical techniques. Below are detailed methodologies for key experiments that would be instrumental in this endeavor.
Transcriptome Analysis for Candidate Gene Identification
Objective: To identify genes encoding the putative enzymes in the brazilin biosynthetic pathway by comparing the transcriptomes of high-brazilin-producing tissues (e.g., heartwood) with low- or non-producing tissues (e.g., leaves).
References
Brazilin: A Comprehensive Technical Guide on its Physical and Chemical Properties for Researchers and Drug Development Professionals
An In-depth Analysis of the Homoisoflavonoid from Sappanwood
Brazilin (B1667509), a naturally occurring homoisoflavonoid extracted from the heartwood of Caesalpinia sappan L. (Sappanwood) and other related species, has garnered significant attention in the scientific community for its diverse pharmacological activities.[1] This technical guide provides a detailed overview of the core physical and chemical properties of brazilin, alongside experimental protocols and an exploration of its engagement with key cellular signaling pathways. This document is intended to serve as a vital resource for researchers, scientists, and professionals involved in drug discovery and development.
Physicochemical Properties
Brazilin is a yellow, crystalline solid that is known to oxidize in the presence of air and light to form the reddish pigment, brazilein (B1663177).[2] A comprehensive summary of its key physical and chemical properties is presented in the tables below.
Identification and Structural Data
| Property | Value | Source(s) |
| IUPAC Name | (6aS,11bR)-7,11b-dihydro-6H-indeno[2,1-c]chromene-3,6a,9,10-tetrol | [3] |
| Molecular Formula | C₁₆H₁₄O₅ | [3][4] |
| Molecular Weight | 286.28 g/mol | [3][4] |
| CAS Number | 474-07-7 | [3] |
| Appearance | Yellow, needle-like crystalline solid | [2] |
Quantitative Physical and Chemical Data
| Property | Value | Conditions | Source(s) |
| Melting Point | 130 °C (decomposes) | Not Specified | [2] |
| 156-157 °C | Not Specified | [5] | |
| Solubility | |||
| Dimethyl Sulfoxide (DMSO) | ≥8.6 mg/mL | Not Specified | [6] |
| Ethanol (B145695) | ≥28.6 mg/mL | Not Specified | [6] |
| Water | Soluble | Not Specified | [2] |
| Ether | Soluble | Not Specified | [2] |
| Alkalis | Soluble | Not Specified | [2] |
| Phosphate-Buffered Saline (PBS) pH 7.2 | 0.16 mg/mL (for Brazilein) | Not Specified | [7] |
| Optical Activity | [α]/D +108.0 to +133.0° | c = 0.5 in methanol (B129727) | [8] |
| UV-Vis λmax | 280 nm | Methanol | [9] |
| 446 nm, 541 nm, 276 nm (for Brazilein) | Aqueous Solution | [10] |
Experimental Protocols
This section details the methodologies for the extraction, purification, and analysis of brazilin, providing a foundation for its experimental investigation.
Extraction and Purification of Brazilin from Caesalpinia sappan
Objective: To isolate brazilin from the heartwood of Caesalpinia sappan.
Methodology:
-
Maceration: Powdered heartwood of C. sappan is macerated with 95% ethanol. This process is repeated multiple times to ensure exhaustive extraction.[11]
-
Solvent Evaporation: The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[11]
-
Fractionation: The crude extract is then subjected to further fractionation using column chromatography. A common method involves using a macroporous resin column and eluting with a stepwise gradient of ethanol in water.[12]
-
Purification: The fractions containing brazilin are identified by thin-layer chromatography (TLC) and pooled. Further purification can be achieved by preparative high-performance liquid chromatography (HPLC) to yield highly pure brazilin.[9][12]
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the concentration of brazilin in an extract or solution.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector is suitable.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.[13]
-
Mobile Phase: A gradient or isocratic elution can be employed. A typical mobile phase consists of a mixture of methanol and an acidic aqueous solution (e.g., 2.5% acetic acid or 0.3% acetic acid in water) or acetonitrile (B52724) and an acidic aqueous solution.[10][13]
-
Flow Rate: A flow rate of 1 mL/minute is generally used.[13]
-
Detection Wavelength: Brazilin can be detected at 280 nm.[10][13]
-
Quantification: A calibration curve is constructed using standard solutions of brazilin of known concentrations. The concentration of brazilin in the sample is then determined by comparing its peak area to the calibration curve.[13]
Structural Elucidation by Spectroscopic Methods
Objective: To confirm the chemical structure of isolated brazilin.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR and ¹³C-NMR spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d₆).
-
The chemical shifts (δ) and coupling constants (J) of the protons and carbons are analyzed to elucidate the molecular structure. The obtained spectra are compared with published data for confirmation.[12]
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum of brazilin is typically recorded using the KBr pellet method.
-
Characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., O-H stretching, C-H stretching, C=C aromatic stretching, and C-O stretching) are identified and compared with reference spectra.[14]
-
-
Mass Spectrometry (MS):
-
Mass spectrometry is used to determine the molecular weight of brazilin and to study its fragmentation pattern.
-
Techniques such as High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) can be used to confirm the elemental composition.[15]
-
Signaling Pathways and Biological Activities
Brazilin exerts its biological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the mechanisms of action of brazilin in these pathways.
Inhibition of the NF-κB Signaling Pathway
Brazilin and its oxidized form, brazilein, have been shown to inhibit the pro-inflammatory NF-κB signaling pathway. This inhibition can occur at multiple levels, including the suppression of IKK activation and the disruption of RIPK1 polyubiquitination.[7] The diagram below illustrates the inhibitory effect of brazilein on the LPS-induced NF-κB pathway.
References
- 1. Article review: Brazilin as potential anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brazilin Inhibits the Proliferation of Non-Small Cell Lung Cancer by Regulating the STING/TBK1/IRF3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Unlocking the therapeutic mechanism of Caesalpinia sappan: a comprehensive review of its antioxidant and anti-cancer properties, ethnopharmacology, and phytochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brazilin Limits Inflammatory Responses through Induction of Prosurvival Autophagy in Rheumatoid Fibroblast-Like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Brazilein Impedes IKK Activation by Disrupting RIPK1 Polyubiquitination, Increasing Apoptotic Susceptibility in Cells with Constitutively Active NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. A simple high-performance liquid chromatographic method for quantitative analysis of brazilin in Caesalpinia sappan L. extracts | Warinhomhaun | Thai Journal of Pharmaceutical Sciences (TJPS) [tjps.pharm.chula.ac.th]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. phcogj.com [phcogj.com]
- 14. marknesbitt.org.uk [marknesbitt.org.uk]
- 15. researchgate.net [researchgate.net]
Unveiling the Nuances: A Technical Guide to the Structural and Functional Differences Between Brazilin and Brazilein
For Immediate Release
This technical guide provides a comprehensive analysis of the structural and functional distinctions between brazilin (B1667509) and brazilein (B1663177), two natural compounds of significant interest to researchers, scientists, and drug development professionals. This document outlines their core structural differences, details experimental methodologies for their isolation and characterization, and explores the impact of these differences on their biological activity, particularly within the NF-κB signaling pathway.
Core Structural Differences: From Benzenoid to Quinoid
Brazilin, a homoisoflavonoid extracted from the heartwood of trees belonging to the Caesalpinia genus, is the reduced and largely colorless precursor to the vibrant red pigment, brazilein. The pivotal structural difference lies in the oxidation of a secondary alcohol in brazilin to a ketone group in brazilein. This transformation converts the benzenoid structure of brazilin into the extended quinonoid system of brazilein, which is responsible for its characteristic color.
This seemingly subtle alteration has profound implications for the molecule's electronic properties and, consequently, its biological activity. The introduction of the carbonyl group and the extended conjugation in brazilein are key to its enhanced potency in various biological assays.
| Property | Brazilin | Brazilein |
| Molecular Formula | C₁₆H₁₄O₅[1][2] | C₁₆H₁₂O₅[3][4] |
| Molecular Weight | 286.28 g/mol [1][2] | 284.26 g/mol [5] |
| Key Functional Group Difference | Secondary alcohol at C12 | Ketone (carbonyl group) at C12 |
| Appearance | Yellowish, needle-like crystalline solid[6] | Brown to reddish-brown solid[5] |
| Color in Solution | Nearly colorless to pale yellow[7][8] | Red[8] |
Caption: Oxidation of Brazilin to Brazilein.
Experimental Protocols
Extraction and Isolation of Brazilin from Caesalpinia sappan Heartwood
Objective: To extract and isolate brazilin from its natural source.
Methodology:
-
Maceration:
-
Powdered heartwood of Caesalpinia sappan is macerated in 96% ethanol (B145695) for 72 hours at room temperature.
-
The resulting extract is filtered to remove solid plant material.
-
The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude extract.
-
-
Enzyme-Assisted Extraction (for enhanced yield):
-
Sappanwood powder (10 g) is extracted with 200 mL of deionized water containing fungal cellulase (B1617823) (2-6% w/v).
-
The extraction is carried out at a temperature of 45-55°C for 1-3 hours.
-
The enzyme is inactivated by heating the extract to 90°C for 15 minutes.
-
The mixture is centrifuged, and the supernatant is collected and freeze-dried.
-
-
Purification by Column Chromatography:
-
The crude extract is subjected to column chromatography on silica (B1680970) gel.
-
A typical solvent system for elution is a gradient of chloroform-methanol.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Fractions containing pure brazilin are combined and concentrated.
-
Synthesis of Brazilein from Brazilin
Objective: To convert brazilin to brazilein through oxidation.
Methodology:
-
A suspension of Caesalpinia sappan L. brazilwood (30.2 g) in methanol (B129727) (200 mL) is stirred at room temperature for 2 days.[9]
-
The mixture is occasionally agitated.[9]
-
The resulting dark red mixture is filtered.[9]
-
The solvent is removed via rotary evaporation until a small amount of methanol remains.[9]
-
The solution is left at room temperature for 3 days to allow for slow oxidation.[9]
-
The solution is then filtered, and the collected dark red crystals are washed with cold methanol to yield pure brazilein.[9]
Analytical Methods
High-Performance Liquid Chromatography (HPLC) for Quantification:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of 0.3% acetic acid in water and acetonitrile (B52724) is commonly used.
-
Detection: UV-Vis detector at 280 nm.
-
Quantification: A calibration curve is generated using a brazilin or brazilein standard.
Caption: Experimental Workflow for Brazilin and Brazilein.
Spectroscopic Data
The structural differences between brazilin and brazilein are clearly reflected in their spectroscopic data.
| Spectroscopic Data | Brazilin | Brazilein |
| ¹H NMR (ppm) | Aromatic protons typically resonate between 6.50 and 7.15 ppm. Carbinolic protons appear around 4.12 and 4.39 ppm.[2] | The disappearance of the carbinolic proton signals and shifts in the aromatic region are observed. |
| ¹³C NMR (ppm) | A characteristic signal for the carbon atom bonded to the hydroxyl group (C9) is observed around 144.6 ppm.[2] | This signal is absent, and a new signal for the carbonyl carbon (C9) appears in the downfield region (around 179 ppm).[2] |
| FTIR (cm⁻¹) | A strong band corresponding to the O-H stretching of the alcohol group is present. The absence of a strong carbonyl peak in the 1700-1750 cm⁻¹ region. | A prominent C=O stretching vibration appears around 1697 cm⁻¹, which is absent in brazilin.[2] |
Differential Impact on the NF-κB Signaling Pathway
The structural disparity between brazilin and brazilein significantly influences their interaction with biological targets. A key example is their differential activity on the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation and immune responses.
Both compounds have been shown to inhibit the NF-κB pathway; however, brazilein is a significantly more potent inhibitor .[3] Brazilin inhibits the catalytic activity of the IκB kinase (IKK) complex at high concentrations.[3] In contrast, brazilein acts further upstream by markedly suppressing the polyubiquitination of RIPK1 (Receptor-Interacting Protein Kinase 1) and its interaction with IKKβ.[3] This disruption of the IKK complex activation prevents the subsequent phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of NF-κB and the transcription of pro-inflammatory genes.
Caption: Inhibition of the NF-κB Pathway.
Conclusion
The conversion of brazilin to brazilein through oxidation represents a critical transformation that not only imparts color but also significantly enhances its biological potency. For researchers in drug development, understanding these structural and functional differences is paramount for the rational design of novel therapeutics targeting inflammatory and other disease pathways. The detailed experimental protocols provided herein offer a foundation for the consistent and reliable study of these fascinating natural products.
References
- 1. mdpi.com [mdpi.com]
- 2. marknesbitt.org.uk [marknesbitt.org.uk]
- 3. Brazilein Impedes IKK Activation by Disrupting RIPK1 Polyubiquitination, Increasing Apoptotic Susceptibility in Cells with Constitutively Active NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Open Access@KRIBB: NMR assignment of brazilein [oak.kribb.re.kr]
- 8. Brazilein from Caesalpinia sappan L. Antioxidant Inhibits Adipocyte Differentiation and Induces Apoptosis through Caspase-3 Activity and Anthelmintic Activities against Hymenolepis nana and Anisakis simplex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of brazilein type B as a key marker for the presence of brazilwood in colored historical objects - Analytical Methods (RSC Publishing) DOI:10.1039/D5AY00798D [pubs.rsc.org]
The Enduring Crimson: A Technical Guide to the Historical Use of Brazilin as a Dye
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the rich history and scientific principles behind the use of brazilin (B1667509), a vibrant red dye derived from the heartwood of trees from the Caesalpinia genus. For centuries, this natural colorant has been a cornerstone of textile dyeing, leaving an indelible mark on cultures and economies worldwide. This document provides a comprehensive overview of its historical application, chemical properties, and detailed experimental protocols for its use, tailored for a scientific audience.
Introduction: A Dye Steeped in History
Brazilin is a naturally occurring colorless compound found in the heartwood of various species of trees, most notably Brazilwood (Paubrasilia echinata) and Sappanwood (Biancaea sappan).[1][2][3] Its use as a textile dye dates back to at least the Middle Ages, and it was a highly prized commodity in the global trade of colorants.[3] The value of brazilwood was so significant that it gave its name to the country of Brazil.[4][5] The dye's popularity stemmed from the brilliant red and purplish hues it could produce, although its lightfastness was known to be a limitation.[4][6]
The coloring principle of brazilwood is not brazilin itself, but its oxidized form, brazilein (B1663177).[3] This transformation is a key step in the dyeing process, resulting in the desired vibrant colors. The final shade is highly dependent on the pH of the dye bath and the type of mordant used to fix the dye to the fabric.[4][6][7]
Physicochemical Properties of Brazilin and Brazilein
Brazilin and its oxidized counterpart, brazilein, are the key chemical compounds responsible for the dyeing properties of brazilwood. Their fundamental properties are summarized in the table below.
| Property | Brazilin | Brazilein |
| Chemical Formula | C₁₆H₁₄O₅[3][8] | C₁₆H₁₂O₅[9] |
| Molecular Weight | 286.28 g/mol [3][8] | 284.27 g/mol |
| Appearance | Colorless to yellowish crystalline solid | Dark red crystalline solid |
| Solubility | Soluble in water, ethanol, and ether[8] | Soluble in alkaline water |
| CI Name | Natural Red 24[8] | Natural Red 24 |
| CI Number | 75280[8] | 75280 |
The Chemistry of Color: From Brazilin to Brazilein
The development of the characteristic red color from brazilwood is a classic example of an oxidation reaction. The colorless brazilin molecule is oxidized to form the colored brazilein molecule. This process can occur through exposure to atmospheric oxygen, especially in an alkaline solution, or with the addition of a mild oxidizing agent.
Influence of pH on Color
The final color of textiles dyed with brazilwood is highly sensitive to the pH of the dye bath. This is due to the phenolic nature of the brazilein molecule, which can exist in different protonated or deprotonated states, each exhibiting a different color. Generally, acidic conditions produce more yellow and orange shades, while alkaline conditions yield deeper reds and purples.
| pH Range | Predominant Color |
| Acidic (< 6) | Yellow to Orange-Red[4][6][7] |
| Neutral (~7) | Red |
| Alkaline (> 8) | Purplish-Red to Deep Purple[4][6][7] |
The Role of Mordants in Brazilwood Dyeing
Mordants are essential in brazilwood dyeing to improve the fastness of the color and to modify the final shade.[2] These metal salts form a complex with the dye molecule and the fiber, effectively binding the color to the textile. The choice of mordant has a significant impact on the resulting color.
| Mordant | Chemical Formula | Typical Resulting Color |
| Alum (Potassium Aluminum Sulfate) | KAl(SO₄)₂·12H₂O | Crimson to Red[3] |
| Iron (Ferrous Sulfate) | FeSO₄·7H₂O | Mulberry, Wine, to Lavender[4][6][7] |
| Tin (Stannous Chloride) | SnCl₂ | Vibrant Red[3] |
| Copper (Copper Sulfate) | CuSO₄ | Varies, can produce deeper shades |
Colorfastness Properties
A critical aspect of any dye is its ability to retain its color when exposed to various environmental factors. Historically, brazilwood was known for its good wash fastness but poor lightfastness.[4][6] Modern testing under standardized conditions provides a more quantitative assessment.
| Fiber | Mordant | Lightfastness (ISO 105-B02) | Wash Fastness (ISO 105-C06) | Rub Fastness (ISO 105-X12) |
| Wool | Alum | 3-4 (Fair to Moderate) | 4-5 (Good to Excellent) | 4 (Good) |
| Wool | Iron | 4 (Moderate) | 4-5 (Good to Excellent) | 4-5 (Good to Excellent) |
| Cotton | Alum + Tannin | 2-3 (Poor to Fair) | 4 (Good) | 3-4 (Fair to Good) |
| Silk | Alum | 3 (Fair) | 4 (Good) | 4 (Good) |
Note: Fastness ratings are on a scale of 1 to 5, with 5 being the highest fastness. For lightfastness, a scale of 1 to 8 is used, with 8 being the highest.
Experimental Protocols
The following sections provide detailed methodologies for the extraction and application of brazilin as a textile dye.
Extraction of Brazilin from Brazilwood
This protocol describes the aqueous extraction of the dye from brazilwood chips or powder.
-
Preparation: Weigh the desired amount of brazilwood chips or powder. A typical starting ratio is 25-50% weight of fiber (WOF).[4]
-
Soaking: Place the brazilwood in a non-reactive pot (e.g., stainless steel or enamel) and cover with water. Allow to soak for at least 12 hours, or overnight. This step helps to soften the wood and begin the extraction process.
-
Heating: Gently heat the pot and bring the water to a simmer (do not boil). Maintain a gentle simmer for 1-3 hours.[4] The water will gradually take on a deep red color.
-
Cooling and Straining: Remove the pot from the heat and allow it to cool completely. For a stronger dye bath, the mixture can be left to steep for several days.[4] Strain the liquid through a fine-mesh sieve or cheesecloth to remove the wood particles. The resulting liquid is the dye bath.
Mordanting of Fibers
Proper mordanting is crucial for achieving vibrant and lasting colors. The process varies for protein (wool, silk) and cellulose (B213188) (cotton, linen) fibers.
7.2.1. Mordanting Protein Fibers (Wool and Silk)
-
Scouring: Thoroughly wash the fibers with a pH-neutral soap to remove any oils, dirt, or finishes. Rinse well.
-
Mordant Bath Preparation: For an alum mordant, dissolve 15% WOF of potassium aluminum sulfate (B86663) in hot water in a non-reactive pot.[4]
-
Mordanting Process: Add the wet, scoured fibers to the mordant bath. Ensure the fibers are fully submerged. Gently heat the bath to a simmer (around 80-90°C) and maintain this temperature for one hour.
-
Cooling and Rinsing: Allow the fibers to cool in the mordant bath. Once cool, remove the fibers, gently squeeze out the excess liquid, and rinse them in lukewarm water. The fibers are now ready for dyeing.
7.2.2. Mordanting Cellulose Fibers (Cotton and Linen)
Cellulose fibers require a tannin pretreatment for the alum mordant to bind effectively.
-
Scouring: Wash the fibers thoroughly with a scour solution (e.g., soda ash and a pH-neutral soap) to remove waxes and pectins. Rinse well.
-
Tannin Treatment: Prepare a tannin bath with 8% WOF of a tannin source (e.g., tannic acid, myrobalan) in hot water.[4] Add the wet, scoured fibers and simmer for one hour. Allow to cool in the bath.
-
Mordanting: Prepare an alum mordant bath with 15% WOF of potassium aluminum sulfate and 2% WOF of soda ash.[4] Transfer the tannin-treated fibers (without rinsing) to the alum bath and simmer for one hour.
-
Cooling and Rinsing: Let the fibers cool in the mordant bath. Remove, gently squeeze, and rinse before dyeing.
Dyeing Process
-
Dye Bath Preparation: Gently heat the extracted brazilwood dye bath. For different color effects, the pH can be adjusted at this stage. Add a small amount of acetic acid for more orange tones, or a pinch of soda ash for more purplish reds.[6][7]
-
Dyeing: Add the wet, mordanted fibers to the dye bath. Ensure they are fully submerged and can move freely.
-
Heating: Slowly raise the temperature of the dye bath to a simmer (around 80-90°C). Maintain this temperature for at least one hour, stirring gently to ensure even dyeing.
-
Cooling: Allow the fibers to cool completely in the dye bath. For deeper shades, the fibers can be left to soak overnight.
-
Rinsing and Drying: Remove the dyed fibers, gently squeeze out the excess dye, and rinse in lukewarm water until the water runs clear. Hang the fibers to dry away from direct sunlight.
Experimental Workflow
The following diagram illustrates the typical workflow for dyeing textiles with brazilwood.
Conclusion
The historical use of brazilin as a dye offers a fascinating intersection of history, chemistry, and material science. While its use has been largely supplanted by synthetic dyes, the study of brazilin and its application provides valuable insights into traditional dyeing technologies and the chemistry of natural colorants. The detailed protocols and data presented in this guide serve as a resource for researchers and scientists interested in the historical and practical aspects of this enduring crimson dye. Further research into improving the lightfastness of brazilin-based dyes could open new avenues for its application in modern, sustainable textile production.
References
- 1. researchgate.net [researchgate.net]
- 2. Brazilwood, sappanwood, brazilin and the red dye brazilein: from textile dyeing and folk medicine to biological staining and musical instruments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brazilin - Wikipedia [en.wikipedia.org]
- 4. Eastern Brazilwood — Natural Dyes [naturaldyes.ca]
- 5. Natural Dyes - Eastern Brazilwood - the MAIWA JOURNAL [maiwahandprints.blogspot.com]
- 6. walnutfarmdesigns.com [walnutfarmdesigns.com]
- 7. Dyeing with Brazilwood | Wild Colours natural dyes [wildcolours.co.uk]
- 8. Brazilin | C16H14O5 | CID 73384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Brazilein - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Core Mechanism of Action of Brazilin
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the molecular mechanisms underlying the biological activities of brazilin (B1667509), a homoisoflavonoid isolated from the heartwood of Caesalpinia sappan L. and Haematoxylum brasiletto. Traditionally used in medicine for its anti-inflammatory properties, recent research has elucidated its multifaceted mechanism of action, highlighting its potential as a therapeutic agent in oncology and inflammatory diseases.[1][2] This guide synthesizes current findings on its key signaling pathways, presents quantitative data from various studies, details common experimental protocols, and provides visual representations of its molecular interactions.
Anti-Inflammatory Mechanism of Action
Brazilin exerts significant anti-inflammatory effects by modulating key signaling cascades involved in the inflammatory response. Its primary targets include the NF-κB and MAPK pathways, as well as the NLRP3 inflammasome.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes. Brazilin has been shown to potently suppress this pathway. In lipopolysaccharide (LPS)-stimulated macrophages, brazilin treatment leads to the downregulation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[3] This upstream inhibition prevents the subsequent activation of the IκB kinase (IKK) complex, thereby inhibiting the phosphorylation and degradation of IκBα. As a result, the NF-κB p65/p50 dimer is sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of target genes like iNOS, COX-2, TNF-α, IL-1β, and IL-6.[3][4] This mechanism effectively attenuates the inflammatory response at a crucial control point.[3] In some contexts, particularly in rheumatoid arthritis fibroblast-like synoviocytes, brazilin's anti-inflammatory action is linked to the induction of autophagy, which in turn limits NF-κB mediated inflammation.[5]
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways
The MAPK signaling pathways, including c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK), are critical for translating extracellular stimuli into cellular inflammatory responses. Brazilin has been demonstrated to selectively modulate these pathways. In LPS-stimulated Raw264.7 macrophages, brazilin significantly reduces the phosphorylation of JNK in a dose-dependent manner, while the phosphorylation of p38 and ERK is not significantly altered.[3] The suppression of JNK phosphorylation contributes to the overall inhibition of the inflammatory response.[3] However, in other cell types like human keratinocytes, brazilin has been shown to inhibit the phosphorylation of ERK, JNK, and p38 simultaneously.[6]
Inhibition of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18. Brazilin has been identified as a natural product inhibitor of the NLRP3 inflammasome, targeting both its priming and activation steps.[7] It reduces the LPS-induced priming signal by decreasing the expression of NLRP3 and pro-IL-1β.[8] Furthermore, it directly inhibits the activation of the inflammasome in response to various stimuli, including those that are dependent on potassium (K+) efflux (e.g., nigericin, ATP) and those that are independent of it (e.g., imiquimod).[8] Computational modeling suggests brazilin may bind directly to a site on the NLRP3 protein that is essential for its conformational activation.[7][9]
Anti-Cancer Mechanism of Action
Brazilin exhibits promising anti-cancer properties across a range of malignancies, primarily by inducing apoptosis, causing cell cycle arrest, and modulating critical cancer-related signaling pathways.[1][2]
Induction of Apoptosis
A primary mechanism of brazilin's anti-cancer activity is the induction of programmed cell death, or apoptosis.[2]
-
Intrinsic (Mitochondrial) Pathway: In non-small cell lung cancer (NSCLC) and multiple myeloma cells, brazilin upregulates the expression of the pro-apoptotic protein Bax while downregulating anti-apoptotic proteins like Bcl-2 and Bcl-x(L).[10][11] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c. This, in turn, activates caspase-9, which subsequently activates executioner caspases like caspase-3 and caspase-7.[11][12] The activation of caspase-3 leads to the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[12]
-
p53-Dependent Apoptosis: In A549 lung cancer cells, brazilin treatment increases the expression of the p53 tumor suppressor protein.[11] Accumulated p53 can promote the transcription of Bax, thereby initiating the intrinsic apoptotic cascade.[11][13]
Cell Cycle Arrest
Brazilin can halt the proliferation of cancer cells by inducing cell cycle arrest. In multiple myeloma and NSCLC cells, treatment with brazilin causes an accumulation of cells in the G2/M phase.[10][14] This arrest is associated with the downregulation of key cell cycle proteins, including cyclin B1, cyclin D1, and cyclin-dependent kinases (CDKs), and the upregulation of cell cycle inhibitors like p21 and p27.[10][14]
Modulation of Key Signaling Pathways
-
mTOR Pathway: In colorectal cancer cells, brazilin inhibits the phosphorylation of the mammalian target of rapamycin (B549165) (mTOR), a central regulator of cell growth and proliferation.[15][16] This inhibition is associated with a decrease in the expression of heme oxygenase-1 (HO-1) and the induction of apoptosis.[15][16] Brazilin also inhibits the nuclear translocation of Nrf2, a key regulator of HO-1 expression.[15][16]
-
STING Pathway: In NSCLC cells, brazilin has been shown to activate the Stimulator of Interferon Genes (STING) pathway.[14][17] This leads to the phosphorylation of STING, TBK1, and IRF3, and the subsequent production of chemokines such as CCL5 and CXCL10, which can recruit immune cells into the tumor microenvironment.[14][17]
-
Histone Deacetylase (HDAC) Inhibition: In multiple myeloma U266 cells, brazilin acts as an inhibitor of HDACs, specifically suppressing the expression of HDAC1 and HDAC2.[10] This leads to an increase in histone H3 acetylation and contributes to cell cycle arrest and apoptosis.[10]
Quantitative Data Summary
The cytotoxic and inhibitory activities of brazilin have been quantified across various cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for its potency.
| Cell Line | Cancer Type | Assay | Duration | IC₅₀ Value | Reference |
| A549 | Non-Small Cell Lung Cancer | CCK8 | 24 h | 29.72 µM | [17] |
| CCK8 | 48 h | 9.38 µM | [17] | ||
| CCK8 | 72 h | 3.2 µM | [17] | ||
| MTT | 24 h | 43 µg/mL (~150 µM) | [11][13] | ||
| H358 | Non-Small Cell Lung Cancer | CCK8 | 24 h | 25.21 µM | [17] |
| CCK8 | 48 h | 20.89 µM | [17] | ||
| CCK8 | 72 h | 7.46 µM | [17] | ||
| MDA-MB-231 | Triple-Negative Breast Cancer | MTT | 48 h | 49.92 µM | [18] |
| MCF7 | Breast Cancer (ERα+) | MTT | 48 h | > 40 µM | [18][19] |
| 4T1 | Breast Cancer | Not Specified | Not Specified | 3.7 µM | [2][14] |
Experimental Protocols
The following are generalized protocols for key experiments frequently cited in the study of brazilin's mechanism of action.
Cell Viability and Cytotoxicity Assay (MTT/CCK8)
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Seed cells (e.g., A549, SW480, Raw264.7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 18-24 hours to allow for cell adherence.[16][20]
-
Compound Treatment: Prepare serial dilutions of brazilin in the culture medium. Remove the existing medium from the wells and replace it with 100 µL of medium containing the various concentrations of brazilin (e.g., 0, 10, 30, 50, 100 µM). Include a vehicle control (e.g., DMSO).[3][17]
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.[16][17]
-
Reagent Addition: Add 10-20 µL of MTT solution (final concentration 0.5 mg/mL) or CCK8 solution to each well. Incubate for 30 minutes to 4 hours, allowing viable cells to convert the tetrazolium salt into formazan (B1609692) crystals (MTT) or a soluble formazan dye (CCK8).[16][20]
-
Solubilization (for MTT): Carefully remove the supernatant and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[18][20]
-
Absorbance Measurement: Measure the absorbance of the wells using a microplate reader at a wavelength of 570 nm for MTT or 450 nm for CCK8.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the brazilin concentration to determine the IC₅₀ value.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample, such as signaling pathway components (p-JNK, NF-κB) or apoptosis markers (Caspase-3, PARP).
-
Cell Lysis: After treatment with brazilin for the specified duration, wash the cells with ice-cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20, TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-JNK, anti-Caspase-3, anti-GAPDH) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. The intensity of the bands is quantified using densitometry software.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Culture and treat cells with various concentrations of brazilin for the desired time (e.g., 24 hours).[17]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are positive for both stains.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by brazilin.[17]
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key mechanisms of action of brazilin.
References
- 1. Frontiers | Article review: Brazilin as potential anticancer agent [frontiersin.org]
- 2. Article review: Brazilin as potential anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciepub.com [sciepub.com]
- 4. researchgate.net [researchgate.net]
- 5. Brazilin Limits Inflammatory Responses through Induction of Prosurvival Autophagy in Rheumatoid Fibroblast-Like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Brazilin is a natural product inhibitor of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
- 10. Brazilin induces apoptosis and G2/M arrest via inactivation of histone deacetylase in multiple myeloma U266 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journal.waocp.org [journal.waocp.org]
- 12. Brazilin Inhibits Growth and Induces Apoptosis in Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Brazilin From Caesalpinia sappan L. Induced Apoptosis via mTOR and HO-1 Pathway in SW480 Human Colon Cancer Cells [frontiersin.org]
- 16. frontiersin.org [frontiersin.org]
- 17. Brazilin Inhibits the Proliferation of Non‐Small Cell Lung Cancer by Regulating the STING/TBK1/IRF3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
The Multifaceted Biological Activities of Brazilin: A Technical Review for Drug Discovery and Development
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Brazilin (B1667509), a natural homoisoflavonoid compound extracted from the heartwood of Caesalpinia sappan L., has emerged as a molecule of significant interest in the scientific community. Possessing a diverse range of pharmacological properties, this red pigment has been the subject of numerous studies aiming to elucidate its therapeutic potential. This technical guide provides a comprehensive overview of the biological activities of brazilin, with a focus on its anti-inflammatory, anticancer, antioxidant, neuroprotective, and cardiovascular effects. Detailed experimental protocols for key assays, quantitative data on its biological efficacy, and visualizations of the core signaling pathways involved are presented to facilitate further research and development.
Core Biological Activities of Brazilin
Brazilin exhibits a broad spectrum of biological activities, making it a promising candidate for the development of novel therapeutics for a variety of diseases. The primary activities that have been extensively investigated are its anti-inflammatory, anticancer, antioxidant, and neuroprotective properties. Additionally, emerging evidence suggests potential roles in cardiovascular health and as an antimicrobial agent.
Anti-inflammatory Activity
Brazilin has demonstrated potent anti-inflammatory effects in various in vitro and in vivo models. Its mechanism of action primarily involves the modulation of key inflammatory signaling pathways. A significant body of research has shown that brazilin can suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). This suppression is achieved, in part, through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. Specifically, brazilein, an oxidized derivative of brazilin, has been shown to inhibit the activation of IKKβ and the subsequent nuclear translocation of NF-κB.[1] Another identified upstream target in the NF-κB pathway is the Interleukin-1 receptor-associated kinase 4 (IRAK4).[2]
Anticancer Activity
The anticancer properties of brazilin have been investigated across a multitude of cancer cell lines. It has been shown to inhibit cell proliferation, induce apoptosis (programmed cell death), and trigger cell cycle arrest in various cancer types, including breast, lung, colon, and glioblastoma. The pro-apoptotic effects of brazilin are mediated through the intrinsic pathway, involving the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[3] This leads to the activation of a cascade of caspases, including caspase-3, caspase-7, and caspase-9, ultimately resulting in the cleavage of poly(ADP-ribose) polymerase (PARP) and the execution of apoptosis.[4][5][6] Furthermore, brazilin can induce cell cycle arrest at the G2/M phase.[6] In non-small cell lung cancer, brazilin has been found to regulate the STING/TBK1/IRF3 pathway, leading to apoptosis.[7]
Antioxidant Activity
Brazilin is a potent antioxidant, capable of scavenging free radicals and protecting cells from oxidative stress. This activity is attributed to its chemical structure, which allows it to donate hydrogen atoms to neutralize reactive oxygen species (ROS). The antioxidant capacity of brazilin has been demonstrated in various assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. Beyond direct radical scavenging, brazilin also enhances the endogenous antioxidant defense system through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Brazilin promotes the nuclear translocation of Nrf2, leading to the increased expression of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase (NQO1).[8][9]
Neuroprotective Effects
Brazilin has shown promise in protecting neuronal cells from various insults, suggesting its potential in the treatment of neurodegenerative diseases. In models of amyloid-β-induced neurotoxicity, a hallmark of Alzheimer's disease, brazilin has been shown to protect human neuroblastoma SH-SY5Y cells from oxidative stress and apoptotic cell death.[10] Studies have demonstrated that pre-treatment with brazilin can significantly increase the viability of SH-SY5Y cells exposed to toxic agents.[11]
Cardiovascular and Antimicrobial Activities
Emerging research has highlighted the potential cardiovascular benefits of brazilin. It has been shown to induce vasodilation, an effect that is dependent on the endothelium and mediated through the activation of nitric oxide synthase (NOS) and the subsequent increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels.[12][13] This suggests a potential role for brazilin in the management of hypertension and other cardiovascular conditions. In addition to its other biological activities, brazilin has demonstrated antibacterial properties against a range of pathogenic bacteria. While less explored, some studies on Brazilian plant extracts have also suggested potential antiviral activities.[14][15][16][17][18]
Quantitative Data on Biological Activities
The following tables summarize the quantitative data on the biological activities of brazilin from various studies, providing a comparative overview of its potency.
Table 1: Anticancer Activity of Brazilin (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| U266 | Multiple Myeloma | Not specified, but effective | [6] |
| U87 | Glioblastoma | Not specified, but effective | [4] |
| SW480 | Colon Cancer | Not specified, but effective | [3] |
| A549 | Lung Cancer | ~150 µM (43 µg/mL) | [5] |
Table 2: Antioxidant and Neuroprotective Activity of Brazilin
| Assay | Model | Effect | Concentration | Reference |
| DPPH Radical Scavenging | In vitro | 65.7% inhibition | 2.5 µM | [10] |
| DPPH Radical Scavenging | In vitro | 79.5% inhibition | 5 µM | [10] |
| Neuroprotection | SH-SY5Y cells (Amyloid-β induced toxicity) | Increased cell viability | 2.5 µM and 5 µM | [10] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this review, enabling researchers to replicate and build upon these findings.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well sterile microplates
-
Complete cell culture medium
-
Brazilin stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[19]
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[20]
-
Treatment: Prepare serial dilutions of brazilin in complete culture medium. Remove the old medium from the wells and add 100 µL of the brazilin dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest brazilin concentration) and a blank (medium only). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[19]
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value can be determined by plotting the percentage of cell viability against the concentration of brazilin.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Brazilin stock solution
-
Ascorbic acid (positive control)
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader
Protocol:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm. Store the solution in the dark.[21]
-
Sample Preparation: Prepare serial dilutions of brazilin and ascorbic acid in methanol or ethanol.
-
Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution. For the blank, add 100 µL of methanol or ethanol instead of the sample.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[21]
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm.
-
Data Analysis: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC₅₀ value is the concentration of the sample that scavenges 50% of the DPPH radicals.
Nitric Oxide (NO) Assay in LPS-Stimulated RAW 264.7 Macrophages
This assay measures the production of nitric oxide by macrophages, a key indicator of inflammation. NO is unstable and is converted to nitrite (B80452) in the culture medium, which can be quantified using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cells
-
Complete DMEM medium
-
Lipopolysaccharide (LPS)
-
Brazilin stock solution
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
-
96-well sterile microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.[22]
-
Pre-treatment: Treat the cells with various concentrations of brazilin for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a control group with no LPS stimulation and a group with LPS stimulation but no brazilin treatment.
-
Sample Collection: After incubation, collect 50-100 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add an equal volume of the Griess reagent to the supernatant in a new 96-well plate.[22]
-
Incubation: Incubate at room temperature for 10-15 minutes in the dark.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. The percentage of inhibition of NO production can be calculated by comparing the brazilin-treated groups to the LPS-only group.
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by brazilin.
Caption: Brazilin's anti-inflammatory mechanism via NF-κB pathway inhibition.
Caption: Brazilin induces apoptosis through the intrinsic mitochondrial pathway.
Caption: Brazilin's antioxidant effect via activation of the Nrf2 pathway.
Conclusion and Future Directions
Brazilin is a natural compound with a remarkable array of biological activities that hold significant promise for therapeutic applications. Its well-documented anti-inflammatory, anticancer, antioxidant, and neuroprotective effects, underpinned by its modulation of key signaling pathways such as NF-κB, Nrf2, and apoptosis, make it a compelling candidate for further drug development. The quantitative data presented in this guide highlight its potency, and the detailed experimental protocols provide a foundation for future research.
While the current body of evidence is strong, further investigation is warranted. Future studies should focus on comprehensive preclinical in vivo studies to validate the in vitro findings and to assess the pharmacokinetics and safety profile of brazilin. Elucidating the precise molecular targets of brazilin for each of its biological activities will be crucial for optimizing its therapeutic efficacy and for the rational design of novel brazilin-based drugs. Furthermore, exploring its potential in other therapeutic areas, such as cardiovascular and infectious diseases, could open up new avenues for its clinical application. The information compiled in this technical guide is intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this promising natural product.
References
- 1. Brazilein Suppresses Inflammation through Inactivation of IRAK4-NF-κB Pathway in LPS-Induced Raw264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brazilein Suppresses Inflammation through Inactivation of IRAK4-NF-κB Pathway in LPS-Induced Raw264.7 Macrophage Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Brazilin From Caesalpinia sappan L. Induced Apoptosis via mTOR and HO-1 Pathway in SW480 Human Colon Cancer Cells [frontiersin.org]
- 4. Brazilin Inhibits Growth and Induces Apoptosis in Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brazilin Isolated from Caesalpina Sappan Wood Induces Intrinsic Apoptosis on A549 Cancer Cell Line by Increasing p53, caspase-9, and caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brazilin induces apoptosis and G2/M arrest via inactivation of histone deacetylase in multiple myeloma U266 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Brazilin Inhibits the Proliferation of Non-Small Cell Lung Cancer by Regulating the STING/TBK1/IRF3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Brazilin prevents against myocardial ischemia-reperfusion injury through the modulation of Nrf2 via the PKC signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Brazilin prevents against myocardial ischemia-reperfusion injury through the modulation of Nrf2 via the PKC signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective Effect of Brazilin on Amyloid β (25–35)-Induced Pathology in a Human Neuroblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro evaluation of the protective effects of plant extracts against amyloid-beta peptide-induced toxicity in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Induction of vasorelaxation through activation of nitric oxide synthase in endothelial cells by brazilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Antiviral Activity of Flavonoids from Geopropolis of the Brazilian Jandaira Bee against Zika and Dengue Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antiviral activity of Brazilian Green Propolis extract against SARS-CoV-2 (Severe Acute Respiratory Syndrome - Coronavirus 2) infection: case report and review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scielo.br [scielo.br]
- 19. merckmillipore.com [merckmillipore.com]
- 20. researchhub.com [researchhub.com]
- 21. acmeresearchlabs.in [acmeresearchlabs.in]
- 22. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
Brazilin Derivatives: A Technical Guide to a Promising Class of Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of brazilin (B1667509) and its derivatives, a class of natural compounds demonstrating significant therapeutic potential. Brazilin, a homoisoflavonoid extracted from the heartwood of trees belonging to the Caesalpinia genus, has been historically used as a dye.[1] Modern scientific investigation has unveiled its diverse pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and neuroprotective properties, establishing it as a valuable lead compound in drug discovery.[1][2] This document details the chemical properties, synthesis, biological activities, and underlying mechanisms of action of brazilin and its key derivatives.
Core Properties and Structure
Brazilin's chemical structure is the foundation of its biological activity. It is a polyphenolic compound with the chemical formula C₁₆H₁₄O₅.[3] Its oxidized form, brazilein, is responsible for the characteristic red color.[1][2] The core structure of brazilin has been a target for synthetic modification to enhance its therapeutic properties and explore structure-activity relationships (SAR).
Quantitative Biological Activity
The therapeutic potential of brazilin and its derivatives is underscored by their potent activity in various biological assays. The following tables summarize the key quantitative data, providing a comparative overview of their efficacy.
Anticancer Activity
Brazilin and its derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are presented in the table below.
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| Brazilin | 4T1 (Breast Cancer) | 3.7 | [4] |
| Brazilin | MDA-MB-231 (Breast Cancer) | >80 | [5] |
| Brazilin-(OMe)₃ | MDA-MB-231 (Breast Cancer) | >80 | [5] |
| Brazilin-(OAc)₃ | MDA-MB-231 (Breast Cancer) | >80 | [5] |
| Brazilin | MCF7 (Breast Cancer) | >80 | [5] |
| Brazilin-(OAc)₃ | MCF7 (Breast Cancer) | 49.97 | [5] |
| Aza-brazilan derivative 39 | SMMC-7721, A549, HCT-116, MCF-7 | 0.56 - 1.51 | [6] |
| Aza-brazilan derivative 55 | SMMC-7721, A549, HCT-116, MCF-7 | 0.52 - 1.30 | [6] |
| Aza-brazilan derivative 57 | MCF-7 (Breast Cancer) | 0.35 | [6] |
Anti-inflammatory and Antioxidant Activity
Brazilin and its derivatives exhibit potent anti-inflammatory and antioxidant properties. Their efficacy is quantified by IC₅₀ or EC₅₀ values in various assays.
| Compound/Derivative | Assay | IC₅₀/EC₅₀ (µg/mL) | Reference |
| Brazilin | DPPH radical scavenging | 0.067 | [7] |
| Neoprotosappanin | DPPH radical scavenging | 0.375 | [7] |
| Brazilin | β-carotene bleaching | 52.1 | [8] |
| Brazilin-rich extract (BRE) | β-carotene bleaching | 60.5 | [8] |
Key Signaling Pathways and Mechanisms of Action
The biological activities of brazilin and its derivatives are attributed to their modulation of key cellular signaling pathways. This section provides a visual representation of these pathways using Graphviz (DOT language), illustrating the points of intervention by these compounds.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation. Brazilin and its derivatives have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.[9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Brazilin | C16H14O5 | CID 73384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Article review: Brazilin as potential anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antitumor activity of aza-brazilan derivatives containing imidazolium salt pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antioxidant, antibacterial, and anti-inflammatory activities of standardized brazilin-rich Caesalpinia sappan extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Brazilein Suppresses Inflammation through Inactivation of IRAK4-NF-κB Pathway in LPS-Induced Raw264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Brazilin | Apoptosis | Autophagy | AMPK | TargetMol [targetmol.com]
Spectroscopic Profile of Brazilin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic properties of brazilin (B1667509), a natural red pigment isolated from the heartwood of Caesalpinia sappan L. The document details its characteristic nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectral data. Furthermore, it outlines standardized experimental protocols for acquiring these spectra, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra of brazilin provide detailed information about its carbon-hydrogen framework.
¹H NMR Spectral Data of Brazilin
The proton NMR spectrum of brazilin shows characteristic signals for its aromatic and aliphatic protons. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 6.78 | d | 8.4 |
| H-2 | 6.62 | d | 2.4 |
| H-4 | 6.45 | dd | 8.4, 2.4 |
| H-8 | 6.72 | s | |
| H-11 | 6.65 | s | |
| H-6α | 3.98 | d | 11.4 |
| H-6β | 3.69 | d | 11.4 |
| H-7α | 2.99 | d | 15.6 |
| H-7β | 2.84 | d | 15.6 |
| 10-OH | 8.98 | s | |
| 3-OH | 9.15 | s | |
| 9-OH | 9.25 | s |
¹³C NMR Spectral Data of Brazilin.[1][2][3]
The carbon-13 NMR spectrum provides information on the different carbon environments within the brazilin molecule.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-1 | 113.8 |
| C-2 | 110.9 |
| C-3 | 157.3 |
| C-4 | 107.9 |
| C-4a | 155.8 |
| C-6 | 70.1 |
| C-6a | 49.0 |
| C-7 | 41.5 |
| C-7a | 132.8 |
| C-8 | 103.2 |
| C-9 | 154.1 |
| C-10 | 144.6 |
| C-11 | 111.4 |
| C-11a | 137.9 |
| C-11b | 76.8 |
Experimental Protocol for NMR Spectroscopy
The following outlines a general procedure for obtaining NMR spectra of natural products like brazilin.[1]
-
Sample Preparation : A pure sample of brazilin (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CD₃OD) in a standard 5 mm NMR tube. The choice of solvent is crucial to avoid interfering signals.
-
Instrument Setup : The NMR spectrometer is tuned and shimmed to ensure a homogeneous magnetic field. Key parameters such as the pulse sequence, acquisition time, relaxation delay, and number of scans are set. For ¹³C NMR, a longer acquisition time and a greater number of scans are generally required due to the lower natural abundance of the ¹³C isotope.
-
Data Acquisition : The ¹H and ¹³C NMR spectra are acquired. For more detailed structural analysis, two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC can be performed to establish proton-proton and proton-carbon correlations.
-
Data Processing : The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
IR Spectral Data of Brazilin
The IR spectrum of brazilin shows characteristic absorption bands corresponding to its hydroxyl, aromatic, and other functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3079 | O-H stretching (phenolic) | Broad |
| 2917 | C-H stretching (aliphatic) | Medium |
| 2849 | C-H stretching (aliphatic) | Medium |
| 1629 | C=C stretching (aromatic) | Strong |
| 1593 | C=C stretching (aromatic) | Strong |
| 1503 | C=C stretching (aromatic) | Medium |
| 1431 | C-H bending | Medium |
| 1368 | O-H bending | Strong |
| 1318 | C-O stretching | Strong |
| 1229 | C-O stretching | Broad |
| 854 | C-H out-of-plane bending | Strong |
Data sourced from a study on brazilein (B1663177), the oxidized form of brazilin, which shows similar fundamental vibrations.[2]
Experimental Protocol for IR Spectroscopy
A common method for preparing solid samples like brazilin for IR analysis is the KBr pellet technique.[3][4]
-
Sample Preparation : A small amount of finely ground brazilin (1-2 mg) is mixed with anhydrous potassium bromide (KBr, ~100-200 mg), which is transparent in the IR region. The mixture is then pressed under high pressure in a die to form a thin, transparent pellet.
-
Instrument Setup : The FTIR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. A background spectrum of the empty sample compartment is recorded.
-
Data Acquisition : The KBr pellet containing the sample is placed in the sample holder, and the IR spectrum is recorded over a typical range of 4000-400 cm⁻¹.
-
Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The characteristic absorption bands are then identified and assigned to specific functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems.
UV-Vis Spectral Data of Brazilin
The UV-Vis spectrum of brazilin exhibits absorption maxima (λ_max) that are characteristic of its chromophoric structure. The solvent can influence the position of these maxima.
| Solvent | λ_max (nm) |
| DMSO | 446, 541 |
| Aqueous Solution | 276, 446, 541 |
Note: Some sources report the UV-Vis data for brazilein, the colored, oxidized form of brazilin, as brazilin itself is often readily oxidized.[5]
Experimental Protocol for UV-Vis Spectroscopy
The following is a general procedure for obtaining a UV-Vis spectrum of a compound in solution.[6][7][8]
-
Sample Preparation : A dilute solution of brazilin is prepared in a suitable UV-transparent solvent (e.g., ethanol, methanol, water, or DMSO). The concentration is adjusted to ensure that the absorbance falls within the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
Instrument Setup : The UV-Vis spectrophotometer is turned on and allowed to warm up. The appropriate wavelength range is selected. A baseline is recorded using a cuvette filled with the pure solvent.
-
Data Acquisition : The sample solution is placed in a quartz cuvette, which is then inserted into the sample holder of the spectrophotometer. The absorbance spectrum is recorded over the selected wavelength range.
-
Data Analysis : The wavelengths of maximum absorbance (λ_max) are identified from the spectrum. According to the Beer-Lambert law, the absorbance at a specific wavelength is directly proportional to the concentration of the analyte, allowing for quantitative analysis if a calibration curve is prepared.
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like brazilin.
Caption: General workflow for the spectroscopic analysis of brazilin.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of brazilein type B as a key marker for the presence of brazilwood in colored historical objects - Analytical Methods (RSC Publishing) DOI:10.1039/D5AY00798D [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mmrc.caltech.edu [mmrc.caltech.edu]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. ossila.com [ossila.com]
The Pharmacology of Brazilin: A Technical Guide for Drug Development Professionals
An In-depth Review of the Pharmacodynamics, Pharmacokinetics, and Therapeutic Potential of a Promising Natural Compound
Introduction
Brazilin (B1667509) is a natural homoisoflavonoid compound extracted from the heartwood of trees belonging to the Caesalpinia and Haematoxylum genera, most notably Caesalpinia sappan L.[1][2]. Traditionally used as a red dye and in folk medicine for various ailments, brazilin has garnered significant interest from the scientific community for its diverse pharmacological activities[1][3][4][5]. This technical guide provides a comprehensive overview of the pharmacology of brazilin, summarizing key findings on its mechanism of action, pharmacokinetic profile, and therapeutic potential. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental methodologies, and visualization of key signaling pathways.
Pharmacological Activities and Mechanisms of Action
Brazilin exhibits a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antioxidant, neuroprotective, and antimicrobial properties. Its mechanisms of action are multifaceted, often involving the modulation of key signaling pathways and cellular processes.
Anticancer Activity
Brazilin has demonstrated significant anticancer potential across various cancer cell lines. The primary mechanisms include the induction of apoptosis (programmed cell death) and cell cycle arrest[3][4][6].
-
Apoptosis Induction: Brazilin promotes apoptosis through both intrinsic and extrinsic pathways. It has been shown to upregulate the expression of pro-apoptotic proteins such as Bax and downregulate anti-apoptotic proteins like Bcl-2[1]. Furthermore, brazilin can activate caspases, key executioner enzymes in the apoptotic cascade, including caspase-3 and caspase-9, leading to the cleavage of essential cellular substrates like poly(ADP-ribose) polymerase (PARP)[7]. In some cancer types, such as non-small cell lung carcinoma, brazilin has been shown to induce apoptosis by increasing the expression of p53[8].
-
Cell Cycle Arrest: Brazilin can halt the progression of the cell cycle, thereby inhibiting cancer cell proliferation. Studies have shown that it can induce cell cycle arrest at the G2/M phase[9]. This is often associated with the modulation of cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins[9].
-
Inhibition of Signaling Pathways: Brazilin has been found to interfere with crucial signaling pathways that are often dysregulated in cancer. Notably, it can inhibit the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth and proliferation[1]. It also exhibits inhibitory effects on the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, a key player in inflammation and cancer progression[10].
-
Iron Chelation: Emerging evidence suggests that brazilin's ability to chelate iron may contribute to its anticancer effects. Iron is essential for tumor growth and proliferation, and by sequestering iron, brazilin may deprive cancer cells of this vital nutrient[3][6].
Anti-inflammatory Activity
Brazilin possesses potent anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway. It can suppress the production of pro-inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2)[4]. Furthermore, brazilin has been shown to reduce the secretion of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs)[11].
Neuroprotective Effects
Brazilin has demonstrated neuroprotective capabilities in models of neurodegenerative diseases like Alzheimer's disease. It can inhibit the fibrillogenesis of amyloid-β (Aβ) protein and remodel existing amyloid fibrils, thereby reducing Aβ-induced cytotoxicity[12]. Its antioxidant properties also contribute to its neuroprotective effects by mitigating oxidative stress, a key factor in neuronal damage[6][9]. Studies have shown that brazilin can rescue cells from Aβ-induced apoptotic cell death[6][9].
Antioxidant Activity
As a phenolic compound, brazilin is a potent antioxidant. It can scavenge free radicals and reduce oxidative stress, which is implicated in a wide range of diseases[6][9]. The antioxidant activity of brazilin is attributed to its ability to donate hydrogen atoms, thereby neutralizing reactive oxygen species (ROS)[13].
Antimicrobial Activity
Brazilin has exhibited antibacterial activity against a range of pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[14]. Its mechanism of action is thought to involve the disruption of bacterial cell processes[14].
Quantitative Data
The following tables summarize the quantitative data available for the various pharmacological activities of brazilin.
| Anticancer Activity (IC₅₀ Values) | ||
| Cell Line | Cancer Type | IC₅₀ (µM) |
| 4T1 | Breast Cancer | 3.7[4][14] |
| U87 | Glioblastoma | ~15-20 (significant morphological changes)[14] |
| A549 | Non-Small Cell Lung Cancer | 29.72 (24h), 9.38 (48h), 3.2 (72h)[5] |
| H358 | Non-Small Cell Lung Cancer | 25.21 (24h), 20.89 (48h), 7.46 (72h)[5] |
| A549 | Non-Small Cell Lung Cancer | 43 µg/mL (~150 µM)[8] |
| Neuroprotective and Other Activities | ||
| Activity | Assay/Model | Quantitative Data |
| Inhibition of Aβ₄₂ fibrillogenesis | ThT Assay | IC₅₀ = 1.5 ± 0.3 µM[12] |
| PCSK9-LDLR Binding Inhibition | In vitro assay | IC₅₀ = 2.19 µM[15][16] |
| Antioxidant Activity | DPPH radical scavenging | 65.7% inhibition at 2.5 µM; 79.5% inhibition at 5 µM[6][9] |
| Antimicrobial Activity (MIC Values) | ||
| Bacterium | MIC Range (µg/mL) | Reference |
| Methicillin-resistant S. aureus (MRSA) | 4 - 32 | [14] |
| Vancomycin-resistant Enterococcus (VRE) | 4 - 32 | [14] |
| Multi-drug resistant Burkholderia cepacia | 4 - 32 | [14] |
| Pharmacokinetics in Rats | | | | Parameter | Oral Administration (100 mg/kg) | Intravenous Administration (100 mg/kg) | | Cmax | 3.4 µg/mL | 82.2 µg/mL | | Tmax | Not specified | Not applicable | | AUC | Not specified | Not specified | | Elimination Half-life (t₁/₂) | 4.5 h | 6.2 h | Data sourced from[3]
| Toxicity Data | |
| Parameter | Value |
| LD₅₀ | Data not available in the searched literature |
| NOAEL | Data not available in the searched literature |
Key Signaling Pathways
The pharmacological effects of brazilin are mediated through its interaction with several key intracellular signaling pathways.
NF-κB Signaling Pathway
Brazilin is a known inhibitor of the NF-κB pathway. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals (e.g., LPS, TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Brazilin can interfere with this pathway at multiple points, including the inhibition of IKK activation and the subsequent phosphorylation of IκBα.
References
- 1. researchgate.net [researchgate.net]
- 2. Brazilin | C16H14O5 | CID 73384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Brazilin inhibits amyloid β-protein fibrillogenesis, remodels amyloid fibrils and reduces amyloid cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brazilein Suppresses Inflammation through Inactivation of IRAK4-NF-κB Pathway in LPS-Induced Raw264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective Effect of Brazilin on Amyloid β (25–35)-Induced Pathology in a Human Neuroblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transport and Metabolism Behavior of Brazilein during Its Entrance into Neural Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fipronil - Wikipedia [en.wikipedia.org]
- 9. Comparative pharmacokinetics of different oral nifedipine preparations in healthy Brazilian volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Brazilin Inhibits Growth and Induces Apoptosis in Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Brazilin from Caesalpinia sappan L. as a Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) Inhibitor: Pharmacophore-Based Virtual Screening, In Silico Molecular Docking, and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Discovery and Isolation of Brazilin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the history, discovery, and isolation of brazilin (B1667509), the primary chromophore derived from the heartwood of trees belonging to the genus Caesalpinia, notably Paubrasilia echinata (Brazilwood) and Biancaea sappan (Sappanwood). For centuries, these woods were prized in Europe and Asia for the production of vibrant red dyes. This document details the pivotal moments in the scientific understanding of brazilin, from its empirical use in dyeing to its isolation and structural elucidation by pioneering chemists. Furthermore, it presents a compilation of both historical and contemporary experimental protocols for its extraction and purification, alongside quantitative data. The guide also explores the known biological signaling pathways of brazilin, offering insights for modern drug development and research.
A Historical Journey: From Ancient Dye to Isolated Compound
The history of brazilin is intrinsically linked to the global trade of dyewoods. While the use of sappanwood for creating red dye was established in Asia as early as the 2nd century BC, the introduction of brazilwood to Europe from the New World in the 16th century marked a significant turning point. The Portuguese discovery of vast brazilwood forests in South America led to the country being named Brazil and fueled a lucrative, albeit exploitative, trade. For centuries, the extraction of the red color remained a craft based on empirical knowledge, with dyers using aqueous extractions, often with the aid of mordants, to produce a range of red hues.
The scientific investigation into the chemical nature of brazilwood's coloring principle began in the 19th century. However, it was the seminal work of William Henry Perkin Jr. and Robert Robinson in the early 20th century that unraveled the complex structure of brazilin. Their extensive research, published in a series of papers, not only correctly proposed the chemical structure of brazilin but also laid the groundwork for its synthesis.[1][2][3] Their investigations were a landmark in natural product chemistry, showcasing the power of classical degradation and synthetic methods to elucidate the architecture of complex organic molecules.
Key Historical Milestones:
-
Ancient Times - 12th Century: Empirical use of sappanwood in Asia and later brazilwood in Europe for dyeing textiles.[4]
-
16th Century: Portuguese explorers begin the large-scale exportation of brazilwood from South America.
-
Early 20th Century: William Henry Perkin Jr. and Robert Robinson conduct systematic studies on brazilin and its derivatives, leading to the correct structural elucidation.[1][2][3]
Extraction and Isolation Protocols
The isolation of brazilin from its natural sources has evolved from traditional, simple extractions to sophisticated, high-yield laboratory procedures. The choice of method depends on the desired purity and yield of the final product.
Historical Extraction Method (Pre-20th Century)
Historically, the extraction of the red dye from brazilwood was a relatively straightforward process, focused on obtaining a colored solution for dyeing rather than isolating a pure compound.
Experimental Protocol:
-
Maceration: Brazilwood chips or powder were steeped in hot water.
-
Mordanting (Optional but common): Alum or other metallic salts were often added to the aqueous extract to enhance the color and its fastness on textiles.
-
Application: The resulting colored solution was used directly for dyeing fabrics.
This method yielded a crude extract containing brazilin, its oxidized form brazilein, and other plant metabolites.
Modern Laboratory-Scale Extraction and Purification
Contemporary methods for isolating pure brazilin employ a range of chromatographic techniques to achieve high purity.
Experimental Protocol: Maceration followed by Column Chromatography
-
Extraction:
-
Dried and powdered heartwood of Caesalpinia sappan is macerated in methanol (B129727) at room temperature with agitation for 48-72 hours.
-
The methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.
-
-
Purification:
-
The crude extract is subjected to column chromatography on silica (B1680970) gel.
-
The column is eluted with a gradient of solvents, typically a mixture of chloroform (B151607) and methanol or ethyl acetate (B1210297) and hexane.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing pure brazilin are combined and the solvent is evaporated to yield crystalline brazilin.
-
Experimental Protocol: Soxhlet Extraction
-
Extraction:
-
Powdered heartwood is placed in a thimble in a Soxhlet apparatus.
-
The material is extracted with ethanol (B145695) or methanol for several hours.
-
-
Purification:
-
The resulting extract is concentrated and purified using column chromatography as described above.
-
Experimental Protocol: Enzyme-Assisted Extraction (EAE)
-
Enzymatic Treatment:
-
Sappanwood powder is suspended in an aqueous buffer at an optimal pH and temperature for the chosen enzyme (e.g., cellulase).
-
The enzyme is added, and the mixture is incubated with agitation for a specified period to break down the plant cell walls.
-
-
Extraction:
-
Following enzymatic treatment, the mixture is extracted with a suitable solvent (e.g., ethanol).
-
-
Purification:
-
The extract is then purified using chromatographic methods.
-
Quantitative Data
The yield and purity of brazilin are highly dependent on the source material and the extraction and purification methods employed.
| Extraction Method | Solvent | Source Material | Yield of Brazilin | Purity | Reference |
| Maceration | Methanol | Caesalpinia sappan | Not specified | >95% (after chromatography) | - |
| Soxhlet Extraction | Ethanol | Caesalpinia sappan | Not specified | >98% (after chromatography) | - |
| Enzyme-Assisted Extraction (EAE) | Water/Ethanol | Caesalpinia sappan | ~0.5-1.0% (of dry wood) | - | - |
| Reflux | 95% Ethanol | Caesalpinia sappan | High | - | - |
Note: Specific yield and purity can vary significantly based on the precise experimental conditions.
Physicochemical Properties of Brazilin:
| Property | Value |
| Molecular Formula | C₁₆H₁₄O₅ |
| Molar Mass | 286.28 g/mol |
| Appearance | Colorless to pale yellow crystalline solid |
| Oxidation Product | Brazilein (red) |
Biological Signaling Pathways
Recent research has unveiled that brazilin possesses a range of biological activities, making it a molecule of interest for drug development. Its primary mechanisms of action appear to be centered around its antioxidant and anti-inflammatory properties.
Anti-Inflammatory Pathway
Brazilin has been shown to inhibit key inflammatory pathways, primarily through the suppression of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade.
Caption: Brazilin's Anti-Inflammatory Mechanism via NF-κB Inhibition.
Antioxidant Pathway
Brazilin exhibits potent antioxidant activity by scavenging reactive oxygen species (ROS) and potentially modulating endogenous antioxidant pathways.
References
- 1. CXCVIII.—Experiments on the synthesis of brazilin and hœmatoxylin and their derivatives. Part III - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. XLVI.—Brazilin and haematoxylin. Part VIII. Synthesis of brazilinic acid, the lactones of dihydrobrazilinic and dihydrohaematoxylinic acids, anhydrobrazilic acid, &c. The constitution of brazilin, haematoxylin, and their derivatives - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Sir Robert Robinson [chemistry.msu.edu]
- 4. cameo.mfa.org [cameo.mfa.org]
Brazilin: A Comprehensive Technical Review of its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brazilin (B1667509), a natural homoisoflavonoid compound extracted from the heartwood of Caesalpinia sappan L. and Haematoxylum brasiletto, has emerged as a molecule of significant interest in the field of drug discovery.[1][2] Traditionally used in folk medicine for its anti-inflammatory and other therapeutic properties, modern scientific investigation has begun to unravel the complex mechanisms underlying its diverse pharmacological activities.[3] This technical guide provides an in-depth review of the current state of research on brazilin, focusing on its potential therapeutic applications in oncology, inflammatory disorders, neurodegenerative diseases, and infectious diseases. We present a compilation of quantitative data, detailed experimental protocols from key studies, and visualizations of the critical signaling pathways modulated by this promising natural product.
Anti-Inflammatory and Immunomodulatory Effects
Brazilin exhibits potent anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory cascade. Its effects have been demonstrated in various in vitro and in vivo models, suggesting its potential for treating chronic inflammatory diseases such as rheumatoid arthritis.[4]
Mechanism of Action: Inhibition of Pro-inflammatory Mediators
Brazilin's anti-inflammatory activity is largely attributed to its ability to suppress the production of pro-inflammatory mediators. It achieves this by targeting upstream signaling molecules and transcription factors that regulate the expression of inflammatory genes.
Specifically, brazilin has been shown to inhibit the lipopolysaccharide (LPS)-induced production of nitric oxide (NO), a key inflammatory mediator, by downregulating the expression of inducible nitric oxide synthase (iNOS).[5][6] It also reduces the expression of cyclooxygenase-2 (COX-2), another critical enzyme in the inflammatory process.[6]
The primary mechanism for this is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][7] Brazilin has been observed to suppress the transcriptional activity of NF-κB.[6] This is achieved, at least in part, by down-regulating the expression of IRAK4, a kinase crucial for NF-κB activation.[6] By inhibiting IRAK4, brazilin subsequently suppresses the phosphorylation of JNK, a member of the MAPK signaling pathway, which in turn leads to the inactivation of NF-κB.[6] Furthermore, its oxidized derivative, brazilein, has been shown to be a potent inhibitor of RIPK1-dependent NF-κB activation by disrupting RIPK1 polyubiquitination.[8][9]
In addition to the NF-κB pathway, brazilin also modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. It has been shown to down-regulate the phosphorylation of ERK, p38, and JNK in TNF-α-stimulated HaCaT cells.[10]
Quantitative Data: Anti-Inflammatory Activity
| Compound | Model System | Parameter Measured | Result | Reference |
| Brazilin | LPS-stimulated RAW264.7 cells | NO production | Significant inhibition | [7] |
| Brazilin | LPS-stimulated RAW264.7 cells | iNOS expression | Significant reduction at 100 μM | [5] |
| Brazilin | TNF-α-stimulated HaCaT cells | IL-1α, IL-1β, IL-6, IL-8, TNF-α expression | Concentration-dependent reduction | [10] |
| Brazilin-rich extract | Protein denaturation assay | Inhibition of protein denaturation | 54.1% inhibition at 0.1 µg/mL | [11] |
| Brazilein | LPS-stimulated Raw264.7 cells | Nitrite (B80452) production | Significant reduction | [12] |
| Brazilein | TNF-induced NF-κB activation | IC50 | 7.66 µM | [9] |
Experimental Protocols
1.3.1. Determination of Nitric Oxide (NO) Production in Macrophages
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Stimulation: Lipopolysaccharide (LPS).
-
Treatment: Cells are pre-treated with various concentrations of brazilin for a specified time (e.g., 1 hour) before stimulation with LPS.
-
Assay: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm), and the nitrite concentration is calculated from a standard curve.
1.3.2. Western Blot Analysis of Inflammatory Proteins
-
Objective: To determine the effect of brazilin on the protein expression levels of iNOS, COX-2, and phosphorylated forms of MAPK proteins (p-ERK, p-p38, p-JNK).
-
Procedure:
-
Cells (e.g., RAW 264.7 or HaCaT) are treated with brazilin and/or a pro-inflammatory stimulus (LPS or TNF-α).
-
Total cell lysates are prepared using a suitable lysis buffer.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for the target proteins.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Signaling Pathway Diagrams
Caption: Brazilin's inhibition of the NF-κB pathway.
Anticancer Activity
Brazilin has demonstrated significant anticancer potential across a variety of cancer types, including breast, colon, lung, and cervical cancers.[3][5] Its mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[5][13]
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Brazilin induces apoptosis in cancer cells through both intrinsic and extrinsic pathways. It has been shown to modulate the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, and subsequent activation of caspases-3 and -7, and cleavage of PARP.[1]
In non-small cell lung cancer (NSCLC) cells, brazilin treatment activates the STING pathway, leading to apoptosis.[14] It also causes G2/M phase cell cycle arrest in NSCLC cells, characterized by decreased expression of Cyclin B1 and increased expression of p21.[14] In breast cancer cells, brazilein, an oxidized form of brazilin, induces G1 phase arrest by downregulating cyclin D1 through the activation of GSK-3β and subsequent reduction of β-Catenin.[15]
Furthermore, brazilin can induce autophagy in several cancer cell lines, as evidenced by increased levels of LC3-II protein.[1] In head and neck squamous cell carcinoma, inhibiting ROS-NF-κB-dependent autophagy enhanced brazilin-induced apoptosis.[5]
Quantitative Data: Cytotoxicity in Cancer Cell Lines
| Compound | Cancer Cell Line | Assay | IC50 Value | Time | Reference |
| Brazilin | A549 (NSCLC) | CCK8 | 29.72 µM | 24 h | [14] |
| Brazilin | A549 (NSCLC) | CCK8 | 9.38 µM | 48 h | [14] |
| Brazilin | A549 (NSCLC) | CCK8 | 3.2 µM | 72 h | [14] |
| Brazilin | H358 (NSCLC) | CCK8 | 25.21 µM | 24 h | [14] |
| Brazilin | H358 (NSCLC) | CCK8 | 20.89 µM | 48 h | [14] |
| Brazilin | H358 (NSCLC) | CCK8 | 7.46 µM | 72 h | [14] |
| Brazilein | MCF-7 (Breast Cancer) | MTT | 7.23 ± 0.24 µmol/L | - | [15] |
Experimental Protocols
2.3.1. Cell Viability Assay (MTT/CCK8)
-
Objective: To determine the cytotoxic effect of brazilin on cancer cells.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of brazilin for different time points (e.g., 24, 48, 72 hours).
-
After treatment, MTT or CCK8 reagent is added to each well and incubated for a specified period.
-
The absorbance is measured using a microplate reader at the appropriate wavelength.
-
Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.
-
2.3.2. Apoptosis Assay (Annexin V/PI Staining)
-
Objective: To quantify the percentage of apoptotic and necrotic cells after brazilin treatment.
-
Procedure:
-
Cells are treated with brazilin for a specified time.
-
Both adherent and floating cells are collected and washed with PBS.
-
Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).
-
The stained cells are analyzed by flow cytometry.
-
The percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+) is determined.
-
Signaling Pathway Diagrams
Caption: Key anticancer mechanisms of brazilin.
Neuroprotective Effects
Brazilin has shown promise as a neuroprotective agent, with potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1][16] Its neuroprotective effects are linked to its antioxidant and anti-inflammatory properties.
Mechanism of Action: Attenuation of Oxidative Stress and Neuroinflammation
In a human neuroblastoma cell model, brazilin protected cells from amyloid-β (25-35)-induced oxidative stress and apoptotic cell death.[17][18] It also mitigated alterations in protein disulfide isomerase (PDI) and α-synuclein status, which are biomarkers for Parkinson's disease.[17][18] A brazilin-rich extract was found to ameliorate motor deficits and protect dopaminergic neurons in a mouse model of Parkinson's disease by reducing oxidative stress and inflammation in the brain.[16] This study also highlighted the role of the gut-brain axis, as the extract restored gut microbiota and enhanced the production of short-chain fatty acids.[16]
Quantitative Data: Neuroprotective Activity
| Compound | Model System | Parameter Measured | Result | Reference |
| Brazilin (2.5 µM) | DPPH Assay | Radical scavenging activity | 65.7% inhibition | [17] |
| Brazilin (5.0 µM) | DPPH Assay | Radical scavenging activity | 79.5% inhibition | [17] |
| Brazilin (2.5 and 5.0 µM) | SH-SY5Y cells with Aβ (25-35) | Apoptosis and Necrosis | Mitigated cellular apoptosis and necrosis | [17] |
Experimental Protocols
3.3.1. Neurotoxicity Model in SH-SY5Y Cells
-
Cell Line: Human neuroblastoma SH-SY5Y cell line.
-
Neurotoxin: Amyloid-β peptide (25-35).
-
Treatment: Cells are pre-incubated with brazilin at various concentrations (e.g., 2.5 and 5.0 µM) before being exposed to the amyloid-β peptide.
-
Endpoint Analysis: Cell viability is assessed using assays like MTT. Apoptosis is measured by Annexin V/PI staining and flow cytometry. Oxidative stress can be quantified by measuring intracellular reactive oxygen species (ROS) levels using fluorescent probes like DCFH-DA.
Workflow Diagram
Caption: Experimental workflow for neuroprotection assay.
Antibacterial and Antioxidant Activities
Brazilin also possesses notable antibacterial and antioxidant properties, which contribute to its overall therapeutic profile.
Antibacterial Activity
Brazilin has demonstrated antibacterial activity against a range of foodborne pathogens, with Gram-positive bacteria being more sensitive than Gram-negative bacteria.[11][19] It has also shown efficacy against antibiotic-resistant strains like MRSA and VRE, with MIC values ranging from 4 to 32 µg/mL.[20]
Antioxidant Activity
The antioxidant capacity of brazilin has been confirmed through various assays. It exhibits potent radical scavenging activity, as demonstrated by the DPPH assay, and has shown antioxidant effects in the β-carotene bleaching assay.[11][19]
Quantitative Data: Antibacterial and Antioxidant Activity
| Activity | Assay | Organism/System | Result (MIC/IC50/EC50) | Reference |
| Antibacterial | Broth microdilution | Gram-positive bacteria | MIC: 31.3–250 µg/mL | [19] |
| Gram-negative bacteria | MIC: 250–500 µg/mL | [11] | ||
| Broth microdilution | MRSA, VRE | MIC: 4–32 µg/mL | [20] | |
| Antioxidant | DPPH radical scavenging | - | IC50: 5.6 µg/mL | [19] |
| β-carotene bleaching | - | EC50: 52.1 µg/mL | [11] |
Experimental Protocols
4.4.1. Determination of Minimum Inhibitory Concentration (MIC)
-
Method: Broth microdilution method according to CLSI guidelines.
-
Procedure:
-
A serial two-fold dilution of brazilin is prepared in a 96-well microtiter plate with a suitable broth medium (e.g., Mueller-Hinton broth).
-
Each well is inoculated with a standardized bacterial suspension.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
The MIC is determined as the lowest concentration of brazilin that completely inhibits visible bacterial growth.
-
Conclusion and Future Directions
Brazilin is a natural compound with a remarkable spectrum of therapeutic activities. Its ability to modulate multiple key signaling pathways, including NF-κB and MAPK, underpins its potent anti-inflammatory and anticancer effects. Furthermore, its neuroprotective, antioxidant, and antibacterial properties broaden its potential clinical applications.
While the preclinical data are compelling, further research is necessary to translate these findings into clinical practice. Future studies should focus on:
-
Pharmacokinetics and Bioavailability: In-depth studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of brazilin in humans.
-
Safety and Toxicology: Comprehensive long-term toxicity studies are required to establish a safe dosage range for human use.
-
Clinical Trials: Well-designed clinical trials are essential to evaluate the efficacy of brazilin in treating specific diseases, such as chronic inflammatory conditions and various types of cancer.
-
Drug Delivery: The development of novel drug delivery systems could enhance the bioavailability and therapeutic efficacy of brazilin.
References
- 1. Brazilin: Biological activities and therapeutic potential in chronic degenerative diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brazilin from Caesalpinia sappan heartwood and its pharmacological activities: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Article review: Brazilin as potential anticancer agent [frontiersin.org]
- 4. Brazilin Limits Inflammatory Responses through Induction of Prosurvival Autophagy in Rheumatoid Fibroblast-Like Synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Article review: Brazilin as potential anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciepub.com [sciepub.com]
- 7. Unlocking the therapeutic mechanism of Caesalpinia sappan: a comprehensive review of its antioxidant and anti-cancer properties, ethnopharmacology, and phytochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Brazilein Impedes IKK Activation by Disrupting RIPK1 Polyubiquitination, Increasing Apoptotic Susceptibility in Cells with Constitutively Active NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Antioxidant, antibacterial, and anti-inflammatory activities of standardized brazilin-rich Caesalpinia sappan extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Brazilein Suppresses Inflammation through Inactivation of IRAK4-NF-κB Pathway in LPS-Induced Raw264.7 Macrophage Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Brazilin Inhibits the Proliferation of Non‐Small Cell Lung Cancer by Regulating the STING/TBK1/IRF3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Brazilin-Rich Extract from Caesalpinia sappan L. Attenuated the Motor Deficits and Neurodegeneration in MPTP/p-Induced Parkinson's Disease Mice by Regulating Gut Microbiota and Inhibiting Inflammatory Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Neuroprotective Effect of Brazilin on Amyloid β (25–35)-Induced Pathology in a Human Neuroblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Neuroprotective Effect of Brazilin on Amyloid β (25-35)-Induced Pathology in a Human Neuroblastoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. Antibacterial Activity against Foodborne Pathogens and Inhibitory Effect on Anti-Inflammatory Mediators’ Production of Brazilin-Enriched Extract from Caesalpinia sappan Linn - PMC [pmc.ncbi.nlm.nih.gov]
Brazilin: A Comprehensive Technical Guide to its Safety and Toxicity Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brazilin (B1667509), a natural red pigment derived from the heartwood of Caesalpinia sappan L., has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. As with any compound with therapeutic potential, a thorough understanding of its safety and toxicity is paramount for further development. This technical guide provides an in-depth analysis of the current knowledge on the safety and toxicity profile of brazilin, drawing from in vitro and in vivo studies. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental methodologies, tabulated quantitative data, and visual representations of key signaling pathways. While brazilin generally demonstrates a favorable safety profile, particularly in terms of acute toxicity, this guide also highlights areas where further research is required to establish a complete toxicological assessment.
In Vitro Toxicity
The cytotoxic effects of brazilin have been evaluated against a variety of cell lines, primarily cancer cells, to understand its therapeutic potential. The most common method for assessing cytotoxicity is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, which measures the metabolic activity of cells as an indicator of their viability.
Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxicity of a compound. The following table summarizes the reported IC50 values for brazilin in various cancer cell lines.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| MCF-7/DOX | Doxorubicin-resistant Breast Cancer | 24 | 43 | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not Specified | 49.92 | [2] |
| A549 | Non-Small Cell Lung Cancer | 24 | 43 µg/mL (~151 µM) | [3][4] |
| SW480 | Colorectal Cancer | 72 | Dose-dependent cytotoxicity observed | [5][6] |
Experimental Protocols
This colorimetric assay is a standard method for assessing cell viability.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
-
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of brazilin for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
This assay assesses cell viability based on the uptake of the supravital dye Neutral Red into the lysosomes of living cells.
-
Principle: Viable cells incorporate and bind Neutral Red in their lysosomes. The amount of dye absorbed is proportional to the number of viable cells.
-
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
NR Staining: After treatment, incubate the cells with a medium containing Neutral Red for approximately 2-3 hours.
-
Washing: Remove the staining solution and wash the cells to remove any unincorporated dye.
-
Dye Extraction: Add a destain solution (e.g., a mixture of ethanol (B145695) and acetic acid) to extract the dye from the lysosomes.
-
Absorbance Measurement: Measure the absorbance of the extracted dye at approximately 540 nm.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50.
-
This assay measures the release of the cytosolic enzyme lactate (B86563) dehydrogenase from damaged cells into the culture medium, indicating a loss of membrane integrity.
-
Principle: LDH released from compromised cells catalyzes the conversion of lactate to pyruvate, which then leads to the formation of a colored formazan product that can be measured spectrophotometrically.
-
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Supernatant Collection: After the treatment period, collect the cell culture supernatant.
-
LDH Reaction: Add the collected supernatant to a reaction mixture containing the necessary substrates for the LDH reaction.
-
Incubation: Incubate the mixture at room temperature, protected from light, for up to 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the colored product at approximately 490 nm.
-
Data Analysis: Relate the amount of LDH released to the level of cytotoxicity.
-
In Vivo Toxicity
In vivo studies are crucial for understanding the systemic effects of a compound in a whole organism.
Acute Oral Toxicity
An acute oral toxicity study of brazilin was conducted in female Wistar rats following the OECD 425 Up and Down Procedure.
| Species | Sex | Route | LD50 | Observations | Reference |
| Wistar Rat | Female | Oral | > 2000 mg/kg | At 2000 mg/kg, mucosal erosion in the stomach and hydropic degeneration in the liver were observed. | [7] |
Sub-acute and Sub-chronic Toxicity
Currently, there is a lack of publicly available data from sub-acute (28-day) or sub-chronic (90-day) toxicity studies specifically investigating brazilin. Such studies are essential for determining the potential target organs for toxicity upon repeated exposure and for establishing a No-Observed-Adverse-Effect Level (NOAEL).
Effects on Organ Function
Some studies have investigated the effects of brazilin on specific organ functions, often in the context of its protective effects.
-
Hepatoprotective Effects: Brazilin has been shown to protect rat hepatocytes from chemically induced toxicity by reducing lipid peroxidation and the leakage of cytoplasmic enzymes[8].
-
Nephroprotective Effects: In a rat model of renal ischemia-reperfusion injury, intravenous administration of brazilin (30 mg/kg) attenuated the increase in serum creatinine (B1669602) (Scr) and blood urea (B33335) nitrogen (BUN) levels, indicating a protective effect on kidney function[1][9].
Experimental Protocols
This method is used to estimate the LD50 value while minimizing the number of animals used.
-
Principle: A sequential dosing approach where the dose for each subsequent animal is adjusted up or down based on the outcome (survival or death) of the previously dosed animal.
-
Procedure:
-
Animal Selection and Acclimatization: Use a single sex of a specified rodent species (typically female rats). Acclimatize the animals to laboratory conditions.
-
Dosing: Administer a single oral dose of the test substance to one animal. The initial dose is selected based on available information.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.
-
Sequential Dosing: If the animal survives, the next animal is dosed at a higher level. If it dies, the next animal receives a lower dose. The dosing interval is typically 48 hours.
-
Data Analysis: The LD50 is calculated using the maximum likelihood method based on the outcomes of the dosed animals.
-
Necropsy: Perform a gross necropsy on all animals at the end of the study.
-
This study provides information on the potential health hazards from repeated exposure to a substance over a longer period.
-
Principle: Daily oral administration of the test substance to rodents for 90 days.
-
Procedure:
-
Animal Groups: Use at least three dose groups and a control group, with an equal number of male and female animals in each group.
-
Dosing: Administer the test substance daily via gavage, in the diet, or in drinking water.
-
Observations: Conduct daily clinical observations and weekly measurements of body weight and food/water consumption.
-
Clinical Pathology: Perform hematology and clinical biochemistry analyses at the end of the study.
-
Pathology: Conduct a full necropsy and histopathological examination of organs and tissues.
-
Data Analysis: Analyze the data to identify any treatment-related effects and determine a NOAEL.
-
Genotoxicity
There is currently a significant gap in the literature regarding the genotoxic potential of brazilin. Standard genotoxicity assays are necessary to assess the risk of DNA damage.
Genotoxicity Data
No specific studies on the genotoxicity of brazilin using standard assays (Ames test, micronucleus assay, chromosomal aberration assay) were identified in the public domain.
Recommended Experimental Protocols
This test is used to detect point mutations.
-
Principle: Uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively. A mutagenic substance will cause a reverse mutation, allowing the bacteria to grow on a medium lacking the specific amino acid.
-
Procedure:
-
Strains: Use a set of at least five recommended bacterial strains.
-
Metabolic Activation: Conduct the test with and without a mammalian metabolic activation system (S9 mix) to detect pro-mutagens.
-
Exposure: Expose the bacteria to various concentrations of brazilin.
-
Plating: Plate the treated bacteria on a minimal agar (B569324) medium.
-
Incubation: Incubate the plates for 48-72 hours.
-
Scoring: Count the number of revertant colonies and compare it to the control.
-
This assay identifies agents that cause structural chromosomal damage.
-
Principle: Cultured mammalian cells are exposed to the test substance, and metaphase cells are analyzed for chromosomal aberrations.
-
Procedure:
-
Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79) or primary lymphocytes.
-
Treatment: Expose the cells to at least three concentrations of brazilin, with and without S9 mix.
-
Harvesting: Treat the cells with a metaphase-arresting agent (e.g., colcemid), harvest, and prepare chromosome spreads on microscope slides.
-
Analysis: Score at least 200 metaphases per concentration for structural chromosomal aberrations.
-
This test detects damage to chromosomes or the mitotic apparatus in erythroblasts.
-
Principle: Measures the formation of micronuclei in developing erythrocytes in the bone marrow or peripheral blood of treated animals.
-
Procedure:
-
Animal Dosing: Treat rodents (usually mice or rats) with at least three dose levels of brazilin, typically via the intended clinical route of administration.
-
Sample Collection: Collect bone marrow or peripheral blood at appropriate time points after the last dose.
-
Slide Preparation: Prepare and stain smears of the collected cells.
-
Scoring: Analyze a sufficient number of immature erythrocytes for the presence of micronuclei.
-
Signaling Pathways Implicated in Brazilin's Activity and Potential Toxicity
Understanding the molecular mechanisms of brazilin is crucial for evaluating its safety and efficacy. Brazilin has been shown to modulate several key signaling pathways involved in cellular processes like apoptosis, inflammation, and proliferation.
Apoptosis Pathway
Brazilin has been demonstrated to induce apoptosis in various cancer cells. The intrinsic apoptosis pathway, which is mitochondria-dependent, appears to be a key mechanism.
Caption: Intrinsic apoptosis pathway induced by brazilin.
mTOR Signaling Pathway
The mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Brazilin has been shown to inhibit this pathway in colorectal cancer cells.
Caption: Inhibition of the mTOR signaling pathway by brazilin.
NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a key transcription factor involved in the inflammatory response. Brazilin has been shown to exert anti-inflammatory effects by inhibiting the NF-κB pathway.
Caption: Inhibition of the NF-κB signaling pathway by brazilin.
Summary and Future Directions
Brazilin exhibits a promising safety profile in terms of acute oral toxicity, with an LD50 in rats greater than 2000 mg/kg. In vitro studies demonstrate its cytotoxic potential against various cancer cell lines, primarily through the induction of apoptosis and modulation of key signaling pathways such as mTOR and NF-κB.
However, a comprehensive toxicological evaluation of brazilin is still incomplete. Key areas that require further investigation include:
-
Sub-acute and Sub-chronic Toxicity: 90-day repeated dose toxicity studies in rodents are essential to identify potential target organs and establish a NOAEL for long-term exposure.
-
Genotoxicity: A standard battery of genotoxicity tests (Ames, micronucleus, and chromosomal aberration assays) is urgently needed to assess the mutagenic and clastogenic potential of brazilin.
-
Pharmacokinetics and ADME: Detailed studies on the absorption, distribution, metabolism, and excretion of brazilin are necessary to understand its bioavailability and potential for drug-drug interactions.
-
Reproductive and Developmental Toxicity: To ensure the safety of brazilin for all populations, reproductive and developmental toxicity studies should be conducted.
References
- 1. Brazilin exerts protective effects against renal ischemia-reperfusion injury by inhibiting the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute Toxicity Studies - Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure - Tox Lab [toxlab.co]
- 3. catalog.labcorp.com [catalog.labcorp.com]
- 4. researchgate.net [researchgate.net]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. catalog.labcorp.com [catalog.labcorp.com]
- 8. Brazilin protects cultured rat hepatocytes from BrCCl3-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Brazilin exerts protective effects against renal ischemia-reperfusion injury by inhibiting the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Brazilin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brazilin (B1667509) is a natural red pigment and a major bioactive homoisoflavonoid isolated from the heartwood of several plant species belonging to the Leguminosae (Fabaceae) family.[1] The most common source is Sappanwood (Caesalpinia sappan L. or Biancaea sappan), native to Southeast Asia.[1] Other sources include Brazilwood (Paubrasilia echinata) and Mexican Logwood (Haematoxylum brasiletto).[1] Brazilin itself is nearly colorless and is readily oxidized to the colored compound, brazilein (B1663177), upon exposure to air and light.[1][2] This molecule has garnered significant interest in the scientific community due to its diverse pharmacological properties, including anti-inflammatory, antioxidant, antibacterial, and anticancer activities.[3][4][5][6] These properties make brazilin a promising candidate for drug development and various therapeutic applications.
This document provides detailed protocols for the extraction and purification of brazilin, presents quantitative data from various studies, and illustrates key experimental workflows and biological pathways.
Data Presentation: Extraction and Purification Summary
The yield and purity of brazilin are highly dependent on the chosen extraction and purification methods. The following tables summarize quantitative data from various published protocols.
Table 1: Comparison of Brazilin Extraction Methods
| Extraction Method | Plant Source | Solvent | Key Conditions | Yield/Brazilin Content | Reference |
| Maceration | Caesalpinia sappan | 96% Ethanol (B145695) | 72 hours at room temperature | Not specified | [1] |
| Maceration | Caesalpinia sappan | Methanol (B129727) | 24 hours (repeated three times) | Not specified | [3] |
| Reflux | Caesalpinia sappan | 95% Ethanol | 3 cycles, 1 hour each | 11.96% crude extract yield | [7] |
| Boiling Water Extraction | Lignum sappan | Water | 3 extractions for 60 minutes each | Not specified | |
| Enzyme-Assisted Extraction (EAE) | Caesalpinia sappan | Water with Fungal Cellulase | 6.0% enzyme, 50°C, 3 hours | 5.014% brazilin in extract | [8] |
| Ultrasound-Assisted Extraction | Caesalpinia sappan | 96% Ethanol | 15 minutes, 50°C | 6.125% extract yield | [9] |
| Accelerated Solvent Extraction | Caesalpinia sappan | Ethanol/Water (3:1 w/w) | 180°C, 1500 psi, 5 min | 16.18% extract yield | [10] |
| Ionic Liquid-Based MAE | Caesalpinia sappan | Imidazolium basic ionic liquid | Microwave irradiation | 807.56–948.12 µg/g extract | [5] |
Table 2: Comparison of Brazilin Purification Methods
| Purification Method | Crude Material Source | Key Parameters | Purity/Result | Reference |
| Silica (B1680970) Gel Column Chromatography | Lignum sappan Extract | Mobile Phase: Ethyl acetate: Petroleum ether: Acetic acid (gradient elution) | 99.10% purity | [11] |
| Macroporous Resin Column | C. sappan Ethanolic Extract | Elution with 35% v/v ethanol | Increased brazilin content to 39.9% w/w in the extract | [12][13] |
| Preparative HPLC | C. sappan Extract | Column: Reverse phase C18; Mobile Phase: 100% Methanol (isocratic) | >98% purity | [14] |
| Centrifugal Partition Chromatography (CPC) | C. sappan Extract | Solvent System: Ethyl acetate: Acetonitrile: Water (1:1:2, v/v) | Successful isolation of pure brazilin | [15] |
| Re-crystallization | Crude Brazilin Crystal | Dissolve in alcohol, concentrate at 30-40°C, evaporate solution at 15-30°C for 6-72 hours. | High purity crystal formation | [16] |
Experimental Protocols
Herein are detailed methodologies for the extraction and purification of brazilin.
Protocol 1: Maceration and Silica Gel Column Chromatography
This protocol is a conventional and widely used method for obtaining high-purity brazilin.
Part A: Extraction by Maceration
-
Preparation of Plant Material: Obtain dried heartwood of Caesalpinia sappan. Grind the heartwood into a fine powder to increase the surface area for solvent extraction.
-
Maceration: Place the powdered heartwood in a large vessel. Add 96% ethanol or methanol to completely submerge the powder (e.g., a 1:10 solid-to-solvent ratio).[1][17]
-
Incubation: Seal the vessel and allow it to stand at room temperature for 72 hours, with occasional agitation.[1] Alternatively, macerate for 24 hours and repeat the process three times with fresh solvent.[3]
-
Filtration: After incubation, filter the mixture through Whatman Grade 42 filter paper to separate the extract from the solid plant residue.[3]
-
Concentration: Concentrate the resulting filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to yield the crude extract.
Part B: Purification by Silica Gel Column Chromatography [11]
-
Column Packing: Prepare a glass column (e.g., 4 cm x 40 cm) packed with 160–200 mesh silica gel as the stationary phase.[11]
-
Sample Loading: Dissolve the crude extract (e.g., 15 g) in a minimal amount of ethyl acetate. Mix this solution with a small amount of silica gel (e.g., 30 g) until a homogenous powder is formed after solvent evaporation. Carefully load this powder onto the top of the packed column.[11]
-
Elution:
-
Begin elution with a non-polar solvent mixture, such as ethyl acetate: petroleum ether: acetic acid (20:100:1 v/v/v).[11]
-
Monitor the separation of compounds by collecting fractions and analyzing them using Thin-Layer Chromatography (TLC) with a developing solvent like chloroform: acetone: methanoic acid (8:4:1 v/v/v).[11]
-
When the brazilin spots appear on the TLC plate, switch the mobile phase to a more polar mixture, such as ethyl acetate: petroleum ether: acetic acid (20:60:1 v/v/v) to elute the target compound.[11]
-
-
Fraction Collection and Analysis: Collect the fractions containing pure brazilin. Pool the pure fractions and evaporate the solvent under reduced pressure to obtain the purified brazilin powder.
-
Purity Confirmation: Confirm the purity of the final product using analytical HPLC. A purity of 99.10% has been reported using this method.[11]
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Analysis and Purification
HPLC is a crucial technique for both the quantification and purification of brazilin.
Part A: Analytical HPLC for Quantification [1][8]
-
Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm or 4.6 x 250 mm).[8][14]
-
Mobile Phase: A gradient or isocratic elution can be used.
-
Sample Preparation: Accurately weigh the dried extract, dissolve it in methanol to a known concentration, and filter through a 0.45 µm syringe filter before injection.[1]
-
Standard Preparation: Prepare a stock solution of pure brazilin in methanol (e.g., 1000 µg/mL) and perform serial dilutions to create a calibration curve for quantification.[1]
Part B: Preparative HPLC for Purification [14]
-
System: A preparative HPLC system with a fraction collector.
-
Column: A larger dimension C18 reversed-phase column suitable for preparative scale.
-
Mobile Phase: A simplified mobile phase is often used for purification. For example, 100% methanol in isocratic mode.[14]
-
Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 0.5 ml/min for a 4.6 x 250 mm column).[14]
-
Sample Injection: Inject a concentrated solution of the semi-purified extract.
-
Fraction Collection: Collect the peak corresponding to brazilin (retention time of ~7.67 min was observed under specific isocratic conditions).[14]
-
Post-Purification: Evaporate the solvent from the collected fraction to obtain highly pure brazilin (>98%).[14]
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the extraction and purification of brazilin from Caesalpinia sappan heartwood.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Brazilin Isolated from Caesalpina Sappan Wood Induces Intrinsic Apoptosis on A549 Cancer Cell Line by Increasing p53, caspase-9, and caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Comprehensive Review on Bioactive Compounds Found in Caesalpinia sappan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brazilin Limits Inflammatory Responses through Induction of Prosurvival Autophagy in Rheumatoid Fibroblast-Like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. phcogj.com [phcogj.com]
- 9. myfoodresearch.com [myfoodresearch.com]
- 10. Sappan Heartwood (Caesalpinia sappan L.) Extract as a Natural Antimicrobial Used in Beetroot Juice by Accelerated Solvent Extraction [foodandnutritionjournal.org]
- 11. phcog.com [phcog.com]
- 12. UQ eSpace [espace.library.uq.edu.au]
- 13. Anti-Propionibacterium acnes assay-guided purification of brazilin and preparation of brazilin rich extract from Caesalpinia sappan heartwood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. One-step isolation of sappanol and brazilin from Caesalpinia sappan and their effects on oxidative stress-induced retinal death - PMC [pmc.ncbi.nlm.nih.gov]
- 16. WO2007066926A1 - A mass production method of brazilein from caesalpinia sappan l - Google Patents [patents.google.com]
- 17. benchchem.com [benchchem.com]
Application Note: Quantification of Brazilin Content by High-Performance Liquid Chromatography (HPLC)
Introduction
Brazilin (B1667509) is a major phenolic compound found in the heartwood of Caesalpinia sappan L. (sappanwood), a plant with a history of use in traditional medicine and as a natural dye.[1][2] The pharmacological activities of sappanwood extracts, including antioxidant, anti-inflammatory, and antimicrobial properties, are often attributed to their brazilin content.[1][2][3] Accurate and reliable quantification of brazilin is therefore crucial for the quality control and standardization of sappanwood extracts and derived products in the pharmaceutical and nutraceutical industries. This application note describes a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of brazilin.
Analytical Method
The separation and quantification of brazilin are achieved using a reversed-phase HPLC method with UV detection. The chromatographic conditions have been optimized to provide good resolution, selectivity, and a short run time.
Chromatographic Conditions
| Parameter | Value |
| Column | C18 (e.g., Halo C18, 4.6 x 150 mm, 5 µm or Inertsil ODS3, 4.5 x 250 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic elution with a mixture of an acidic aqueous phase and an organic solvent. |
| - Aqueous Phase (A): Water with 0.1% - 2.5% acetic acid.[4] | |
| - Organic Phase (B): Methanol (B129727) or Acetonitrile.[1][4] | |
| Flow Rate | 1.0 mL/min.[4][5] |
| Detection Wavelength | 280 nm or 282 nm.[1][4] |
| Injection Volume | 20 µL.[4][5] |
| Column Temperature | Room temperature or controlled at 25°C.[4][6] |
| Retention Time of Brazilin | Approximately 6.08 minutes, but can vary depending on the specific method.[1][7] |
Method Validation Summary
The described HPLC method has been validated according to the International Council for Harmonisation (ICH) and AOAC International guidelines, demonstrating its suitability for the intended purpose.[2]
| Validation Parameter | Typical Results |
| **Linearity (R²) ** | > 0.999.[1][2] |
| Accuracy (% Recovery) | 88.5% - 106%.[4] |
| Precision (% RSD) | < 2% for intraday and interday precision.[2][4] |
| Limit of Detection (LOD) | 0.0095 - 0.68 µg/mL.[1][8] |
| Limit of Quantification (LOQ) | 0.0287 - 2.06 µg/mL.[1][8] |
Experimental Protocols
1. Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 5 mg of brazilin standard and dissolve it in 5 mL of methanol in a volumetric flask.[4] This solution should be stored in a dark glass vial, protected from light, and refrigerated at 4°C.[4]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with a mixture of the aqueous mobile phase component and methanol (e.g., 90:10 v/v 2.5% acetic acid:methanol).[1][2] A typical concentration range for the calibration curve is 2.5 to 25 µg/mL.[1]
2. Preparation of Sample Solutions
-
Extraction: Brazilin can be extracted from sappanwood heartwood powder using methods such as maceration, reflux, or ultrasonic-assisted extraction with solvents like ethanol.[3]
-
Sample Stock Solution: Accurately weigh a specific amount of the dried sappanwood extract (e.g., 50 mg) and dissolve it in a known volume of methanol (e.g., 25 mL).[4]
-
Working Sample Solution: Dilute the sample stock solution with the same diluent used for the working standard solutions to a final concentration expected to be within the calibration range.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm membrane filter to remove any particulate matter.[1][2]
3. HPLC Analysis Protocol
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Test: Inject the standard solution (e.g., 10 µg/mL) in replicate (typically 3-6 injections).[2][4] The system is deemed suitable for analysis if the relative standard deviation (%RSD) for retention time and peak area is less than 2%, the tailing factor is less than 2, and the theoretical plate count is greater than 1500.[2]
-
Calibration Curve Construction: Inject the series of working standard solutions in ascending order of concentration. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the prepared sample solutions.
-
Quantification: Determine the concentration of brazilin in the samples by interpolating the peak areas from the calibration curve. The final content is then calculated considering the initial weight of the extract and the dilution factors.
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for brazilin quantification by HPLC.
Caption: Logical relationship of HPLC method development and application.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. api.fspublishers.org [api.fspublishers.org]
- 5. phcogj.com [phcogj.com]
- 6. revistas.usp.br [revistas.usp.br]
- 7. A simple high-performance liquid chromatographic method for quantitative analysis of brazilin in Caesalpinia sappan L. extracts | Warinhomhaun | Thai Journal of Pharmaceutical Sciences (TJPS) [tjps.pharm.chula.ac.th]
- 8. scielo.br [scielo.br]
Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Brazilin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro methods used to assess the anti-inflammatory properties of brazilin (B1667509), a natural compound isolated from the heartwood of Caesalpinia sappan L. The following sections detail the key inflammatory pathways modulated by brazilin, present quantitative data from published studies, and offer detailed protocols for essential assays.
Introduction
Brazilin has been shown to possess significant anti-inflammatory effects by targeting key signaling pathways and reducing the production of pro-inflammatory mediators. In vitro studies, primarily using lipopolysaccharide (LPS)-stimulated murine macrophage cell lines like RAW 264.7, have demonstrated that brazilin can inhibit the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various pro-inflammatory cytokines. These effects are largely attributed to its ability to suppress the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. Furthermore, recent studies have highlighted brazilin's role as an inhibitor of the NLRP3 inflammasome.[1][2][3][4][5]
Data Presentation: Quantitative Effects of Brazilin and its Derivatives
The following table summarizes the quantitative data on the anti-inflammatory effects of brazilin and its oxidized form, brazilein, from various in vitro studies.
| Compound | Cell Line | Stimulus | Assay | Concentration | Effect | Reference |
| Brazilin | RAW 264.7 | LPS | NO Production (Griess Assay) | IC50 = 24.3 µM | Dose-dependent inhibition of nitric oxide production. | [6] |
| Brazilin | RAW 264.7 | LPS | iNOS & COX-2 Protein Expression | 10, 30, 50 µM | Significant dose-dependent decrease in iNOS and COX-2 protein levels. | [7][8] |
| Brazilin | RAW 264.7 | LPS | Pro-inflammatory Cytokines (ELISA) | Not specified | Markedly decreased production of IL-1β, IL-6, and TNF-α. | [7][9] |
| Brazilin | RAW 264.7 | RANKL | Gene Expression (RT-PCR) | 2.5, 5.0, 10 µg/mL | Decreased mRNA expression of iNOS, COX-2, TNF-α, and IL-6. | [10] |
| Brazilin | THP-1 | LPS | Cytokine Secretion (ELISA) | Not specified | Significantly reduced TNF-α secretion. | [11] |
| Brazilein | RAW 264.7 | LPS | iNOS & COX-2 Protein Expression | 10, 30, 50 µM | Significant decrease in iNOS and COX-2 protein levels. | [12] |
| Brazilein | RAW 264.7 | LPS | Pro-inflammatory Cytokines (Cytokine Assay) | Not specified | Decreased expression of IL-1β, MCP-1, MIP-2, and IL-6. | [12][13][14] |
| Brazilein | HeLa Cells | TNF | NF-κB Luciferase Assay | IC50 = 7.66 µM | Potent inhibition of NF-κB activation. | [15] |
| Brazilin | HeLa Cells | TNF | NF-κB Luciferase Assay | IC50 = 49.30 µM | Inhibition of NF-κB activation at higher concentrations. | [15] |
| Brazilin | Murine Macrophages | LPS + ATP | NLRP3 Inflammasome Activation | Not specified | Effective inhibition of both priming and activation of the NLRP3 inflammasome. | [1][2][3] |
Key Signaling Pathways Modulated by Brazilin
Brazilin exerts its anti-inflammatory effects primarily through the modulation of the NF-κB and MAPK signaling cascades.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated, ubiquitinated, and subsequently degraded. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those for iNOS, COX-2, and pro-inflammatory cytokines. Brazilin has been shown to inhibit NF-κB activation, thereby downregulating the expression of these inflammatory mediators.[6][7][16]
Caption: Brazilin's inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
The MAPK family, including JNK, ERK, and p38 MAPK, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. LPS stimulation leads to the phosphorylation and activation of these MAPKs, which in turn can activate transcription factors like AP-1 and also contribute to the activation of NF-κB. Studies have shown that brazilin can suppress the phosphorylation of JNK, thereby inhibiting downstream inflammatory gene expression.[7][17]
Caption: Brazilin's inhibitory effect on the MAPK/JNK signaling pathway.
Experimental Workflow for In Vitro Anti-inflammatory Screening
A typical workflow for evaluating the anti-inflammatory potential of brazilin in vitro is outlined below. This process begins with assessing the cytotoxicity of the compound to determine a non-toxic working concentration range, followed by assays to measure its impact on key inflammatory markers and pathways.
Caption: General experimental workflow for assessing brazilin's anti-inflammatory activity.
Detailed Experimental Protocols
The following are detailed protocols for key in vitro assays to evaluate the anti-inflammatory effects of brazilin. It is crucial to first determine the non-toxic concentration range of brazilin on the chosen cell line using an appropriate cytotoxicity assay (e.g., MTT or XTT) before proceeding with these functional assays.[12]
Protocol 1: Nitric Oxide (NO) Production Assay (Griess Assay)
Objective: To quantify the production of nitrite (B80452), a stable metabolite of NO, in the culture supernatant of LPS-stimulated macrophages.
Materials:
-
RAW 264.7 cells
-
Complete DMEM medium (with 10% FBS, 1% Penicillin-Streptomycin)
-
Brazilin stock solution (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (NaNO2) standard solution
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^5 cells/well and incubate overnight at 37°C, 5% CO2.
-
Pre-treatment: Remove the medium and pre-treat the cells with various non-toxic concentrations of brazilin (e.g., 10, 30, 50 µM) for 1 hour. Include a vehicle control (DMSO).
-
Stimulation: Add LPS (1 µg/mL) to the wells to induce inflammation. Include a negative control group (no LPS) and a positive control group (LPS only).
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.
-
Sample Collection: Carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.
-
Standard Curve: Prepare a standard curve using serial dilutions of NaNO2 (e.g., 0-100 µM) in culture medium.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent Component A to each well containing supernatant or standard.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Calculate the nitrite concentration in the samples by interpolating from the NaNO2 standard curve.
Protocol 2: Pro-inflammatory Cytokine Quantification (ELISA)
Objective: To measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the culture supernatant.
Materials:
-
Supernatant from brazilin- and LPS-treated cells (from Protocol 1)
-
Commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the specific ELISA kit.
-
General Steps:
-
Add standards and collected culture supernatants to the antibody-coated wells.
-
Incubate to allow the cytokine to bind to the immobilized antibody.
-
Wash the wells to remove unbound substances.
-
Add a biotin-conjugated detection antibody specific for the cytokine.
-
Incubate and wash.
-
Add streptavidin-HRP (Horseradish Peroxidase).
-
Incubate and wash.
-
Add a substrate solution (e.g., TMB) to develop color.
-
Stop the reaction with a stop solution.
-
-
Measurement: Measure the absorbance at the appropriate wavelength (typically 450 nm).
-
Calculation: Calculate the cytokine concentrations in the samples based on the standard curve generated.
Protocol 3: Western Blot Analysis for iNOS, COX-2, and Signaling Proteins
Objective: To determine the protein expression levels of iNOS, COX-2, and key phosphorylated proteins in the NF-κB and MAPK pathways.
Materials:
-
Cell lysates from brazilin- and LPS-treated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-iNOS, anti-COX-2, anti-p-JNK, anti-JNK, anti-IκBα, anti-β-actin, etc.)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Apply ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of target proteins to a loading control like β-actin.
Protocol 4: NF-κB Reporter Gene Assay (Luciferase Assay)
Objective: To quantitatively measure the transcriptional activity of NF-κB.
Materials:
-
RAW 264.7 cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
Brazilin stock solution
-
LPS
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Co-transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Incubation: Allow the cells to recover and express the plasmids for 24-48 hours.
-
Treatment and Stimulation: Pre-treat the transfected cells with brazilin for 1 hour, followed by stimulation with LPS for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.
-
Luciferase Assay:
-
Add the Luciferase Assay Reagent II (LAR II) to the cell lysate to measure the firefly luciferase activity (NF-κB-driven).
-
Add the Stop & Glo® Reagent to quench the firefly reaction and simultaneously measure the Renilla luciferase activity (internal control).
-
-
Measurement: Measure the luminescence using a luminometer.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The results are expressed as relative luciferase units (RLU).
References
- 1. researchgate.net [researchgate.net]
- 2. Brazilin is a natural product inhibitor of the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. citeab.com [citeab.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Suppression of lipopolysaccharide-induced expression of inducible nitric oxide synthase by brazilin in RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sciepub.com [sciepub.com]
- 8. Figure 2. Brazilin down-regulated the expression of iNOS and COX2 protein in LPS stimulated Raw264.7. Raw 264.7 macrophage cells (5×105 /well) were pretreated with 10, 30, or 50 μM brazilin for 1 h and then induced with 1 μg/mL LPS for an 24 h. The expression of iNOS and COX2 protein were detected by western blotting using iNOS, COX2, and GAPDH antibodies. DMSO was used as a vehicle. Data are expressed as mean ± SD (n=3) : Brazilin Suppresses Inflammation via the Down-regulation of IRAK4 in LPS-stimulated Raw264.7 Macrophage : Science and Education Publishing [pubs.sciepub.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Brazilein Suppresses Inflammation through Inactivation of IRAK4-NF-κB Pathway in LPS-Induced Raw264.7 Macrophage Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Brazilein Suppresses Inflammation through Inactivation of IRAK4-NF-κB Pathway in LPS-Induced Raw264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Brazilein Impedes IKK Activation by Disrupting RIPK1 Polyubiquitination, Increasing Apoptotic Susceptibility in Cells with Constitutively Active NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Brazilin Limits Inflammatory Responses through Induction of Prosurvival Autophagy in Rheumatoid Fibroblast-Like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Herlaar E, Brown Z. p38 MAPK signalling cascades in inflammatory disease. Mol Med Today 1999; 5:439-47. [sciepub.com]
Application Notes and Protocols for Using Brazilin in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brazilin (B1667509) is a natural homoisoflavonoid compound predominantly isolated from the heartwood of Caesalpinia sappan L.[1][2]. Traditionally used in anti-inflammatory remedies, brazilin has recently garnered significant interest in oncology research.[2][3]. Studies have demonstrated its cytotoxic effects across a range of cancer cell lines, including breast, lung, colon, and bladder cancers, as well as multiple myeloma and glioblastoma.[4][5]. The primary anticancer mechanisms of brazilin involve the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and cell cycle arrest.[2][4]. This document provides a detailed overview of its application in cancer cell line studies, summarizing key quantitative data and providing comprehensive experimental protocols.
Data Presentation: Efficacy of Brazilin
The anticancer effects of brazilin have been quantified in numerous studies. The following tables summarize its inhibitory concentration (IC50) values and its impact on key cellular processes like apoptosis and cell cycle progression in various cancer cell lines.
Table 1: Cytotoxic Activity (IC50) of Brazilin in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value | Treatment Duration | Reference |
| Non-Small Cell Lung Cancer | A549 | 43 µg/mL | 24 hours | [1][6] |
| Triple-Negative Breast Cancer | 4T1 | 3.7 µM | Not Specified | [2][4] |
| Breast Cancer (HER2-) | MCF-7/Mock | 44 ± 2.4 µM | 24 hours | [7] |
| Breast Cancer (HER2+) | MCF-7/HER2 | 54 ± 3.7 µM | 24 hours | [7] |
Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Effects of Brazilin on Apoptosis and Cell Cycle
| Cell Line | Process Affected | Key Observations | Reference |
| A549 (Lung) | Apoptosis | Increased early apoptosis at 20 µg/mL and late apoptosis at 40 µg/mL.[1][6] | [1][6] |
| U87 (Glioblastoma) | Apoptosis | Increased proportion of cells in the sub-G1 phase; cleavage of PARP.[5] | [5] |
| SW480 (Colon) | Apoptosis | Induced apoptosis via Bcl-2/Bax modulation and cleavage of caspases-3, -9, and PARP1.[8][9] | [8][9] |
| U266 (Multiple Myeloma) | Apoptosis & Cell Cycle | Induced G2/M phase arrest and apoptosis through a mitochondria-dependent pathway.[10] | [10] |
| A549 & H358 (Lung) | Cell Cycle | Induced G2/M phase arrest; decreased Cyclin B1 and increased p21 expression.[11][12] | [11][12] |
| MCF-7/HER2 (Breast) | Cell Cycle | Induced cell cycle arrest at the G2/M phase.[7] | [7] |
Signaling Pathways Modulated by Brazilin
Brazilin exerts its anticancer effects by targeting multiple critical signaling pathways involved in cell survival, proliferation, and death.
-
Intrinsic Apoptosis Pathway: In several cancer cell lines, brazilin triggers the intrinsic (mitochondrial) pathway of apoptosis. It upregulates the tumor suppressor protein p53, which in turn increases the pro-apoptotic protein Bax while decreasing anti-apoptotic proteins like Bcl-2.[1][10]. This leads to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of initiator caspase-9 and executioner caspase-3, culminating in cell death.[1][10].
-
Cell Cycle Regulation: Brazilin can induce cell cycle arrest, primarily at the G2/M transition phase.[7][10][11]. It achieves this by downregulating the expression of key cyclin-dependent kinases (CDKs) and cyclins, such as Cyclin B1, D1, and E, while upregulating CDK inhibitors like p21 and p27.[10][11].
-
mTOR Signaling Pathway: In colorectal cancer cells, brazilin has been shown to inhibit the mTOR signaling pathway, a central regulator of cell growth and proliferation.[8][9]. Its inhibitory action involves decreasing the phosphorylation of mTOR, which is linked to the regulation of heme oxygenase-1 (HO-1) and the nuclear translocation of Nrf2, ultimately promoting apoptosis.[8][9].
-
STING Pathway: In non-small cell lung cancer (NSCLC) cells, brazilin can activate the STING (Stimulator of Interferon Genes) pathway.[11][13]. Activation of the STING/TBK1/IRF3 signaling cascade leads to apoptosis, highlighting a potential immunomodulatory role for brazilin.[11][13].
-
HDAC Inhibition: Brazilin acts as a histone deacetylase (HDAC) inhibitor in multiple myeloma cells.[10]. By suppressing the expression and activity of HDAC1 and HDAC2, it enhances the acetylation of histones, leading to changes in gene expression that favor apoptosis and cell cycle arrest.[10].
-
Metastasis-Related Pathways: Brazilin has been found to inhibit pathways associated with cancer cell migration and invasion. It can target and inhibit matrix metalloproteinases (MMP-2, MMP-9) and other enzymes like PTGS2 that are crucial for metastasis.[2][4]. In HER2-positive breast cancer, it has been shown to downregulate HER2 expression.[7]. Bioinformatics analyses also suggest a potential role for brazilin in inhibiting TNFα signaling in metastatic breast cancer.[14].
Mandatory Visualizations
Caption: Brazilin-induced intrinsic apoptosis pathway.
Caption: Brazilin-induced G2/M cell cycle arrest.
Caption: Brazilin's inhibition of the mTOR/HO-1 pathway.
Caption: General experimental workflow for studying brazilin.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the effects of brazilin on cancer cell lines.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the concentration of brazilin that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Brazilin stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Brazilin Treatment: Prepare serial dilutions of brazilin in complete culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the diluted brazilin solutions. Include a "vehicle control" (medium with the same concentration of DMSO used for the highest brazilin dose) and a "no-cell" blank control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve (Viability % vs. Brazilin Concentration) to determine the IC50 value.[1].
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
Brazilin
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 2x10⁵ to 3x10⁵ cells per well in 6-well plates and allow them to attach overnight.[1]. Treat the cells with brazilin at the desired concentrations (e.g., IC50 and 2x IC50) for 24 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each well and centrifuge at 1,500 rpm for 5 minutes.
-
Cell Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Necrotic cells: Annexin V-negative, PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the rate of apoptosis induced by brazilin.[15].
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol uses PI to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.
Materials:
-
6-well cell culture plates
-
Brazilin
-
Cold 70% Ethanol (B145695)
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with brazilin as described in Protocol 2.
-
Cell Harvesting: Collect all cells and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A ensures that only DNA is stained.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will correspond to the cell cycle phase (G0/G1, S, G2/M).
-
Data Analysis: Use cell cycle analysis software to model the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare treated samples to the control to identify cell cycle arrest.[11].
Protocol 4: Western Blotting for Protein Expression Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis, cell cycle, and other signaling pathways.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Caspase-3, PARP, Cyclin B1, p21, p-mTOR, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: After treatment with brazilin, wash cells with cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.[11][12].
References
- 1. Brazilin Isolated from Caesalpina Sappan Wood Induces Intrinsic Apoptosis on A549 Cancer Cell Line by Increasing p53, caspase-9, and caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Article review: Brazilin as potential anticancer agent [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Article review: Brazilin as potential anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brazilin Inhibits Growth and Induces Apoptosis in Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brazilin Isolated from Caesalpina Sappan Wood Induces Intrinsic Apoptosis on A549 Cancer Cell Line by Increasing p53, caspase-9, and caspase-3 [journal.waocp.org]
- 7. The Cytotoxic and Antimigratory Activity of Brazilin-Doxorubicin on MCF-7/HER2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Brazilin From Caesalpinia sappan L. Induced Apoptosis via mTOR and HO-1 Pathway in SW480 Human Colon Cancer Cells [frontiersin.org]
- 9. frontiersin.org [frontiersin.org]
- 10. Brazilin induces apoptosis and G2/M arrest via inactivation of histone deacetylase in multiple myeloma U266 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Brazilin Inhibits the Proliferation of Non‐Small Cell Lung Cancer by Regulating the STING/TBK1/IRF3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Brazilin Inhibits the Proliferation of Non-Small Cell Lung Cancer by Regulating the STING/TBK1/IRF3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring the Antioxidant Activity of Brazilin using the DPPH Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brazilin (B1667509), a natural red pigment extracted from the heartwood of Caesalpinia sappan L., is a compound of significant interest in pharmacology due to its diverse biological activities.[1] Among these, its antioxidant properties are noteworthy, contributing to its potential therapeutic applications in managing conditions associated with oxidative stress.[2][3] Brazilin exhibits potent antioxidant effects by scavenging free radicals and modulating cellular antioxidant defense mechanisms, such as the activation of the Nrf2 pathway and induction of glutathione (B108866) peroxidase 7 (GPX7) expression.[2]
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, rapid, and straightforward spectrophotometric method for evaluating the antioxidant capacity of various compounds.[4] The principle of the assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, resulting in a color change from deep violet to pale yellow. The degree of discoloration, measured by the decrease in absorbance at approximately 517 nm, is proportional to the radical scavenging activity of the antioxidant.
These application notes provide a detailed protocol for assessing the antioxidant activity of brazilin using the DPPH assay, guidance on data analysis, and a summary of reported antioxidant values for brazilin and related extracts.
Signaling Pathways and Antioxidant Mechanism of Brazilin
Brazilin exerts its antioxidant effects through direct radical scavenging and by modulating intracellular signaling pathways that enhance the cellular antioxidant defense system. One of the key pathways implicated is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under conditions of oxidative stress, brazilin can promote the activation of Nrf2, which in turn upregulates the expression of various antioxidant and cytoprotective genes. Additionally, studies have shown that brazilin can specifically induce the expression of Glutathione Peroxidase 7 (GPX7), an important enzyme involved in the detoxification of hydrogen peroxide.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Unlocking the therapeutic mechanism of Caesalpinia sappan: a comprehensive review of its antioxidant and anti-cancer properties, ethnopharmacology, and phytochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
Application Note: Antibacterial Activity of Brazilin and MIC Determination Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brazilin (B1667509), a major active compound isolated from the heartwood of Caesalpinia sappan L., has demonstrated significant pharmacological activities, including antioxidant, anti-inflammatory, and potent antibacterial effects.[1] This compound has shown efficacy against a range of pathogenic bacteria, including antibiotic-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1] Its mechanism of action involves, in part, the inhibition of DNA and protein synthesis.[2][3] This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of brazilin using the broth microdilution method and summarizes reported MIC values against various bacterial species.
Applications
Brazilin presents a promising natural alternative for various applications:
-
Novel Antibacterial Agent: Development as a therapeutic against foodborne pathogens and clinically relevant bacteria.[1]
-
Combating Antibiotic Resistance: Effective against multi-drug resistant bacteria, offering a potential solution to a significant global health issue.[1]
-
Anti-Biofilm Agent: Inhibits the formation of bacterial biofilms, which are notoriously difficult to treat, and can enhance the efficacy of conventional antibiotics like vancomycin.[4]
-
Natural Preservative: Potential use as a natural preservative in food due to its ability to reduce the growth of common foodborne pathogens.[1]
-
Dermatological Applications: Shows inhibitory effects against Propionibacterium acnes, the bacterium associated with acne.[5]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The antibacterial efficacy of brazilin is quantified by its MIC, the lowest concentration of the compound that prevents visible growth of a bacterium. Gram-positive bacteria have generally shown higher sensitivity to brazilin than Gram-negative bacteria.[6][7]
| Bacterial Species | Test Substance | MIC Range (µg/mL) | Source |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Brazilin | 4 - 32 | [1] |
| Vancomycin-Resistant Enterococci (VRE) | Brazilin | 4 - 32 | [1] |
| Multi-drug Resistant Burkholderia cepacia | Brazilin | 4 - 32 | [1] |
| Propionibacterium acnes | Brazilin | 15.6 | [5] |
| Staphylococcus aureus | Brazilin | 31.3 - 250 | [6] |
| Staphylococcus epidermidis | Brazilin-rich Extract (39%) | 62.5 | [6] |
| Bacillus cereus | Brazilin-rich Extract (39%) | 62.5 | [6] |
| Escherichia coli | Brazilin-rich Extract (39%) | 250 | [6] |
| Salmonella Typhimurium | Brazilin-rich Extract (39%) | 250 | [6] |
| Pseudomonas aeruginosa | Brazilin-rich Extract (39%) | 500 | [6] |
| S. aureus (Clinical Biofilm Strain) | Brazilin | 32 (Final concentration for 1 MIC) | [4] |
Experimental Protocols
Protocol: MIC Determination by Broth Microdilution Method
This protocol is based on the standardized broth microdilution assay guidelines from the Clinical and Laboratory Standards Institute (CLSI).[4][8]
4.1.1 Materials
-
Pure Brazilin (>98% purity)[4]
-
Sterile 96-well U-bottom microtiter plates[4]
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium[4][8]
-
Bacterial strains for testing
-
Sterile 0.85% NaCl (saline)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (37°C)
-
Dimethyl sulfoxide (B87167) (DMSO) or deionized water (Negative/Solvent Control)[4][6]
4.1.2 Procedure
-
Preparation of Brazilin Stock Solution: Dissolve brazilin in a suitable solvent (e.g., deionized water or DMSO) to create a high-concentration stock solution (e.g., 1024 µg/mL).[4] Sterilize by filtration.
-
Preparation of Bacterial Inoculum: a. From a fresh culture plate (18-24h growth), pick several bacterial colonies and suspend them in sterile saline. b. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This is equivalent to approximately 1 x 10⁸ CFU/mL.[6] c. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution in Microtiter Plate: a. Add 100 µL of sterile MHB to all wells of a 96-well plate. b. Add 100 µL of the brazilin stock solution to the first column of wells, creating a 1:2 dilution. c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to achieve a range of concentrations (e.g., 1000 µg/mL down to 15.6 µg/mL).[6] Discard 100 µL from the last column.
-
Inoculation: a. Add 100 µL of the prepared bacterial inoculum (from step 2c) to each well containing the brazilin dilutions. The final volume in each well will be 200 µL.
-
Controls: a. Positive Control: A well containing bacteria and a known antibiotic (e.g., ampicillin).[6] b. Negative Control: A well containing bacteria and the solvent used for brazilin, without any active compound.[6] c. Sterility Control: A well containing only sterile MHB.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[6]
-
Reading the MIC: The MIC is the lowest concentration of brazilin at which no visible bacterial growth (turbidity) is observed.[9]
References
- 1. Antibacterial Activity against Foodborne Pathogens and Inhibitory Effect on Anti-Inflammatory Mediators’ Production of Brazilin-Enriched Extract from Caesalpinia sappan Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Article review: Brazilin as potential anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Article review: Brazilin as potential anticancer agent [frontiersin.org]
- 4. Preliminary study on the effect of brazilin on biofilms of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 8. Antimicrobial and antibiofilm activities of Brazilian organic honey against oral microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
Application Notes: Brazilin for Histological Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brazilin (B1667509) is a natural dye extracted from the heartwood of trees belonging to the Caesalpinia genus, such as Brazilwood (Paubrasilia echinata) and Sappanwood (Biancaea sappan).[1][2][3] Its oxidized form, brazilein (B1663177), is structurally similar to hematein (B1673047) (the oxidized form of hematoxylin) and serves as a potent nuclear stain in histology.[1][4][5] When complexed with a metallic mordant, typically aluminum, brazilein forms a colored "lake" that binds to the nuclear chromatin of cells, imparting a distinct red to reddish-purple color.[2][6][7] This provides a viable alternative to the more common blue-purple hematoxylin (B73222) stain and can be particularly advantageous for contrast in certain applications, including immunohistochemistry (IHC) and for researchers with red-green color blindness.[6][7][8]
Principle of Staining
The histological application of brazilin is a two-step process involving oxidation and mordanting.[2][4][9]
-
Oxidation: The nearly colorless precursor, brazilin (C₁₆H₁₄O₅), is first oxidized to the active, colored dye, brazilein (C₁₆H₁₂O₅).[4][9] This "ripening" can be achieved slowly through exposure to atmospheric oxygen or rapidly by using a chemical oxidizing agent, such as sodium iodate (B108269).[1][2][9]
-
Mordanting and Lake Formation: Brazilein is combined with a metallic mordant, most commonly an aluminum salt like potassium or ammonium (B1175870) alum.[9][10] The brazilein molecule acts as a ligand, chelating with the aluminum (Al³⁺) ions to form a positively charged dye-mordant complex, often called a "brazalum lake".[1][2][8] This complex then binds electrostatically to negatively charged sites in the tissue, primarily the phosphate (B84403) groups of the DNA backbone in nuclear chromatin, resulting in a stable and vibrant red stain.[1][8][9]
Data Presentation
Chemical and Physical Properties
The table below outlines the key properties of brazilin and its oxidized, active form, brazilein.
| Property | Brazilin | Brazilein |
| C.I. Name | Natural Red 24 | Not Specified |
| C.I. Number | 75280 | Not Specified |
| Appearance | Colorless/Yellowish Powder | Dark Red Powder |
| Molecular Formula | C₁₆H₁₄O₅ | C₁₆H₁₂O₅ |
| Molecular Weight | 286.3 g/mol | 284.26 g/mol |
| Aqueous Solubility | Soluble | Sparingly Soluble |
| Ethanol (B145695) Solubility | Soluble | Soluble |
| Primary Use | Precursor to Brazilein | Red Nuclear Stain |
| Data sourced from[1]. |
Recommended Reagent Concentrations for Brazalum Solution
This table provides a typical formulation for a brazilein-alum staining solution, adapted from standard hemalum recipes.
| Reagent | Concentration/Amount | Purpose |
| Brazilin | 1.0 - 2.0 g/L | Dye Precursor |
| Potassium or Ammonium Alum | 50 - 200 g/L | Mordant |
| Sodium Iodate (NaIO₃) | 0.2 - 1.0 g/L | Oxidizing Agent |
| Glacial Acetic Acid | 20 - 80 mL/L | Improves nuclear selectivity |
| Glycerol or Chloral Hydrate | 250 mL/L or 50 g/L | Stabilizer/Preservative |
| Data sourced from[1][8][9][10]. Note: When substituting brazilin for hematoxylin in standard recipes, it is often recommended to double the amount of brazilin.[6][10][11] |
Comparative Analysis: Brazilin vs. Hematoxylin
This table highlights the key differences and similarities between brazilin and hematoxylin for histological applications.
| Feature | Brazilin | Hematoxylin |
| Source | Caesalpinia species | Haematoxylum campechianum |
| Nuclear Stain Color | Red to Reddish-Purple | Blue to Blue-Purple |
| Staining Mechanism | Oxidation to brazilein, forms lake with mordant | Oxidation to hematein, forms lake with mordant |
| Staining Time | Can be slower; historical protocols suggest 3-16 hours, but modern methods are faster (5-15 min) | Typically faster; 5-15 minutes for standard protocols |
| Specificity | Primarily a chromatin stain, can also stain some cytoplasmic components | High specificity for nuclear chromatin |
| Primary Advantage | Provides an alternative color palette for contrast, useful in IHC | Gold standard, excellent contrast with eosin, well-established |
| Data sourced from[4][6][12][13]. |
Experimental Protocols
Protocol 1: Preparation of Brazalum Staining Solution (Aluminum Mordant)
This protocol describes the preparation of a stable brazilein-alum staining solution modified from a standard Harris' hemalum recipe.[9]
Reagents & Materials:
-
Brazilin: 2.0 g[9]
-
Ethanol, 95%: 100 mL[9]
-
Potassium Aluminum Sulfate (Alum): 200 g[9]
-
Distilled Water: 1000 mL[9]
-
Sodium Iodate (NaIO₃): 1.0 g[9]
-
Glacial Acetic Acid: 80 mL[9]
-
Heating plate with magnetic stirrer
-
Glass beakers (1 L, 2 L) and storage bottle
-
Filter paper
Procedure:
-
Dissolve Brazilin: In a 1 L beaker, dissolve 2.0 g of brazilin in 100 mL of 95% ethanol. Gentle warming may be necessary.[9]
-
Prepare Alum Solution: In a separate 2 L beaker, dissolve 200 g of potassium alum in 1000 mL of distilled water. Heat to approximately 60-70°C to ensure the alum fully dissolves.[9]
-
Combine Solutions: While stirring the hot alum solution, slowly add the alcoholic brazilin solution.[9]
-
Oxidation: Bring the mixture to a boil. Once boiling, remove it from the heat. Immediately add 1.0 g of sodium iodate and stir vigorously until it dissolves. The solution will rapidly turn a deep red or purple.[9]
-
Cooling and Acidification: Allow the solution to cool to room temperature. Once cool, add 80 mL of glacial acetic acid.[9]
-
Maturation and Storage: Transfer the solution to a labeled, tightly sealed bottle. While it can be used immediately, a maturation period of 1-2 weeks at room temperature in a dark location is beneficial. Filter the stain before each use.[9]
Protocol 2: Brazilin and Eosin (B&E) Staining of FFPE Sections
This protocol outlines the procedure for staining formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Procedure:
-
Deparaffinization and Rehydration:
-
Nuclear Staining:
-
Differentiation:
-
Bluing:
-
Counterstaining:
-
Dehydration, Clearing, and Mounting:
Expected Results:
Protocol 3: Brazilin as a Nuclear Counterstain in Immunohistochemistry (IHC)
Brazilin's red nuclear stain provides excellent contrast with commonly used brown (DAB) or blue chromogens in IHC.[6][8]
Procedure:
-
Perform all standard IHC steps, including deparaffinization, antigen retrieval, blocking, and incubation with primary and secondary antibodies.
-
Chromogen Development: Apply the chromogen substrate (e.g., DAB) and incubate according to the manufacturer's protocol. Rinse thoroughly.
-
Counterstaining:
-
Apply filtered Brazalum solution for a shorter duration than in a standard B&E stain (e.g., 1-3 minutes). The timing must be optimized to achieve clear nuclear staining without masking the primary antibody signal.[6]
-
Rinse gently in running tap water.
-
Briefly "blue" in an alkaline solution.
-
Rinse again in water.
-
-
Dehydration and Mounting: Proceed with the standard dehydration, clearing, and mounting steps.
Expected Results:
-
Target Antigen: Brown (DAB), Blue, or other chromogen color.
-
Nuclei: Red[6]
Related Signaling Pathway
Recent research has shown that brazilin can influence fundamental cellular processes. One study demonstrated that brazilin inhibits the phosphorylation of the Barrier-to-Autointegration Factor (BAF), a protein essential for the reassembly of the nuclear envelope after mitosis.[14] This inhibition leads to abnormal nuclear formation and can induce cell death, highlighting a potential mechanism for anticancer therapies.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Brazilin - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. stainsfile.com [stainsfile.com]
- 12. benchchem.com [benchchem.com]
- 13. journals.biologists.com [journals.biologists.com]
- 14. Brazilin Isolated from Caesalpinia sappan suppresses nuclear envelope reassembly by inhibiting barrier-to-autointegration factor phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Brazilin Derivatives in Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of brazilin (B1667509) derivatives, focusing on their potential applications in biomedical research and drug development. Brazilin, a natural product isolated from the heartwood of Caesalpinia sappan L., and its derivatives have garnered significant interest due to their diverse biological activities, including anti-inflammatory, anticancer, and antioxidant properties.[1][2][3] This guide offers a summary of synthetic strategies, experimental protocols, and biological data to facilitate further investigation into this promising class of compounds.
I. Biological Activities and Therapeutic Potential
Brazilin and its synthetic analogs have been shown to modulate various signaling pathways implicated in chronic diseases.[1][2] Their therapeutic potential spans across several areas:
-
Anti-inflammatory Effects: Brazilin has been reported to suppress pro-inflammatory responses by inhibiting signaling pathways such as the NLRP3 inflammasome and NF-κB.[4] It can reduce the production of pro-inflammatory mediators like nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in macrophage cell lines.[5]
-
Anticancer Activity: Numerous studies have highlighted the anticancer effects of brazilin and its derivatives.[1][2] These compounds can induce apoptosis and autophagy in various cancer cell lines, including breast cancer, osteosarcoma, and multiple myeloma.[1][2][6] The mechanisms often involve the modulation of key proteins in cell cycle regulation and apoptosis, such as Bcl-2 family proteins and caspases.[1][2]
-
Neuroprotective Properties: Brazilin has shown potential in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1][2]
-
Other Activities: Additional reported biological activities include antioxidant, antibacterial, and hypoglycemic effects.[1][2]
II. Quantitative Data on Biological Activities
The following tables summarize the reported biological activities of brazilin and some of its derivatives. This data is crucial for comparing the potency of different analogs and for guiding future drug design and development efforts.
Table 1: Anti-inflammatory Activity of Brazilin and its Analogs
| Compound | Assay | Cell Line/Model | IC50 Value | Reference |
| Brazilin | Superoxide Anion Generation | Human Neutrophils | >10 µM | [7] |
| Brazilin | Elastase Release | Human Neutrophils | >10 µM | [7] |
| Brazilein Analog 1b | Superoxide Anion Generation | Human Neutrophils | 1.2 µM | [7] |
| Brazilein Analog 1b | Elastase Release | Human Neutrophils | 1.9 µM | [7] |
| Brazilin | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | - | [5] |
| Brazilin | IL-6 and TNF-α Production | LPS-stimulated RAW 264.7 macrophages | - | [5] |
Table 2: Cytotoxic Activity of Brazilin and its Analogs against Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| Brazilin | KB | Nasopharyngeal | >20 µM | [7] |
| Brazilin | KBvin | Vincristine-resistant Nasopharyngeal | >20 µM | [7] |
| Brazilin | A549 | Lung | >20 µM | [7] |
| Brazilin | DU-145 | Prostate | >20 µM | [7] |
| Brazilein Analog 1b | KB | Nasopharyngeal | 6 µM | [7] |
| Brazilein Analog 1b | KBvin | Vincristine-resistant Nasopharyngeal | 11 µM | [7] |
| Brazilein Analog 1b | A549 | Lung | 8 µM | [7] |
| Brazilein Analog 1b | DU-145 | Prostate | 9 µM | [7] |
| Aza-brazilin Derivatives | HT29, A549, HL60, K562 | Colon, Lung, Leukemia | Strong anticancer activities reported | [8] |
III. Experimental Protocols: Synthesis of Brazilin and its Derivatives
Several synthetic routes to brazilin and its analogs have been developed, offering flexibility in accessing diverse chemical structures for structure-activity relationship (SAR) studies.
A. Total Synthesis of (±)-Brazilin
A highly efficient total synthesis of brazilin has been reported, proceeding in 9 steps with a 70% overall yield from commercially available starting materials.[9][10] Key reactions in this synthesis include a Mitsunobu coupling and an In(III)-catalyzed alkyne-aldehyde metathesis.[9][10]
Protocol: Key Steps in the Total Synthesis of (±)-Brazilin [9][10]
-
Mitsunobu Coupling: This step is crucial for the formation of a key ether linkage. A substituted phenol (B47542) is reacted with an appropriate alcohol in the presence of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (B44618) (PPh3).
-
In(III)-catalyzed Alkyne-Aldehyde Metathesis: This reaction rapidly constructs the core skeleton of brazilin in quantitative yield.[9] An alkyne and an aldehyde are coupled in the presence of an Indium(III) catalyst.
-
Modulation of Oxidation Levels and Acid-Catalyzed Cyclization: Subsequent steps involve adjusting the oxidation states of functional groups, followed by an acid-catalyzed cyclization to yield the trimethyl ether of brazilin.
-
Demethylation: The final step involves the cleavage of the methyl ethers to afford brazilin.
B. Enantioselective Total Synthesis of (+)-Brazilin
An enantioselective synthesis of (+)-brazilin has also been developed, which is critical for studying the stereospecific biological activities of this natural product.[11][12] A key feature of some of these syntheses is the use of Sharpless asymmetric dihydroxylation to establish the desired stereochemistry.[13]
Protocol: Key Steps in an Enantioselective Synthesis of (+)-Brazilin [12][13]
-
Sharpless Asymmetric Dihydroxylation: This powerful reaction is used to introduce two hydroxyl groups across a double bond with high enantioselectivity, setting a key chiral center.
-
Prins/Friedel-Crafts Reaction: An intramolecular tandem Prins/Friedel-Crafts reaction can be catalyzed by trifluoroacetic acid to construct the cis-fused chromane (B1220400) and indane framework of brazilin.[12]
IV. Signaling Pathways Modulated by Brazilin Derivatives
Understanding the molecular mechanisms of action is paramount for the rational design of novel therapeutics. Brazilin and its derivatives have been shown to interact with several key signaling pathways.
A. Inhibition of the NLRP3 Inflammasome Pathway
Brazilin has been identified as a natural product inhibitor of the NLRP3 inflammasome.[4] It can inhibit both the priming and activation steps of the inflammasome in macrophages and microglia.[4]
Caption: Brazilin inhibits both priming and activation of the NLRP3 inflammasome.
B. Modulation of the NF-κB Signaling Pathway
The anti-inflammatory effects of brazilin are also attributed to its ability to suppress the NF-κB signaling pathway.[4] This pathway is a central regulator of inflammation, and its inhibition leads to a downstream reduction in the expression of pro-inflammatory genes.
Caption: Brazilin inhibits the NF-κB pathway, reducing pro-inflammatory gene expression.
V. Experimental Workflow for Synthesis and Biological Evaluation
The following diagram outlines a general workflow for the synthesis of brazilin derivatives and their subsequent biological evaluation.
Caption: A typical workflow for the synthesis and evaluation of brazilin derivatives.
VI. Conclusion
The synthesis of brazilin derivatives presents a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities, coupled with the increasing availability of efficient synthetic methodologies, make this class of compounds highly attractive for further research. These application notes and protocols are intended to serve as a valuable resource for researchers aiming to explore the chemical and biological landscape of brazilin and its analogs.
References
- 1. Brazilin: Biological activities and therapeutic potential in chronic degenerative diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Brazilin is a natural product inhibitor of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Article review: Brazilin as potential anticancer agent [frontiersin.org]
- 7. Antitumor Agents. 271. Total Synthesis and Evaluation of Brazilein and Analogs as Anti-inflammatory and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. Total synthesis of brazilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enantioselective total synthesis of (+)-brazilin, (−)-brazilein and (+)-brazilide A - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of Brazilin Stock Solutions for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brazilin (B1667509) is a natural red pigment extracted from the heartwood of trees belonging to the Caesalpinia species.[1] It is a compound of significant interest in biomedical research due to its diverse biological activities, including anti-inflammatory, antioxidant, antibacterial, and anticancer properties.[2][3] For researchers investigating the therapeutic potential of brazilin in cell-based assays, the accurate and consistent preparation of stock solutions is a critical first step to ensure reliable and reproducible experimental results.
These application notes provide a detailed protocol for the preparation, storage, and handling of brazilin stock solutions for use in cell culture applications. Additionally, we summarize key quantitative data and provide a diagram of a signaling pathway influenced by brazilin to support experimental design.
Data Presentation
A summary of the key quantitative data for brazilin is presented in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₄O₅ | [1][4][5][6][7][8] |
| Molecular Weight | 286.28 g/mol | [1][4][5][6] |
| CAS Number | 474-07-7 | [4][5][7][8] |
| Appearance | Yellow to red powder | [6][7] |
| Solubility | ||
| in DMSO | ≥ 8.6 mg/mL to 57 mg/mL (approximately 30 mM to 199 mM) | [3][8][9][10] |
| in Ethanol | ≥ 28.6 mg/mL | [3][8][10] |
| in PBS (pH 7.2) | ~10 mg/mL | [3][10] |
| in Water | Insoluble to ~10 mg/mL | [8][10] |
Experimental Protocols
Preparation of Brazilin Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of brazilin in dimethyl sulfoxide (B87167) (DMSO). This is a commonly used concentration for preparing working solutions for cell culture experiments.
Materials:
-
Brazilin powder (purity ≥98%)
-
Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) tubes (e.g., 1.5 mL or 15 mL)
-
Sterile, disposable serological pipettes and pipette tips
-
Vortex mixer
-
Analytical balance
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Equipment:
-
Laminar flow hood (biological safety cabinet)
-
-20°C freezer
Procedure:
-
Pre-weighing Preparation: In a laminar flow hood, ensure all materials are sterile. Use aseptic techniques throughout the procedure.
-
Weighing Brazilin: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh out 2.86 mg of brazilin powder and record the exact weight.
-
Calculation: To prepare a 10 mM solution, the required mass is calculated as follows: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) Mass (mg) = 10 mmol/L x 0.001 L x 286.28 g/mol = 2.86 mg for 1 mL.
-
-
Dissolving in DMSO: Add 1 mL of anhydrous, cell culture-grade DMSO to the tube containing the weighed brazilin.
-
Vortexing: Tightly cap the tube and vortex thoroughly for 1-2 minutes, or until the brazilin is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization (Optional): As DMSO at high concentrations is considered self-sterilizing, filtration is often omitted to prevent loss of the compound. However, if desired, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile polypropylene microcentrifuge tubes.[11]
-
Storage: Store the aliquots in a light-protected box at -20°C for long-term storage. When stored properly, DMSO stock solutions are generally stable for several months. For optimal results, it is recommended to use the solution within 1 to 6 months of preparation.[10][12]
Preparation of Working Solutions:
To prepare a working solution for your cell culture experiment, thaw a single aliquot of the 10 mM brazilin stock solution at room temperature. Dilute the stock solution to the desired final concentration in your cell culture medium. For example, to prepare a 10 µM working solution, you would perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 1 mL of cell culture medium).
Important Considerations:
-
DMSO Cytotoxicity: DMSO can be toxic to cells at higher concentrations. It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that affects cell viability, typically below 0.5% (v/v).[13]
-
Solvent Control: Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the brazilin-treated cells.
-
Stability: Brazilin may be sensitive to light and pH changes.[14] Protect stock solutions from light and prepare fresh working solutions for each experiment.
Signaling Pathway
Brazilin has been shown to exert its biological effects through the modulation of several key signaling pathways. One of the prominent pathways affected is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a critical role in inflammation and cell survival. Brazilin has been reported to suppress the NF-κB pathway, contributing to its anti-inflammatory and pro-apoptotic effects.[6][15]
Caption: Brazilin's inhibition of the NF-κB signaling pathway.
References
- 1. Brazilin Isolated from Caesalpina Sappan Wood Induces Intrinsic Apoptosis on A549 Cancer Cell Line by Increasing p53, caspase-9, and caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brazilein Suppresses Inflammation through Inactivation of IRAK4-NF-κB Pathway in LPS-Induced Raw264.7 Macrophage Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Brazilin From Caesalpinia sappan L. Induced Apoptosis via mTOR and HO-1 Pathway in SW480 Human Colon Cancer Cells [frontiersin.org]
- 5. Brazilein Suppresses Inflammation through Inactivation of IRAK4-NF-κB Pathway in LPS-Induced Raw264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciepub.com [sciepub.com]
- 7. Brazilin Isolated from Caesalpina Sappan Wood Induces Intrinsic Apoptosis on A549 Cancer Cell Line by Increasing p53, caspase-9, and caspase-3 [journal.waocp.org]
- 8. researchgate.net [researchgate.net]
- 9. Brazilin induces apoptosis and G2/M arrest via inactivation of histone deacetylase in multiple myeloma U266 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Brazilin Limits Inflammatory Responses through Induction of Prosurvival Autophagy in Rheumatoid Fibroblast-Like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
Brazilin: A Versatile Natural Dye for Laboratory Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Brazilin (B1667509) is a natural dye extracted from the heartwood of trees belonging to the Caesalpinia genus, such as Sappanwood (Caesalpinia sappan) and Brazilwood (Paubrasilia echinata).[1] Historically used as a textile dye, brazilin and its oxidized form, brazilein (B1663177), have emerged as valuable tools in modern laboratory settings.[2] Structurally similar to hematoxylin (B73222), brazilein is an effective histological stain for cell nuclei, while brazilin itself exhibits intrinsic fluorescence, opening avenues for its use in cellular imaging.[1][3] This document provides detailed application notes and experimental protocols for the use of brazilin as both a histological stain and a potential fluorescent probe.
Brazilin as a Histological Stain (Brazilein)
The active staining agent in histological applications is brazilein, the oxidized form of brazilin.[4] Similar to the conversion of hematoxylin to hematein, this oxidation is a crucial step in the preparation of the staining solution.[5] When complexed with a metallic mordant, typically aluminum (forming a "brazalum" lake), brazilein strongly binds to the nuclear chromatin, imparting a distinct red to reddish-purple color to cell nuclei.[1][2] This makes it an excellent alternative to hematoxylin, particularly in instances of hematoxylin shortages or when a red nuclear counterstain is desired for contrast in techniques like immunohistochemistry (IHC).[5]
Data Presentation: Physicochemical Properties
| Property | Brazilin | Brazilein |
| Molecular Formula | C₁₆H₁₄O₅ | C₁₆H₁₂O₅ |
| Molar Mass | 286.28 g/mol [6] | 284.26 g/mol |
| Appearance | Colorless/Yellowish Powder | Dark Red Powder |
| Solubility (Aqueous) | Soluble | Sparingly soluble |
| Solubility (Ethanol) | Soluble | Soluble |
| Primary Laboratory Use | Fluorescent Probe (potential) | Red Nuclear Stain |
| C.I. Number | 75280[7] | N/A |
| C.I. Name | Natural Red 24[7] | N/A |
Experimental Protocols
This protocol is adapted from the classic Mayer's hematoxylin formula and acts as a progressive stain, where the intensity is controlled by the duration of staining and rarely overstains.[1]
Reagents:
-
Brazilin: 1.0 g
-
Sodium iodate (B108269) (NaIO₃): 0.1 g
-
Potassium aluminum sulfate (B86663) (KAl(SO₄)₂·12H₂O) or Ammonium (B1175870) aluminum sulfate ((NH₄)Al(SO₄)₂·12H₂O): 50.0 g
-
Citric Acid: 0.5 g
-
Chloral (B1216628) Hydrate: 25.0 g
-
Distilled Water: 500 mL
Procedure:
-
In a glass beaker, dissolve the potassium or ammonium alum in 500 mL of distilled water using a magnetic stirrer. Gentle heating may be necessary.
-
Once the alum is completely dissolved, add the brazilin and stir until it is fully dissolved.
-
Add the sodium iodate to oxidize the brazilin to brazilein. The solution will change color.
-
Add the citric acid and chloral hydrate, stirring until all components are dissolved.
-
Allow the solution to cool to room temperature.
-
Filter the solution before use.
-
Store in a tightly capped, light-protected bottle. The stain is stable for several months.[1]
This protocol provides a direct adaptation of the standard Hematoxylin and Eosin (H&E) stain, offering a clear differentiation between the nucleus (red/reddish-brown) and the cytoplasm (shades of pink).
Reagents:
-
Brazalum Staining Solution (from Protocol 1)
-
1% Eosin Y Stock Solution (1g Eosin Y in 100 mL distilled water)
-
Eosin Y Working Solution (1 part 1% Eosin Y Stock, 3 parts 95% Ethanol (B145695), 2 drops Glacial Acetic Acid per 100 mL)
-
Acid Alcohol (1% HCl in 70% ethanol)
-
Scott's Tap Water Substitute (or other bluing agent)
-
Ethanol solutions (70%, 95%, 100%)
-
Xylene or xylene substitute
-
Resinous mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Transfer through descending grades of ethanol (100%, 95%, 70%) for 3 minutes each.
-
Rinse in distilled water.[4]
-
-
Nuclear Staining:
-
Immerse slides in the filtered Brazalum solution for 5-15 minutes. Staining time should be optimized based on tissue type and desired intensity.[1]
-
-
Washing:
-
Rinse thoroughly in running tap water for 5 minutes.[4]
-
-
Differentiation:
-
Briefly dip slides in 1% acid alcohol for a few seconds to remove excess stain.
-
Immediately rinse in running tap water.
-
-
Bluing:
-
Immerse slides in Scott's tap water substitute or a weak alkaline solution until nuclei turn a crisp red.
-
Rinse in running tap water for 5 minutes.
-
-
Counterstaining:
-
Immerse slides in Eosin Y working solution for 1-3 minutes.
-
Rinse briefly in running tap water.
-
-
Dehydration, Clearing, and Mounting:
-
Dehydrate through graded ethanol solutions (95% and 100%).
-
Clear in xylene (2 changes of 5 minutes each).
-
Mount with a resinous mounting medium.
-
Mandatory Visualization: Histological Staining Workflow
Brazilin as a Fluorescent Probe
While brazilein, the oxidized form used for histological staining, has a very low fluorescence quantum yield, its precursor, brazilin, exhibits a high fluorescence quantum yield of 0.33.[3] This intrinsic fluorescence suggests its potential as a natural fluorescent probe for cellular imaging. However, it is important to note that detailed and standardized protocols for using brazilin as a fluorescent probe in cell biology are not yet widely established in the scientific literature. The following protocol is a proposed starting point based on the known photophysical properties of brazilin and general principles of fluorescence microscopy with natural phenolic compounds.
Data Presentation: Photophysical Properties of Brazilin
| Property | Value |
| Fluorescence Quantum Yield (ΦF) | 0.33[3] |
| Excitation Maximum (λex) | ~282 nm, ~350 nm (in acidic solution)[6] |
| Emission Maximum (λem) | Not explicitly defined for microscopy, likely in the blue-green spectrum |
Note: The excitation and emission maxima may vary depending on the solvent, pH, and cellular environment. Researchers should perform spectral scans to determine the optimal settings for their specific experimental conditions.
Experimental Protocols
Disclaimer: This is a proposed protocol and requires optimization for specific cell types and imaging systems.
Reagents:
-
Brazilin (high purity)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Phosphate-buffered saline (PBS) or appropriate cell culture medium
-
Live-cell imaging compatible chambered coverslips or plates
Procedure:
-
Preparation of Brazilin Stock Solution:
-
Prepare a 1-10 mM stock solution of brazilin in sterile DMSO.
-
Store the stock solution at -20°C, protected from light.
-
-
Cell Culture:
-
Plate cells on imaging-compatible dishes and culture to the desired confluency.
-
-
Staining:
-
Prepare a working solution of brazilin by diluting the stock solution in pre-warmed cell culture medium or PBS to a final concentration in the range of 1-20 µM. The optimal concentration must be determined empirically.
-
Remove the culture medium from the cells and replace it with the brazilin working solution.
-
Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator. Incubation time should be optimized.
-
-
Washing (Optional):
-
For probes that are not highly fluorogenic upon binding, a wash step may be necessary to reduce background fluorescence.
-
Gently remove the staining solution and wash the cells 2-3 times with pre-warmed PBS or culture medium.
-
-
Imaging:
-
Image the cells using a fluorescence microscope equipped with appropriate filters for UV/violet excitation and blue/green emission.
-
Start with excitation around 350-360 nm and emission collection around 420-500 nm, and optimize based on the observed signal.
-
Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.
-
Mandatory Visualization: Proposed Workflow for Brazilin Fluorescence Imaging
Brazilin in Drug Development and Research
Beyond its utility as a dye, brazilin has demonstrated various biological activities that are of interest to drug development professionals. Studies have shown that brazilin can induce apoptosis in cancer cells and influence key signaling pathways.
Quantitative Data: In Vitro Cytotoxicity of Brazilin
| Cell Line | Assay | IC₅₀ |
| A549 (Lung Carcinoma) | MTT | 43 µg/mL |
| T47D (Breast Cancer) | MTT | 14.3 µg/mL (50 µM)[2] |
Signaling Pathway Involvement
Brazilin has been shown to inhibit the canonical NF-κB signaling pathway. It is thought to impede the activation of IKK, which in turn prevents the degradation of IκBα and the subsequent nuclear translocation of the active NF-κB dimer.[8] This inhibitory action is relevant in research areas such as inflammation and cancer.
Mandatory Visualization: NF-κB Signaling Pathway Inhibition by Brazilin
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Phenolic profile of a Parma violet unveiled by chemical and fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Fluorescence Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. botany.one [botany.one]
- 7. The Fluorescence Detection of Phenolic Compounds in Plicosepalus curviflorus Extract Using Biosynthesized ZnO Nanoparticles and Their Biomedical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.uci.edu [chem.uci.edu]
Application Notes and Protocols for In Vivo Administration of Brazilin in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brazilin (B1667509) is a natural isoflavonoid (B1168493) compound extracted from the heartwood of Caesalpinia sappan L. and Haematoxylum brasiletto.[1] It has garnered significant interest in biomedical research due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[1][2][3] This document provides detailed application notes and protocols for the in vivo administration of brazilin in various animal models, summarizing key quantitative data and experimental methodologies to guide researchers in their preclinical studies.
Data Presentation: Quantitative Summary of In Vivo Studies
The following tables summarize the quantitative data from various in vivo studies on brazilin administration in animal models.
Table 1: Therapeutic Efficacy of Brazilin in Animal Models
| Animal Model | Disease/Condition | Route of Administration | Dosage | Duration | Key Findings | Reference(s) |
| DBA/1J Mice | Collagen-Induced Arthritis | Intraperitoneal (i.p.) | 10 mg/kg | Daily for 21 days | Reduced arthritis index, paw edema, and serum levels of TNF-α, IL-1β, and IL-6. Prevented joint destruction and enhanced bone formation. | [4] |
| ICR Mice | Chronic Mild Stress-Induced Depression and Anxiety | Intraperitoneal (i.p.) | 3 mg/kg (anxiolytic) 10 mg/kg (antidepressant) | Repetitive administration | 3 mg/kg: Increased time spent in the central zone in the open field test. 10 mg/kg: Decreased latency to feeding in the novelty-suppressed feeding test and increased sucrose (B13894) preference. | [2][5] |
| Sprague-Dawley Rats | Gingivitis (P. gingivalis-induced) | Topical (cream) | Single or double application | 15 days | Increased angiogenesis and decreased NF-κB, IL-1β, IL-6, p38, and TNF-α gene expression in gingival tissue. | [5][6] |
| Mice | Complete Freund's Adjuvant (CFA)-induced Paw Inflammation | Not Specified | 12.5–100 mg/kg | Not Specified | Produced dose-related antinociceptive and antiedematogenic effects. Inhibited the production of pro-inflammatory cytokines IL-1β, TNF-α, and IL-6. | [1] |
Table 2: Pharmacokinetic Parameters of Brazilin in Rats
| Animal Model | Route of Administration | Dosage | Tmax (h) | Cmax (ng/mL) | AUC (0-t) (ng·h/mL) | t1/2 (h) | Reference(s) |
| Sprague-Dawley Rats | Oral (gavage) | 100 mg/kg | 0.5 | 1580 ± 260 | 4360 ± 580 | 2.9 ± 0.5 | [7] |
Note: Pharmacokinetic data for other animal models and administration routes are limited in the reviewed literature.
Table 3: Toxicity Data for Brazilin
| Animal Model | Route of Administration | Dosage | Observation | Findings | Reference(s) |
| Mice | Not Specified | Low concentrations (≤10 μM in vitro) | Cytotoxicity | Almost no cytotoxicity was observed in SH-SY5Y cells. | [8] |
Experimental Protocols
Intraperitoneal (i.p.) Administration Protocol for Mice
This protocol is based on studies investigating the anti-inflammatory and antidepressant-like effects of brazilin.[4][9]
Materials:
-
Brazilin powder
-
Vehicle (e.g., sterile saline, phosphate-buffered saline (PBS), or a solution containing DMSO and Tween 80, followed by saline)
-
Sterile syringes (1 mL) and needles (25-30 gauge)
-
Animal scale
-
70% ethanol (B145695) for disinfection
Procedure:
-
Preparation of Brazilin Solution:
-
Dissolve brazilin powder in a minimal amount of a suitable solvent like DMSO if necessary, as brazilin may have limited solubility in aqueous solutions.
-
Further dilute the solution with sterile saline or PBS to the desired final concentration. A common vehicle composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[10] Ensure the final concentration of the initial solvent (e.g., DMSO) is non-toxic to the animals.
-
Vortex or sonicate the solution to ensure it is homogenous. Prepare fresh on the day of injection.
-
-
Animal Handling and Dosing:
-
Weigh the mouse to calculate the precise injection volume based on the desired dosage (e.g., 10 mg/kg).
-
Gently restrain the mouse, exposing the abdominal area. One common method is to hold the mouse by the scruff of the neck to immobilize the head and body.
-
Position the mouse with its head tilted slightly downwards. This allows the abdominal organs to shift cranially, reducing the risk of organ puncture.
-
Disinfect the injection site in the lower right or left abdominal quadrant with 70% ethanol.[11] This area is chosen to avoid the cecum, bladder, and other vital organs.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.[11]
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or any fluid is drawn, discard the syringe and prepare a new injection.
-
Slowly inject the calculated volume of the brazilin solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions immediately after the injection and at regular intervals.
-
Oral Gavage Protocol for Rats
This protocol is based on a pharmacokinetic study of brazilin.[7]
Materials:
-
Brazilin powder
-
Vehicle (e.g., water, saline, or a suspension with a suspending agent like methylcellulose)
-
Flexible or rigid gavage needles (16-18 gauge for rats)
-
Syringes (appropriately sized for the dosing volume)
-
Animal scale
Procedure:
-
Preparation of Brazilin Suspension:
-
Suspend the brazilin powder in the chosen vehicle at the desired concentration. A vehicle such as 2% methylcellulose (B11928114) with 0.5% Tween 80 can be used to ensure a uniform suspension.[12]
-
Vortex the suspension thoroughly before each administration to ensure homogeneity.
-
-
Animal Handling and Dosing:
-
Weigh the rat to determine the correct dosing volume. The maximum recommended volume for oral gavage in rats is 10-20 mL/kg.[8][10]
-
Gently restrain the rat. For a one-person procedure, hold the rat against your body and immobilize its head and neck.
-
Measure the gavage needle externally from the tip of the rat's nose to the last rib to estimate the length required to reach the stomach.[8]
-
Gently insert the gavage needle into the mouth and advance it along the hard palate towards the esophagus. The rat should swallow the tube as it is advanced.
-
Crucially, if any resistance is met, or if the animal shows signs of respiratory distress (e.g., coughing, cyanosis), the needle is likely in the trachea. Immediately withdraw the needle and allow the animal to recover before attempting again.
-
Once the needle is correctly positioned in the stomach, slowly administer the brazilin suspension.
-
Gently remove the gavage needle and return the rat to its cage.
-
Monitor the animal for any signs of distress or adverse effects.
-
Topical Cream Application Protocol for Rats
This protocol is adapted from a study on the effect of brazilin on gingivitis.[5][6]
Materials:
-
Brazilin cream (formulation details will depend on the specific research question)
-
Cotton swabs or a similar applicator
-
Anesthesia (if required for the application site and animal temperament)
Procedure:
-
Animal Preparation:
-
If necessary, anesthetize the animal to ensure accurate application and minimize stress.
-
Gently expose the target area (e.g., the gingival tissue in the gingivitis model).
-
-
Cream Application:
-
Using a cotton swab or a dedicated applicator, apply a consistent amount of the brazilin cream to the target tissue.
-
The frequency of application (e.g., once or twice daily) should be maintained consistently throughout the study period.
-
-
Post-application Monitoring:
-
Return the animal to its cage and monitor for any signs of local irritation or systemic adverse effects.
-
Prevent the animal from immediately grooming or ingesting the applied cream, if possible, by using an Elizabethan collar for a short period post-application, if necessary and justified in the experimental protocol.
-
Signaling Pathways and Experimental Workflows
Anti-inflammatory Signaling Pathway of Brazilin
Brazilin has been shown to exert its anti-inflammatory effects primarily through the inhibition of the NF-κB (Nuclear Factor kappa B) signaling pathway.[3][5] This pathway is a central regulator of the inflammatory response.
Caption: Brazilin's inhibition of the NF-κB signaling pathway.
General Experimental Workflow for In Vivo Brazilin Efficacy Studies
The following diagram illustrates a typical workflow for evaluating the efficacy of brazilin in an animal model of disease.
References
- 1. The anti-inflammatory and immunomodulatory potential of braylin: Pharmacological properties and mechanisms by in silico, in vitro and in vivo approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Brazilin Limits Inflammatory Responses through Induction of Prosurvival Autophagy in Rheumatoid Fibroblast-Like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brazilin cream from Caesalpinia sappan inhibit periodontal disease: in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A validated LC-MS/MS method for rapid determination of brazilin in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.fsu.edu [research.fsu.edu]
- 9. Brazilin Treatment Produces Antidepressant- and Anxiolytic-Like Effects in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. uac.arizona.edu [uac.arizona.edu]
- 12. med.nyu.edu [med.nyu.edu]
Application Notes: Brazilin as a Potent Inhibitor of the NLRP3 Inflammasome
Introduction
The NLRP3 inflammasome is a key component of the innate immune system, playing a crucial role in the response to cellular danger signals.[1][2] Its dysregulation is implicated in a wide range of inflammatory diseases, making it a significant target for therapeutic intervention.[1][3][4][5] Brazilin, a natural compound, has emerged as a promising inhibitor of the NLRP3 inflammasome, demonstrating a dual mechanism of action that targets both the priming and activation steps of this critical inflammatory pathway.[1][6] These application notes provide a comprehensive overview of the use of Brazilin in studying NLRP3 inflammasome inhibition, complete with detailed protocols and data presentation for researchers, scientists, and drug development professionals.
Mechanism of Action
Brazilin exerts its inhibitory effect on the NLRP3 inflammasome through a two-pronged approach:
-
Inhibition of the Priming Step: Brazilin has been shown to suppress the priming of the NLRP3 inflammasome.[1][6] This is achieved, at least in part, by enhancing the NRF2 signaling pathway, which is a key regulator of the antioxidant response.[1][6] By activating NRF2, Brazilin can mitigate the initial inflammatory signals required to upregulate the expression of NLRP3 and pro-IL-1β.
-
Inhibition of the Activation Step: Brazilin also directly inhibits the activation of the NLRP3 inflammasome complex.[1][6] Computational modeling suggests that Brazilin may directly bind to the NLRP3 protein, thereby preventing its conformational changes and subsequent assembly of the inflammasome.[1][4][5] This leads to a reduction in caspase-1 activation and the maturation and release of the pro-inflammatory cytokines IL-1β and IL-18.
Data Presentation
The following tables summarize the quantitative data on the inhibitory effects of Brazilin on the NLRP3 inflammasome.
Table 1: In Vitro Inhibition of NLRP3 Inflammasome Activation in Murine Bone Marrow-Derived Macrophages (BMDMs)
| Parameter | Brazilin Concentration | Result |
| IL-1β Release (Nigericin-induced) | 0.01 - 30 µM | Dose-dependent inhibition |
| IC50: 1.98 µM | ||
| Cell Death (LDH Release) | 0.01 - 30 µM | Dose-dependent decrease |
| IL-1β Release (ATP-induced) | 10 µM | Significant inhibition |
| Caspase-1 Cleavage | 10 µM | Inhibition |
| Gasdermin D Cleavage | 10 µM | Inhibition |
Table 2: In Vitro Inhibition of NLRP3 Inflammasome Priming in Murine BMDMs
| Parameter | Brazilin Concentration | Treatment | Result |
| pro-IL-1β Expression | 10 µM | Pre-treatment before LPS | Significant reduction |
| NLRP3 Expression | 10 µM | Pre-treatment before LPS | Significant reduction |
| IL-6 Expression | 10 µM | Pre-treatment before LPS | Significant reduction |
Table 3: In Vivo Inhibition of NLRP3 Inflammasome in a Mouse Model of Acute Peritonitis
| Parameter | Brazilin Treatment | Result |
| IL-1β Levels in Peritoneal Lavage | Intraperitoneal injection | Significant reduction |
| Neutrophil Infiltration | Intraperitoneal injection | Significant reduction |
Experimental Protocols
Protocol 1: In Vitro NLRP3 Inflammasome Inhibition Assay in Murine BMDMs
1. Isolation and Culture of Murine BMDMs:
-
Harvest bone marrow from the femurs and tibias of C57BL/6 mice.
-
Culture the cells in DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20 ng/mL macrophage colony-stimulating factor (M-CSF) for 7 days to differentiate into macrophages.
2. Inflammasome Priming and Brazilin Treatment:
-
Seed BMDMs in 96-well plates at a density of 5 x 10^5 cells/well.
-
Prime the cells with 1 µg/mL lipopolysaccharide (LPS) for 4 hours.
-
Pre-treat the cells with various concentrations of Brazilin (e.g., 0.1 to 30 µM) or vehicle (DMSO) for 15 minutes.
3. Inflammasome Activation:
-
Activate the NLRP3 inflammasome by adding 10 µM nigericin (B1684572) or 5 mM ATP for 2 hours.
4. Measurement of IL-1β Release:
-
Collect the cell culture supernatants.
-
Quantify the concentration of IL-1β using an ELISA kit according to the manufacturer's instructions.
5. Measurement of Cell Death (Pyroptosis):
-
Measure the release of lactate (B86563) dehydrogenase (LDH) from the cells into the supernatant using a commercially available LDH cytotoxicity assay kit.
Protocol 2: In Vivo NLRP3 Inflammasome Inhibition in a Mouse Model of Acute Peritonitis
1. Animal Model:
-
Use C57BL/6 mice (8-12 weeks old).
2. Induction of Peritonitis and Brazilin Treatment:
-
Administer Brazilin (e.g., 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
After 30 minutes, induce peritonitis by i.p. injection of a sterile inflammatory agent such as zymosan (0.1 mg/mouse) or monosodium urate (MSU) crystals.
3. Sample Collection:
-
Euthanize the mice at a specified time point (e.g., 6 hours) after the induction of peritonitis.
-
Collect peritoneal lavage fluid by injecting 5 mL of sterile PBS into the peritoneal cavity and then aspirating the fluid.
4. Analysis:
-
Centrifuge the peritoneal lavage fluid to pellet the cells.
-
Measure the concentration of IL-1β in the supernatant using an ELISA kit.
-
Count the number of infiltrated neutrophils in the cell pellet using flow cytometry or by staining and microscopic examination.
Visualizations
Signaling Pathway Diagrams
Caption: Brazilin inhibits both priming and activation of the NLRP3 inflammasome.
Experimental Workflow Diagram
Caption: Workflow for in vitro and in vivo studies of Brazilin's effect on NLRP3.
References
- 1. Brazilin is a natural product inhibitor of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Brazilin prevents against myocardial ischemia-reperfusion injury through the modulation of Nrf2 via the PKC signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Brazilin is a natural product inhibitor of the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. Brazilin prevents against myocardial ischemia-reperfusion injury through the modulation of Nrf2 via the PKC signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application of Brazilin in Neuroprotective Studies: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brazilin (B1667509), a natural isoflavonoid (B1168493) compound extracted from the heartwood of Caesalpinia sappan L., has garnered significant attention for its therapeutic potential in various chronic diseases.[1][2] Its well-documented anti-inflammatory, antioxidant, and anti-cancer properties make it a compelling candidate for neuroprotective applications.[1][3] Research indicates that brazilin may offer therapeutic benefits for complex neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease, as well as for acute neurological events like ischemic stroke.[1][4] This document provides a detailed overview of brazilin's mechanisms of action, quantitative data from key studies, and comprehensive experimental protocols for its investigation in neuroprotective research.
Mechanisms of Neuroprotection
Brazilin exerts its neuroprotective effects through a multi-targeted approach, primarily by mitigating pathological processes central to many neurological disorders: protein aggregation, oxidative stress, inflammation, and apoptosis.
-
Anti-Amyloidogenic Effects: In the context of Alzheimer's and Parkinson's diseases, the aggregation of amyloid-β (Aβ) and α-synuclein (α-Syn) proteins is a key pathological hallmark.[5][6] Brazilin has been shown to directly interfere with this process. It inhibits the formation of Aβ and α-synuclein fibrils and can remodel pre-existing mature fibrils into unstructured, less toxic aggregates.[5][7][8] This action is achieved by binding to the protein monomers and disrupting key interactions, such as the Asp23-Lys28 salt bridge in Aβ, necessary for fibril formation.[7][9]
-
Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases.[3] Brazilin functions as a potent antioxidant.[10] It directly scavenges free radicals, as demonstrated in DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, and protects cells from oxidative injury induced by agents like hydrogen peroxide (H₂O₂).[11][12] This protection involves reducing the production of reactive oxygen species (ROS) and increasing the expression of antioxidant enzymes.[10][13]
-
Anti-inflammatory Effects: Neuroinflammation, often mediated by activated microglia, plays a crucial role in the progression of neurodegenerative diseases.[14][15] Brazilin and its derivative, brazilein (B1663177), demonstrate significant anti-inflammatory properties by suppressing the production of pro-inflammatory mediators.[4][16] This includes inhibiting nitric oxide (NO) production and downregulating the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in microglia and macrophage cell lines.[4] The underlying mechanism often involves the inhibition of key inflammatory signaling pathways, such as the NF-κB and MAPK pathways.[16]
-
Anti-Apoptotic Effects: Brazilin protects neurons from apoptotic cell death, a common final pathway in neurodegeneration.[17][18] It has been shown to decrease the expression of pro-apoptotic proteins while increasing anti-apoptotic factors.[18][19] In models of neurotoxicity, brazilin treatment can attenuate apoptosis by modulating caspase activity and the expression of Bcl-2 family proteins.[19][20]
Data Presentation
The following tables summarize quantitative data from various studies investigating the neuroprotective effects of brazilin.
Table 1: Effects of Brazilin on Amyloid Aggregation and Cytotoxicity
| Parameter | Model System | Brazilin Concentration | Result | Reference |
| Aβ₄₂ Fibrillogenesis Inhibition (IC₅₀) | In vitro ThT assay | 1.5 ± 0.3 µM | Potent inhibition of amyloid fibril formation. | [7][8][9] |
| α-synuclein Aggregation | In vitro ThT assay | 3, 15, 30, 60, 300 µM | Concentration-dependent reduction in ThT fluorescence. | [5] |
| Protection against Aβ (25–35) Toxicity | SH-SY5Y cells | 5 µM | Protected cells from Aβ-induced cytotoxicity. | [21] |
| Reduction of α-Syn Cytotoxicity | PC12 cells | Not specified | Significantly reduced the cytotoxicity of α-Syn aggregates. | [22] |
Table 2: Antioxidant and Anti-inflammatory Effects of Brazilin
| Parameter | Model System | Brazilin Concentration | Result | Reference |
| DPPH Radical Scavenging | In vitro assay | 2.5 µM | 65.7% inhibition of DPPH radical. | [11] |
| H₂O₂-induced Cell Death | PC12 cells | 10 and 20 µM | Significantly attenuated the decrease in cell viability. | [3][12] |
| LPS-induced NO Production | BV2 microglial cells | Dose-dependent | Inhibition of nitric oxide production. | [4] |
| LPS-induced TNF-α & IL-6 mRNA | BV2 microglial cells | Not specified | Significant suppression of cytokine mRNA expression. | [4] |
Table 3: Neuroprotective Effects of Brazilin in Cell and Animal Models
| Model | Treatment | Outcome Measure | Result | Reference |
| H₂O₂-induced oxidative injury in PC12 cells | 10 and 20 µM Brazilin pre-treatment | Cell Viability & Apoptosis | Increased cell viability and decreased apoptosis. | [3] |
| MPTP-induced Parkinson's Disease in mice | Brazilin-enriched extract | Motor Deficits & Dopaminergic Neurons | Ameliorated motor deficits and protected neurons. | [14] |
| Focal Cerebral Ischemia/Reperfusion in rats | Brazilein administration | Brain Infarction Area & Neurological Score | Reduced infarction area and improved neurological score. | [4] |
| Chronic Mild Stress (CMS) in mice | 10 mg/kg Brazilin (i.p.) | Depressive & Anxiolytic-like Behaviors | Exhibited antidepressant and anxiolytic-like effects. | [3] |
Visualizations of Mechanisms and Workflows
The following diagrams illustrate the key signaling pathways influenced by brazilin and typical experimental workflows.
Caption: Brazilin's multi-target neuroprotective signaling pathways.
Caption: Experimental workflow for in vitro neuroprotection studies.
Caption: Experimental workflow for in vivo neuroprotection studies.
Experimental Protocols
Here are detailed methodologies for key experiments cited in neuroprotective studies of brazilin.
In Vitro Protocol: Inhibition of Aβ Fibrillogenesis (ThT Assay)
This protocol is adapted from studies investigating brazilin's effect on amyloid-beta aggregation.[7]
-
Objective: To quantify the inhibitory effect of brazilin on the formation of Aβ₄₂ fibrils.
-
Materials:
-
Aβ₄₂ peptide, lyophilized
-
Hexafluoroisopropanol (HFIP)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate buffer (e.g., 100 mM NaP, pH 7.4, 10 mM NaCl)[5]
-
Thioflavin T (ThT) stock solution (e.g., 2 mM in buffer)
-
Brazilin stock solution in DMSO
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Aβ₄₂ Preparation: Dissolve lyophilized Aβ₄₂ in HFIP to 1 mg/mL, aliquot, evaporate HFIP, and store at -80°C. Before use, dissolve the peptide film in DMSO to make a 5 mM stock solution.
-
Reaction Setup: In each well of the 96-well plate, prepare the reaction mixture. For a 100 µL final volume, add:
-
Phosphate buffer
-
Aβ₄₂ stock solution to a final concentration of 25-50 µM.[5][7]
-
Brazilin at various final concentrations (e.g., 0-100 µM). Ensure the final DMSO concentration is constant across all wells (typically <1%).
-
A control group with Aβ₄₂ and vehicle (DMSO) but no brazilin.
-
A blank group with buffer and ThT only.
-
-
Incubation: Seal the plate and incubate at 37°C with continuous or intermittent shaking for 24-72 hours.[5]
-
ThT Fluorescence Measurement:
-
Data Analysis: Subtract the blank fluorescence from all readings. Normalize the fluorescence of brazilin-treated samples to the control (Aβ₄₂ alone) set at 100%. Calculate the percentage of inhibition and determine the IC₅₀ value by plotting inhibition versus brazilin concentration.
-
In Vitro Protocol: Neuroprotection Against Oxidative Stress
This protocol is based on studies evaluating brazilin's ability to protect neuronal cells from H₂O₂-induced cytotoxicity.[3][12]
-
Objective: To assess the protective effect of brazilin on neuronal cell viability following oxidative insult.
-
Materials:
-
PC12 or SH-SY5Y cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Brazilin stock solution in DMSO
-
Hydrogen peroxide (H₂O₂) solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plate
-
-
Procedure:
-
Cell Seeding: Seed PC12 or SH-SY5Y cells into a 96-well plate at a density of 1-2 x 10⁴ cells/well and allow them to adhere overnight.
-
Brazilin Pre-treatment: Remove the medium and add fresh medium containing various concentrations of brazilin (e.g., 5, 10, 20 µM). Include a vehicle control (DMSO). Incubate for 1-2 hours.[12]
-
Induction of Oxidative Stress: Add H₂O₂ to the wells to a final concentration that induces ~50% cell death (determine this concentration empirically, e.g., 100-200 µM). Do not add H₂O₂ to the untreated control wells.
-
Incubation: Incubate the cells for 24 hours at 37°C.[12]
-
MTT Assay for Cell Viability:
-
Remove the medium and add 100 µL of fresh medium and 10 µL of MTT stock solution to each well.
-
Incubate for 3-4 hours at 37°C until formazan (B1609692) crystals form.
-
Carefully remove the MTT solution and add 100 µL of solubilization buffer to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control group. Compare the viability of cells treated with H₂O₂ alone to those pre-treated with brazilin.
-
In Vivo Protocol: Middle Cerebral Artery Occlusion (MCAO) Model
This protocol describes a model for focal cerebral ischemia in rats, as used in studies to evaluate the neuroprotective effects of brazilein (a derivative of brazilin).[4]
-
Objective: To evaluate the ability of brazilin to reduce brain infarct size and improve neurological function after an ischemic stroke.
-
Animals and Reagents:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthetic (e.g., chloral (B1216628) hydrate, isoflurane)
-
Brazilin (or Brazilein) for injection (dissolved in a suitable vehicle)
-
4-0 monofilament nylon suture with a rounded tip
-
2,3,5-triphenyltetrazolium chloride (TTC) solution (2% in saline)
-
-
Procedure:
-
Anesthesia and Surgery: Anesthetize the rat. Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Induction of Ischemia: Ligate the CCA and the ECA. Insert the nylon suture into the ICA through an incision in the ECA stump and advance it approximately 18-20 mm until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).
-
Reperfusion: After a set period of occlusion (e.g., 90-120 minutes), withdraw the suture to allow reperfusion.
-
Brazilin Administration: Administer brazilin via a chosen route (e.g., intraperitoneal injection) at a predetermined dose after the onset of reperfusion.[4]
-
Neurological Assessment: At 24 hours post-MCAO, evaluate neurological deficits using a standardized scoring system (e.g., a 0-5 point scale where 0 is no deficit and 5 is severe deficit).
-
Infarct Volume Measurement:
-
Euthanize the animal and perfuse the brain with cold saline.
-
Remove the brain and slice it into 2 mm coronal sections.
-
Immerse the slices in 2% TTC solution at 37°C for 20-30 minutes. Healthy tissue will stain red, while the infarcted tissue will remain white.
-
Photograph the stained sections and use image analysis software (e.g., ImageJ) to calculate the infarct volume, often corrected for edema.
-
-
Data Analysis: Compare the neurological scores and infarct volumes between the vehicle-treated control group and the brazilin-treated group using appropriate statistical tests (e.g., t-test or ANOVA).
-
Conclusion
Brazilin presents a promising natural compound for the development of neuroprotective therapies. Its ability to concurrently target multiple key pathological pathways—including protein misfolding, oxidative stress, neuroinflammation, and apoptosis—positions it as a strong candidate for further preclinical and clinical investigation. The protocols and data provided herein serve as a comprehensive resource for researchers aiming to explore and validate the therapeutic potential of brazilin in various models of neurological disease.
References
- 1. Brazilin: Biological activities and therapeutic potential in chronic degenerative diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Article review: Brazilin as potential anticancer agent [frontiersin.org]
- 3. Brazilin Treatment Produces Antidepressant- and Anxiolytic-Like Effects in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Brazilein protects the brain against focal cerebral ischemia reperfusion injury correlating to inflammatory response suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Brazilin Removes Toxic alpha-Synuclein and Seeding Competent Assemblies from Parkinson Brain by Altering Conformational Equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brazilin Removes Toxic Alpha-Synuclein and Seeding Competent Assemblies from Parkinson Brain by Altering Conformational Equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Brazilin inhibits amyloid β-protein fibrillogenesis, remodels amyloid fibrils and reduces amyloid cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Brazilin inhibits amyloid β-protein fibrillogenesis, remodels amyloid fibrils and reduces amyloid cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Brazilin inhibits amyloid β-protein fibrillogenesis, remodels amyloid fibrils and reduces amyloid cytotoxicity | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Brazilin Treatment Produces Antidepressant- and Anxiolytic-Like Effects in Mice [jstage.jst.go.jp]
- 13. The Neuroprotective Effects of Brazilian Green Propolis on Neurodegenerative Damage in Human Neuronal SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Brazilin-Rich Extract from Caesalpinia sappan L. Attenuated the Motor Deficits and Neurodegeneration in MPTP/p-Induced Parkinson's Disease Mice by Regulating Gut Microbiota and Inhibiting Inflammatory Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Brazilian Green Propolis Suppresses the Hypoxia-Induced Neuroinflammatory Responses by Inhibiting NF-κB Activation in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Neuroprotective Effect of Brazilin on Amyloid β (25-35)-Induced Pathology in a Human Neuroblastoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Brazilin Inhibits Growth and Induces Apoptosis in Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Brazilin inhibits growth and induces apoptosis in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Brazilin induces apoptosis and G2/M arrest via inactivation of histone deacetylase in multiple myeloma U266 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Neuroprotective Effect of Brazilin on Amyloid β (25–35)-Induced Pathology in a Human Neuroblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Brazilin-7-acetate, a novel potential drug of Parkinson's disease, hinders the formation of α-synuclein fibril, mitigates cytotoxicity, and decreases oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Brazilin as an Iron Chelator in Biological Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brazilin (B1667509), a natural homoisoflavonoid compound extracted from the heartwood of Caesalpinia sappan L., has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and potential anticancer effects.[1][2][3] A key mechanism underlying many of these biological activities is its ability to chelate iron.[1][4] Iron is an essential element for numerous physiological processes, but its excess can catalyze the formation of reactive oxygen species (ROS) through the Fenton reaction, leading to oxidative stress and cellular damage. By binding to and sequestering excess iron, brazilin can mitigate this iron-induced toxicity, making it a promising candidate for therapeutic applications in iron overload disorders and diseases associated with iron-mediated oxidative stress.[5][6]
These application notes provide an overview of brazilin's iron-chelating properties, summarize key quantitative data, and offer detailed protocols for researchers to investigate its effects in biological systems.
Mechanism of Action
Brazilin acts as a bidentate iron chelator, meaning that one molecule of brazilin can bind to a single iron ion at two points.[5][7] Spectrophotometric studies using Job's plot method have revealed that brazilin forms a stable complex with iron in a 2:1 stoichiometric ratio, where two molecules of brazilin bind to one iron ion.[5][8] This chelation effectively sequesters both ferric (Fe³⁺) and ferrous (Fe²⁺) ions, preventing them from participating in harmful redox reactions.[5] The catechol group within the brazilin structure is crucial for its potent iron-binding capacity.[7]
Data Presentation
The following tables summarize the quantitative data available on the iron-chelating and related biological activities of brazilin.
Table 1: Iron Chelation Capacity of Brazilin
| Parameter | Value | Concentration | Method | Source |
| Iron Chelation Capacity | 32.96% | 128 ppm | Atomic Absorption Spectrophotometry | [7] |
| Stoichiometry (Brazilin:Iron) | 2:1 | Not Applicable | Job's Plot Method | [5][8] |
Table 2: Biological Activity of Brazilin Related to Iron Chelation
| Activity | Cell Line/System | IC₅₀/Effective Concentration | Effect | Source |
| Antituberculosis | Mycobacterium tuberculosis | MIC: 128 ppm; MBC: 256 ppm | Inhibition of bacterial growth | [7] |
| Anticancer (Cytotoxicity) | 4T1 (Breast Cancer) | 3.7 µM | Induction of ferroptosis | [4] |
| Ferroptosis Induction | 4T1 (Breast Cancer) | 10, 20, 40 µg/mL | Increased Fe²⁺, ROS, and MDA levels | [1] |
| Inhibition of Ferroptosis | LPS-induced Acute Lung Injury | Not specified | Mitigated mitochondrial oxidative stress | [6] |
Signaling Pathways
Brazilin's iron-chelating activity has been shown to modulate specific signaling pathways involved in programmed cell death, particularly ferroptosis, an iron-dependent form of cell death characterized by the accumulation of lipid peroxides.
Brazilin and the p53/SLC7A11/GPX4 Pathway in Cancer
In breast cancer cells, brazilin has been shown to induce ferroptosis by activating the p53 tumor suppressor protein.[1] Activated p53 can downregulate the expression of Solute Carrier Family 7 Member 11 (SLC7A11), a key component of the cystine/glutamate antiporter system Xc⁻. This leads to reduced glutathione (B108866) (GSH) synthesis and subsequently, the inactivation of Glutathione Peroxidase 4 (GPX4), a crucial enzyme that detoxifies lipid peroxides. The inhibition of GPX4 results in the accumulation of lipid ROS, leading to ferroptotic cell death.
Brazilin induces ferroptosis via the p53/SLC7A11/GPX4 pathway.
Brazilin and the SIRT3/GPX4 Pathway in Inflammation
In the context of lipopolysaccharide (LPS)-induced acute lung injury, brazilin demonstrates a protective effect by inhibiting ferroptosis.[6] It achieves this by enhancing the expression of Sirtuin 3 (SIRT3), a mitochondrial deacetylase. SIRT3, in turn, deacetylates and promotes the mitochondrial translocation of GPX4.[6][9] This activation of mitochondrial GPX4 reduces mitochondrial oxidative stress and inhibits ferroptosis, thereby alleviating inflammation and tissue damage.
Brazilin inhibits ferroptosis through the SIRT3/GPX4 pathway.
Experimental Protocols
The following protocols provide detailed methodologies for assessing the iron-chelating properties of brazilin.
Protocol 1: Spectrophotometric Assay for Ferrous Iron (Fe²⁺) Chelation
This protocol is adapted from the ferrozine-based assay and can be used to determine the Fe²⁺ chelating activity of brazilin. Ferrozine (B1204870) forms a colored complex with free Fe²⁺, and the presence of a chelator like brazilin will reduce the color formation.
Materials:
-
Brazilin
-
Ferrous sulfate (B86663) (FeSO₄)
-
Ferrozine
-
HEPES buffer (or other suitable buffer, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of brazilin in a suitable solvent (e.g., DMSO or ethanol) and make serial dilutions in HEPES buffer.
-
Prepare a 2 mM solution of FeSO₄ in water.
-
Prepare a 5 mM solution of ferrozine in water.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of different concentrations of brazilin solution.
-
For the control wells, add 50 µL of HEPES buffer instead of the brazilin solution.
-
Add 100 µL of 2 mM FeSO₄ to all wells.
-
Incubate the plate at room temperature for 10 minutes.
-
-
Reaction Initiation:
-
Add 50 µL of 5 mM ferrozine solution to all wells to initiate the color reaction.
-
Shake the plate gently for 30 seconds.
-
-
Measurement:
-
Measure the absorbance at 562 nm using a microplate reader.
-
-
Calculation:
-
The percentage of iron-chelating activity can be calculated using the following formula:
where A_control is the absorbance of the control (without brazilin) and A_sample is the absorbance in the presence of brazilin.
-
References
- 1. Brazilin Actuates Ferroptosis in Breast Cancer Cells via p53/SLC7A11/GPX4 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Does the calcein-AM method assay the total cellular ‘labile iron pool’ or only a fraction of it? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An analytical method for the quantitative determination of iron ion chelating capacity: development and validation [redalyc.org]
- 4. Article review: Brazilin as potential anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]
- 6. Brazilin alleviates acute lung injury via inhibition of ferroptosis through the SIRT3/GPX4 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijaseit.insightsociety.org [ijaseit.insightsociety.org]
- 8. Iron chelating, antioxidant, and anti-inflammatory properties of brazilin from Caesalpinia sappan Linn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Brazilin-Based Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for researchers investigating the therapeutic potential of brazilin (B1667509), a natural compound with promising anti-inflammatory, anti-cancer, and neuroprotective properties. This document outlines detailed protocols for key in vitro and in vivo assays, presents quantitative data for experimental planning, and visualizes relevant signaling pathways and workflows to facilitate the development of brazilin-based therapeutic agents.
Data Presentation
The following tables summarize the quantitative data for brazilin's activity in various therapeutic areas. This information is crucial for dose-selection in preclinical studies.
Table 1: In Vitro Cytotoxicity of Brazilin in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Incubation Time (h) | Reference |
| MCF-7/Mock | Breast Cancer | MTT | 44 ± 2.4 | 24 | [1] |
| MCF-7/HER2 | Breast Cancer | MTT | 54 ± 3.7 | 24 | [1] |
| MDA-MB-231 | Breast Cancer | MTT | ~20 | 48 | [2] |
| MCF7 | Breast Cancer | MTT | ~40 | 48 | [2] |
| SH-SY5Y | Neuroblastoma | MTT | Protective at 5 | 24 | [1] |
Table 2: Anti-inflammatory and Antioxidant Activity of Brazilin
| Assay | Model | Parameter | EC50/IC50 | Reference |
| β-carotene bleaching | In vitro | Antioxidant Activity | 52.1 µg/mL (EC50) | [3] |
| Protein denaturation | In vitro | Anti-inflammatory | ~50% inhibition at 0.1 µg/mL | [3] |
| DPPH radical scavenging | In vitro | Antioxidant Activity | 5.6 µg/mL (IC50) | [4] |
| ABTS radical scavenging | In vitro | Antioxidant Activity | 0.32 ± 0.01 mg/mL (IC50) | [5] |
| Nitric Oxide Production | LPS-stimulated RAW 264.7 cells | Anti-inflammatory | Significant decrease | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy in the evaluation of brazilin's therapeutic effects.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol determines the half-maximal inhibitory concentration (IC50) of brazilin in cancer cell lines.
Materials:
-
Brazilin
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Trypsinize and seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well.
-
Incubate for 24 hours to allow cell attachment.
-
-
Brazilin Treatment:
-
Prepare a stock solution of brazilin in DMSO.
-
Prepare serial dilutions of brazilin in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of brazilin. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 15 minutes on an orbital shaker.
-
-
Data Analysis:
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol evaluates the effect of brazilin on the cell cycle distribution of cancer cells.
Materials:
-
Brazilin-treated and control cells
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest approximately 1 x 10⁶ cells by trypsinization.
-
Wash the cells with PBS and centrifuge.
-
-
Fixation:
-
Resuspend the cell pellet in 0.5 mL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at 4°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 1 mL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
Protocol 3: Western Blot Analysis of NF-κB Signaling Pathway
This protocol assesses the effect of brazilin on the activation of the NF-κB pathway, a key regulator of inflammation.
Materials:
-
Brazilin-treated and control cell lysates
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Lyse cells in ice-cold lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate 20-40 µg of protein per sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
Protocol 4: In Vivo Anti-inflammatory Activity in a Collagen-Induced Arthritis (CIA) Mouse Model
This protocol evaluates the therapeutic efficacy of brazilin in a well-established animal model of rheumatoid arthritis.
Materials:
-
DBA/1J mice (male, 8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Brazilin
-
Vehicle control (e.g., saline or PBS)
-
Syringes and needles
Procedure:
-
Induction of Arthritis:
-
On day 0, immunize mice intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in CFA.
-
On day 21, administer a booster injection of 100 µg of bovine type II collagen emulsified in IFA.
-
-
Brazilin Treatment:
-
Begin treatment with brazilin (e.g., 10 mg/kg, intraperitoneally) or vehicle control on day 21, daily or as determined by preliminary studies.
-
-
Assessment of Arthritis:
-
Monitor the mice daily for the onset and severity of arthritis.
-
Score the severity of arthritis in each paw on a scale of 0-4 (0=normal, 1=mild swelling and erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema, 4=maximal swelling and ankylosis). The maximum score per mouse is 16.
-
Measure paw thickness using a caliper.
-
-
Histological Analysis:
-
At the end of the experiment, sacrifice the mice and collect the paws for histological analysis to assess inflammation, pannus formation, and bone erosion.[16]
-
Protocol 5: Neuroprotection Assay in SH-SY5Y Cells
This protocol assesses the ability of brazilin to protect neuronal cells from amyloid-β (Aβ)-induced toxicity, a model for Alzheimer's disease.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium
-
FBS
-
Penicillin-Streptomycin
-
Retinoic acid (for differentiation, optional)
-
Amyloid-β (25-35) peptide
-
Brazilin
-
MTT assay reagents
-
Reagents for assessing oxidative stress (e.g., DCFH-DA) and apoptosis (e.g., Annexin V/PI staining)
Procedure:
-
Cell Culture and Differentiation (Optional):
-
Culture SH-SY5Y cells in DMEM/F12 with 10% FBS and 1% penicillin-streptomycin.
-
For differentiation, treat cells with retinoic acid for 5-7 days.
-
-
Treatment:
-
Pre-treat cells with various concentrations of brazilin for 2-24 hours.
-
Induce neurotoxicity by adding Aβ (25-35) peptide (e.g., 10-25 µM) and incubate for an additional 24 hours.
-
-
Assessment of Neuroprotection:
-
Cell Viability: Perform an MTT assay as described in Protocol 1.
-
Oxidative Stress: Measure intracellular reactive oxygen species (ROS) levels using a fluorescent probe like DCFH-DA.
-
Apoptosis: Quantify apoptotic cells using Annexin V/PI staining and flow cytometry.[17]
-
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the development of brazilin-based therapeutics.
Caption: Experimental workflow for evaluating brazilin's therapeutic potential.
Caption: Brazilin's inhibition of the NF-κB signaling pathway.
Caption: Brazilin-induced apoptosis signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. chondrex.com [chondrex.com]
- 3. resources.amsbio.com [resources.amsbio.com]
- 4. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. en.bio-protocol.org [en.bio-protocol.org]
- 6. Brazilein Suppresses Inflammation through Inactivation of IRAK4-NF-κB Pathway in LPS-Induced Raw264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Brazilian medicinal plants with corroborated anti-inflammatory activities: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. graphviz.org [graphviz.org]
- 10. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 11. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 12. DOT Language | Graphviz [graphviz.org]
- 13. Evaluation of the cytotoxic and genotoxic effects of Sida planicaulis Cav extract using human neuroblastoma cell line SH-SY5Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medium.com [medium.com]
- 15. researchgate.net [researchgate.net]
- 16. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 17. In vivo anti-inflammatory activity of BACCHARIN from BRAZILIAN green PROPOLIS - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Brazilin in In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with brazilin (B1667509) in in vitro assays, with a focus on improving its solubility.
Frequently Asked Questions (FAQs)
Q1: What is brazilin and why is its solubility a concern for in vitro assays?
Brazilin is a natural isoflavonoid (B1168493) compound isolated from the heartwood of Caesalpinia sappan L. It is a subject of research for its various biological activities, including anticancer and anti-inflammatory properties.[1] However, brazilin has poor solubility in aqueous solutions like cell culture media and phosphate-buffered saline (PBS), which is a significant concern for in vitro experiments.[1] Inadequate solubility can lead to the compound precipitating out of solution, resulting in an inaccurate effective concentration and unreliable experimental outcomes.
Q2: What are the recommended solvents for preparing a brazilin stock solution?
Due to its low water solubility, brazilin should first be dissolved in an organic solvent to create a concentrated stock solution. The most commonly used solvents are Dimethyl Sulfoxide (DMSO) and ethanol.[1][2] DMSO is often preferred as brazilin shows good solubility in it.[1]
Q3: My brazilin precipitated immediately after I added my DMSO stock solution to the cell culture medium. What happened?
This phenomenon, often called "crashing out," is common for hydrophobic compounds.[3] It occurs because brazilin, while soluble in a high concentration of an organic solvent like DMSO, is not soluble in the aqueous environment of the cell culture medium when the solvent is diluted.[3] This rapid change in the solvent environment causes the compound to exceed its solubility limit in the aqueous medium, leading to precipitation.
Q4: I observed a cloudy or crystalline precipitate in my culture plates a few hours or days after adding brazilin. What could be the cause?
Delayed precipitation can be caused by several factors:
-
Temperature shifts: Compounds can be less soluble at 37°C than at room temperature. Moving plates between the bench and a 37°C incubator can cause the compound to fall out of solution.
-
Changes in media pH: The CO2 environment in an incubator can alter the pH of the media, which may affect the solubility of pH-sensitive compounds.[3][4] Brazilin's stability is known to be pH-dependent.[5]
-
Interaction with media components: Brazilin may interact with salts, proteins (especially in serum-free or low-serum media), or other components, forming insoluble complexes over time.[3]
-
Evaporation: Evaporation of the medium from culture plates can increase the concentration of all components, including brazilin, potentially pushing it beyond its solubility limit.[6]
Q5: What is the maximum concentration of DMSO that is safe for my cells?
The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. As a general guideline:
-
≤ 0.1%: Generally considered safe for most cell lines with minimal effects, especially for long-term exposure studies.[7][8]
-
0.1% to 0.5%: Well-tolerated by many robust cell lines for up to 72 hours.[9]
-
> 0.5%: Can have cytotoxic effects on some cell lines.[9][10]
It is crucial to perform a vehicle control experiment (treating cells with the same final concentration of DMSO without your compound) to ensure the observed effects are from brazilin and not the solvent.[7]
Data Presentation: Brazilin Solubility
| Solvent | Solubility | Temperature | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥8.6 mg/mL, 11 mg/mL | Not Specified | Good solubility.[1] |
| Dimethylformamide (DMF) | 11 mg/mL | Not Specified | Good solubility.[1] |
| Ethanol | 30.0 mg/mL | Not Specified | One source reports high solubility, while another describes it as "slightly soluble," indicating potential variability.[1] |
| Methanol | Slightly Soluble | Not Specified | Quantitative data is not readily available.[1] |
| Phosphate-Buffered Saline (PBS) pH 7.2 | 0.16 mg/mL | Not Specified | Low solubility in aqueous buffer at physiological pH.[1] |
| Acetone | Not Soluble | Not Specified | Reported to be insoluble.[1] |
Troubleshooting Guide
This guide addresses the common issue of brazilin precipitation in cell culture media.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Immediate Precipitation (Cloudiness upon adding stock to media) | Solvent Shock: Rapid dilution of the DMSO stock into the aqueous medium.[10] Concentration Too High: The final concentration of brazilin exceeds its solubility limit in the media. | 1. Use Serial Dilutions: Instead of adding the high-concentration stock directly, create an intermediate dilution of the stock in pre-warmed (37°C) cell culture medium. Then add this to the final volume.[3] 2. Slow Addition with Mixing: Add the stock solution drop-wise to the pre-warmed media while gently vortexing or swirling.[11] 3. Lower Final Concentration: Reduce the final working concentration of brazilin in your experiment. |
| Delayed Precipitation (Crystals or cloudiness appear after hours/days in the incubator) | Temperature Instability: The compound is less soluble at 37°C than at room temperature. pH Shift: The pH of the media changes in the CO2 incubator, affecting solubility.[3][5] Interaction with Media Components: Brazilin may be binding to proteins or salts in the media.[3] | 1. Confirm Maximum Soluble Concentration: Perform a solubility test (see Protocol 2) to ensure your working concentration is stable over the duration of your experiment at 37°C. 2. Prepare Freshly: Prepare the final working solution of brazilin in the medium immediately before adding it to the cells. 3. Check Media Compatibility: If using serum-free or specialized media, consider that the absence of certain proteins might reduce solubility. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Brazilin Stock Solution in DMSO
Materials:
-
Brazilin (Molecular Weight: 286.28 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
-
Vortex mixer
Procedure:
-
Pre-Preparation and Calculation:
-
To prepare 1 mL of a 10 mM stock solution, the required mass of brazilin is calculated as follows:
-
Mass (mg) = 10 mM * 1 mL * 286.28 g/mol = 2.86 mg
-
-
-
Weighing Brazilin:
-
Carefully weigh out 2.86 mg of brazilin powder and place it into a sterile microcentrifuge tube.
-
-
Adding DMSO:
-
Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the brazilin powder.
-
-
Dissolution:
-
Close the tube tightly and vortex the solution for 1-2 minutes to ensure the compound is completely dissolved.
-
Visually inspect the solution to confirm there are no visible particles. If dissolution is difficult, gentle warming in a 37°C water bath or brief sonication can be applied.[1]
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, clearly labeled microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Determining the Maximum Soluble Concentration of Brazilin in Cell Culture Medium
This protocol helps you find the highest concentration of brazilin that remains in solution in your specific experimental conditions.
Materials:
-
10 mM Brazilin stock solution in DMSO
-
Your specific cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Calibrated micropipettes
Procedure:
-
Prepare Serial Dilutions:
-
Create a series of brazilin dilutions in your pre-warmed cell culture medium. For example, prepare final concentrations ranging from 100 µM down to 1 µM.
-
Important: Ensure the final DMSO concentration is constant across all dilutions and matches what you will use in your experiment (e.g., 0.1%). To achieve this, you may need to perform an intermediate dilution of your stock in DMSO first.
-
-
Include a Control:
-
Prepare a control sample containing only the cell culture medium with the same final concentration of DMSO.
-
-
Incubate and Observe:
-
Incubate the dilutions under your standard cell culture conditions (e.g., 37°C, 5% CO2).
-
-
Assess Precipitation:
-
Visually inspect the tubes or wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, 24, and 48 hours). A microscope can be used for more sensitive detection.
-
-
Determine Maximum Concentration:
-
The highest concentration that remains clear and free of precipitate throughout the incubation period is your maximum working soluble concentration for that specific medium and duration.[10]
-
Signaling Pathway Diagrams
Brazilin has been shown to modulate several key signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Caption: Brazilin's inhibition of the mTOR/HO-1 signaling pathway.[7]
Caption: Brazilin activates the STING/TBK1/IRF3 pathway.[6][8]
Caption: Brazilin induces G1 arrest via the GSK-3β/β-catenin pathway.[5][12]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 5. Brazilein, a compound isolated from Caesalpinia sappan Linn., induced growth inhibition in breast cancer cells via involvement of GSK-3β/β-Catenin/cyclin D1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Brazilin Inhibits the Proliferation of Non‐Small Cell Lung Cancer by Regulating the STING/TBK1/IRF3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Item - Schematic drawing of canonical Wnt signaling and GSK3β inhibitors. - Public Library of Science - Figshare [plos.figshare.com]
- 10. benchchem.com [benchchem.com]
- 11. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
brazilin stability issues in different solvents
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of brazilin (B1667509) in different solvents.
Frequently Asked Questions (FAQs)
Q1: My brazilin solution is changing color. What is happening?
A1: Brazilin is a naturally occurring colorless or pale yellow compound that is highly susceptible to oxidation, especially when exposed to air and light.[1][2] The color change you are observing, typically to a yellow, orange, or reddish hue, is likely due to the oxidation of brazilin to its colored counterpart, brazilein (B1663177).[3][4] This is a common issue encountered during experiments with brazilin.
Q2: In which solvents is brazilin soluble and what are the known stability issues?
A2: Brazilin exhibits varying solubility and stability across different solvents. While quantitative stability data in organic solvents is limited, general observations are summarized below.
| Solvent | Solubility | Reported Stability Issues |
| DMSO | Good solubility.[5] | Can promote oxidation, especially at elevated temperatures.[6][7][8] |
| Ethanol | Soluble.[5] | Prone to oxidation, leading to color changes.[9] |
| Methanol | Soluble. | Susceptible to oxidation.[10] |
| Water | Sparingly soluble. | Stability is pH-dependent; degradation is observed. |
| PBS (pH 7.2) | Low solubility.[5] | Similar to water, stability is influenced by pH. |
Q3: How does pH affect the stability and appearance of brazilin solutions?
A3: The pH of aqueous solutions significantly impacts the stability and color of brazilin and its oxidized form, brazilein. In acidic solutions, brazilin is more stable and appears yellow.[11] As the pH becomes neutral to alkaline, the rate of oxidation to brazilein increases, and the color intensifies to red.[11] Brazilein itself is less stable at higher pH values, undergoing further degradation.[11]
Q4: What are the known degradation products of brazilin?
A4: The primary and most well-documented degradation product of brazilin is brazilein , formed through oxidation.[1][2] Under exposure to light, a photodegradation product identified as urolithin C can be formed. Additionally, under harsh acidic conditions during extraction, an acid-sensitive degradation product known as brazilein type B has been reported.
Q5: How can I minimize the degradation of my brazilin stock solutions?
A5: To minimize degradation, it is recommended to:
-
Work with fresh solutions whenever possible.
-
Store stock solutions in amber vials or protect them from light.
-
Store solutions at low temperatures (-20°C or -80°C).
-
Consider preparing solutions in degassed solvents to minimize oxidation.
-
For aqueous solutions, use a slightly acidic buffer to improve stability.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Rapid color change in solution | Oxidation of brazilin to brazilein due to exposure to air and/or light. | Prepare fresh solutions. Protect solutions from light using amber vials or by wrapping containers in foil. Work quickly to minimize air exposure. |
| Precipitation in aqueous solution | Low solubility of brazilin in neutral or physiological pH buffers. | Use a co-solvent such as DMSO or ethanol. If possible for your experiment, adjust the pH to be slightly acidic. |
| Inconsistent experimental results | Degradation of brazilin in the experimental medium. | Run a stability check of brazilin under your specific experimental conditions (solvent, temperature, pH, light exposure) using HPLC to quantify the remaining brazilin over time. |
| Appearance of unexpected peaks in HPLC | Formation of degradation products. | Conduct a forced degradation study to intentionally generate and identify potential degradation products. Use a photodiode array (PDA) detector to check for peak purity. |
Experimental Protocols
Protocol for Forced Degradation Study of Brazilin
This protocol outlines a general procedure for conducting a forced degradation study to identify the degradation products and pathways of brazilin.
1. Materials:
-
Brazilin (high purity)
-
Solvents: DMSO, Ethanol, Methanol, Purified Water (HPLC grade)
-
Stress agents: Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector or PDA detector
-
C18 reverse-phase HPLC column
-
Mobile phase: Acetonitrile and water (with 0.1% formic acid)
2. Preparation of Stock Solution:
-
Prepare a stock solution of brazilin at a concentration of 1 mg/mL in methanol.
3. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of brazilin stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of brazilin stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for 1, 2, 4, and 8 hours.
-
At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of brazilin stock solution, add 1 mL of 3% H₂O₂.
-
Store at room temperature, protected from light, for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Dilute the brazilin stock solution to a working concentration in DMSO, ethanol, and methanol.
-
Incubate the solutions at 60°C in the dark for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Photodegradation:
-
Dilute the brazilin stock solution to a working concentration in DMSO, ethanol, and methanol.
-
Expose the solutions to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for 2, 4, 8, and 24 hours.
-
A control sample should be kept in the dark under the same conditions.
-
At each time point, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
4. HPLC Analysis:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient to separate brazilin from its degradation products (e.g., start with a high percentage of A and gradually increase B).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm (or scan with PDA)
-
Injection Volume: 20 µL
5. Data Analysis:
-
Monitor the decrease in the peak area of brazilin and the formation of new peaks corresponding to degradation products.
-
Calculate the percentage of degradation.
-
If using a PDA detector, check the peak purity of the brazilin peak.
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the forced degradation study of brazilin.
Caption: Proposed degradation pathways of brazilin under different conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The use of dimethyl sulfoxide (DMSO) to increase PET microbial degradation by Yarrowia lipolytica IMUFRJ 50682 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Factors affecting degradation of dimethyl sulfoxide (DMSO) by fluidized-bed Fenton process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Brazilin Content, Color Stability, and Antioxidant Activity of Sappan Wood (Caesalpinia Sappan L.) Traditional Drink by Different Blanching and Drying Methods | Trends in Sciences [tis.wu.ac.th]
- 10. WO2007066926A1 - A mass production method of brazilein from caesalpinia sappan l - Google Patents [patents.google.com]
- 11. One-step isolation of sappanol and brazilin from Caesalpinia sappan and their effects on oxidative stress-induced retinal death - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Brazilin Extraction from Sappanwood
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of brazilin (B1667509) from sappanwood (Caesalpinia sappan L.).
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor influencing brazilin extraction yield?
A1: The choice of extraction method and solvent system are the most critical factors. Different methods, such as maceration, reflux, ultrasound-assisted extraction (UAE), and enzyme-assisted extraction (EAE), offer varying efficiencies. The solvent's polarity plays a significant role in selectively dissolving brazilin.[1][2]
Q2: How does temperature affect brazilin extraction?
A2: Higher temperatures generally increase the total extract yield and brazilin content.[3][4] However, excessively high temperatures can lead to the degradation of the brazilin compound.[4] For instance, one study found the optimal temperature for maximizing brazilin content to be 95°C for a 30-minute extraction.[3] In contrast, another study using accelerated solvent extraction noted the highest brazilin yield at 60°C, with degradation observed at 120°C and 180°C.[4]
Q3: What is the impact of extraction time on yield?
A3: The effect of extraction time can vary depending on the method. Some studies suggest that extraction time has a less significant effect on brazilin yield compared to temperature.[3] For example, with ultrasound-assisted extraction (UAE), an optimal time of around 20 minutes has been reported.[5][6] Longer maceration times, such as 72 hours, have been used, but shorter methods like UAE can achieve competitive yields in a fraction of the time.[7][8]
Q4: Which solvents are most effective for brazilin extraction?
A4: Ethanol (B145695) and ethanol-water mixtures are commonly and effectively used for brazilin extraction.[1][7][9] Ethanol has been shown to yield a high total phenolic content and antioxidant activity.[1] Deep eutectic solvents (DES) are also emerging as green and efficient alternatives.[7][8] The choice of solvent can also be guided by calculating the Hansen solubility parameter (HSP) to match the solvent's properties with that of brazilin.[1]
Q5: Can the pH of the extraction medium influence the results?
A5: Yes, pH can influence the stability and extraction of phenolic compounds, including brazilin. One study on the ultrasonic-assisted solvent extraction of polyphenols from sappanwood found that a pH of 6 yielded the highest polyphenol content compared to pH 7 and 8.[7] Brazilin's color is also pH-sensitive; it appears red in acidic to neutral conditions and can fade in more acidic environments during storage.[10]
Q6: How can I quantify the amount of brazilin in my extract?
A6: The most common and reliable method for quantifying brazilin is High-Performance Liquid Chromatography (HPLC) with a UV-Vis or Diode Array Detector.[3][5][11][12][13] A C18 reversed-phase column is typically used with a mobile phase consisting of a mixture of acetonitrile (B52724) and acidified water (e.g., with acetic acid).[11][12][14] Detection is commonly performed at a wavelength of 280 nm.[11][12][14]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Brazilin Yield | - Inefficient extraction method.- Suboptimal solvent choice.- Insufficient extraction time or temperature.- Poor quality of raw material. | - Switch to a more efficient method like Ultrasound-Assisted Extraction (UAE) or Enzyme-Assisted Extraction (EAE).[7][11]- Use ethanol or an ethanol-water mixture. Consider novel solvents like deep eutectic solvents.[1][7][8]- Optimize temperature and time based on the chosen method. For conventional extraction, higher temperatures (up to 95°C) for shorter durations (e.g., 30 min) can be effective.[3]- Ensure the sappanwood heartwood is properly dried and ground to a fine powder.[14] |
| Degradation of Brazilin (indicated by color change or low potency) | - Excessive heat during extraction or processing.- Exposure to light and air, leading to oxidation to brazilein.- Unfavorable pH conditions during storage. | - Avoid prolonged exposure to high temperatures. For heat-sensitive extractions, consider maceration at room temperature or UAE at controlled temperatures.[5][6][9]- Store extracts in dark, airtight containers to minimize oxidation.[10]- Maintain a slightly acidic to neutral pH for better stability of the red pigment.[10] |
| Inconsistent Results Between Batches | - Variation in raw material.- Lack of standardized extraction protocol.- Inconsistent particle size of the sappanwood powder. | - Source sappanwood from a reliable supplier and consider the age and origin of the wood.- Strictly adhere to a validated experimental protocol for all extractions.- Standardize the grinding and sieving process to ensure a uniform particle size. |
| Difficulty in Isolating/Purifying Brazilin | - Complex mixture of compounds in the crude extract. | - Employ chromatographic techniques for purification, such as column chromatography or High-Performance Liquid Chromatography (HPLC).[14]- Consider a semi-purification step using liquid-liquid partitioning (e.g., with ethyl acetate) or ion-exchange chromatography.[15] |
Data Presentation
Table 1: Comparison of Different Extraction Methods for Brazilin
| Extraction Method | Solvent | Temperature (°C) | Time | Brazilin Yield (mg/g) | Reference |
| Maceration | Water-Ethanol | Room Temp. | 72 h | 4.58 | [7] |
| Soxhlet Extraction | Water-Ethanol | - | 3 h | 5.43 | [7] |
| Ultrasound-Assisted Extraction (UAE) | Betaine:Lactic Acid | - | 30 min | 4.49 | [7] |
| Enzyme-Assisted Extraction (EAE) | Water with Cellulase (B1617823) (6%) | 50 | 3 h | 479.609 (mg/g of extract) | [11] |
| Accelerated Solvent Extraction (ASE) | Ethanol/Water (3:1) | 60 | 5 min | 3.36% (% of extract) | [4] |
| Reflux | 95% Ethanol | - | - | Lower than EAE | [11][16] |
Table 2: Influence of Temperature on Brazilin Yield (Accelerated Solvent Extraction)
| Extraction Temperature (°C) | Total Extract Yield (%) | Brazilin Yield in Extract (%) | Reference |
| 60 | 9.16 | 3.36 | [4] |
| 120 | 13.64 | 2.69 | [4] |
| 180 | 16.18 | 2.68 | [4] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Brazilin
This protocol is adapted from studies optimizing UAE for sappanwood.[5][6]
-
Sample Preparation: Grind dried sappanwood heartwood into a fine powder.
-
Extraction Setup:
-
Place 10 g of sappanwood powder into a flask.
-
Add the solvent (e.g., ethanol or an ethanol-water mixture) at a solvent-to-solid ratio of 29.9 mL/g.
-
-
Ultrasonication:
-
Place the flask in an ultrasonic bath or use a probe-type sonicator.
-
Set the temperature to 69.9°C.
-
Apply sonication for 20.2 minutes.
-
-
Post-Extraction:
-
Filter the mixture to separate the solid residue from the liquid extract.
-
Concentrate the extract using a rotary evaporator under reduced pressure to remove the solvent.
-
Dry the resulting crude extract for further analysis.
-
Protocol 2: Enzyme-Assisted Extraction (EAE) of Brazilin
This protocol is based on a study using fungal cellulase to enhance brazilin extraction.[11][17]
-
Sample and Enzyme Preparation:
-
Use 10 g of sappanwood powder.
-
Prepare a solution of fungal cellulase (from Aspergillus niger) in distilled water at a concentration of 6.0% (w/v).
-
-
Extraction:
-
Mix the sappanwood powder with 200 mL of the enzyme solution.
-
Incubate the mixture at 50°C for 3 hours with agitation.
-
-
Enzyme Inactivation and Separation:
-
Heat the extract to 90°C for 15 minutes to inactivate the cellulase.
-
Centrifuge the mixture at 8000 g for 15 minutes at 20°C to separate the filtrate.
-
-
Final Processing:
-
Collect the supernatant (filtrate).
-
Freeze-dry the filtrate to obtain the dry extract.
-
Visualizations
Caption: General workflow for brazilin extraction from sappanwood.
Caption: Troubleshooting logic for low brazilin extraction yield.
References
- 1. myfoodresearch.com [myfoodresearch.com]
- 2. mdpi.com [mdpi.com]
- 3. Optimization of Caesalpinia sappan L. heartwood extraction procedure to obtain the highest content of brazilin and greatest antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sappan Heartwood (Caesalpinia sappan L.) Extract as a Natural Antimicrobial Used in Beetroot Juice by Accelerated Solvent Extraction [foodandnutritionjournal.org]
- 5. cst.kipmi.or.id [cst.kipmi.or.id]
- 6. researchgate.net [researchgate.net]
- 7. A Comprehensive Review on Bioactive Compounds Found in Caesalpinia sappan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. atlantis-press.com [atlantis-press.com]
- 10. bio-conferences.org [bio-conferences.org]
- 11. phcogj.com [phcogj.com]
- 12. A simple high-performance liquid chromatographic method for quantitative analysis of brazilin in Caesalpinia sappan L. extracts | Warinhomhaun | Thai Journal of Pharmaceutical Sciences (TJPS) [tjps.pharm.chula.ac.th]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Comparative study of semi-purification methods of Caesalpinia sappan L. extract : Thin layer chromatography and free radical scavenging activity | Charnvanich | Thai Journal of Pharmaceutical Sciences (TJPS) [tjps.pharm.chula.ac.th]
- 16. phcogj.com [phcogj.com]
- 17. scholar.ui.ac.id [scholar.ui.ac.id]
Brazilin HPLC Analysis Technical Support Center
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of brazilin (B1667509). This resource provides detailed guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues, with a specific focus on peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is brazilin and why is it analyzed using HPLC?
Brazilin is a natural red pigment and a major bioactive compound found in the heartwood of Caesalpinia sappan L. (sappanwood).[1][2] It is a phenolic compound with various pharmacological activities, including antioxidant, anti-inflammatory, and antibacterial properties.[1][3][4] HPLC is a standard analytical technique for the quantitative analysis of brazilin in herbal extracts and pharmaceutical formulations due to its high selectivity, specificity, accuracy, and precision.[1][5]
Q2: What causes peak tailing in HPLC analysis?
Peak tailing is a common chromatographic issue where the peak asymmetry factor (As) is greater than 1.2.[6] It is often caused by more than one mechanism of analyte retention.[6] In the context of brazilin analysis using reversed-phase HPLC, the primary causes include:
-
Secondary Silanol (B1196071) Interactions: Interactions between the polar functional groups of brazilin and residual silanol groups (Si-OH) on the silica-based stationary phase.[7][8]
-
Incorrect Mobile Phase pH: If the mobile phase pH is close to the pKa of brazilin, both ionized and non-ionized forms of the molecule can exist, leading to inconsistent retention and peak tailing.[9][10] Brazilin has two pKa values: pKa1 = 6.6 and pKa2 = 9.4.[11]
-
Column Overload: Injecting too concentrated a sample can saturate the stationary phase.[7][12]
-
Column Degradation: Voids in the column packing or a contaminated inlet frit can distort peak shape.[6][7]
-
Extra-column Effects: Excessive tubing length or dead volume in the HPLC system can cause band broadening and peak tailing.[13][14]
Q3: Why is the mobile phase pH critical for brazilin analysis?
The mobile phase pH is a powerful tool in HPLC that influences the retention time, peak shape, and selectivity of ionizable compounds like brazilin.[9][15] Since brazilin is a phenolic compound with acidic hydroxyl groups, its ionization state is pH-dependent.[11] Operating at a pH far from its pKa values ensures that brazilin exists predominantly in a single, non-ionized form, which minimizes secondary interactions with the stationary phase and results in a more symmetrical peak shape.[10][16] For acidic compounds like brazilin, a lower mobile phase pH is generally preferred to suppress ionization.[15][17]
Troubleshooting Guides
Issue: Brazilin peak is tailing with an asymmetry factor > 1.5
This guide provides a systematic approach to diagnose and resolve peak tailing for brazilin in reversed-phase HPLC.
The most common cause of peak tailing for phenolic compounds like brazilin is an inappropriate mobile phase pH.
Detailed Methodology (Protocol 1): Mobile Phase pH Adjustment
-
Objective: To optimize the mobile phase pH to achieve a symmetrical peak for brazilin (Asymmetry factor ≤ 1.2).
-
Materials:
-
HPLC grade water
-
HPLC grade organic solvent (e.g., methanol (B129727) or acetonitrile)
-
Acid modifier (e.g., acetic acid, formic acid, or phosphoric acid)
-
pH meter
-
-
Procedure:
-
Prepare the aqueous portion of your mobile phase.
-
Before adding the organic solvent, adjust the pH of the aqueous phase by adding a small amount of acid. For brazilin, a mobile phase containing 0.1% to 2.5% acetic acid is often effective.[1][18][19]
-
Start with a pH well below the first pKa of brazilin (pKa1 = 6.6), for instance, pH 3.0.
-
Mix the pH-adjusted aqueous phase with the organic solvent in the desired ratio.
-
Equilibrate the column with the new mobile phase for at least 15-20 minutes.
-
Inject a standard solution of brazilin and analyze the peak shape.
-
If tailing persists, incrementally decrease the pH (e.g., to 2.5) and repeat the analysis.
-
Quantitative Data Summary: Effect of Mobile Phase pH on Peak Asymmetry
| Mobile Phase pH | Analyte Ionization State | Interaction with Silanols | Expected Peak Asymmetry (As) |
| 7.0 (near pKa1) | Partially Ionized | Strong | > 2.0[6] |
| 5.0 | Partially Ionized | Moderate | 1.5 - 2.0 |
| 3.0 | Non-ionized (protonated) | Minimal | 1.2 - 1.5[6] |
| < 3.0 | Fully Non-ionized | Very Low | ≤ 1.2 |
Note: This data is illustrative and based on general principles for acidic analytes.
If pH adjustment does not resolve the issue, the problem may lie with the column itself.
Troubleshooting Actions:
-
Use an End-capped Column: Modern, high-purity silica (B1680970) columns that are "end-capped" have fewer accessible silanol groups, which significantly reduces peak tailing for polar compounds.[7][20]
-
Column Cleaning: If the column is contaminated with strongly retained compounds, a cleaning procedure is necessary.
Detailed Methodology (Protocol 2): HPLC Column Cleaning
-
Objective: To remove contaminants from a C18 column that may be causing peak tailing.
-
Procedure (for a standard 4.6 x 250 mm column at ~1 mL/min):
-
Disconnect the column from the detector.
-
Flush with your mobile phase without any buffer salts (e.g., 50:50 acetonitrile (B52724)/water) for 20 minutes to remove precipitated buffers.
-
Wash with 100% isopropanol (B130326) for 30 minutes.
-
Wash with 100% acetonitrile for 30 minutes.
-
Wash with 100% methanol for 30 minutes.
-
Store the column in a suitable solvent (e.g., acetonitrile/water) or re-equilibrate with your mobile phase.
-
If the problem persists after addressing the mobile phase and column, consider other system or sample-related factors.
-
Sample Overload: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.[7][12]
-
Extra-column Volume: Minimize tubing length and ensure all fittings are properly connected to reduce dead volume.[13][20]
-
Blocked Frit: If you suspect a blocked inlet frit, try back-flushing the column (if the manufacturer's instructions permit). If this doesn't work, the column may need to be replaced.[7]
Visual Troubleshooting Workflows
Below are diagrams to guide you through the troubleshooting process.
Caption: A step-by-step workflow for troubleshooting brazilin HPLC peak tailing.
Caption: Chemical interaction causing peak tailing of brazilin.
References
- 1. researchgate.net [researchgate.net]
- 2. Brazilin | C16H14O5 | CID 73384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Brazilin | Apoptosis | Autophagy | AMPK | TargetMol [targetmol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. A simple high-performance liquid chromatographic method for quantitative analysis of brazilin in Caesalpinia sappan L. extracts | Warinhomhaun | Thai Journal of Pharmaceutical Sciences (TJPS) [tjps.pharm.chula.ac.th]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 11. researchgate.net [researchgate.net]
- 12. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. agilent.com [agilent.com]
- 16. veeprho.com [veeprho.com]
- 17. uhplcs.com [uhplcs.com]
- 18. scholar.ui.ac.id [scholar.ui.ac.id]
- 19. api.fspublishers.org [api.fspublishers.org]
- 20. labcompare.com [labcompare.com]
Technical Support Center: Brazilin Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with brazilin (B1667509). The information focuses on the degradation of brazilin under the influence of light and heat, offering insights into potential experimental challenges and their solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of brazilin?
A1: Brazilin, a nearly colorless compound, readily undergoes oxidation in the presence of air and light to form brazilein (B1663177), which is a red-orange chromophore.[1] This oxidation involves the conversion of a hydroxyl group to a carbonyl group.[2] Further degradation of brazilein can occur, particularly under harsh conditions like strong acidity or prolonged exposure to light. One identified degradation product is urolithin C, although there is some scientific discussion on whether it is exclusively a degradation product or also naturally present in the source material.[2][3]
Q2: What are the main factors that influence the degradation of brazilin?
A2: The primary factors influencing brazilin degradation are:
-
Light: Exposure to light, especially UV radiation, accelerates the oxidation of brazilin to brazilein and can lead to further degradation of brazilein. Storing brazilin solutions in light-protected containers (e.g., amber vials or brown bottles) is crucial.
-
Heat: Elevated temperatures increase the rate of degradation reactions. For long-term storage, refrigeration or freezing is recommended.
-
pH: The stability of brazilin and the color of its oxidized form, brazilein, are pH-dependent. Brazilin is more stable in acidic conditions, while brazilein's color shifts from yellow/orange in acidic solutions to red in alkaline solutions.[4] Extreme pH values can catalyze degradation.
-
Oxygen: As the initial degradation step is oxidation, the presence of dissolved oxygen in solutions can promote the conversion of brazilin to brazilein.
Q3: My brazilin solution turned red. What happened?
A3: A red coloration in a brazilin solution indicates its oxidation to brazilein. This is a common occurrence when the solution is exposed to air and light. While this may be expected in some applications where brazilein is the desired compound, it signifies the degradation of the original brazilin molecule.
Q4: How can I minimize the degradation of my brazilin samples during experiments?
A4: To minimize degradation:
-
Prepare solutions fresh whenever possible.
-
Use deoxygenated solvents to reduce oxidation.
-
Work under subdued light or use light-blocking materials to cover your experimental setup.
-
Control the temperature of your experiments, using cooling systems if necessary for prolonged procedures.
-
Store stock solutions and samples in amber vials or containers wrapped in aluminum foil at low temperatures (e.g., 4°C for short-term and -20°C for long-term storage).
-
Consider the pH of your solutions and buffer them appropriately to a pH where brazilin is more stable, if compatible with your experimental goals.
Q5: What analytical methods are suitable for monitoring brazilin degradation?
A5: High-Performance Liquid Chromatography (HPLC) with UV-Vis or photodiode array (PDA) detection is the most common and reliable method for separating and quantifying brazilin and its degradation products.[5] UV-Vis spectrophotometry can also be used to monitor color changes, which correlate with the formation of brazilein, but it is less specific than HPLC.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Rapid color change of brazilin solution from colorless/pale yellow to red. | 1. Exposure to ambient light and oxygen. 2. High pH of the solution. | 1. Prepare solutions in amber glassware and minimize exposure to light. Consider working under an inert atmosphere (e.g., nitrogen or argon). 2. Check and adjust the pH of your solution. Brazilin is generally more stable at a slightly acidic pH. |
| Inconsistent results in bioactivity assays. | 1. Degradation of brazilin to brazilein, which may have different biological activity. 2. Formation of other degradation products with interfering activities. | 1. Monitor the purity of your brazilin solution using HPLC before and during your experiments. 2. Perform control experiments with brazilein to understand its specific effects. 3. Implement stricter storage and handling protocols to prevent degradation. |
| Appearance of unknown peaks in HPLC chromatograms. | 1. Formation of degradation products due to light, heat, or extreme pH. 2. Contamination of the sample or solvent. | 1. Conduct a forced degradation study (see Experimental Protocols section) to identify potential degradation products. 2. Use high-purity solvents and clean all glassware thoroughly. Run a blank solvent injection to check for system contamination. |
| Loss of brazilin concentration over a short period in storage. | 1. Inappropriate storage conditions (e.g., clear vials, room temperature). 2. Presence of oxidizing agents in the solvent or container. | 1. Store brazilin solutions in amber, airtight vials at low temperatures (4°C or -20°C). 2. Use high-purity, deoxygenated solvents for preparing solutions. |
Quantitative Data on Brazilin Degradation
The rate of brazilin degradation is highly dependent on environmental conditions. The following tables summarize the impact of temperature and light on brazilin stability.
Table 1: Effect of Temperature on Brazilin Degradation
| Temperature (°C) | Storage Duration (days) | Brazilin Degradation (%) | Notes |
| 5 | 12 | ~29-49% | Degradation is significantly slower at refrigerated temperatures. |
| 16 | 12 | ~30-65% | Moderate degradation at cool room temperature. |
| 30 | 12 | ~38-66% | Significant degradation occurs at room temperature. |
Data compiled from studies on brazilin-containing beverages. The range in degradation reflects differences in initial processing and packaging.
Table 2: Effect of Light on Brazilin Degradation
| Storage Condition | Storage Duration (days) | Decrease in Redness (a* value) | Notes |
| Clear Bottle | 12 | 4.33 - 5.29 | Significant color change and brazilin degradation. |
| Brown Bottle | 12 | 0.78 - 4.33 | Light protection significantly reduces degradation. |
The a value from the CIELAB color space represents the red/green component of a color. A larger decrease indicates a greater loss of red color, corresponding to brazilein degradation.*
Experimental Protocols
Protocol for a Forced Degradation Study of Brazilin
This protocol outlines a general procedure for conducting a forced degradation study on a brazilin solution to identify potential degradation products and assess its stability under various stress conditions.
1. Materials and Reagents:
-
Brazilin standard
-
HPLC-grade methanol (B129727) and water
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid or acetic acid (for mobile phase adjustment)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
UV lamp (e.g., 254 nm or 365 nm)
-
Temperature-controlled oven
-
pH meter
-
HPLC system with a C18 column and UV-Vis or PDA detector
2. Preparation of Stock Solution:
-
Prepare a stock solution of brazilin in methanol at a concentration of 1 mg/mL.
3. Application of Stress Conditions:
-
Acid Hydrolysis: To 1 mL of brazilin stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: To 1 mL of brazilin stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 24 hours. Neutralize the solution with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: To 1 mL of brazilin stock solution, add 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a vial containing 2 mL of the brazilin stock solution in an oven at 80°C for 48 hours.
-
Photodegradation: Expose 2 mL of the brazilin stock solution in a transparent vial to UV light (e.g., 254 nm) for 24 hours. Prepare a control sample wrapped in aluminum foil and kept under the same conditions.
4. HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).[5]
-
Mobile Phase: A gradient elution is often used. For example, a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile (Solvent B). A typical gradient could be: 0-10 min, 15% B; 10-15 min, 100% B; 15-20 min, 15% B.[5]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at multiple wavelengths, including the absorbance maxima for brazilin and expected degradation products (e.g., 280 nm for brazilin and around 445 nm for brazilein).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30°C.[5]
5. Data Analysis:
-
Compare the chromatograms of the stressed samples with that of the unstressed control.
-
Identify and quantify the degradation products.
-
Calculate the percentage degradation of brazilin under each stress condition.
-
Assess the peak purity of brazilin to ensure the method is stability-indicating.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Color and molecular structure alterations of brazilein extracted from Caesalpinia sappan L. under different pH and heating conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
preventing brazilin oxidation to brazilein during experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with brazilin (B1667509). This guide provides detailed information, troubleshooting advice, and experimental protocols to help you prevent the oxidation of brazilin to brazilein (B1663177), ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is brazilin and why does it oxidize?
A1: Brazilin (C₁₆H₁₄O₅) is a nearly colorless or pale yellow natural compound extracted from the heartwood of trees like sappanwood (Caesalpinia sappan) and brazilwood (Caesalpinia echinata).[1] It is highly susceptible to oxidation, readily converting into brazilein (C₁₆H₁₂O₅), a compound with an intense red-orange color.[2] This oxidation occurs because the brazilin molecule contains phenolic hydroxyl groups and is structurally similar to hematoxylin, which also easily oxidizes.[1] The reaction involves the conversion of a hydroxyl group to a carbonyl group, which extends the conjugated π-electron system of the molecule, causing the shift in color.[3][4]
Q2: What are the primary factors that cause brazilin to oxidize into brazilein?
A2: The primary factors that promote the oxidation of brazilin are:
-
Oxygen: Exposure to atmospheric oxygen is a key driver of oxidation.[3]
-
pH: Alkaline or even neutral pH conditions significantly accelerate oxidation. Brazilin is more stable in acidic environments.[5][6][7]
-
Light: Exposure to light, particularly UV light, can provide the energy needed to initiate and propagate the oxidation reaction.[8]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[6]
-
Metal Ions: The presence of certain metal ions can catalyze the oxidation process.
Q3: How can I visually tell if my brazilin has oxidized?
A3: The most obvious indicator of oxidation is a color change. A freshly prepared, pure brazilin solution should be nearly colorless to pale yellow. As it oxidizes to brazilein, the solution will turn yellow, then orange, and finally a deep red or reddish-brown.[2][8]
Q4: What is the optimal pH for maintaining brazilin stability?
A4: Acidic conditions are optimal for brazilin stability. Studies on the related compound brazilein show it is most stable at a pH of 3, with significant degradation occurring at neutral (pH 7) and alkaline (pH 9) conditions, especially when heated.[5][6] Therefore, maintaining a pH between 3 and 5 is recommended for brazilin solutions.
Q5: How should I store brazilin powder and stock solutions to minimize oxidation?
A5: Proper storage is critical.
-
Solid Brazilin: Store the powder in a tightly sealed, opaque container (like an amber vial) at -20°C.[9] To minimize moisture absorption, which can accelerate degradation, consider storing it in a desiccator.
-
Brazilin Solutions: Prepare solutions fresh whenever possible. If storage is necessary, use deoxygenated solvents, add an antioxidant, and adjust the pH to the acidic range (pH 3-5). Store aliquots in airtight, amber vials at -20°C or -80°C for long-term stability.[10]
Troubleshooting Guide
This section addresses common problems encountered during experiments involving brazilin.
Problem: My freshly prepared brazilin solution is rapidly turning red.
| Possible Cause | Recommended Solution |
| High pH of Solvent | The pH of your solvent (e.g., water, buffer) may be neutral or alkaline. Adjust the pH of the solvent to an acidic range (pH 3-5) using a dilute acid like HCl before dissolving the brazilin.[5][6] |
| Dissolved Oxygen in Solvent | Solvents exposed to air contain dissolved oxygen, which readily oxidizes brazilin.[3] Deoxygenate your solvent before use by sparging with an inert gas (e.g., nitrogen or argon) for 15-30 minutes or by using the freeze-pump-thaw method. |
| Exposure to Air During Preparation | Preparing the solution in an open-air environment introduces oxygen. Prepare the solution under a gentle stream of inert gas (nitrogen or argon) to create an inert atmosphere. |
| Light Exposure | Ambient lab lighting can accelerate oxidation. Work in a shaded area or use amber-colored glassware and vials to protect the solution from light.[11] |
| Contamination with Metal Ions | Trace metal ion contaminants in solvents or on glassware can catalyze oxidation. Use high-purity solvents and acid-wash your glassware to remove any metal residues. |
Problem: I observe significant degradation of brazilin during my cell culture or in-vitro assay.
| Possible Cause | Recommended Solution |
| Neutral pH of Culture Media | Standard cell culture media is typically buffered to a physiological pH of ~7.4, which is suboptimal for brazilin stability.[5] |
| 1. Add Antioxidants: Incorporate a biocompatible antioxidant like Ascorbic Acid (Vitamin C) or N-acetylcysteine (NAC) into your media just before adding brazilin. This will help scavenge free radicals and slow oxidation. | |
| 2. Minimize Incubation Time: Design your experiment to minimize the time brazilin is incubated under these conditions. | |
| 3. Use Fresh Solutions: Always use a freshly prepared, stabilized stock solution of brazilin for your experiments. | |
| Reactive Oxygen Species (ROS) in Assay | Some biological assays or cell types naturally produce ROS, which will rapidly degrade brazilin. |
| 1. Increase Antioxidant Concentration: Use a higher concentration of a suitable antioxidant in your assay buffer. | |
| 2. Run Controls: Include a "brazilin only" control (without cells or other reagents) under the same conditions to quantify the rate of abiotic degradation. |
Key Experimental Protocols
Protocol 1: Preparation of a Stabilized Brazilin Stock Solution
This protocol outlines the steps to prepare a 10 mM stock solution of brazilin in DMSO with enhanced stability.
Materials:
-
Brazilin powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
L-Ascorbic acid (optional, as an antioxidant)
-
Nitrogen or Argon gas supply
-
Sterile, amber microcentrifuge tubes or vials
-
Acid-washed glassware
Procedure:
-
Deoxygenate Solvent: Transfer the required volume of DMSO to a small glass bottle. Sparge the solvent with a gentle stream of nitrogen or argon gas for 20-30 minutes to remove dissolved oxygen.
-
Create Inert Atmosphere: In a separate, dry, amber glass vial, weigh the required amount of brazilin powder. Flush the vial with inert gas.
-
(Optional) Add Antioxidant: If desired, add a small amount of L-Ascorbic acid to the brazilin powder (e.g., a 0.1 to 0.5 molar equivalent).
-
Dissolve Brazilin: Under the inert gas atmosphere, add the deoxygenated DMSO to the vial containing the brazilin powder to achieve the final desired concentration (e.g., 10 mM).
-
Mix Thoroughly: Cap the vial tightly and vortex or sonicate briefly until the brazilin is completely dissolved. Ensure the solution is clear and pale yellow.
-
Aliquot and Store: Working quickly under the inert atmosphere, aliquot the stock solution into smaller volume, airtight amber vials. This prevents repeated freeze-thaw cycles and air exposure for the entire stock.
-
Storage: Store the aliquots at -80°C for long-term storage. For short-term use (1-2 weeks), storage at -20°C is acceptable.[9]
Protocol 2: General Handling and Extraction of Brazilin
This protocol provides best practices for handling brazilin to minimize oxidation during extraction, adapted from optimized procedures.[12]
Materials:
-
Caesalpinia sappan heartwood powder
-
Deionized water (or other extraction solvent)
-
Nitrogen or Argon gas
-
Heating mantle and round-bottom flask with condenser
-
Filtration apparatus
Procedure:
-
Solvent Preparation: Deoxygenate the extraction solvent (e.g., water) by boiling it for 15 minutes and then allowing it to cool to the desired extraction temperature under a stream of inert gas.
-
Extraction Setup: Add the C. sappan powder and the deoxygenated solvent to a round-bottom flask. The optimal conditions for maximizing brazilin content have been found to be an extraction temperature of 95°C for 30 minutes.[12]
-
Inert Atmosphere: Continuously flush the headspace of the flask with nitrogen or argon gas throughout the extraction process to prevent atmospheric oxygen from entering the system.
-
Perform Extraction: Heat the mixture to 95°C and maintain for 30 minutes with gentle stirring.
-
Cooling and Filtration: After extraction, cool the mixture rapidly in an ice bath while still under an inert atmosphere. Filter the extract quickly to remove the solid plant material.
-
Further Processing: If the extract is to be dried or concentrated, perform these steps under vacuum and with minimal heat. For storage, protect the extract from light and store at low temperatures (4°C for short-term, -20°C for long-term).
Data Summary
Table 1: Factors Influencing Brazilin Oxidation and Mitigation Strategies
| Factor | Effect on Brazilin | Mitigation Strategy |
| pH | Highly unstable at neutral and alkaline pH (pH > 6).[13] | Maintain solutions in an acidic buffer (pH 3-5). |
| Oxygen | Primary cause of oxidation to brazilein.[3] | Use deoxygenated solvents; work under an inert atmosphere (N₂ or Ar). |
| Light | Accelerates the rate of oxidation.[8] | Use amber glassware; protect solutions from direct light.[11] |
| Temperature | Increased temperature accelerates degradation.[6] | Prepare and store solutions at low temperatures (-20°C to -80°C). |
| Metal Ions | Catalyze oxidative reactions. | Use high-purity reagents and acid-washed glassware. |
Table 2: Recommended Antioxidants for Brazilin Stabilization
| Antioxidant | Recommended Concentration Range | Solvent Compatibility | Notes |
| L-Ascorbic Acid (Vitamin C) | 0.1 - 1.0 mM | Aqueous buffers, DMSO | A common, effective, and water-soluble antioxidant. Can slightly lower the pH of unbuffered solutions. |
| α-Tocopherol (Vitamin E) | 0.05 - 0.5% (w/v) | DMSO, Ethanol | A lipid-soluble antioxidant, useful for experiments in non-aqueous systems or lipid environments. |
| N-acetylcysteine (NAC) | 1 - 5 mM | Aqueous buffers | A biocompatible antioxidant suitable for cell culture applications. |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% (w/v) | DMSO, Ethanol, Organic Solvents | A synthetic antioxidant commonly used to stabilize organic compounds. |
Note: The optimal concentration of an antioxidant may vary depending on the specific experimental conditions. It is recommended to perform preliminary tests to determine the most effective concentration for your application.
Visual Guides
Caption: Chemical oxidation pathway of brazilin to brazilein.
Caption: Workflow for preparing a stabilized brazilin solution.
Caption: Troubleshooting flowchart for brazilin oxidation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of brazilein type B as a key marker for the presence of brazilwood in colored historical objects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Color and molecular structure alterations of brazilein extracted from Caesalpinia sappan L. under different pH and heating conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sphinxsai.com [sphinxsai.com]
- 9. researchgate.net [researchgate.net]
- 10. tl.nuph.edu.ua [tl.nuph.edu.ua]
- 11. scielo.br [scielo.br]
- 12. Storage stability and anti-caking agents in spray-dried fruit powders: A review [jfrm.ru]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Brazilin and Its Derivatives
Welcome to the technical support center for the synthesis of brazilin (B1667509) and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic challenges in preparing the brazilin core structure?
A1: The primary challenges in synthesizing the tetracyclic core of brazilin revolve around three key areas:
-
Stereocontrol: Establishing the correct relative stereochemistry of the cis-fused indane and chromane (B1220400) ring systems is a significant hurdle.
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Oxidation: Brazilin is highly susceptible to oxidation to form the colored compound brazilein, which can complicate synthesis and purification.[1]
-
Construction of the tetracyclic framework: Efficiently building the fused ring system often involves challenging reactions like intramolecular Friedel-Crafts cyclizations, which can suffer from low yields and side reactions.
Q2: What are the common strategies for constructing the key C-C bonds in brazilin synthesis?
A2: Several strategies have been successfully employed, with the most common being:
-
Friedel-Crafts reactions: Intramolecular Friedel-Crafts alkylation or acylation is a widely used method to form the indane ring by cyclizing a suitable precursor onto an aromatic ring.[2]
-
Palladium-catalyzed cross-coupling reactions: These methods offer an alternative for forming key carbon-carbon bonds under milder conditions.
-
Prins/Friedel-Crafts cascade reactions: This approach can construct the chromane and indane framework in a single pot.[3]
-
Directed ortho-lithiation: This strategy allows for the regioselective functionalization of the aromatic ring to build the required precursors for cyclization.
Q3: How can I monitor the progress of my reactions during brazilin synthesis?
A3: Standard techniques for monitoring organic reactions are applicable here:
-
Thin-Layer Chromatography (TLC): A quick and effective method to track the consumption of starting materials and the formation of products.
-
High-Performance Liquid Chromatography (HPLC): Provides more quantitative information on reaction progress and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots of the reaction mixture to determine the conversion to the desired product.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Useful for monitoring the appearance or disappearance of key functional groups.[4]
Troubleshooting Guides
Issue 1: Low Yield in Friedel-Crafts Cyclization to Form the Indane Ring
Question: My intramolecular Friedel-Crafts reaction to form the indane ring is resulting in a low yield of the desired tetracyclic product. What are the potential causes and how can I improve the yield?
Answer: Low yields in this key step can be attributed to several factors. Here's a systematic approach to troubleshooting:
-
Catalyst Inactivity:
-
Problem: Lewis acids like AlCl₃ are highly sensitive to moisture, which can lead to deactivation.[5]
-
Solution: Ensure all glassware is rigorously dried, and the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen). Use freshly opened or properly stored anhydrous Lewis acids.
-
-
Substrate Reactivity:
-
Problem: The aromatic ring may not be sufficiently activated for the electrophilic substitution to occur efficiently.
-
Solution: If your substrate design allows, consider introducing electron-donating groups on the aromatic ring to enhance its nucleophilicity.
-
-
Reaction Conditions:
-
Problem: The temperature and reaction time may not be optimal.
-
Solution: Systematically screen different temperatures. While some reactions work well at 0°C to room temperature, others may require heating.[5] Monitor the reaction over time to determine the optimal duration and avoid decomposition.
-
-
Side Reactions:
-
Problem: Intermolecular reactions can compete with the desired intramolecular cyclization, especially at high concentrations. Over-alkylation can also occur as the product is often more nucleophilic than the starting material.[2][6]
-
Solution: Perform the reaction under high dilution conditions to favor the intramolecular pathway. Using a milder Lewis acid or a Brønsted acid catalyst might also help to minimize side reactions.[2]
-
Issue 2: Poor Diastereoselectivity in the Formation of the cis-fused Ring System
Question: I am obtaining a mixture of diastereomers instead of the desired cis-fused indane-chromane product. How can I improve the diastereoselectivity?
Answer: Achieving the correct cis-fusion is a common challenge. Here are some strategies to improve diastereoselectivity:
-
Choice of Synthetic Route:
-
Problem: The chosen reaction for ring closure may not be inherently stereoselective.
-
Solution: Consider synthetic strategies that are known to favor the formation of the cis-isomer. For example, certain intramolecular Friedel-Crafts epoxy-arene cyclizations have shown high cis-diastereoselectivity.[7]
-
-
Catalyst and Reagent Control:
-
Problem: The catalyst or reagents used can influence the stereochemical outcome.
-
Solution: Experiment with different Lewis or Brønsted acids, as their size and coordination properties can direct the cyclization to favor one diastereomer. In reactions like dihydroxylation, the choice of chiral ligands is crucial for controlling stereochemistry.
-
-
Substrate Control:
-
Problem: The stereochemistry of existing chiral centers in the precursor can influence the formation of new stereocenters.
-
Solution: Ensure the stereochemistry of your starting materials is correct. Sometimes, the conformation of the substrate during the transition state dictates the stereochemical outcome.
-
Issue 3: Unwanted Oxidation to Brazilein
Question: My final product is contaminated with the colored compound brazilein. How can I prevent this oxidation and purify my desired brazilin derivative?
Answer: Brazilin's phenolic hydroxyl groups make it susceptible to oxidation.[1] Here’s how to manage this issue:
-
Prevention during Synthesis and Workup:
-
Degas Solvents: Use solvents that have been degassed by bubbling with nitrogen or argon to remove dissolved oxygen.
-
Inert Atmosphere: Conduct all reaction and workup steps under an inert atmosphere.
-
Antioxidants: In some cases, adding a small amount of an antioxidant like ascorbic acid during workup and purification can help prevent oxidation.
-
-
Purification:
-
Column Chromatography: Careful column chromatography on silica (B1680970) gel can be used to separate brazilin from the more polar brazilein. A gradient elution system, starting with a less polar solvent and gradually increasing polarity, is often effective.[8]
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be an effective method for purification.
-
Issue 4: Difficulties with Protecting Groups
Question: I am having trouble with the protection or deprotection of the phenolic hydroxyl groups. What are some common issues and solutions?
Answer: Protecting group manipulation is a critical aspect of synthesizing complex molecules like brazilin derivatives.[9]
-
Incomplete Protection/Deprotection:
-
Problem: The reaction may not go to completion, leaving you with a mixture of starting material and product.
-
Solution: For protection, ensure you are using a sufficient excess of the protecting group reagent and base, and allow for adequate reaction time. For deprotection, ensure the cleavage conditions are appropriate for the specific protecting group and that the catalyst (if any) is active.[10]
-
-
Protecting Group Stability:
-
Problem: The protecting group may be cleaved under the conditions of a subsequent reaction step.
-
Solution: Choose a protecting group that is stable to the planned reaction conditions. For example, if you have a base-sensitive step, use an acid-labile protecting group. Orthogonal protecting group strategies, where different protecting groups can be removed under distinct conditions, are highly valuable.[9]
-
-
Side Reactions during Cleavage:
-
Problem: The deprotection conditions may affect other functional groups in the molecule.
-
Solution: Select deprotection methods known for their mildness and chemoselectivity. For example, hydrogenolysis for benzyl (B1604629) ethers is generally a mild method.
-
Data Presentation
The following tables summarize typical yields for key steps in representative total syntheses of brazilin. Note that yields can vary significantly based on the specific substrate, reagents, and reaction conditions.
Table 1: Example Yields in a Total Synthesis of Brazilin [11][12][13]
| Step | Reaction Type | Reagents & Conditions | Yield (%) |
| 1 | Mitsunobu Coupling | ArOH, R-OH, DIAD, PPh₃, THF, 0°C to rt | ~95% |
| 2 | Alkyne-Aldehyde Metathesis | In(OTf)₃ (cat.), CH₂Cl₂, rt | ~99% |
| 3 | Dihydroxylation | OsO₄ (cat.), NMO, acetone/H₂O, rt | ~85% |
| 4 | Protection of Diol | 2,2-dimethoxypropane, p-TsOH, acetone, rt | ~98% |
| 5 | Reduction | LiAlH₄, THF, 0°C to rt | ~90% |
| 6 | Deprotection & Cyclization | H₂SO₄, MeOH, reflux | ~80% |
| 7 | Demethylation | BBr₃, CH₂Cl₂, -78°C to rt | ~75% |
| Overall | - | - | ~70% |
Experimental Protocols
Key Experiment: Intramolecular Friedel-Crafts Cyclization
This protocol describes a general procedure for the acid-catalyzed intramolecular Friedel-Crafts cyclization to form the indane ring of a brazilin precursor.
-
Preparation: Under an inert atmosphere (argon or nitrogen), dissolve the acyclic precursor (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane) to a concentration of 0.01-0.05 M.
-
Cooling: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.
-
Catalyst Addition: Slowly add the Lewis acid (e.g., AlCl₃, SnCl₄, or a Brønsted acid like trifluoroacetic acid) (1.1 - 2.0 eq) to the stirred solution.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS at regular intervals.
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ or water at a low temperature.
-
Extraction: Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A generalized workflow for the total synthesis of brazilin derivatives.
Caption: A troubleshooting decision tree for low yields in Friedel-Crafts cyclization.
References
- 1. researchgate.net [researchgate.net]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. benchchem.com [benchchem.com]
- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Protecting group - Wikipedia [en.wikipedia.org]
- 10. catalogimages.wiley.com [catalogimages.wiley.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Total synthesis of brazilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
Technical Support Center: Brazilin Dose-Response Curve Inconsistencies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistencies encountered during in vitro experiments with brazilin (B1667509).
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant variability in the IC50 values of brazilin across different experiments, even within the same cell line?
Inconsistent IC50 values for brazilin are a common challenge and can arise from a combination of factors related to the compound itself, the experimental setup, and the biological system being studied. Key contributors to this variability include:
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Compound Stability and Solubility: Brazilin's stability can be influenced by light and temperature. It can undergo photo-oxidation to form brazilein (B1663177), which may have different biological activity.[1] Furthermore, its solubility in aqueous media can be limited, leading to precipitation at higher concentrations.
-
Cell-Based Factors: The health, passage number, and seeding density of your cells can significantly impact their response to brazilin.[2][3]
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Assay-Specific Parameters: The type of viability or proliferation assay used (e.g., MTT, XTT, trypan blue) measures different cellular endpoints and can yield different IC50 values.[4]
-
Experimental Technique: Minor variations in pipetting, incubation times, and reagent concentrations can introduce significant errors.[2]
Q2: What is the expected IC50 range for brazilin?
The IC50 value of brazilin is highly dependent on the cell line and the biological endpoint being measured. Published data indicates a wide range of potencies. For example, in cancer cell lines, IC50 values have been reported from the low micromolar to higher micromolar range. This variability underscores the importance of establishing a consistent internal protocol and reporting detailed experimental conditions.
Q3: How does the conversion of brazilin to brazilein affect experimental results?
Brazilin can be oxidized to brazilein, a red pigment, when exposed to air and light.[1] This conversion can alter the compound's biological activity, as brazilein may interact with different cellular targets or have a different potency. This chemical instability can be a major source of inconsistency in dose-response experiments if not properly controlled.
Q4: What is the best solvent for preparing brazilin stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of brazilin due to its good solubilizing capacity for this compound.[5][6] It is recommended to prepare fresh dilutions in culture medium for each experiment and to keep the final DMSO concentration in the assay below 0.5% to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
Encountering a flat, non-sigmoidal, or highly variable dose-response curve can be frustrating. This guide provides a systematic approach to troubleshooting these common issues.
| Problem | Potential Cause | Recommended Solution |
| Flat or Weak Dose-Response Curve | Compound Insolubility: Brazilin may be precipitating in the aqueous culture medium, especially at higher concentrations. | - Visually inspect stock solutions and wells for precipitates.- Prepare a fresh stock solution in 100% DMSO and ensure complete dissolution before diluting in media.- Consider using a lower range of concentrations. |
| Compound Degradation: Brazilin may have degraded due to improper storage or handling (e.g., exposure to light). | - Prepare fresh working solutions from a new stock for each experiment.- Store stock solutions in small, single-use aliquots at -20°C or -80°C, protected from light.[6] | |
| Incorrect Concentration Range: The tested concentrations may be too high or too low to capture the sigmoidal portion of the curve. | - Perform a wider range of serial dilutions (e.g., spanning several orders of magnitude) to identify the effective concentration range. | |
| High Variability Between Replicate Wells | Pipetting Inaccuracy: Small errors in pipetting, especially during serial dilutions, can lead to significant concentration differences. | - Ensure pipettes are properly calibrated.- Use reverse pipetting techniques for viscous solutions. |
| Uneven Cell Seeding: A non-uniform distribution of cells across the plate will result in variable responses. | - Ensure a homogenous cell suspension before and during plating.- Gently rock the plate in multiple directions after seeding to ensure even distribution. | |
| Edge Effects: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth. | - Avoid using the outermost wells for experimental data. Fill them with sterile PBS or media to maintain humidity. | |
| Inconsistent Results Between Experiments | Cell Passage Number: High passage numbers can lead to genetic drift and altered drug sensitivity. | - Use cells within a consistent and low passage number range for all experiments. |
| Variability in Reagents: Different lots of media, serum, or assay reagents can have slight variations that impact results. | - Use the same lot of reagents for a set of comparative experiments.- Test new lots of critical reagents (e.g., FBS) before use in large-scale experiments. | |
| Photo-oxidation of Brazilin: Exposure of brazilin solutions to light can lead to its conversion to brazilein, altering its bioactivity. | - Protect all brazilin solutions (stock and working) from light by using amber tubes and covering plates with foil during incubation.[1] |
Quantitative Data Summary
The following table summarizes reported IC50 values for brazilin in various cell lines and assays to highlight the expected range of activity.
| Cell Line | Assay Type | Reported IC50 (µM) | Reference |
| MDA-MB-231 (Breast Cancer) | MTT Assay | 49.92 | [3] |
| MCF7 (Breast Cancer) | MTT Assay | > 80 | [3] |
| T47D (Breast Cancer) | MTT Assay | 50 (14.3 µg/mL) | [7] |
| WiDr (Colon Cancer) | MTT Assay | 41 | [7] |
| MCF-7/HER-2 (Breast Cancer) | MTT Assay | 54 | [7] |
| A549 (Lung Cancer) | MTT Assay | 150 (43 µg/mL) | [8] |
| PCSK9-LDLR Interaction | Binding Assay | 2.19 | [9] |
Experimental Protocols
Standard MTT Assay Protocol for Brazilin
This protocol provides a general framework for assessing the cytotoxic effects of brazilin using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 18-24 hours to allow for cell attachment.[2]
-
-
Compound Preparation and Treatment:
-
Prepare a concentrated stock solution of brazilin (e.g., 10-20 mM) in sterile DMSO.[5]
-
Perform serial dilutions of the brazilin stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of brazilin. Include a vehicle control (medium with the same concentration of DMSO).
-
-
Incubation:
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[3]
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. frontiersin.org [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Brazilin Isolated from Caesalpina Sappan Wood Induces Intrinsic Apoptosis on A549 Cancer Cell Line by Increasing p53, caspase-9, and caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Investigating the Low Bioavailability of Brazilin in Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with brazilin (B1667509). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of low oral bioavailability observed in animal studies of this promising natural compound.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of brazilin typically low in animal models?
A1: The low oral bioavailability of brazilin is primarily attributed to two main factors: extensive first-pass metabolism in the liver and intestines, and potentially poor absorption from the gastrointestinal tract. Like many other flavonoids, brazilin undergoes significant Phase I and Phase II metabolism, converting it into more water-soluble forms that are readily eliminated from the body.
Q2: What are the major metabolic pathways that reduce brazilin's systemic exposure?
A2: Brazilin is subject to extensive Phase I (oxidation) and Phase II (conjugation) metabolism. Phase I reactions, primarily hydroxylation, are followed by rapid Phase II conjugation, where glucuronic acid (glucuronidation) or sulfate (B86663) groups (sulfation) are added to the brazilin molecule. These conjugated metabolites are more easily excreted, thus reducing the concentration of active brazilin in systemic circulation.
Q3: Are there formulation strategies that can improve the oral bioavailability of brazilin?
A3: Yes, several formulation strategies can be explored to enhance the oral bioavailability of brazilin. These include the use of permeation enhancers to improve intestinal absorption, co-administration with inhibitors of metabolic enzymes (e.g., piperine), and the development of novel drug delivery systems such as nanoparticles, liposomes, or solid dispersions to protect brazilin from degradation and enhance its absorption.
Q4: What are the expected pharmacokinetic profiles for oral versus intravenous administration of brazilin in rats?
A4: Following intravenous administration, brazilin exhibits a rapid distribution phase followed by a slower elimination phase. In contrast, oral administration results in a much lower peak plasma concentration (Cmax) and overall exposure (AUC), with a delayed time to reach Cmax (Tmax). This significant difference in plasma concentration profiles highlights the extensive first-pass effect.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected plasma concentrations of brazilin after oral administration.
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Possible Cause 1: Suboptimal Vehicle/Formulation.
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Troubleshooting: Brazilin has limited aqueous solubility. Ensure the vehicle used for oral gavage is appropriate to solubilize the compound. Consider using a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) or exploring solubility-enhancing formulations.
-
-
Possible Cause 2: Rapid Metabolism.
-
Troubleshooting: The extensive first-pass metabolism is a known issue. To confirm this, you can perform an in vitro metabolism study using rat liver microsomes to assess the rate of metabolic degradation. Co-administration with known inhibitors of cytochrome P450 or UGT enzymes in a pilot study could also indicate the extent of metabolism.
-
-
Possible Cause 3: Inaccurate Dosing or Sample Collection.
-
Troubleshooting: Verify the concentration of your dosing solution. Ensure accurate oral gavage technique to deliver the full dose. For pharmacokinetic studies, adhere strictly to the blood collection time points, especially the early ones, as the peak concentration may be reached rapidly.
-
Issue 2: Difficulty in detecting brazilin metabolites in plasma or urine.
-
Possible Cause 1: Insufficiently Sensitive Analytical Method.
-
Troubleshooting: The concentration of metabolites may be low. Utilize a highly sensitive analytical method such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for quantification. Ensure the method is validated for the specific metabolites of interest.
-
-
Possible Cause 2: Incorrect Sample Preparation.
-
Troubleshooting: Glucuronide and sulfate conjugates can be unstable. Ensure proper sample handling and storage conditions (-80°C). For the analysis of total brazilin (parent + metabolites), consider enzymatic hydrolysis of the plasma or urine samples with β-glucuronidase and sulfatase prior to extraction.
-
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of Brazilin in Rats Following Oral and Intravenous Administration.
| Parameter | Oral Administration (100 mg/kg)[1] | Intravenous Administration (100 mg/kg)[1] |
| Cmax (ng/mL) | 3437.5 ± 1109.4 | 82200 |
| Tmax (h) | 0.222 ± 0.136 | - |
| t1/2 (h) | 4.54 ± 1.89 | 6.2 |
| AUC (ng·h/mL) | Not explicitly stated, but significantly lower than IV | 90400 |
| Absolute Bioavailability (%) | Estimated to be low (calculation requires AUCoral) | 100 |
Note: The absolute bioavailability can be estimated using the formula: F(%) = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100. Based on the significant difference in Cmax and the expected disparity in AUC, the oral bioavailability is considerably low.
Experimental Protocols
Protocol 1: Pharmacokinetic Study of Brazilin in Rats (Oral and Intravenous Administration)
-
Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used. Animals should be fasted overnight before the experiment with free access to water.
-
Dosing:
-
Oral (PO): Prepare a suspension of brazilin in 0.5% carboxymethylcellulose (CMC-Na). Administer a single dose of 100 mg/kg via oral gavage.[1]
-
Intravenous (IV): Dissolve brazilin in a suitable vehicle (e.g., a mixture of DMSO, polyethylene (B3416737) glycol, and saline). Administer a single dose of 25, 50, or 100 mg/kg via the tail vein.[1]
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.3 mL) from the jugular vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
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Store the plasma samples at -80°C until analysis.
-
-
Sample Preparation for LC-MS/MS Analysis:
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To 100 µL of plasma, add a known concentration of an internal standard (e.g., a structurally similar compound not present in the sample).
-
Precipitate the plasma proteins by adding a solvent like acetonitrile (B52724).
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Vortex the mixture and then centrifuge to pellet the precipitated proteins.
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Transfer the supernatant to a new tube and evaporate it to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[2]
-
-
LC-MS/MS Analysis:
-
Use a validated LC-MS/MS method for the quantification of brazilin in plasma.
-
A typical method might use a C18 column with a gradient elution of mobile phases like acetonitrile and water with a modifier (e.g., formic acid or ammonium (B1175870) acetate).
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The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[2]
-
Visualizations
Caption: Factors leading to low oral bioavailability of brazilin.
Caption: Typical workflow for a brazilin bioavailability study.
Caption: Postulated metabolic pathway of brazilin in vivo.
References
Technical Support Center: Brazilin in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of brazilin (B1667509) in cell culture, with a specific focus on preventing and troubleshooting precipitation issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is brazilin and what are its common applications in cell culture?
Brazilin is a natural red pigment extracted from the wood of trees in the Caesalpinia genus. In cell culture, it is utilized for its diverse biological activities, including its anti-inflammatory, antioxidant, antibacterial, and antiproliferative properties.[1] It is often used in studies investigating cellular signaling pathways, such as the NF-κB pathway.
Q2: I observed a precipitate in my cell culture medium after adding brazilin. What are the common causes?
Precipitation of brazilin in cell culture media can be attributed to several factors:
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Low Solubility: Brazilin has limited solubility in aqueous solutions like cell culture media.
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High Concentration: Exceeding the solubility limit of brazilin in your specific media formulation will lead to precipitation.
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Improper Stock Solution Preparation: Using an inappropriate solvent or improper dissolution technique for the initial stock solution can lead to carryover and precipitation in the final culture medium.
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pH of the Medium: The solubility of brazilin is influenced by pH. Changes in the pH of the culture medium, which can occur due to cellular metabolism, may reduce its solubility.[2][3]
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Temperature: While not extensively studied for brazilin in culture media, temperature fluctuations can affect the solubility of many compounds. Some studies note that heating can lead to the degradation of brazilin, especially at higher pH.[2][3]
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Interaction with Media Components: Components in the culture medium, such as salts and proteins, can potentially interact with brazilin and reduce its solubility.
Q3: How can I prevent brazilin from precipitating in my cell culture experiments?
Proactive measures can significantly reduce the likelihood of brazilin precipitation:
-
Proper Stock Solution Preparation: Prepare a high-concentration stock solution of brazilin in an appropriate organic solvent like DMSO or ethanol (B145695).[4] Ensure the brazilin is completely dissolved before further dilution.
-
Use of Fresh Solvents: For stock solutions prepared in DMSO, it is advisable to use fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility of the compound.[1]
-
Appropriate Dilution: When preparing your final working concentration, add the brazilin stock solution to the cell culture medium dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion.
-
Final Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium as low as possible (typically below 0.5%) to avoid solvent-induced cytotoxicity and precipitation.
-
Pre-warm the Medium: Before adding the brazilin stock solution, ensure your cell culture medium is at the appropriate physiological temperature (e.g., 37°C).
-
pH Stability: Use a buffered cell culture medium (e.g., containing HEPES) to maintain a stable pH environment.
Q4: I already have a precipitate in my culture. How can I troubleshoot this issue?
If you observe a precipitate, follow these steps:
-
Visual Inspection: Under a microscope, confirm that the precipitate is not due to microbial contamination (e.g., bacteria or fungi).
-
Solubility Test: As a preliminary check, you can try gently warming the medium to 37°C to see if the precipitate redissolves. However, be cautious as prolonged heating can degrade brazilin.[2][3]
-
Centrifugation/Filtration: If the precipitate does not readily dissolve, you can attempt to remove it by centrifuging the medium and transferring the supernatant to a new sterile tube or by filtering the medium through a 0.22 µm syringe filter. Be aware that this will likely reduce the final concentration of active brazilin in your medium.
-
Optimize Concentration: The most common reason for precipitation is that the concentration of brazilin is too high for the specific medium and conditions. In future experiments, reduce the final working concentration of brazilin.
Quantitative Data Summary
Table 1: Solubility of Brazilin in Common Solvents
| Solvent | Reported Solubility | Source |
| DMSO | 2 mg/mL | |
| DMSO | 10 mg/mL (clear solution) | |
| DMSO | 57 mg/mL (199.1 mM) | [1] |
| Ethanol (EtOH) | ≥28.6 mg/mL | [4] |
| Methanol | Used for stock solutions (e.g., 1000 µg/mL) | [5] |
Note: The variability in reported DMSO solubility may be due to differences in the purity of brazilin, the hydration state of the DMSO, and the methods used for dissolution.
Table 2: Influence of pH and Heat on Brazilin Stability
| pH | Temperature | Observation | Source |
| 3 | 60, 80, 100°C | High stability, less than 10% loss. | [3] |
| 7 | 60°C | Slight effect on brazilin content. | [3] |
| 7 | 80, 100°C | Significant degradation (16.73% and 23.19% loss, respectively). | [3] |
| 9 | 60, 80, 100°C | Extensive degradation. | [2][3] |
This data suggests that maintaining a stable, near-neutral pH is important for brazilin stability in experiments involving heating.
Experimental Protocols
Protocol 1: Preparation of a Brazilin Stock Solution
-
Materials:
-
Brazilin powder
-
Anhydrous DMSO or 100% Ethanol
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
-
Procedure:
-
Determine the desired stock concentration (e.g., 10 mg/mL).
-
Weigh the appropriate amount of brazilin powder in a sterile microcentrifuge tube.
-
Add the required volume of anhydrous DMSO or 100% ethanol to the tube.
-
Vortex the solution until the brazilin is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but avoid overheating.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.[1][4]
-
Protocol 2: Preparation of Brazilin Working Solution in Cell Culture Medium
-
Materials:
-
Brazilin stock solution (from Protocol 1)
-
Pre-warmed cell culture medium
-
Sterile conical tube
-
-
Procedure:
-
Thaw an aliquot of the brazilin stock solution at room temperature.
-
In a sterile conical tube, add the required volume of pre-warmed cell culture medium.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration.
-
While gently vortexing or swirling the medium, add the brazilin stock solution dropwise.
-
Ensure the final concentration of the organic solvent is non-toxic to your cells (typically <0.5%).
-
Use the freshly prepared medium immediately for your cell culture experiments.
-
Visualizations
Caption: Troubleshooting workflow for brazilin precipitation in cell culture media.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Color and molecular structure alterations of brazilein extracted from Caesalpinia sappan L. under different pH and heating conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. raybiotech.com [raybiotech.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimizing pH for Brazilin Activity Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during brazilin (B1667509) activity assays.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the stability and color of brazilin solutions?
A1: The pH of the solution is a critical factor influencing the molecular structure, color, and stability of brazilin. Brazilin is most stable in acidic conditions and is prone to degradation at neutral to basic pH levels.[1][2] This pH-dependent instability can significantly impact experimental results if not properly controlled.
Q2: What is the visual appearance of brazilin at different pH values?
A2: Brazilin exhibits distinct color changes in response to pH shifts. In acidic conditions (e.g., pH 3), it appears yellow. As the pH increases towards neutral and alkaline levels, the color shifts to orange and then red.[1][3] These changes are due to the deprotonation of hydroxyl groups in the molecule.[2]
Q3: Which type of assay is most suitable for measuring the antioxidant activity of brazilin?
A3: The choice of antioxidant assay depends on the specific mechanism of action you wish to investigate. Commonly used methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, reducing power assays, and β-carotene bleaching assays.[4] Comparing results from multiple assays with different physicochemical principles can provide a more comprehensive assessment of brazilin's antioxidant properties.[5]
Q4: Can I use a commercial kit for my brazilin enzyme inhibition assay?
A4: Yes. Commercial kits, such as those for PCSK9-LDLR binding inhibition, can be used effectively.[6][7] However, it is crucial to ensure the buffer system and pH of the kit are compatible with brazilin's stability profile. If the kit operates at a neutral or basic pH, brazilin may degrade over the course of the experiment, leading to inaccurate measurements of its inhibitory activity.
Data Summary: pH-Dependent Characteristics of Brazilin
Table 1: Effect of pH on Brazilin Color and Stability
| pH Range | Predominant Molecular Form | Visual Color | Thermal Stability |
| Acidic (e.g., pH 3) | Zero net-charge | Yellow | High stability[1][2] |
| Neutral (e.g., pH 7) | Deprotonated | Orange | Prone to degradation[1] |
| Basic (e.g., pH 9) | Fully deprotonated | Red | Extensive degradation[1] |
Table 2: Reported pH Conditions for Various Brazilin Activity Assays
| Assay Type | Target Activity | Reported pH | Reference Buffer/System |
| Reducing Power Assay | Antioxidant | 6.6 | 0.2 M Phosphate Buffer[4] |
| Anti-Denaturation Assay | Anti-inflammatory | 6.8 | Tris-acetate Buffer[4] |
| Anthocyanin Content | Antioxidant (related) | 1.0 and 4.5 | pH-differential method[5][8] |
| Enzyme-Assisted Extraction | Extraction Optimization | 5.5 | Acetic Acid Buffer[9] |
Experimental Workflows and Logical Diagrams
Caption: Workflow for selecting an optimal pH for brazilin assays.
Troubleshooting Guide
Q: My brazilin solution changed color during the experiment. What does this mean?
A: A color change from yellow to orange or red during your assay indicates a shift in pH to a more neutral or alkaline condition.[1] This suggests that your buffer may be inadequate or that components of your assay mixture are altering the pH. This pH shift is also a sign that the brazilin molecule is becoming deprotonated and is likely undergoing degradation, which will affect its measured activity.[1][2]
Q: I'm observing very low or no activity for brazilin in my enzyme inhibition assay, which runs at pH 7.4. Why?
A: Brazilin's stability is significantly reduced at neutral and basic pH.[1] At pH 7.4, a substantial portion of your compound may be degrading over the incubation period, leading to a lower effective concentration and consequently, an underestimation of its inhibitory potency.
-
Recommended Action: First, verify brazilin's stability in your specific assay buffer over the experiment's time course using spectrophotometry or HPLC. If degradation is confirmed, you may need to find a compromise pH that maintains enzyme activity while minimizing brazilin degradation or shorten the incubation time if possible.
Q: My antioxidant assay results are inconsistent between experiments. What are the common causes?
A: Inconsistency in antioxidant assays involving brazilin can stem from several factors:
-
pH Variability: Minor shifts in buffer pH can alter brazilin's structure and reactivity. Ensure your buffer is correctly prepared and has sufficient buffering capacity.[2]
-
Compound Solubility: Brazilin may not be fully soluble in the assay buffer, leading to an inaccurate effective concentration. Visually inspect for precipitates and consider using a different solvent for your stock solution.[10]
-
Light Exposure: Some phenolic compounds are light-sensitive. Protect your brazilin stock and experimental samples from direct light.
-
Reagent Quality: Ensure all reagents, such as DPPH or potassium ferricyanide, are fresh and have been stored correctly.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Antioxidant Properties of Brazilian Tropical Fruits by Correlation between Different Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brazilin from Caesalpinia sappan L. as a Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) Inhibitor: Pharmacophore-Based Virtual Screening, In Silico Molecular Docking, and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. atlantis-press.com [atlantis-press.com]
- 9. phcogj.com [phcogj.com]
- 10. benchchem.com [benchchem.com]
- 11. docs.abcam.com [docs.abcam.com]
Technical Support Center: Managing Autofluorescence in Imaging
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges with autofluorescence in imaging experiments, particularly when working with histological stains like brazilein (B1663177).
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence?
Autofluorescence is the natural fluorescence emitted by various biological structures when they absorb light.[1] This intrinsic fluorescence is not derived from any specific fluorescent labels (like GFP or antibody-conjugated fluorophores) that have been added to the sample. Common sources include endogenous molecules like collagen, elastin, flavins, and lipofuscin, as well as red blood cells.[1][2] Fixation methods, especially those using aldehyde-based fixatives like formaldehyde, can also induce or enhance autofluorescence.[2][3][4] This background signal can interfere with the detection of specific fluorescent signals, making it difficult to distinguish the target from the noise.[5]
Q2: I'm using a brazilin-based stain and see high background. Is brazilin (B1667509) causing the autofluorescence?
This is a common point of confusion. The issue is likely not with brazilin itself but with its oxidized form, brazilein, and other endogenous sources in the tissue.
-
Brazilin: This is the reduced, colorless, or pale-yellow form of the compound. Studies have shown that brazilin actually has a high fluorescence quantum yield (ΦF = 0.33), meaning it is quite fluorescent on its own.[6][7]
-
Brazilein: This is the oxidized, deep red-colored form that is created when brazilin is exposed to air and light. Brazilein is the active staining agent in histological applications.[7] In contrast to brazilin, brazilein has a fluorescence quantum yield that is two orders of magnitude lower, indicating it is significantly less fluorescent.[6][7]
Therefore, the high background fluorescence you are observing is most likely not from the brazilein stain itself but from endogenous fluorophores within the tissue (like lipofuscin) or from the fixation process. The stain simply provides the histological context alongside this pre-existing background fluorescence.
Q3: What are the most common sources of autofluorescence in tissue?
The primary sources of autofluorescence can be categorized as follows:
-
Endogenous Molecules:
-
Lipofuscin: These are granules of oxidized proteins and lipids that accumulate with age, particularly in post-mitotic cells like neurons and cardiac muscle cells.[3][5] They are a major source of broad-spectrum autofluorescence.
-
Extracellular Matrix Proteins: Collagen and elastin, found in connective tissue and blood vessel walls, autofluoresce strongly, typically in the blue-green region of the spectrum.[1][3]
-
Metabolic Cofactors: Molecules like NADH and flavins contribute to cellular autofluorescence.[3]
-
Red Blood Cells: Heme groups within red blood cells can cause significant autofluorescence.[1][2]
-
-
Fixative-Induced Fluorescence: Aldehyde fixatives (e.g., formaldehyde, glutaraldehyde) can react with amines in proteins to create fluorescent products, increasing the overall background signal.[2][3]
Q4: How can I check my sample for autofluorescence?
The most straightforward method is to prepare an unstained control sample. Process this control sample in the exact same way as your experimental samples, including fixation and any other treatments, but omit the fluorescent labels (e.g., fluorescently-conjugated antibodies). Image this unstained sample using the same filter sets and exposure settings you plan to use for your fully stained samples.[8][9] Any signal you detect is autofluorescence. This will help you determine its intensity and spectral characteristics.[9]
Troubleshooting High Background Autofluorescence
This guide provides several solutions to address high background fluorescence in your imaging experiments.
Caption: Troubleshooting workflow for managing high autofluorescence.
Problem: My specific fluorescent signal is weak and drowned out by background.
Solution 1: Chemical Quenching
Q: How can I use chemical quenchers to reduce autofluorescence?
Chemical quenching involves treating the tissue with a dye or chemical that absorbs the autofluorescent emissions or prevents their formation.[10][11] Sudan Black B (SBB) is a highly effective and widely used lipophilic dye that masks autofluorescence from lipofuscin and other sources.[5][12][13]
-
Mechanism: SBB is a non-fluorescent, dark dye that binds to hydrophobic components like lipofuscin granules, effectively acting as a mask.[1][5]
-
Advantages: It is inexpensive, easy to perform, and significantly improves the signal-to-noise ratio, with reports of 65-95% autofluorescence suppression in tissues like the pancreas.[13]
-
Limitations: SBB can sometimes introduce its own background in the red and far-red channels.[5] For multi-color imaging in these ranges, a commercial alternative like TrueBlack®, which has lower far-red fluorescence, may be more suitable.[5]
Solution 2: Photobleaching
Q: How does photobleaching work to reduce background fluorescence?
Photobleaching is the process where a fluorophore permanently loses its ability to fluoresce due to photochemical damage from light exposure.[14] While often a problem, this phenomenon can be used to your advantage to destroy autofluorescent signals before you apply your specific fluorescent labels.[14][15]
-
Mechanism: By exposing the tissue to intense light from a broad-spectrum source (like an LED or your microscope's lamp) for a sufficient period, you can "burn out" the endogenous fluorophores.[15]
-
Advantages: It is a cost-effective method that requires no special reagents, only a light source.[15]
-
Limitations: The process can be time-consuming, and care must be taken not to damage the tissue integrity or the epitopes for subsequent antibody staining. It is most effective on fixed tissue.
Solution 3: Spectral Imaging and Unmixing
Q: How can I computationally remove autofluorescence?
If your confocal microscope has spectral imaging capabilities, you can use a technique called spectral unmixing. This method distinguishes between the emission signatures of your specific fluorophores and the broad emission of the autofluorescence, and then computationally separates them.[16][17]
-
Mechanism: The system captures the full emission spectrum at each pixel. You provide it with a "pure" spectrum for each of your fluorophores (from single-stained controls) and a "pure" spectrum for the autofluorescence (from an unstained control). An algorithm then calculates the contribution of each spectrum to the mixed signal in your experimental image and separates them into different channels.[16][18]
-
Advantages: This is a very powerful and clean way to remove autofluorescence without chemical treatments that could alter the sample. It is excellent for multiplex imaging where multiple signals overlap.[19]
-
Limitations: It requires a spectral confocal microscope and appropriate software.
Caption: The principle of linear spectral unmixing.
Solution 4: Optimizing Experimental Design
Q: What protocol changes can help me avoid autofluorescence from the start?
-
Choose the Right Fluorophores: Autofluorescence is often strongest in the shorter wavelength (blue/green) regions of the spectrum.[8] Whenever possible, select fluorophores that emit in the red or far-red regions (>600 nm), where background is typically lower.[9][20] Also, choose bright, modern dyes with narrow emission spectra to make them easier to distinguish from broad autofluorescence.[9]
-
Optimize Fixation: If aldehyde-induced fluorescence is a problem, consider reducing the fixative concentration or incubation time.[20] Alternatively, for some applications, switching to an organic solvent fixative like ice-cold methanol (B129727) may reduce autofluorescence.[2]
-
Perfuse Tissues: For animal studies, perfusing the animal with PBS before harvesting tissue will remove red blood cells, a major source of heme-related autofluorescence.[2][20]
Quantitative Data
The effectiveness of various chemical quenching methods has been quantified in different tissues. The table below summarizes the reported reduction in autofluorescence intensity.
| Quenching Method | Tissue Type | Excitation Wavelength | % Autofluorescence Reduction | Reference(s) |
| Sudan Black B (SBB) | Pancreas (Human) | Various | 65-95% | [13] |
| Sudan Black B (SBB) | Adrenal Cortex (Mouse) | 488 nm | 82% | [3][4] |
| TrueBlack™ | Adrenal Cortex (Mouse) | 488 nm | 89% | [3][4] |
| TrueVIEW™ | Adrenal Cortex (Mouse) | 488 nm | 62% | [3][4] |
| Ammonia/Ethanol (B145695) | Adrenal Cortex (Mouse) | 488 nm | 65% | [3][4] |
Key Experimental Protocols
Protocol 1: Sudan Black B (SBB) Staining to Quench Autofluorescence
This protocol is applied after completing your standard immunofluorescence staining protocol but before coverslipping.
Reagents:
-
Sudan Black B powder
-
70% Ethanol
-
Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS)
-
Mounting medium
Procedure:
-
Prepare SBB Solution: Dissolve Sudan Black B in 70% ethanol to a final concentration of 0.1-0.3% (w/v). A common preparation is 0.3g of SBB in 100mL of 70% ethanol.[1] Stir or shake the solution overnight in the dark to ensure it fully dissolves.[1]
-
Filter Solution: The next day, filter the solution using a 0.2 µm syringe filter to remove any undissolved particles.
-
Post-Staining Incubation: After the final wash step of your immunofluorescence protocol, incubate the slides/samples in the filtered SBB solution. Incubation time can range from 10-20 minutes at room temperature, depending on the tissue type and severity of autofluorescence.[1][12]
-
Washing: Briefly wash the samples in 70% ethanol to remove excess SBB, followed by several thorough washes in PBS or TBS to remove the ethanol. Crucially, do not use detergents in these wash steps, as they can wash the SBB away.[1]
-
Mounting: Immediately mount your samples with an aqueous mounting medium.
Protocol 2: Photobleaching to Reduce Autofluorescence
This protocol is performed on fixed, unstained tissue sections before starting the immunolabeling protocol.
Equipment:
-
Fluorescence microscope with a broad-spectrum lamp (e.g., mercury, xenon, or a powerful LED source).
-
Slides with fixed tissue sections.
Procedure:
-
Rehydrate Sample: Rehydrate your fixed tissue sections as you normally would before staining.
-
Expose to Light: Place the slide on the microscope stage and expose it to intense, broad-spectrum light. You can use an objective with a large field of view (e.g., 10x or 20x) to cover a significant area.
-
Monitor Bleaching: The required exposure time can vary significantly (from 30 minutes to several hours) depending on the light source intensity and the nature of the autofluorescence.[15] Periodically check the autofluorescence levels using the filter sets you plan to use for your experiment. Continue exposure until the background signal is acceptably low.
-
Proceed with Staining: Once photobleaching is complete, you can proceed with your standard immunofluorescence staining protocol, starting with the antigen retrieval or blocking steps.
Protocol 3: Workflow for Spectral Unmixing
This workflow assumes you have access to a confocal microscope with a spectral detector.
Procedure:
-
Prepare Control Samples: In addition to your fully stained experimental sample, you must prepare:
-
An unstained sample (processed identically but without any fluorescent labels).
-
Single-stained samples for each fluorophore used in your experiment.
-
-
Acquire Reference Spectra:
-
Place the unstained sample on the microscope and, using your experimental imaging settings, perform a "lambda scan" to acquire the emission spectrum of the tissue's autofluorescence. Save this as your "Autofluorescence" reference spectrum.[9][21]
-
For each single-stained sample, repeat the lambda scan to acquire the pure emission spectrum for that specific fluorophore. Save these as reference spectra (e.g., "FITC", "Cy5").[21]
-
-
Acquire Experimental Image: Image your fully stained experimental sample using the same spectral imaging settings. The resulting image will be a data cube containing spectral information at each pixel.
-
Perform Unmixing: In the microscope's software, open the unmixing function. Load your experimental image and assign the previously saved reference spectra (Autofluorescence, FITC, Cy5, etc.) to the algorithm.
-
Analyze Results: The software will process the image and generate a new image stack where each channel corresponds to one of the reference spectra you provided. The channel corresponding to the autofluorescence spectrum can be discarded or analyzed separately, leaving you with "clean" channels for your specific signals.[19]
References
- 1. Autofluorescence Quenching | Visikol [visikol.com]
- 2. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 3. Quenching Autofluorescence - XWiki [wiki.helsinki.fi]
- 4. Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotium.com [biotium.com]
- 6. Brazilwood reds: the (photo)chemistry of brazilin and brazilein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biotium.com [biotium.com]
- 9. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 10. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 11. ossila.com [ossila.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. What to do with high autofluorescence background in pancreatic tissues - an efficient Sudan black B quenching method for specific immunofluorescence labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Photobleaching - Wikipedia [en.wikipedia.org]
- 15. Protocol for autofluorescence removal in microglia by photobleaching in free-floating immunofluorescent staining of mouse brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. resources.revvity.com [resources.revvity.com]
- 17. Elimination of autofluorescence in immunofluorescence microscopy with digital image processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Spectral analysis combined with advanced linear unmixing allows for histolocalization of phenolics in leaves of coffee trees - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Robust blind spectral unmixing for fluorescence microscopy using unsupervised learning - PMC [pmc.ncbi.nlm.nih.gov]
- 20. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Stability of Brazilin in Different Buffer Systems
For researchers, scientists, and drug development professionals utilizing brazilin (B1667509) in their experiments, understanding its stability in various buffer systems is critical for obtaining reliable and reproducible results. This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of brazilin.
Frequently Asked Questions (FAQs)
1. What is brazilin and why is its stability a concern?
Brazilin is a natural dye extracted from the heartwood of sappanwood trees (Caesalpinia sappan). It is the reduced, colorless or pale yellow form of the active coloring agent, brazilein (B1663177). In solution, especially when exposed to air and different pH conditions, brazilin can oxidize to brazilein, which then may undergo further degradation. This instability can lead to color changes, loss of biological activity, and the formation of unknown compounds, all of which can significantly impact experimental outcomes.
2. How does pH affect the stability and color of brazilin solutions?
The pH of the solution is a primary factor influencing the stability and color of brazilin and its oxidized form, brazilein. Brazilein is more stable in acidic conditions. As the pH increases, the color of the brazilein solution changes, and its stability decreases.[1]
-
Acidic pH (e.g., pH 3): Brazilein is predominantly in a zero net-charge form, appearing yellow, and exhibits higher stability.[1]
-
Neutral pH (e.g., pH 7): The solution typically appears orange.
-
Alkaline pH (e.g., pH 9): The solution turns red due to the deprotonation of the brazilein structure, and it becomes significantly less stable, especially when heated.[1]
3. I'm observing a rapid color change in my brazilin solution. What could be the cause?
A rapid color change, typically to a more intense yellow, orange, or red, is a strong indication that the brazilin is oxidizing to brazilein. This can be caused by:
-
Exposure to atmospheric oxygen: Brazilin is susceptible to oxidation. It is advisable to prepare solutions fresh and minimize their exposure to air.
-
Inappropriate pH: As mentioned, neutral to alkaline pH will accelerate the oxidation and subsequent color change.
-
Presence of metal ions: Metal ions can catalyze the oxidation of phenolic compounds like brazilin.
-
High temperature: Elevated temperatures can accelerate the degradation of brazilein, particularly at neutral and alkaline pH.[1]
4. Which buffer system is best for working with brazilin?
The ideal buffer system depends on the specific requirements of your experiment, particularly the desired pH. While direct comparative studies on brazilin stability in different buffer systems are limited, here are some general considerations for common buffers:
-
Phosphate (B84403) Buffers (e.g., PBS): Phosphate-buffered saline (PBS) is a commonly used buffer in biological research. For studies involving the antioxidant activity of phenolic compounds, phosphate buffers are frequently employed. However, be aware that phosphate ions can sometimes interact with phenolic compounds.
-
Citrate (B86180) Buffers: Citrate buffers are effective in the acidic to slightly acidic pH range (around pH 3-6.2). Given that brazilin is more stable at acidic pH, a citrate buffer could be a suitable choice for experiments requiring such conditions. It is important to note that citrate is a metal chelator, which could be beneficial in preventing metal-catalyzed oxidation of brazilin.
-
Tris Buffers: Tris (tris(hydroxymethyl)aminomethane) buffers are widely used for a variety of biochemical applications, typically in the neutral to slightly alkaline pH range (around pH 7-9). Due to the lower stability of brazilin in this pH range, the use of Tris buffer may lead to faster degradation. The primary amine group in Tris could also potentially interact with brazilin or its degradation products.
Recommendation: For maximal stability, especially for stock solutions, an acidic buffer like a citrate buffer (pH 3-5) is recommended. If your experiment requires a neutral pH, a phosphate buffer (pH 7) could be used, but be prepared for a faster rate of degradation. For any buffer, it is crucial to prepare the solution fresh and protect it from light and excessive heat.
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent results between experiments | 1. Degradation of brazilin stock solution. 2. Variability in buffer preparation. 3. Exposure to light and/or temperature fluctuations. | 1. Prepare fresh brazilin solutions for each experiment. If a stock solution must be used, store it at a low temperature (2-8 °C), protected from light, and in an acidic buffer (e.g., citrate buffer pH 4). 2. Ensure consistent and accurate preparation of buffer solutions. Verify the final pH of the buffer before use. 3. Conduct experiments under controlled light and temperature conditions. Use amber vials or cover tubes with aluminum foil. |
| Precipitate formation in the brazilin solution | 1. Low solubility of brazilin at a particular pH or in a specific buffer. 2. Interaction with buffer components leading to insoluble complexes. | 1. Check the solubility of brazilin in your chosen buffer system. A small amount of a co-solvent like ethanol (B145695) or DMSO may be required to initially dissolve the brazilin before diluting it in the buffer. 2. Consider switching to a different buffer system to see if the precipitation persists. |
| Unexpected color development or lack of color | 1. Brazilin has oxidized to brazilein (color development). 2. Brazilein has degraded to colorless compounds (loss of color). 3. The pH of the solution is different than expected. | 1. Minimize exposure to oxygen and use an acidic buffer to slow down oxidation. 2. This is more likely to occur at higher pH and temperature. Prepare fresh solutions and conduct experiments at lower temperatures if possible. 3. Verify the pH of your final solution containing brazilin. |
Data on Brazilin Stability
The stability of brazilein (the oxidized form of brazilin) is highly dependent on pH and temperature. The following table summarizes the percentage loss of brazilein in aqueous solutions at different pH values when heated for 60 minutes.
| Temperature (°C) | pH 3 | pH 7 | pH 9 |
| 60 | < 10% | ~5% | ~15% |
| 80 | < 10% | ~17% | ~25% |
| 100 | < 10% | ~23% | ~40% |
| Data adapted from a study on the stability of brazilein in aqueous solutions. The original study adjusted pH using HCl and NaOH.[1] |
Experimental Protocols
Protocol for Assessing Brazilin Stability using UV-Vis Spectrophotometry
This protocol provides a general method for comparing the stability of brazilin in different buffer systems.
1. Materials:
- Brazilin
- Buffer solutions of interest (e.g., 0.1 M Citrate buffer pH 4, 0.1 M Phosphate buffer pH 7, 0.1 M Tris-HCl buffer pH 8)
- UV-Vis Spectrophotometer
- Cuvettes
- Volumetric flasks and pipettes
- pH meter
2. Preparation of Brazilin Stock Solution:
- Accurately weigh a small amount of brazilin powder.
- Dissolve the brazilin in a minimal amount of ethanol or DMSO.
- Bring the solution to a final volume with the desired buffer to create a concentrated stock solution.
3. Stability Study Procedure:
- Dilute the brazilin stock solution with each of the buffer systems to be tested to a final concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.2 - 0.8).
- Immediately after preparation (t=0), measure the UV-Vis spectrum of each solution from 200 to 700 nm. Record the absorbance at the wavelength of maximum absorbance (λmax) for brazilein (around 445 nm in acidic solutions).
- Store the solutions under controlled conditions (e.g., at a specific temperature, protected from light).
- At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of each solution and measure its UV-Vis spectrum.
- Record the absorbance at λmax at each time point.
4. Data Analysis:
- Plot the absorbance at λmax versus time for each buffer system.
- The rate of decrease in absorbance is indicative of the rate of degradation of brazilein.
- The stability of brazilin in the different buffer systems can be compared by observing the slopes of the degradation curves. A steeper slope indicates lower stability.
Visualizations
Caption: Factors influencing the stability of brazilin in solution.
Caption: Workflow for a brazilin stability study.
References
troubleshooting low yield in brazilin purification
Welcome to the technical support center for brazilin (B1667509) purification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their brazilin purification protocols.
Troubleshooting Guides
This section provides solutions to common problems encountered during brazilin purification that can lead to low yield.
Issue 1: Low or No Brazilin Recovery After Column Chromatography
Q: I am getting a very low yield, or no brazilin at all, in the fractions collected after silica (B1680970) gel column chromatography. What could be the cause?
A: Low recovery after column chromatography is a frequent issue. Several factors could be at play, ranging from improper column packing to degradation of the compound.
Possible Causes and Solutions:
-
Irreversible Adsorption to Silica Gel: Brazilin, being a polar molecule, can sometimes bind too strongly to the acidic silica gel, leading to poor elution.[1]
-
Solution:
-
Deactivate the silica gel: Reduce the acidity of the silica gel by treating it with a base, such as triethylamine, mixed into the solvent system.
-
Use an alternative stationary phase: Consider using a less acidic stationary phase like Florisil (magnesium silicate) or alumina.[2]
-
Optimize the mobile phase: A more polar solvent system may be required to elute the brazilin.[1] Conduct preliminary Thin-Layer Chromatography (TLC) to determine the optimal solvent system that provides good separation with an ideal Rf value for brazilin between 0.2 and 0.4.[1]
-
-
-
Compound Degradation on the Column: The acidic nature of silica gel or exposure to light and air during a lengthy chromatography run can cause brazilin to degrade. Brazilin is known to be sensitive to pH, light, and temperature.[3][4][5]
-
Solution:
-
Work quickly and protect from light: Minimize the time the brazilin is on the column and shield the column from direct light.
-
Use deactivated silica: As mentioned above, this can reduce acid-catalyzed degradation.
-
Consider alternative purification techniques: Techniques like High-Performance Countercurrent Chromatography (HPCCC) can be gentler on the compound.[6]
-
-
-
Improper Column Packing: Channeling, cracks, or air bubbles in the silica gel bed can lead to poor separation and sample loss.[1][7]
-
Solution: Ensure the column is packed uniformly. A slurry packing method is generally preferred. Gently tap the column during packing to settle the silica gel and remove any air bubbles.[8]
-
-
Column Overloading: Loading too much crude extract onto the column can result in broad, overlapping bands and poor separation, leading to impure fractions and lower yield of pure brazilin.[1]
-
Solution: Reduce the amount of sample loaded relative to the amount of stationary phase. A general rule of thumb is to use a sample-to-silica ratio of 1:20 to 1:100, depending on the difficulty of the separation.
-
-
Incomplete Elution: The chosen solvent system may not be strong enough to completely elute the brazilin from the column.[1]
-
Solution: After collecting the desired fractions, flush the column with a highly polar solvent (e.g., 100% methanol (B129727) or a mixture of methanol and a small amount of acetic acid) to check if any remaining brazilin is eluted.
-
Issue 2: Brazilin Degradation During Purification
Q: I suspect my brazilin is degrading during the purification process, leading to a lower yield of the desired product. How can I minimize this?
A: Brazilin is susceptible to degradation, particularly through oxidation to brazilein, which can be accelerated by factors like pH, light, and temperature.[9]
Possible Causes and Solutions:
-
pH Instability: Brazilin is more stable in slightly acidic to neutral conditions. Basic conditions can promote degradation.
-
Solution: Maintain a pH between 3 and 7 during extraction and purification steps. If using aqueous solutions, buffer them accordingly.
-
-
Exposure to Light: Like many phenolic compounds, brazilin can be light-sensitive.
-
Solution: Protect your sample from light at all stages of the purification process. Use amber-colored glassware or wrap your flasks and columns in aluminum foil.[4]
-
-
Elevated Temperatures: High temperatures can accelerate the degradation of brazilin.[3][4]
-
Solution: Avoid excessive heat during solvent evaporation. Use a rotary evaporator at a reduced pressure and a moderate temperature (e.g., 40-50°C). When possible, conduct purification steps at room temperature or below.
-
-
Oxidation: Brazilin can be oxidized to brazilein, especially in the presence of oxygen.
-
Solution: While challenging to completely eliminate, minimizing exposure to air can help. Consider working under an inert atmosphere (e.g., nitrogen or argon) for critical steps if degradation is severe.
-
Issue 3: Difficulty with Crystallization/Precipitation
Q: I am trying to purify brazilin by recrystallization, but I am getting a low yield of crystals or the compound is "oiling out." What should I do?
A: Recrystallization is a powerful purification technique, but it requires careful optimization of the solvent and cooling conditions.
Possible Causes and Solutions:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the brazilin well at high temperatures but poorly at low temperatures.
-
Solution: Conduct small-scale solvent screening to find the optimal solvent or solvent mixture. Common solvents for recrystallizing phenolic compounds include ethanol, methanol, acetone, ethyl acetate (B1210297), and mixtures with water.
-
-
Using an Excessive Amount of Solvent: If too much solvent is used, the solution may not become saturated upon cooling, preventing crystallization.[1]
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude brazilin. If you've added too much, you can carefully evaporate some of the solvent to concentrate the solution.[1]
-
-
Cooling the Solution Too Quickly: Rapid cooling can lead to the formation of small, impure crystals or cause the compound to precipitate as an oil.[1]
-
Solution: Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator to maximize crystal formation. Insulating the flask can help slow down the cooling process.[1]
-
-
"Oiling Out": This occurs when the compound separates from the solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the impure compound.[1]
-
Solution: Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding the solution with a pure crystal of brazilin can also help induce crystallization.
-
Data on Brazilin Purification
The yield of brazilin can vary significantly depending on the extraction and purification methods employed. The following table summarizes data from various studies.
| Plant Source | Extraction Method | Purification Method | Solvent System (for Chromatography) | Purity Achieved | Reference |
| Caesalpinia sappan | Methanol Maceration | Silica Gel Column Chromatography | Chloroform (B151607):Methanol Gradient | >98% | [10] |
| Caesalpinia sappan | Ethyl Acetate Extract | High-Performance Countercurrent Chromatography (HPCCC) | Chloroform-Methanol-Water (4:3:2, v/v/v) | High Purity (not quantified) | [6] |
| Caesalpinia sappan | Ethanolic Extraction | Not specified | Not applicable | 1.259 g/100g of dried heartwood | [11] |
Experimental Protocols
Protocol 1: Purification of Brazilin using Silica Gel Column Chromatography
This protocol is a general guideline and may require optimization based on the specific crude extract.
-
Preparation of the Column:
-
Select a glass column of an appropriate size.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar solvent of your mobile phase.
-
Carefully pour the slurry into the column, allowing the silica to settle without air bubbles. Gently tap the column to ensure even packing.[8]
-
Add another layer of sand on top of the silica gel bed to prevent disturbance when adding the sample and solvent.[8]
-
Equilibrate the column by running several column volumes of the initial mobile phase through it.
-
-
Sample Loading:
-
Dissolve the crude brazilin extract in a minimal amount of a suitable solvent.
-
Alternatively, for samples not readily soluble in the mobile phase, use a "dry loading" method: dissolve the extract in a solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[12]
-
Carefully apply the dissolved sample or the silica-adsorbed sample to the top of the column.[12]
-
-
Elution:
-
Begin eluting the column with the initial, least polar solvent. A common starting point for brazilin purification is a mixture of chloroform and methanol, or ethyl acetate and hexane.
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute compounds of increasing polarity. For example, start with 100% chloroform and gradually add increasing percentages of methanol.
-
Collect fractions of a consistent volume.
-
-
Fraction Analysis:
-
Monitor the collected fractions using Thin-Layer Chromatography (TLC) to identify the fractions containing brazilin.
-
Pool the fractions that contain pure brazilin.
-
-
Solvent Removal:
-
Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified brazilin.
-
Protocol 2: Purification of Brazilin by Recrystallization
-
Solvent Selection:
-
In a small test tube, add a small amount of the impure brazilin.
-
Add a few drops of a potential solvent and observe the solubility at room temperature. The compound should be sparingly soluble.
-
Heat the test tube and observe the solubility. The compound should be fully soluble in the hot solvent.
-
Allow the solution to cool. A good amount of crystals should form.
-
-
Recrystallization Procedure:
-
Place the impure brazilin in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Heat the flask on a hot plate while gently swirling until the brazilin is completely dissolved. Add more solvent dropwise if necessary to achieve complete dissolution.[13]
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[14]
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Allow the crystals to air dry on the filter paper or in a desiccator.
-
Visualizations
Caption: General workflow for brazilin purification.
Caption: Troubleshooting logic for low brazilin yield.
Frequently Asked Questions (FAQs)
Q1: What is the difference between brazilin and brazilein? A1: Brazilin is a reduced form of brazilein. Brazilin itself is colorless, but it is easily oxidized to the reddish-pink compound brazilein, which is responsible for the characteristic color of sappanwood extracts.[9] This oxidation can occur during the extraction and purification process.
Q2: What is a good starting solvent system for TLC analysis of a crude brazilin extract? A2: A common and effective solvent system for the TLC of brazilin is a mixture of chloroform, ethyl acetate, and formic acid (e.g., in a 10:8:2 ratio).[11] Another option is a mixture of chloroform and methanol (e.g., 9:1).[11] You may need to adjust the ratios to achieve optimal separation for your specific extract.
Q3: Can I reuse my silica gel after a column chromatography run? A3: While it is possible to wash and reuse silica gel, it is generally not recommended for high-purity applications. Residual impurities can remain on the silica and affect subsequent purifications.[2] For reproducible and high-purity results, it is best to use fresh silica gel for each purification.
Q4: My purified brazilin is a reddish color. Is this normal? A4: The reddish color indicates the presence of brazilein, the oxidized form of brazilin.[9] While some oxidation is often unavoidable, a deep red color suggests significant conversion of brazilin to brazilein. If your target compound is brazilin, you should take steps to minimize oxidation during the purification process as outlined in the troubleshooting guide.
Q5: How can I confirm the purity of my final brazilin product? A5: The purity of your brazilin can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly effective method for quantifying purity.[10][15][16] You can also use Thin-Layer Chromatography (TLC) to qualitatively assess purity by checking for the presence of other spots. For structural confirmation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can be employed.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of light, oxygen and temperature on the stability of artepillin C and p-coumaric acid from Brazilian green propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. pubs.usgs.gov [pubs.usgs.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. researchgate.net [researchgate.net]
- 11. thaiscience.info [thaiscience.info]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 13. mt.com [mt.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. scielo.br [scielo.br]
Validation & Comparative
Brazilin vs. Hematoxylin: A Comparative Guide for Histological Staining
For researchers, scientists, and drug development professionals, the selection of appropriate histological stains is fundamental to the accurate interpretation of tissue morphology. While hematoxylin (B73222) has long been the gold standard for nuclear staining, brazilin (B1667509), a structurally similar natural dye, presents a viable red alternative. This guide provides an objective comparison of brazilin and hematoxylin, supported by available data and detailed experimental protocols to assist researchers in making informed decisions for their specific applications.
At a Glance: Chemical and Staining Properties
Both brazilin and hematoxylin are natural dyes extracted from the heartwood of trees.[1] Hematoxylin is sourced from the logwood tree (Haematoxylum campechianum), while brazilin is extracted from trees of the Caesalpinia species, such as Brazilwood (Paubrasilia echinata) and Sappanwood (Biancaea sappan).[2][3] The active staining compounds, brazilein (B1663177) and hematein, are formed through the oxidation of brazilin and hematoxylin, respectively.[3] A key distinction in their chemical structure—an additional hydroxyl group on the hematoxylin molecule—is responsible for the difference in their staining color.[1][3]
A crucial aspect of their application in histology is the requirement of a metallic mordant, typically aluminum or iron salts, to form a positively charged dye-mordant complex, often referred to as a "lake".[3][4] This complex then binds to the negatively charged phosphate (B84403) groups of DNA in the nuclear chromatin, resulting in the characteristic nuclear staining.[3][5]
Quantitative Data Presentation
While direct, peer-reviewed quantitative comparative studies between brazilin and hematoxylin staining are not extensively documented, the following table summarizes key performance characteristics based on available literature and historical data. For truly quantitative comparisons, researchers are encouraged to perform in-house validation using the protocols provided below and quantitative image analysis techniques.
| Performance Metric | Brazilin | Hematoxylin | Supporting Data/Observations |
| Staining Color | Red to orange-red for nuclei.[2] | Blue-purple for nuclei.[2] | The color difference offers versatility in multi-staining protocols.[1] |
| Staining Time | Slower; historical protocols suggest several hours (3-16 hours) for optimal results with iron mordants.[1][6] Modern protocols with aluminum mordants suggest 5-15 minutes.[7] | Faster; standard protocols typically require 5-15 minutes.[1] | Hickson (1901) noted that Brazilin stains much more slowly than iron-hematoxylin.[6] |
| Staining Specificity | Primarily a chromatin stain, though some cytoplasmic components may also be stained.[1][6] | High specificity for nuclear chromatin.[1] | Hickson (1901) described Brazilin as a "definite chromatin stain" that can also differentiate cytoplasmic granules.[6] |
| Stability | Reported to be more sensitive to acidic conditions than hematein.[1] | Hematein-based stains are generally stable but can fade over time with light exposure.[1][3] | The difference in acid sensitivity may require adjustments in the differentiation step of staining protocols.[1] |
| pH Sensitivity | Color can vary with pH; alkaline conditions can enhance the red color.[3] | Color is pH-dependent, with a critical "bluing" step in an alkaline solution to achieve the final blue-purple hue.[3] | Both stains require careful pH control for consistent results. |
Experimental Protocols
Detailed methodologies for the preparation of staining solutions and their application to tissue sections are provided below. These protocols are foundational and may require optimization based on tissue type, fixation method, and desired staining intensity.
Brazilin Staining Protocol (Aluminum Mordant)
This protocol is adapted from standard hemalum formulations, substituting brazilin for hematoxylin.
Preparation of Brazalum Staining Solution:
-
Reagents:
-
Brazilin: 2.0 g[5]
-
Potassium Aluminum Sulfate (B86663) (Alum): 200 g[5]
-
Sodium Iodate (B108269) (NaIO₃): 1.0 g[5]
-
Ethanol, 95%: 100 mL[5]
-
Distilled Water: 1000 mL[5]
-
Glacial Acetic Acid: 80 mL[5]
-
-
Procedure:
-
Dissolve 2.0 g of brazilin in 100 mL of 95% ethanol. Gentle warming may be necessary.[5]
-
In a separate beaker, dissolve 200 g of potassium aluminum sulfate in 1000 mL of distilled water, heating to 60-70°C to ensure complete dissolution.[5]
-
Slowly add the alcoholic brazilin solution to the warm alum solution while stirring.[5]
-
Bring the mixture to a boil and then remove it from the heat.[5]
-
Immediately add 1.0 g of sodium iodate and stir until dissolved. The solution will turn a deep red.[5]
-
Allow the solution to cool to room temperature, then add 80 mL of glacial acetic acid.[5]
-
The stain is ready for immediate use but benefits from a maturation period of 1-2 weeks at room temperature in a dark, tightly sealed bottle.[5] Filter before each use.[5]
-
Staining Procedure for Paraffin-Embedded Sections:
-
Deparaffinization and Rehydration:
-
Nuclear Staining: Immerse slides in the filtered Brazalum solution for 5-10 minutes.[5]
-
Rinsing: Rinse briefly in running tap water.[5]
-
Differentiation: Briefly dip slides in 0.5-1% acid alcohol (1% HCl in 70% ethanol) for a few seconds to remove excess stain.[3]
-
Bluing: Immerse slides in an alkaline solution (e.g., Scott's Tap Water Substitute) for 1-2 minutes to enhance the red color of the nuclei.[3][5]
-
Washing: Wash in running tap water for 5 minutes.[5]
-
Counterstaining (Optional): Stain with Eosin Y solution for 1-3 minutes.[5]
-
Dehydration and Mounting:
Hematoxylin Staining Protocol (Harris Hematoxylin)
Harris hematoxylin is a widely used regressive staining method.
Preparation of Harris Hematoxylin Solution:
-
Reagents:
-
Procedure:
-
Dissolve 5 g of hematoxylin in 50 mL of absolute ethanol.[9]
-
Dissolve 100 g of alum in 1000 mL of distilled water in a large flask, using heat.[9]
-
Remove the alum solution from the heat and add the hematoxylin solution.[9]
-
Bring the mixture to a boil as quickly as possible and then remove from heat.[10]
-
Slowly add 2.5 g of mercuric oxide (or the appropriate amount of sodium iodate). The solution will turn a dark purple.[10]
-
Rapidly cool the solution by plunging the flask into a cold water bath.[11]
-
When cool, add 30 mL of glacial acetic acid.[9]
-
The solution is ready for use once cooled. Filter before each use.
-
Staining Procedure for Paraffin-Embedded Sections:
-
Deparaffinization and Rehydration: Follow the same procedure as for brazilin staining.[12]
-
Nuclear Staining: Immerse slides in filtered Harris Hematoxylin solution for 5-15 minutes.[13]
-
Rinsing: Wash well in running tap water.[12]
-
Differentiation: Differentiate in 1% acid alcohol for a few seconds.[13]
-
Washing: Wash in running tap water.[13]
-
Bluing: Immerse in an alkaline solution (e.g., Scott's Tap Water Substitute) for 30-60 seconds, until the nuclei turn blue.[13]
-
Washing: Wash in running tap water for 5 minutes.[10]
-
Counterstaining: Stain with Eosin Y solution for 1-3 minutes.[13]
-
Dehydration and Mounting: Follow the same procedure as for brazilin staining.[13]
Visualizations
Chemical Structures
The following diagrams illustrate the chemical structures of brazilin and hematoxylin, and their oxidized forms, brazilein and hematein.
Caption: Chemical structures of the precursor and active dye forms.
Staining Mechanism
The staining process for both brazilin and hematoxylin involves a multi-step mechanism, as depicted below.
Caption: Generalized staining mechanism for brazilin and hematoxylin.
Experimental Workflow
The following diagram outlines a typical workflow for a comparative analysis of brazilin and hematoxylin staining.
Caption: Workflow for a comparative histological staining experiment.
Conclusion
Hematoxylin remains the undisputed standard for routine nuclear staining in histology due to its robust performance, extensive historical data, and the familiarity of pathologists with its results.[3] However, brazilin offers a viable alternative, particularly in scenarios where a red nuclear stain is advantageous for contrast in multiplex staining or as a substitute for other red nuclear stains like Nuclear Fast Red.[3] The choice between brazilin and hematoxylin will ultimately depend on the specific requirements of the research, including the desired color contrast, the potential for multiplexing with other stains, and cost considerations. The similar chemical nature and staining mechanism of brazilin suggest that it can be readily integrated into existing laboratory workflows with minor protocol modifications.[1] Further direct comparative studies are warranted to fully elucidate the quantitative performance differences between these two valuable histological stains.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biognost.com [biognost.com]
- 5. benchchem.com [benchchem.com]
- 6. Brazilin-toluidine blue O and hematoxylin-darrow red methods for brain and spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. H&E Staining Method and Protocol - Harris - IHC WORLD [ihcworld.com]
- 11. stainsfile.com [stainsfile.com]
- 12. newcomersupply.com [newcomersupply.com]
- 13. benchchem.com [benchchem.com]
Brazilin's Anticancer Potential: An In Vivo Comparative Analysis
For Immediate Release
Recent in vivo studies have provided compelling evidence for the anticancer effects of brazilin (B1667509), a natural compound extracted from the heartwood of Caesalpinia sappan L. This guide offers a comparative overview of brazilin's in vivo efficacy against various cancers, juxtaposed with established chemotherapeutic agents. Detailed experimental protocols and insights into the underlying signaling pathways are presented to support researchers, scientists, and drug development professionals in evaluating its therapeutic potential.
Comparative Efficacy of Brazilin In Vivo
Quantitative data from preclinical animal studies highlight brazilin's potential in curbing tumor growth and improving survival rates across different cancer models.
Bladder Cancer
In a notable study, brazilin demonstrated a significant dose-dependent increase in the life extension rate of nude mice bearing human bladder cancer xenografts. Intraperitoneal administration of brazilin at doses of 200, 300, and 400 mg/kg resulted in life extension rates of 51.50%, 56.90%, and 58.42%, respectively. Another study reported that brazilin markedly suppressed bladder tumor growth in a mouse model, although specific percentages of tumor inhibition were not quantified.
Breast Cancer
Brazilin has also shown promise in breast cancer models. In a study using a BALB/c mouse model of breast cancer lung metastasis, treatment with a Sappan L. extract containing brazilin significantly increased the average survival days and reduced tumor volume and weight compared to the model group[1].
Comparison with Standard Chemotherapeutics
To contextualize brazilin's efficacy, its performance was compared against doxorubicin (B1662922) and cisplatin (B142131), two widely used chemotherapy drugs.
| Treatment | Cancer Model | Animal Model | Key Efficacy Metrics |
| Brazilin | Human Bladder Cancer Xenograft | Balb/c-nu-nu mice | 51.50% - 58.42% life extension rate (200-400 mg/kg, i.p.) |
| Breast Cancer Lung Metastasis | BALB/c mice | Significant increase in survival; significant decrease in tumor volume and weight[1] | |
| Doxorubicin | Breast Cancer Xenograft | BALB/c nude mice | Significant antitumor activity (6 and 10 mg/kg, i.v.)[2] |
| Breast Cancer (spontaneous) | BALB-neuT mice | ~60% tumor growth inhibition (2 mg/kg, i.v., nanosponge formulation)[3][4] | |
| Cisplatin | Bladder Cancer Xenograft (T24 cells) | BALB/c nu/nu mice | In combination with other agents, significantly reduced tumor growth. (Specific monotherapy data pending)[2][5] |
Table 1: Comparative In Vivo Efficacy of Brazilin and Standard Chemotherapeutics.
Unraveling the Mechanism: Signaling Pathways
In silico and in vitro studies have pointed towards several signaling pathways that may be modulated by brazilin to exert its anticancer effects. While direct in vivo validation for some of these pathways in cancer models is still emerging, current evidence suggests a multifactorial mechanism of action.
A bioinformatics analysis has implicated brazilin in the potential inhibition of the TNFα signaling pathway in metastatic breast cancer[5][6][7]. This is supported by in vivo findings in a periodontal disease model where brazilin was shown to inhibit the NF-κB signaling pathway, a key component of TNFα signaling.
Furthermore, in vitro studies on colon cancer cells have suggested that brazilin may regulate the mTOR signaling pathway . The mTOR pathway is a critical regulator of cell growth and proliferation, and its inhibition is a key strategy in cancer therapy.
The proposed signaling pathways are visualized below:
Experimental Protocols
The following section details the methodologies employed in key in vivo studies to facilitate replication and further investigation.
Orthotopic Bladder Cancer Xenograft Model
-
Animal Model: Female BALB/c nude mice (4-6 weeks old).
-
Tumor Induction: Human bladder cancer T24 cells (1 x 107 cells in 200 µL PBS) are injected subcutaneously into the flank of each mouse[5]. Alternatively, for an orthotopic model, after anesthesia, the bladder is catheterized, and the urothelium is pre-treated to enhance tumor cell adhesion. Subsequently, a suspension of T24 cells is instilled into the bladder.
-
Brazilin Administration: Brazilin is administered via intraperitoneal (i.p.) injection. A common protocol involves dissolving brazilin in a suitable vehicle (e.g., DMSO and diluted with saline) and injecting it at specified dosages (e.g., 200, 300, or 400 mg/kg body weight) on a predetermined schedule.
-
Efficacy Assessment: Tumor growth is monitored by measuring tumor volume with calipers at regular intervals. Survival analysis is conducted to determine the life extension rate. At the end of the study, tumors are excised, weighed, and may be used for further histological or molecular analysis.
Conclusion
The presented in vivo data positions brazilin as a promising candidate for further preclinical and clinical investigation as an anticancer agent. Its demonstrated efficacy in animal models of bladder and breast cancer, coupled with a potentially favorable mechanism of action involving key cancer-related signaling pathways, warrants continued research to fully elucidate its therapeutic utility and safety profile. The detailed protocols provided herein aim to facilitate such future studies.
References
- 1. Brazilin Inhibits the Invasion and Metastasis of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo targeting of bladder carcinoma with metformin in combination with cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Integrative Bioinformatics Analysis Reveals Potential Target Genes and TNFα Signaling Inhibition by Brazilin in Metastatic Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Integrative Bioinformatics Analysis Reveals Potential Target Genes and TNFα Signaling Inhibition by Brazilin in Metastatic Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Brazilin and Other Natural Anti-inflammatory Compounds
In the landscape of drug discovery and development, natural compounds present a vast reservoir of potential therapeutic agents. Among these, compounds with anti-inflammatory properties are of significant interest due to the central role of inflammation in a multitude of chronic diseases. This guide provides a detailed comparison of brazilin (B1667509), a homoisoflavonoid isolated from the heartwood of Caesalpinia sappan L., with other well-researched natural anti-inflammatory compounds: curcumin, resveratrol, quercetin, and epigallocatechin gallate (EGCG). This analysis is intended for researchers, scientists, and drug development professionals, offering a comparative look at their efficacy, mechanisms of action, and the experimental protocols used to evaluate them.
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of these natural compounds are multifaceted, primarily involving the modulation of key signaling pathways that regulate the expression of pro-inflammatory mediators. A central target for many of these compounds is the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical orchestrator of the inflammatory response.
Brazilin has been shown to exert its anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.[1][2] It can suppress the nuclear translocation of NF-κB, thereby preventing the transcription of genes encoding pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][4] Recent studies have also identified brazilin as an inhibitor of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses.[5]
Curcumin , the active component of turmeric, is a potent inhibitor of the NF-κB signaling pathway.[6] It can directly inhibit the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[6] This action effectively traps NF-κB in the cytoplasm, preventing it from activating the transcription of inflammatory genes.[6]
Resveratrol , a polyphenol found in grapes and berries, also demonstrates significant inhibition of the NF-κB pathway.[6] It has been shown to suppress the phosphorylation of key signaling molecules upstream of NF-κB.[7]
Quercetin , a flavonoid present in many fruits and vegetables, inhibits the NF-κB pathway and also modulates the activity of other signaling pathways involved in inflammation, such as the mitogen-activated protein kinase (MAPK) pathway.[6][8]
Epigallocatechin gallate (EGCG) , the major catechin (B1668976) in green tea, is known to suppress NF-κB activation and the subsequent expression of pro-inflammatory enzymes and cytokines.[9][10]
Comparative Efficacy: A Quantitative Overview
The following tables summarize the available quantitative data on the anti-inflammatory activity of brazilin and the selected natural compounds. It is important to note that IC50 values can vary between studies due to different experimental conditions, cell types, and assay methods.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | Cell Line | Stimulant | IC50 Value | Reference |
| Brazilin | J744.1 | LPS | Significant inhibition at 100 µM | [11] |
| Curcumin | RAW 264.7 | LPS | 5.44 ± 1.16 µg/mL | [6] |
| Resveratrol | RAW 264.7 | LPS | 26.89 µM | [6] |
| Resveratrol Derivative | - | LPS | 0.6 ± 0.12 µM | [7] |
| Quercetin | RAW 264.7 | - | ~20-40 µM | [6] |
| EGCG | BV-2 Microglia | LPS | Significant inhibition | [10] |
Table 2: Inhibition of Pro-inflammatory Cytokines and Enzymes
| Compound | Target | Cell Line/Assay | IC50 Value | Reference |
| Brazilin | IL-1β release | Murine BMDMs | 1.98 µM | [5] |
| Brazilin | NF-κB activation | HeLa | 49.30 µM | [1] |
| Curcumin | NF-κB Inhibition | RAW 264.7 | ~10-15 µM | [6] |
| Curcumin | Protein Denaturation | In vitro | 106.21 ± 0.53 µg/mL | [6] |
| Resveratrol | IL-6 Production | RAW 264.7 | 1.12 µM | [6] |
| Resveratrol | TNF-α Production | RAW 264.7 | 1.92 µM | [6] |
| Quercetin | COX-2 Gene Expression | RAW 264.7 | ~10 µM | [6][8] |
| EGCG | MMP-2 and MMP-9 | - | 8–13 μM | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key in vitro and in vivo anti-inflammatory assays.
In Vitro Assay: Nitric Oxide (NO) Production in Macrophages
Objective: To determine the inhibitory effect of a test compound on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Cell Line: RAW 264.7 murine macrophage cell line.
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., brazilin, curcumin) for 1-2 hours.
-
Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated control. Determine the IC50 value, the concentration of the compound that inhibits 50% of NO production.
In Vivo Assay: Carrageenan-Induced Paw Edema in Rodents
Objective: To evaluate the acute anti-inflammatory activity of a test compound in vivo.
Animal Model: Male Wistar rats or Swiss albino mice.
Methodology:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6-8 per group):
-
Control group (vehicle)
-
Positive control group (e.g., Indomethacin, 10 mg/kg)
-
Test groups (different doses of the test compound)
-
-
Compound Administration: Administer the test compound or vehicle orally or intraperitoneally 1 hour before carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or a digital caliper at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Inhibition of the NF-κB signaling pathway by natural compounds.
Caption: Workflow for the in vitro nitric oxide (NO) production assay.
Conclusion
Brazilin, curcumin, resveratrol, quercetin, and EGCG are all promising natural compounds with significant anti-inflammatory properties. Their primary mechanism of action involves the inhibition of the NF-κB signaling pathway, a central regulator of inflammation. While direct comparative studies under identical conditions are limited, the available data suggest that all these compounds are effective in reducing the production of key inflammatory mediators. Brazilin's recently discovered role as an NLRP3 inflammasome inhibitor adds another dimension to its anti-inflammatory profile. Further research, including well-controlled comparative studies and clinical trials, is warranted to fully elucidate the therapeutic potential of these natural compounds in the management of inflammatory diseases. This guide provides a foundational comparison to aid researchers in their exploration of these valuable natural products.
References
- 1. Brazilein Impedes IKK Activation by Disrupting RIPK1 Polyubiquitination, Increasing Apoptotic Susceptibility in Cells with Constitutively Active NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brazilin exerts protective effects against renal ischemia-reperfusion injury by inhibiting the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sciepub.com [sciepub.com]
- 5. Brazilin is a natural product inhibitor of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Recent Advances in Resveratrol Derivatives: Structural Modifications and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radical-scavenging and Anti-inflammatory Activity of Quercetin and Related Compounds and Their Combinations Against RAW264.7 Cells Stimulated with Porphyromonas gingivalis Fimbriae. Relationships between Anti-inflammatory Activity and Quantum Chemical Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Green tea catechin, epigallocatechin-3-gallate (EGCG): mechanisms, perspectives and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Article review: Brazilin as potential anticancer agent [frontiersin.org]
A Comparative Analysis of Brazilin and Quercetin in Cancer Cell Therapeutics
An objective guide for researchers and drug development professionals on the anti-cancer properties, mechanisms of action, and experimental considerations of two promising natural compounds.
This guide provides a detailed comparative analysis of brazilin (B1667509) and quercetin (B1663063), two naturally occurring polyphenolic compounds that have demonstrated significant potential as anti-cancer agents. By examining their effects on key cancer hallmarks such as cell proliferation, apoptosis, and metastasis, this document aims to equip researchers, scientists, and drug development professionals with the necessary data to inform future studies and therapeutic strategies. The information is presented through structured data tables, detailed experimental protocols, and clear visualizations of the underlying molecular pathways.
Quantitative Comparison of Bioactivity
The following tables summarize the cytotoxic effects of brazilin and quercetin across a range of cancer cell lines, as determined by the IC50 values (the concentration of a drug that is required for 50% inhibition in vitro). Lower IC50 values are indicative of higher potency.
Table 1: IC50 Values of Brazilin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| 4T1 | Breast Cancer | 3.7 | [1] |
| MDA-MB-231 | Breast Cancer | >20 | [2] |
| MCF7 | Breast Cancer | >40 | [2] |
| A549 | Non-Small Cell Lung Cancer | 43 µg/mL | [3] |
Table 2: IC50 Values of Quercetin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| CT-26 | Colon Carcinoma | >120 (24h), ~80 (48h), ~40 (72h) | [4] |
| LNCaP | Prostate Adenocarcinoma | >120 (24h), ~80 (48h), ~40 (72h) | [4] |
| PC3 | Human Prostate | >120 (24h), ~80 (48h), ~40 (72h) | [4] |
| MCF-7 | Breast Cancer | 17.2 | [5] |
| MDA-MB-468 | Breast Cancer | 55 | [5] |
| HT-29 | Colorectal Adenocarcinoma | 81.65 | [5] |
| A549 | Lung Cancer | 8.65 µg/mL (24h), 7.96 µg/mL (48h), 5.14 µg/mL (72h) | [6] |
| H69 | Lung Cancer | 14.2 µg/mL (24h), 10.57 µg/mL (48h), 9.18 µg/mL (72h) | [6] |
| HCT116 | Colon Cancer | 5.79 | [7] |
| MDA-MB-231 | Breast Cancer | 5.81 | [7] |
Mechanisms of Action: A Glimpse into Cellular Signaling
Both brazilin and quercetin exert their anti-cancer effects by modulating a variety of cellular signaling pathways that are often dysregulated in cancer.
Brazilin's Impact on Cancer Cell Signaling
Brazilin has been shown to induce apoptosis and inhibit proliferation in cancer cells through several mechanisms.[1][8] It can suppress the activity of histone deacetylases (HDACs), which are involved in cell cycle control and apoptosis.[1][8] In some cancers, brazilin has been found to target enzymes like MMP-2, MMP-9, and PTGS2, which are crucial for cell migration and metastasis.[1][8] Furthermore, studies suggest that brazilin may activate the STING/TBK1/IRF3 pathway, leading to apoptosis in non-small cell lung cancer.[9][10] In colorectal cancer, brazilin has been shown to induce apoptosis by modulating the mTOR and HO-1 pathways.[11]
Brazilin's multifaceted impact on cancer cell signaling pathways.
Quercetin's Extensive Reach in Cancer Signaling
Quercetin, a widely studied flavonoid, demonstrates anti-cancer activity through its influence on a broad spectrum of signaling pathways.[12][13] It is known to modulate the PI3K/Akt/mTOR, NF-κB, Wnt/β-catenin, MAPK/ERK, and JAK/STAT pathways, all of which are critical for cancer cell growth, survival, and proliferation.[12][13][14] By interfering with these pathways, quercetin can induce apoptosis, inhibit metastasis, and suppress angiogenesis.[12][15] For instance, it can activate apoptosis through both extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[15]
Quercetin's broad-spectrum modulation of key cancer signaling pathways.
Experimental Protocols
To ensure the reproducibility and standardization of research in this area, detailed protocols for key in vitro assays are provided below.
Cell Viability and Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18][19]
A generalized workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[19]
-
Treatment: Treat the cells with varying concentrations of brazilin or quercetin. Include a vehicle control.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).[17]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[17][18]
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.[16]
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.[17][18]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Detection: Annexin V/Propidium (B1200493) Iodide Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine (B164497) on the outer leaflet of the cell membrane and the uptake of propidium iodide (PI) by cells with compromised membrane integrity.[20][21][22][23]
A standard workflow for apoptosis detection using flow cytometry.
Protocol:
-
Cell Treatment: Treat cells with brazilin or quercetin for a specified duration.
-
Cell Harvesting: Collect both adherent and floating cells.[23]
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).[23]
-
Resuspension: Resuspend the cells in Annexin V binding buffer.[24]
-
Staining: Add fluorescently labeled Annexin V and propidium iodide to the cell suspension.[20][22]
-
Incubation: Incubate the cells in the dark at room temperature.[20]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate and quantify the cell populations.[20][22]
Cell Migration and Invasion: Transwell Assay
The Transwell assay, also known as the Boyden chamber assay, is used to assess the migratory and invasive potential of cancer cells.[25][26] For invasion assays, the transwell membrane is coated with a basement membrane extract (e.g., Matrigel).[25][27]
A generalized workflow for the Transwell migration and invasion assay.
Protocol:
-
Chamber Preparation: For invasion assays, coat the upper surface of the Transwell insert with Matrigel and allow it to solidify. For migration assays, this step is omitted.[27]
-
Cell Seeding: Seed serum-starved cells in serum-free medium into the upper chamber of the Transwell insert.
-
Chemoattractant: Add medium containing a chemoattractant, such as fetal bovine serum (FBS), to the lower chamber.[27]
-
Treatment: Add brazilin or quercetin to either the upper or lower chamber, depending on the experimental design.
-
Incubation: Incubate the plate for a period that allows for cell migration or invasion (typically 24-48 hours).[27]
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the cells that have migrated to the lower surface of the membrane and stain them with a dye such as crystal violet.
-
Quantification: Count the number of stained cells in several microscopic fields to quantify migration or invasion.[25]
Cell Migration: Wound Healing (Scratch) Assay
The wound healing assay is a simple and widely used method to study collective cell migration in vitro.[28][29][30]
A standard workflow for the wound healing (scratch) assay.
Protocol:
-
Cell Seeding: Grow cells in a culture plate until they form a confluent monolayer.[28]
-
Scratch Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip or a specialized tool.[28][30]
-
Washing: Gently wash the cells to remove any detached cells.[28]
-
Treatment: Add fresh culture medium containing the desired concentration of brazilin or quercetin.
-
Imaging: Capture images of the scratch at the beginning of the experiment (time 0) and at regular intervals thereafter.[29]
-
Data Analysis: Measure the area of the scratch at each time point to determine the rate of wound closure, which is indicative of cell migration.[28]
Conclusion
Both brazilin and quercetin exhibit promising anti-cancer properties by influencing critical cellular processes and signaling pathways. Quercetin has been more extensively studied and appears to have a broader range of action across multiple signaling cascades. Brazilin, while less characterized, shows potent effects in specific cancer types and through distinct mechanisms. The provided data and protocols offer a solid foundation for researchers to conduct further comparative studies, elucidate the precise mechanisms of action, and explore the therapeutic potential of these natural compounds in cancer treatment. Future research should focus on direct comparative studies in a wider range of cancer models and in vivo investigations to validate these in vitro findings.
References
- 1. Article review: Brazilin as potential anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antiproliferative, Apoptotic Effects and Suppression of Oxidative Stress of Quercetin against Induced Toxicity in Lung Cancer Cells of Rats: In vitro and In vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Article review: Brazilin as potential anticancer agent [frontiersin.org]
- 9. Brazilin Inhibits the Proliferation of Non-Small Cell Lung Cancer by Regulating the STING/TBK1/IRF3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Brazilin Inhibits the Proliferation of Non‐Small Cell Lung Cancer by Regulating the STING/TBK1/IRF3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Brazilin From Caesalpinia sappan L. Induced Apoptosis via mTOR and HO-1 Pathway in SW480 Human Colon Cancer Cells [frontiersin.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Potential mechanisms of quercetin in cancer prevention: focus on cellular and molecular targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. portlandpress.com [portlandpress.com]
- 16. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. merckmillipore.com [merckmillipore.com]
- 19. texaschildrens.org [texaschildrens.org]
- 20. benchchem.com [benchchem.com]
- 21. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 22. scispace.com [scispace.com]
- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Apoptosis Protocols | USF Health [health.usf.edu]
- 25. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 26. protocols.io [protocols.io]
- 27. snapcyte.com [snapcyte.com]
- 28. bio-protocol.org [bio-protocol.org]
- 29. clyte.tech [clyte.tech]
- 30. Wound healing assay - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Antibacterial Spectrum of Brazilin
For researchers, scientists, and drug development professionals, understanding the antibacterial potential of natural compounds is paramount in the search for new therapeutic agents. Brazilin (B1667509), a natural red pigment isolated from the heartwood of Caesalpinia sappan L., has demonstrated significant antibacterial properties. This guide provides an objective comparison of brazilin's antibacterial spectrum against other alternatives, supported by experimental data and detailed protocols.
Comparative Antibacterial Activity
Brazilin has shown a broad spectrum of activity, with a more pronounced effect against Gram-positive bacteria. Its efficacy has been evaluated against various strains, including antibiotic-resistant variants like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE).
The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of brazilin and brazilin-rich extracts (BRE) compared to conventional antibiotics.
| Microorganism | Strain | Compound | MIC (µg/mL) | MBC (µg/mL) |
| Gram-Positive Bacteria | ||||
| Staphylococcus aureus | Clinical Isolate C-4-4 | Brazilin | 32 | - |
| Staphylococcus aureus | MRSA | Brazilin | 4 - 32 | - |
| Staphylococcus aureus | - | Brazilin-Rich Extract | 62.5 - 125 | 125 |
| Staphylococcus aureus | - | Vancomycin | 0.5 | - |
| Staphylococcus epidermidis | - | Brazilin-Rich Extract | 62.5 - 125 | 125 |
| Streptococcus pyogenes | - | Brazilin-Rich Extract | 15.6 | 31.3 |
| Cutibacterium acnes | - | Brazilin-Rich Extract | 31.3 | 62.5 |
| Vancomycin-resistant Enterococci | VRE | Brazilin | 4 - 32 | - |
| Streptococcus mutans | UA159 | (+)-Brazilin | >50 µM (~14.3) ¹ | - |
| Gram-Negative Bacteria | ||||
| Escherichia coli | - | Brazilin-Rich Extract | 250 - 500 | 250 - 500 |
| Escherichia coli | - | Ampicillin | 31.3 | - |
| Pseudomonas aeruginosa | - | Brazilin-Rich Extract | 250 | 250 |
| Pseudomonas aeruginosa | - | Ampicillin | 0.12 | - |
| Salmonella typhi | - | Brazilin-Rich Extract | 125 | 250 |
| Salmonella typhimurium | - | Brazilin-Rich Extract | 250 | 250 |
| Multi-drug resistant Burkholderia cepacia | - | Brazilin | 4 - 32 | - |
¹ Note: For Streptococcus mutans, brazilin showed significant inhibition of biofilm formation at an IC₅₀ of 21.0 µM (~6 µg/mL) and reduced cell viability at concentrations of 50 µM and 100 µM.[1][2]
Experimental Protocols
The data presented is primarily derived from the broth microdilution method, a standard laboratory procedure for determining the MIC and MBC of an antimicrobial agent.
Protocol: Determination of MIC and MBC by Broth Microdilution
This protocol outlines the steps to quantitatively measure the in vitro antibacterial activity of a compound.
1. Materials and Reagents:
-
96-well sterile microtiter plates
-
Bacterial culture in the logarithmic growth phase
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Test compound (e.g., Brazilin) dissolved in a suitable solvent
-
Positive control antibiotic (e.g., Vancomycin, Ampicillin)
-
Pipettes and sterile tips
-
Incubator
-
Plate reader (optional, for optical density measurement)
-
Sterile agar (B569324) plates (for MBC determination)
2. Preparation of Bacterial Inoculum:
-
Aseptically pick several colonies of the test bacterium from a fresh agar plate.
-
Inoculate the colonies into a sterile broth medium.
-
Incubate the broth culture at 37°C until it reaches the logarithmic phase of growth.
-
Adjust the turbidity of the bacterial suspension with sterile broth to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the test compound and the control antibiotic at a concentration twice the highest concentration to be tested.
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the concentrated stock solution to the first column of wells, resulting in the highest test concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column.
4. Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to each well containing the serially diluted compound, bringing the final volume to 200 µL.
-
Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).
-
Seal the plate and incubate at 37°C for 18-24 hours.
5. Determination of Minimum Inhibitory Concentration (MIC):
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
6. Determination of Minimum Bactericidal Concentration (MBC):
-
Take a 10-20 µL aliquot from each well that shows no visible growth (i.e., at and above the MIC).
-
Spot-plate the aliquot onto a sterile agar plate.
-
Incubate the agar plate at 37°C for 24 hours.
-
The MBC is the lowest concentration that results in no bacterial growth on the agar plate, indicating a 99.9% kill rate.
Visualizing the Process and Mechanism
Experimental Workflow
The following diagram illustrates the key steps in determining the MIC and MBC values for an antibacterial compound.
Caption: Workflow for MIC and MBC determination.
Proposed Mechanism of Action
Brazilin is believed to exert its antibacterial effects through multiple mechanisms. Against MRSA, it rapidly inhibits the synthesis of essential macromolecules.[3] In the case of Streptococcus mutans, a key bacterium in dental caries, brazilin has been shown to inhibit a specific enzyme crucial for biofilm formation.[1][2]
References
- 1. Tetracyclic homoisoflavanoid (+)-brazilin: a natural product inhibits c-di-AMP-producing enzyme and Streptococcus mutans biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetracyclic homoisoflavanoid (+)-brazilin: a natural product inhibits c-di-AMP-producing enzyme and Streptococcus mutans biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combined effect of brazilin-rich extract and lawsone methyl ether against infection-causing bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Brazilin's Bioactivity: A Comparative Analysis Across Different Cell Lines
For researchers, scientists, and drug development professionals, understanding the nuanced bioactivity of a compound across various cell types is paramount. Brazilin (B1667509), a natural homoisoflavonoid isolated from the heartwood of Caesalpinia sappan L., has garnered significant interest for its therapeutic potential, particularly in oncology and inflammatory diseases. This guide provides a comparative overview of brazilin's effects on different cell lines, supported by experimental data and detailed protocols to aid in the evaluation and design of future studies.
Brazilin has demonstrated a range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects.[1] Its primary mechanisms of action often involve the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and modulation of key signaling pathways.[1][2] This comparative guide focuses on the cross-validation of these activities in various cancer and inflammatory cell lines.
Comparative Efficacy of Brazilin Across Cancer Cell Lines
The cytotoxic and anti-proliferative effects of brazilin have been evaluated in numerous cancer cell lines, with varying degrees of potency. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key metric for comparison. A lower IC50 value indicates a more potent cytotoxic effect.[2]
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay | Reference |
| MCF-7/HER2 | Breast Cancer | 54 ± 3.7 | 24 | MTT | [3] |
| MCF-7/Mock | Breast Cancer | 44 ± 2.4 | 24 | MTT | [3] |
| 4T1 | Breast Cancer | 3.7 | Not Specified | Not Specified | [2][4] |
| A549 | Non-Small Cell Lung Cancer | 43 µg/mL (~150 µM) | 24 | MTT | [5][6] |
| A549 | Non-Small Cell Lung Cancer | ~30-60 | 24, 48, 72 | CCK-8 | [7] |
| H358 | Non-Small Cell Lung Cancer | ~30-60 | 24, 48, 72 | CCK-8 | [7] |
| SW480 | Colorectal Cancer | Dose-dependent cytotoxicity | 48, 72 | MTT | [8] |
| U87 | Glioblastoma | Growth inhibition at low concentrations | Not Specified | Not Specified | [9] |
Table 1: Comparative IC50 values of brazilin in various cancer cell lines.
The data indicates that brazilin's potency varies significantly across different cancer types and even within subtypes. For instance, it shows strong activity against the 4T1 breast cancer cell line with a low micromolar IC50 value.[2][4] In contrast, higher concentrations are required to achieve 50% inhibition in MCF-7/HER2 and A549 cells.[3][5] This variability underscores the importance of cell line-specific validation in drug development.
Anti-Inflammatory Activity in Immune and Synovial Cells
Beyond its anticancer properties, brazilin exhibits potent anti-inflammatory effects. These have been primarily investigated in macrophage-like cell lines and fibroblast-like synoviocytes, which are key players in inflammatory processes.
| Cell Line | Cell Type | Key Effects | Reference |
| RAW 264.7 | Murine Macrophage | Inhibition of LPS-induced NO production; Down-regulation of iNOS, COX-2, and pro-inflammatory cytokines (IL-1β, TNF-α, IL-6) via IRAK4/NF-κB pathway. | [10][11] |
| THP-1 | Human Monocytic | Inhibition of LPS-induced abnormal activation of PD-1, TLR4, NF-κB, and MMP-9. | [12] |
| Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA FLS) | Human Synoviocytes | Suppression of inflammatory responses by inhibiting NF-κB activation and inducing prosurvival autophagy. | [13] |
Table 2: Summary of brazilin's anti-inflammatory effects in different cell lines.
In lipopolysaccharide (LPS)-stimulated RAW 264.7 and THP-1 cells, brazilin effectively suppresses the production of inflammatory mediators by inhibiting the NF-κB signaling pathway.[10][11][12] This pathway is a critical regulator of the inflammatory response. Similarly, in a model of rheumatoid arthritis, brazilin limits inflammation in synovial cells.[13]
Mechanistic Insights: Signaling Pathways Modulated by Brazilin
A common thread in brazilin's bioactivity is its ability to modulate critical cellular signaling pathways. The induction of apoptosis in cancer cells and the suppression of inflammation are often linked to its influence on pathways such as NF-κB, mTOR, and those involving caspases.
Apoptosis Induction Pathway in Cancer Cells
In many cancer cell lines, brazilin induces apoptosis through the intrinsic pathway, which is characterized by the involvement of mitochondria and a cascade of caspase activation.[5][9] For example, in A549 lung cancer cells, brazilin treatment leads to an increase in the expression of p53, caspase-9, and caspase-3.[5][6] This ultimately results in programmed cell death.
Figure 1: Brazilin-induced intrinsic apoptosis pathway in cancer cells.
NF-κB Inhibition in Inflammatory Cells
In inflammatory models, brazilin's mechanism often involves the suppression of the NF-κB pathway. This pathway is typically activated by inflammatory stimuli like LPS, leading to the transcription of pro-inflammatory genes. Brazilin has been shown to inhibit key upstream regulators of NF-κB, such as IRAK4.[10][11]
Figure 2: Inhibition of the NF-κB pathway by brazilin in macrophages.
Experimental Protocols
To ensure the reproducibility and comparability of findings, detailed experimental protocols are crucial. Below are methodologies for key experiments cited in the literature on brazilin's bioactivity.
Cell Viability and Cytotoxicity Assays (MTT and CCK-8)
Objective: To determine the effect of brazilin on cell proliferation and viability.
Principle: These colorimetric assays measure cell metabolic activity. Viable cells with active metabolism convert a tetrazolium salt (MTT or WST-8 in CCK-8) into a colored formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.
Protocol (General):
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of brazilin (e.g., 0, 10, 20, 40, 80, 160 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Reagent Addition:
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
-
Formazan Solubilization (MTT only): Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after brazilin treatment.
Principle: Annexin V is a protein that binds to phosphatidylserine (B164497) (PS), which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Treatment: Treat cells with brazilin at the desired concentrations for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Western Blot Analysis for Protein Expression
Objective: To detect and quantify the expression levels of specific proteins involved in signaling pathways affected by brazilin.
Protocol:
-
Protein Extraction: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins based on their molecular weight by loading equal amounts of protein onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p53, caspase-3, NF-κB p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).
This comparative guide highlights the multifaceted bioactivity of brazilin across a range of cell lines. The provided data and protocols offer a valuable resource for researchers investigating its therapeutic potential and mechanisms of action. The observed cell-type-specific responses emphasize the necessity for thorough cross-validation in preclinical studies.
References
- 1. Article review: Brazilin as potential anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Article review: Brazilin as potential anticancer agent [frontiersin.org]
- 3. The Cytotoxic and Antimigratory Activity of Brazilin-Doxorubicin on MCF-7/HER2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Brazilin Isolated from Caesalpina Sappan Wood Induces Intrinsic Apoptosis on A549 Cancer Cell Line by Increasing p53, caspase-9, and caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Brazilin Inhibits the Proliferation of Non‐Small Cell Lung Cancer by Regulating the STING/TBK1/IRF3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Brazilin From Caesalpinia sappan L. Induced Apoptosis via mTOR and HO-1 Pathway in SW480 Human Colon Cancer Cells [frontiersin.org]
- 9. Brazilin Inhibits Growth and Induces Apoptosis in Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. sciepub.com [sciepub.com]
- 12. researchgate.net [researchgate.net]
- 13. Brazilin Limits Inflammatory Responses through Induction of Prosurvival Autophagy in Rheumatoid Fibroblast-Like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficacy of different brazilin extraction methods
A Comparative Guide to Brazilin (B1667509) Extraction Methods
Introduction
Brazilin is a potent antioxidant and anti-inflammatory agent, making it a compound of significant interest.[1] This guide provides a comparative analysis of various methods for extracting brazilin from the heartwood of Caesalpinia sappan L. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of extraction techniques, their efficacy, and detailed experimental protocols. The selection of an appropriate extraction method is critical as it directly impacts the yield, purity, and ultimately, the economic viability of isolating brazilin for research or commercial purposes.
Comparison of Extraction Methods
The efficacy of brazilin extraction is influenced by several factors, including the chosen solvent, temperature, and extraction time.[2] Modern techniques often offer advantages in terms of reduced extraction time and solvent consumption compared to conventional methods.[1][3]
Data Summary of Brazilin Extraction Methods
| Extraction Method | Typical Brazilin Yield/Content | Extraction Time | Advantages | Disadvantages |
| Maceration | High brazilin levels reported. Yield of 4.58 mg/g.[4] | 3 days[2] | Simple, suitable for heat-sensitive compounds.[2] | Time-consuming, large solvent volume required.[2] |
| Reflux Extraction | High brazilin levels.[2] Higher than NADES-UAE in one study.[4] | 3 hours (3 cycles)[4] | Higher yield than some methods.[2] | Longer duration compared to modern methods, potential for thermal degradation.[4] |
| Soxhlet Extraction | 1.26 g/100g of dried heartwood (brazilin content).[5] | 15 hours[2] | Efficient for exhaustive extraction. | Lengthy process, requires large amounts of solvent, not suitable for thermolabile compounds. |
| Ultrasound-Assisted Extraction (UAE) | 6.125% total extract yield (using ethanol). | 15 - 20 minutes[6] | Rapid, efficient, reduced solvent and energy consumption.[3][7] | Yield may be lower than maceration or reflux.[2] |
| Microwave-Assisted Extraction (MAE) | Higher yield (0.747 g) than conventional heating (0.656 g).[8] | 20 minutes[8] | Very fast, efficient, reduced solvent use.[1][8] | Can result in lower brazilin yield (0.1-0.9%) if not optimized.[1] |
| Enzyme-Assisted Extraction (EAE) | 5.014% brazilin level, higher than reflux.[9][10] Up to 479.6 mg/g of extract.[1] | 3 hours[1] | "Green" chemistry, can increase yield by breaking down cell walls.[1] | Requires specific enzyme and conditions, potential for higher costs. |
| Natural Deep Eutectic Solvent - UAE (NADES-UAE) | 368.67 µg/mL (6.4x higher than maceration with water/ethanol).[4] 4.49 mg/g.[4] | 30 minutes[4] | "Green" and efficient, shorter time than reflux.[4] | Solvent preparation required, may have lower yield than reflux.[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison of results. Below are protocols for common brazilin extraction and analysis techniques.
Sample Preparation
-
Grinding: The dried heartwood of Caesalpinia sappan is ground into a fine powder to increase the surface area for extraction.[4]
-
Drying: The powdered heartwood is dried to a constant weight to ensure accurate yield calculations.
Extraction Procedures
1. Maceration
-
Protocol: The powdered heartwood sample is submerged in 99% ethanol (B145695) at room temperature for 3 days, with occasional shaking.[2] The mixture is then filtered.
-
Post-Extraction: The solvent from the filtrate is evaporated using a rotary evaporator, and the resulting extract is freeze-dried and stored at -20°C.[2]
2. Reflux Extraction
-
Protocol: 25 g of sappanwood powder is extracted with 500 mL of 95% ethanol under reflux.[1] This process is typically repeated for three cycles to maximize extraction.[4]
-
Post-Extraction: The collected filtrates are combined and evaporated using a rotary vacuum evaporator to obtain the dry extract.[1]
3. Ultrasound-Assisted Extraction (UAE)
-
Protocol: 10 g of sappanwood powder is mixed with 100 mL of a selected solvent (ethanol has shown high yield).[6] The mixture is then subjected to ultrasonic waves using a probe-type extractor for 15 minutes at a controlled temperature (e.g., 50°C).[6]
-
Post-Extraction: The extract is filtered, and the solvent is removed under reduced pressure.
4. Enzyme-Assisted Extraction (EAE)
-
Protocol: 10 g of sappanwood powder is suspended in 200 mL of distilled water containing a specific concentration of cellulase (B1617823) (e.g., 6.0% w/v).[1] The mixture is incubated at an optimal temperature (e.g., 50°C) for a set duration (e.g., 3 hours).[1][9][10]
-
Post-Extraction: The reaction is stopped by heating the mixture to 90°C for 15 minutes to inactivate the enzyme.[1] The solution is then centrifuged, and the supernatant is collected and freeze-dried.[1]
Quantitative Analysis: High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for the quantitative analysis of brazilin in various extracts.[2][11]
-
Chromatographic System: A typical setup includes a C18 column (e.g., 4.6 x 150 mm) and a UV-Vis detector set at 280 nm.[1]
-
Mobile Phase: A gradient elution is often employed using a mixture of acetonitrile (B52724) and acidified water (e.g., 0.3% acetic acid or 2.5% acetic acid).[1][11] A common mobile phase composition is acetonitrile and 0.3% acetic acid in water (14.5:85.5 v/v).[1]
-
Sample Preparation: Dried extracts are accurately weighed, dissolved in a suitable solvent like methanol (B129727) to a known concentration (e.g., 1000 ppm), and filtered through a 0.45 µm syringe filter before injection.[1]
-
Standard Curve: A calibration curve is generated using a series of known concentrations of a pure brazilin standard to quantify the amount of brazilin in the samples.[1]
Visualizing the Workflow
The following diagram illustrates a generalized workflow for the extraction and analysis of brazilin.
Caption: General workflow for brazilin extraction and quantification.
Conclusion
The choice of extraction method for brazilin depends on the specific goals of the research.
-
For high purity and yield , traditional methods like maceration and reflux are effective, though they are time and solvent-intensive.[2]
-
For rapid screening and high-throughput applications , modern methods like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are preferable due to their significantly shorter extraction times.[6][8]
-
For a "green" and sustainable approach , Enzyme-Assisted Extraction (EAE) and NADES-based methods are promising alternatives that can enhance yield while using environmentally benign solvents and conditions.[1][4]
Ultimately, a balance between yield, extraction time, cost, and environmental impact should be considered when selecting the most appropriate method for brazilin extraction. Further optimization of parameters for modern techniques may lead to even greater efficiencies, rivaling the yields of traditional methods with the benefit of speed and sustainability.
References
- 1. phcogj.com [phcogj.com]
- 2. researchgate.net [researchgate.net]
- 3. myfoodresearch.com [myfoodresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. thaiscience.info [thaiscience.info]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. phcogj.com [phcogj.com]
- 10. scholar.ui.ac.id [scholar.ui.ac.id]
- 11. A simple high-performance liquid chromatographic method for quantitative analysis of brazilin in Caesalpinia sappan L. extracts | Warinhomhaun | Thai Journal of Pharmaceutical Sciences (TJPS) [tjps.pharm.chula.ac.th]
Brazilin's Anti-Inflammatory Activity in Mice: A Comparative In Vivo Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory activity of brazilin (B1667509), a natural compound isolated from the heartwood of Caesalpinia sappan L. The following sections present supporting experimental data from various mouse models of inflammation, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Data Presentation: Efficacy of Brazilin in Murine Models of Inflammation
The anti-inflammatory potential of brazilin has been evaluated in several well-established mouse models. The data below summarizes its efficacy in comparison to standard anti-inflammatory drugs.
| Inflammatory Model | Parameter Measured | Brazilin Treatment | Positive Control | Effect of Brazilin | Alternative Compounds' Performance |
| Collagen-Induced Arthritis (CIA) | Arthritis Index Score & Paw Edema | 10 mg/kg, i.p. | Methotrexate (3 mg/kg) | Significantly reduced arthritis index and paw edema.[1] | Not specified in the study. |
| LPS-Induced Acute Lung Injury (ALI) | Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) in BALF | Not specified in abstracts | Not specified in abstracts | Significantly decreased the levels of TNF-α, IL-1β, and IL-6. | Not specified in the study. |
| Acetic Acid-Induced Writhing | Number of Writhing Responses | Data not available | Diclofenac Sodium (20 mg/kg, i.p.) | Data not available | Gelsolin (8 mg/mouse) showed a 54.24% inhibition of writhing.[2] |
| Carrageenan-Induced Paw Edema | Paw Volume/Thickness | Data not available | Indomethacin (10 mg/kg) or Diclofenac Sodium | Data not available | Pimaradienoic acid (10 mg/kg, p.o.) inhibited edema by up to 64%.[3] An extract of Apodanthera glaziovii (100 mg/kg) reduced edema by 55.8%.[4] |
Key Signaling Pathway: NF-κB Inhibition
In vivo and in vitro studies have consistently pointed towards the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway as a core mechanism of brazilin's anti-inflammatory action.[5][6][7] Inflammatory stimuli, such as lipopolysaccharide (LPS), typically lead to the activation of the IKK complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for degradation, allowing the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Brazilin has been shown to interfere with this cascade by inhibiting the phosphorylation and degradation of IκBα, thereby preventing NF-κB nuclear translocation.[5]
Experimental Protocols
Detailed methodologies for key in vivo inflammation models are provided below.
Carrageenan-Induced Paw Edema in Mice
This model is widely used to assess the efficacy of anti-inflammatory compounds on acute inflammation.
Workflow:
Materials:
-
Male Swiss albino mice (20-25 g)
-
Brazilin
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer or digital calipers
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Positive control: Indomethacin (10 mg/kg)
Procedure:
-
Animal Preparation: Acclimatize mice for at least one week under standard laboratory conditions. Fast the animals overnight before the experiment with free access to water.
-
Grouping and Treatment: Divide the mice into groups (n=6 per group):
-
Group 1: Vehicle control
-
Group 2: Positive control (Indomethacin)
-
Group 3-5: Brazilin at different doses (e.g., 10, 25, 50 mg/kg, p.o. or i.p.)
-
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each mouse.
-
Measurement of Paw Volume: Measure the paw volume of each mouse using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group, and Vt is the average paw volume of the treated group.
Acetic Acid-Induced Writhing Test in Mice
This model assesses the peripheral analgesic and anti-inflammatory activity of a compound by quantifying the reduction in visceral pain-induced writhing.
Workflow:
Materials:
-
Male Swiss albino mice (20-25 g)
-
Brazilin
-
Acetic acid (0.6% v/v in distilled water)
-
Vehicle
-
Positive control: Diclofenac Sodium (20 mg/kg)
Procedure:
-
Animal Preparation: Acclimatize mice as described previously.
-
Grouping and Treatment: Divide mice into groups and administer the vehicle, positive control, or brazilin 30 minutes before the induction of writhing.[2]
-
Induction of Writhing: Inject 0.1 mL/10g of body weight of 0.6% acetic acid solution intraperitoneally to each mouse.
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20 minutes.
-
Data Analysis: Calculate the percentage inhibition of writhing for each group using the formula: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the average number of writhes in the control group, and Wt is the average number of writhes in the treated group.
Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Mice
This model mimics key features of sepsis-induced acute respiratory distress syndrome (ARDS) and is used to evaluate the efficacy of anti-inflammatory agents in a systemic inflammation context.
Workflow:
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
Brazilin
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile phosphate-buffered saline (PBS)
-
Anesthesia (e.g., ketamine/xylazine)
Procedure:
-
Animal Preparation: Acclimatize mice as described previously.
-
Grouping and Treatment: Divide mice into groups and administer brazilin or vehicle prior to LPS challenge.
-
Induction of ALI: Anesthetize the mice and intratracheally or intranasally instill a solution of LPS (e.g., 5 mg/kg) to induce lung injury.
-
Sample Collection: At a predetermined time point (e.g., 6 or 24 hours) after LPS administration, euthanize the mice.
-
Bronchoalveolar Lavage (BAL): Perform a bronchoalveolar lavage by instilling and retrieving sterile PBS into the lungs to collect BAL fluid (BALF).
-
Tissue Collection: Harvest the lung tissue for histological analysis and measurement of inflammatory markers.
-
Analysis:
-
Cell Count in BALF: Centrifuge the BALF and count the total and differential number of inflammatory cells (e.g., neutrophils, macrophages).
-
Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the BALF supernatant using ELISA kits.
-
Histology: Process the lung tissue for hematoxylin (B73222) and eosin (B541160) (H&E) staining to assess lung injury, including edema, inflammatory cell infiltration, and alveolar damage.
-
References
- 1. Brazilin isolated from Caesalpinia sappan L. inhibits rheumatoid arthritis activity in a type-II collagen induced arthritis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analgesic and Anti-Inflammatory Properties of Gelsolin in Acetic Acid Induced Writhing, Tail Immersion and Carrageenan Induced Paw Edema in Mice | PLOS One [journals.plos.org]
- 3. Pimaradienoic Acid Inhibits Carrageenan-Induced Inflammatory Leukocyte Recruitment and Edema in Mice: Inhibition of Oxidative Stress, Nitric Oxide and Cytokine Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Brazilin exerts protective effects against renal ischemia-reperfusion injury by inhibiting the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brazilin Limits Inflammatory Responses through Induction of Prosurvival Autophagy in Rheumatoid Fibroblast-Like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciepub.com [sciepub.com]
Brazilin's Unique Approach to Topoisomerase I Inhibition: A Comparative Analysis
A deep dive into the mechanism of action reveals that brazilin (B1667509), a natural compound, employs a distinct strategy to inhibit topoisomerase I compared to conventional inhibitors like camptothecin, etoposide, and doxorubicin. While traditional inhibitors directly target the enzyme's catalytic activity or stabilize the DNA-enzyme complex, brazilin's primary mechanism involves the downregulation of topoisomerase I expression at both the messenger RNA (mRNA) and protein levels. This fundamental difference positions brazilin as a novel investigational agent in cancer therapy.
Topoisomerases are essential enzymes that resolve topological challenges in DNA during critical cellular processes like replication and transcription. Their pivotal role in cell proliferation has made them a prime target for anticancer drug development. Topoisomerase inhibitors are broadly classified based on their mechanism of action and the type of topoisomerase they target.
A Tale of Two Mechanisms: Direct vs. Indirect Inhibition
Established topoisomerase inhibitors primarily function through direct interaction with the enzyme or the enzyme-DNA complex.
-
Topoisomerase I Poisons (e.g., Camptothecin): These agents bind to the transient covalent complex formed between topoisomerase I and DNA. This stabilization of the "cleavage complex" prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks that are converted into cytotoxic double-strand breaks during DNA replication.[1]
-
Topoisomerase II Poisons (e.g., Etoposide, Doxorubicin): Similarly, these drugs trap topoisomerase II in a covalent complex with DNA, but in this case, they induce double-strand breaks. This leads to genomic instability and triggers apoptotic cell death.
-
Topoisomerase II Catalytic Inhibitors: A less common class of inhibitors that interfere with the enzymatic activity of topoisomerase II without stabilizing the cleavage complex.
In stark contrast, experimental evidence indicates that brazilin operates through an indirect mechanism. Studies have shown that treatment of cancer cells with brazilin leads to a significant reduction in the cellular levels of topoisomerase I. This is achieved by decreasing the transcription of the TOP1 gene into mRNA and subsequently reducing the translation of mRNA into topoisomerase I protein.[1] This downregulation of the target enzyme itself sets brazilin apart from the classical topoisomerase inhibitors.
Quantitative Comparison of Inhibitory Activity
The differing mechanisms of action are reflected in the quantitative measures of their inhibitory potential. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a drug. For direct enzyme inhibitors, this is typically measured in cell-free enzymatic assays.
| Inhibitor | Target Topoisomerase | Mechanism of Action | Direct Enzymatic IC50 |
| Brazilin | Topoisomerase I | Downregulation of enzyme expression | Not reported in direct enzymatic assays |
| Camptothecin | Topoisomerase I | Poison (stabilizes cleavage complex) | ~0.68 µM |
| Etoposide | Topoisomerase II | Poison (stabilizes cleavage complex) | ~6 µM (in the presence of ATP) |
| Doxorubicin | Topoisomerase II (and I) | Poison (stabilizes cleavage complex) | ~2.67 µM (Topo II), ~0.8 µM (Topo I) |
Note: IC50 values can vary depending on the specific assay conditions and the source of the enzyme.
While a direct enzymatic IC50 for brazilin has not been reported, its cytotoxic IC50 values against various cancer cell lines are in the micromolar range, suggesting potent anti-proliferative activity.
Visualizing the Mechanisms of Action
To better understand the distinct pathways of these inhibitors, we can visualize their mechanisms using Graphviz.
Figure 1. Comparative mechanisms of topoisomerase inhibitors.
Experimental Protocols
The distinct mechanism of brazilin necessitates different experimental approaches for its characterization compared to direct inhibitors.
Topoisomerase I Relaxation Assay (for Direct Inhibitors like Camptothecin)
This assay measures the ability of a compound to inhibit the catalytic activity of topoisomerase I, which relaxes supercoiled DNA.
Workflow:
Figure 2. Workflow for Topoisomerase I Relaxation Assay.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), 10x topoisomerase I assay buffer, and nuclease-free water.
-
Inhibitor Addition: Add the test compound (e.g., camptothecin) at various concentrations. A solvent control (e.g., DMSO) should be included.
-
Enzyme Addition: Initiate the reaction by adding purified human topoisomerase I enzyme.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution/loading dye containing SDS and a tracking dye.
-
Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the DNA.
-
Visualization and Analysis: Stain the gel with a DNA-binding dye (e.g., ethidium (B1194527) bromide) and visualize the DNA bands under UV light. The inhibition of topoisomerase I activity is determined by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band with increasing inhibitor concentration.
Quantitative Real-Time PCR (RT-qPCR) for TOP1 mRNA Expression (for Brazilin)
This technique is used to quantify the amount of TOP1 mRNA in cells treated with brazilin, providing a measure of gene expression.
Workflow:
Figure 3. Workflow for RT-qPCR analysis of TOP1 mRNA.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells and treat them with various concentrations of brazilin for a specified time.
-
RNA Isolation: Extract total RNA from the treated and untreated cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme.
-
qPCR: Perform quantitative PCR using the synthesized cDNA as a template, primers specific for the human TOP1 gene, and a fluorescent dye (e.g., SYBR Green).
-
Forward Primer for human TOP1: 5'-GAACAAGCAGCCCGAGGATGAT-3'
-
Reverse Primer for human TOP1: 5'-TGCTGTAGCGTGATGGAGGCAT-3'
-
-
Data Analysis: Normalize the expression of TOP1 to a housekeeping gene (e.g., GAPDH) and calculate the relative fold change in TOP1 mRNA expression in brazilin-treated cells compared to untreated controls.
Western Blotting for Topoisomerase I Protein Expression (for Brazilin)
This technique is used to detect and quantify the amount of topoisomerase I protein in cells treated with brazilin.
Workflow:
Figure 4. Workflow for Western Blot analysis of Topoisomerase I.
Methodology:
-
Cell Lysis: Lyse brazilin-treated and untreated cells in a suitable lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for human topoisomerase I (e.g., rabbit monoclonal anti-Topoisomerase I antibody).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the band corresponding to topoisomerase I is proportional to the amount of protein.
Conclusion
Brazilin presents a compelling departure from the established mechanisms of topoisomerase inhibition. Its ability to downregulate topoisomerase I expression offers a novel therapeutic strategy that may circumvent some of the resistance mechanisms associated with traditional topoisomerase poisons. Further research is warranted to fully elucidate the signaling pathways involved in brazilin-mediated TOP1 gene regulation and to explore its potential in combination therapies. The distinct mechanism of action of brazilin underscores the rich diversity of natural products as a source of innovative anticancer agents.
References
Comparative Analysis of Brazilin and Resveratrol's Antioxidant Mechanisms: A Guide for Researchers
Abstract
This guide provides a detailed comparative analysis of the antioxidant mechanisms of two prominent natural polyphenols: brazilin (B1667509), derived from the heartwood of Caesalpinia sappan, and resveratrol (B1683913), found in grapes and berries. While both compounds exhibit potent antioxidant properties, their underlying mechanisms, including direct radical scavenging and modulation of cellular signaling pathways, show distinct characteristics. This document summarizes key experimental data, provides detailed methodologies for common antioxidant assays, and visualizes the complex signaling pathways involved. This objective comparison is intended to aid researchers, scientists, and drug development professionals in evaluating the therapeutic potential of these compounds.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. Natural polyphenols have garnered significant attention for their capacity to mitigate oxidative stress. Brazilin and resveratrol are two such compounds that have been extensively studied for their health benefits. This guide offers a head-to-head comparison of their antioxidant capabilities, focusing on their mechanisms of action supported by experimental evidence.
Direct Antioxidant Activity: Radical Scavenging
Both brazilin and resveratrol can directly neutralize free radicals. This activity is often quantified using in vitro chemical assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The efficacy is typically expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals.
Data Presentation: In Vitro Antioxidant Capacity
| Compound | Assay | IC50 Value (µg/mL) | Standard | Reference |
| Brazilin | DPPH | 5.6 | Quercetin (B1663063) (3.5 µg/mL) | |
| Brazilin | DPPH | 0.067 | Vitamin C (0.542 µg/mL) | |
| Resveratrol | DPPH | 3.4 (Tannat wine fraction) | Trolox | |
| Resveratrol | ABTS | 1.6 (Shiraz wine fraction) | Trolox (2.9 µg/mL) |
Note: IC50 values can vary significantly between different studies due to variations in experimental conditions. The data for resveratrol from wine fractions may not be directly comparable to pure brazilin.
Indirect Antioxidant Mechanisms: Cellular Signaling Pathways
Beyond direct scavenging, brazilin and resveratrol exert profound antioxidant effects by modulating intracellular signaling pathways that control the expression of endogenous antioxidant enzymes and cytoprotective proteins. The most critical of these are the Nrf2-ARE and SIRT1 pathways.
The Nrf2-ARE Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. Upon exposure to oxidative stress or activators, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of protective genes including heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase (NQO1), superoxide (B77818) dismutase (SOD), and catalase (CAT).
-
Brazilin: Brazilin has been shown to induce the nuclear translocation of Nrf2. This activation is mediated, at least in part, through the Protein Kinase C (PKC) signaling pathway. By activating Nrf2, brazilin upregulates the expression of HO-1 and NQO1, thereby enhancing the cell's capacity to combat oxidative stress.
-
Resveratrol: Resveratrol is a well-established Nrf2 activator. It is believed to potentiate Nrf2 signaling by disrupting the Nrf2-Keap1 interaction, thus preventing Nrf2 degradation. This leads to the increased expression of numerous antioxidant enzymes, including SOD, CAT, HO-1, and NQO1, contributing significantly to its protective effects against oxidative damage.
Caption: Comparative activation of the Nrf2 pathway by Brazilin and Resveratrol.
The SIRT1 Pathway
Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a crucial role in cellular metabolism, stress resistance, and aging. Its activation is associated with a wide range of health benefits, including enhanced antioxidant defense.
-
Brazilin: The direct interaction and activation of the SIRT1 pathway by brazilin are not as well-documented as for resveratrol. Current research primarily focuses on its Nrf2-mediated antioxidant effects.
-
Resveratrol: Resveratrol is a renowned activator of SIRT1. While the directness of this activation has been debated, its ability to increase SIRT1 activity is well-established. Activated SIRT1 can deacetylate and thereby modulate the activity of several downstream targets involved in the antioxidant response. For instance, SIRT1 can activate the transcription factor FOXO3a, leading to the upregulation of antioxidant enzymes like MnSOD. Furthermore, there is significant crosstalk between the SIRT1 and Nrf2 pathways, with SIRT1 potentially promoting Nrf2 activation. Resveratrol's activation of the AMPK-SIRT1-PGC1α axis also enhances mitochondrial function and reduces mitochondrial ROS production.
Caption: Resveratrol's antioxidant mechanism via the SIRT1 signaling pathway.
Summary of Mechanisms
| Feature | Brazilin | Resveratrol |
| Direct Scavenging | Yes, potent activity demonstrated in DPPH assays. | Yes, demonstrated in various antioxidant assays. |
| Nrf2 Activation | Yes, mediated by the PKC pathway. | Yes, primarily by inhibiting Keap1. |
| SIRT1 Activation | Not well-established as a primary mechanism. | Yes, a key mechanism of action. |
| Downstream Effects | Upregulation of HO-1, NQO1. | Upregulation of SOD, CAT, HO-1, NQO1; activation of FOXO3a; enhanced mitochondrial biogenesis. |
Experimental Protocols
Detailed methodologies for the key assays cited are provided below for reproducibility and standardization.
DPPH Radical Scavenging Assay
Principle: This assay is based on the reduction of the stable free radical DPPH• in the presence of a hydrogen-donating antioxidant. The reduction of the purple DPPH solution to the yellow-colored diphenylpicrylhydrazine is measured spectrophotometrically.
Protocol:
-
Reagent Preparation: Prepare a 100 µM solution of DPPH in methanol (B129727).
-
Reaction Mixture: Add 0.2 mL of the test compound (brazilin, resveratrol, or standard) at various concentrations to 1 mL of the DPPH methanolic solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the resulting solution at 517 nm using a spectrophotometer. A blank containing only methanol and DPPH is also measured.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 Determination: Plot the % inhibition against the sample concentration to determine the IC50 value.
ABTS Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS•+ radical cation. The pre-formed blue/green ABTS•+ chromophore is reduced by the antioxidant, and the decolorization is measured spectrophotometrically.
Protocol:
-
ABTS•+ Generation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Working Solution: Dilute the ABTS•+ stock solution with ethanol (B145695) or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Reaction Mixture: Add 200 µL of the ABTS•+ working solution to 5 µL of the test sample or standard (e.g., Trolox) at various concentrations.
-
Incubation: Mix and incubate the solution for 5 minutes at room temperature.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage inhibition as described for the DPPH assay and determine the Trolox Equivalent Antioxidant Capacity (TEAC) or IC50 value.
Cellular Antioxidant Activity (CAA) Assay
Principle: The CAA assay is a cell-based method that measures the ability of a compound to inhibit the oxidation of a fluorescent probe (DCFH-DA) within cells, providing a more biologically relevant assessment of antioxidant activity.
Protocol:
-
Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well black, clear-bottom plate and culture until confluent (24 hours).
-
Cell Treatment: Wash the cells with PBS and then treat them with 100 µL of medium containing the test compound at various concentrations, along with 25 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). A quercetin standard curve is typically included. Incubate for 1 hour at 37°C.
-
Washing: Remove the treatment medium and wash the cells with PBS to remove extracellular compounds.
-
Oxidative Stress Induction: Add 100 µL of 600 µM 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (ABAP) solution to all wells to induce peroxyl radical formation.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence kinetically for 1 hour at 37°C using a microplate reader (Excitation: 485 nm, Emission: 538 nm).
-
Data Analysis: Calculate the area under the curve (AUC) for the fluorescence versus time plot. The CAA value is calculated using the formula: CAA (units) = 100 - (∫SA / ∫CA) * 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve. Results are often expressed as quercetin equivalents.
Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.
Conclusion
Both brazilin and resveratrol are potent natural antioxidants with significant therapeutic potential.
-
Resveratrol demonstrates a multi-faceted antioxidant mechanism, engaging in direct radical scavenging while robustly activating both the Nrf2 and SIRT1 pathways. Its ability to enhance mitochondrial function via SIRT1 activation is a particularly noteworthy aspect of its cytoprotective effects.
-
Brazilin exhibits very strong direct radical scavenging activity and effectively upregulates the Nrf2 pathway, albeit through a different activation mechanism (PKC-dependent) than resveratrol. The role of SIRT1 in brazilin's antioxidant activity is less clear and warrants further investigation.
For researchers, the choice between these compounds may depend on the specific pathological context. Resveratrol's well-documented effects on mitochondrial health and sirtuin-related metabolic regulation make it a compelling candidate for age-related and metabolic diseases. Brazilin's potent Nrf2 activation suggests strong potential in conditions where bolstering the primary endogenous antioxidant defense system is critical. This guide provides the foundational data and methodologies to support further investigation and development of these promising natural compounds.
A Comparative Analysis of the Cytotoxic Effects of Brazilin and Doxorubicin on Cancer Cells
In the landscape of oncological research, the quest for effective and less toxic chemotherapeutic agents is perpetual. This guide provides a detailed comparison of the cytotoxic properties of brazilin (B1667509), a natural compound isolated from the heartwood of Caesalpinia sappan L., and doxorubicin (B1662922), a widely used anthracycline antibiotic in cancer chemotherapy. This analysis is intended for researchers, scientists, and professionals in drug development, offering a juxtaposition of their efficacy, mechanisms of action, and the experimental evidence supporting these findings.
Introduction to the Compounds
Brazilin is a natural homoisoflavonoid that has garnered significant interest for its various biological activities, including anti-inflammatory, antioxidant, and, notably, anticancer properties.[1] Emerging research highlights its potential to induce apoptosis and inhibit proliferation across a range of cancer cell lines.[1][2]
Doxorubicin (DOX) is a cornerstone of chemotherapy regimens for numerous cancers, including breast, lung, and bladder cancers, as well as leukemias and lymphomas.[3][4] Its primary mechanism involves DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and subsequent cell death.[5][6] However, its clinical utility is often hampered by significant side effects, most notably cardiotoxicity.[7]
Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for brazilin and doxorubicin across various cancer cell lines as reported in several studies.
Table 1: IC50 Values of Brazilin on Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| 4T1 | Breast Cancer | 3.7 | [2] |
| MCF-7/HER2 | HER2-Overexpressing Breast Cancer | 54 ± 3.7 | [8][9] |
| MCF-7/Mock | Breast Cancer | 44 ± 2.4 | [8] |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~20 (viability reduction) | [10] |
| A549 | Non-Small Cell Lung Carcinoma | 43 µg/mL | [11][12][13] |
| SW480 | Colorectal Cancer | Dose- and time-dependent cytotoxicity | [14][15] |
| U87 | Glioblastoma | Dose-dependent inhibition of viability | [16] |
Table 2: IC50 Values of Doxorubicin on Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| MCF-7/HER2 | HER2-Overexpressing Breast Cancer | 3 | [8] |
| MCF-7/Mock | Breast Cancer | 3 | [8] |
| MCF-7 | Breast Cancer | 2.50 | [3] |
| MCF-7 | Breast Cancer | 8.306 | [17] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 6.602 | [17] |
| T47D | Breast Cancer | 0.403 | |
| AMJ13 | Breast Cancer | 223.6 µg/mL | [4][18] |
| BFTC-905 | Bladder Cancer | 2.26 ± 0.29 | [3] |
| HeLa | Cervical Cancer | 2.92 ± 0.57 | [3] |
| M21 | Skin Melanoma | 2.77 ± 0.20 | [3] |
| UMUC-3 | Bladder Cancer | 5.15 ± 1.17 | [3] |
| HepG2 | Hepatocellular Carcinoma | 12.18 ± 1.89 | [3] |
| TCCSUP | Bladder Cancer | 12.55 ± 1.47 | [3] |
| A549, Huh7, VMCUB-1 | Lung, Liver, Bladder Cancer | > 20 | [3] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as incubation time and assay methodology.
Mechanisms of Action and Signaling Pathways
Both brazilin and doxorubicin exert their cytotoxic effects primarily through the induction of apoptosis, albeit via different signaling cascades.
Brazilin's Apoptotic Pathway
Brazilin has been shown to induce apoptosis through multiple pathways. In SW480 human colon cancer cells, brazilin's cytotoxic effects are mediated by the downregulation of mTOR phosphorylation and heme oxygenase-1 (HO-1) expression.[14][15] This leads to the activation of the intrinsic apoptotic pathway, characterized by changes in the Bcl-2/Bax ratio and the subsequent cleavage of caspase-9 and caspase-3.[14][15] In A549 lung cancer cells, brazilin induces intrinsic apoptosis by increasing the expression of p53, which in turn activates caspase-9 and caspase-3.[11][12][19]
Caption: Brazilin-induced apoptotic signaling pathways.
Doxorubicin's Apoptotic Pathway
Doxorubicin's cytotoxic mechanisms are multifaceted. Its primary mode of action is the inhibition of topoisomerase II, leading to DNA double-strand breaks.[5][6] This DNA damage activates the DNA damage response (DDR) pathway, often involving the upregulation of p53.[5][20] p53 can then trigger both intrinsic and extrinsic apoptotic pathways.[7][20] The intrinsic pathway involves the release of cytochrome c from mitochondria and subsequent activation of caspase-9 and caspase-3.[20][21] The extrinsic pathway can be activated through the upregulation of Fas/FasL.[7] Additionally, doxorubicin can generate reactive oxygen species (ROS), causing oxidative stress that contributes to its cytotoxic effects.[5]
Caption: Doxorubicin-induced apoptotic signaling pathways.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of compounds like brazilin and doxorubicin.
MTT Assay for Cell Viability
This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry, providing an estimate of cell viability.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 3x10^5 to 5x10^5 cells/well and incubate for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: Treat the cells with various concentrations of brazilin or doxorubicin and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.[4][11]
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of brazilin or doxorubicin for 24 hours.[11]
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) are quantified based on their fluorescence.[11]
Caption: General experimental workflow for cytotoxicity comparison.
Conclusion
This comparative guide illustrates that both brazilin and doxorubicin are potent cytotoxic agents against a variety of cancer cell lines. Doxorubicin generally exhibits lower IC50 values, indicating higher potency. However, its broad cytotoxic mechanism, including the generation of ROS and induction of DNA damage, is also associated with significant toxicity to healthy cells.
Brazilin, while in some cases requiring higher concentrations to achieve similar cytotoxic effects, demonstrates a more targeted mechanism of action, primarily through the modulation of specific signaling pathways like mTOR/HO-1 and p53. Furthermore, studies have shown that brazilin can act synergistically with doxorubicin, potentially allowing for lower, less toxic doses of the conventional chemotherapeutic while enhancing its efficacy and even inhibiting cancer cell migration.[8][9]
For researchers and drug development professionals, brazilin represents a promising candidate for further investigation, both as a standalone anticancer agent and as an adjunct in combination therapies. Its distinct mechanism of action may offer a pathway to overcome some of the limitations and toxicities associated with traditional chemotherapeutics like doxorubicin. Future in vivo studies are warranted to fully elucidate the therapeutic potential of brazilin in a clinical setting.
References
- 1. Article review: Brazilin as potential anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Article review: Brazilin as potential anticancer agent [frontiersin.org]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. advetresearch.com [advetresearch.com]
- 5. ashpublications.org [ashpublications.org]
- 6. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulated cell death pathways in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Cytotoxic and Antimigratory Activity of Brazilin-Doxorubicin on MCF-7/HER2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Cytotoxic and Antimigratory Activity of Brazilin-Doxorubicin on MCF-7/HER2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Brazilin Isolated from Caesalpina Sappan Wood Induces Intrinsic Apoptosis on A549 Cancer Cell Line by Increasing p53, caspase-9, and caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Brazilin Isolated from Caesalpina Sappan Wood Induces Intrinsic Apoptosis on A549 Cancer Cell Line by Increasing p53, caspase-9, and caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journal.waocp.org [journal.waocp.org]
- 14. Frontiers | Brazilin From Caesalpinia sappan L. Induced Apoptosis via mTOR and HO-1 Pathway in SW480 Human Colon Cancer Cells [frontiersin.org]
- 15. frontiersin.org [frontiersin.org]
- 16. Brazilin Inhibits Growth and Induces Apoptosis in Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijpsonline.com [ijpsonline.com]
- 18. Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation: in Vitro Study | Journal of Advanced Veterinary Research [advetresearch.com]
- 19. Brazilin Isolated from Caesalpina Sappan Wood Induces Intrinsic Apoptosis on A549 Cancer Cell Line by Increasing p53, caspase-9, and caspase-3 [journal.waocp.org]
- 20. Differences in Doxorubicin-Induced Apoptotic Signaling in Adult and Immature Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Doxorubicin Induces Apoptosis by Activation of Caspase-3 in Cultured Cardiomyocytes In Vitro and Rat Cardiac Ventricles In Vivo [jstage.jst.go.jp]
Brazilin: A Potent and Selective Enzyme Inhibitor for Therapeutic Development
For Immediate Release: Researchers and drug development professionals now have access to a comprehensive guide on the enzymatic inhibitory properties of brazilin (B1667509), a natural compound found in the heartwood of Caesalpinia sappan L. This guide provides a detailed comparison of brazilin's efficacy against several key enzymatic targets, alongside data for other known inhibitors, offering a valuable resource for the evaluation of its therapeutic potential.
Brazilin has demonstrated significant inhibitory activity against a range of enzymes implicated in various diseases, including cancer, inflammation, and metabolic disorders. This publication summarizes the available quantitative data, outlines detailed experimental protocols for key assays, and visualizes the associated signaling pathways to provide a clear and objective assessment of brazilin as a selective enzyme inhibitor.
Comparative Analysis of Brazilin's Inhibitory Activity
The inhibitory potency of brazilin has been evaluated against several key enzymes. The following tables provide a comparative summary of its activity, benchmarked against other known inhibitors.
Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9)
PCSK9 is a key regulator of cholesterol metabolism, and its inhibition is a validated strategy for lowering low-density lipoprotein (LDL) cholesterol.
| Inhibitor | Target | IC50 |
| Brazilin | PCSK9-LDLR Interaction | 2.19 µM [1][2][3] |
| Evolocumab | PCSK9 | Reduces LDL by ~60% |
| Alirocumab | PCSK9 | Reduces LDL by ~54.7% |
Janus Kinase 2 (JAK2)
JAK2 is a non-receptor tyrosine kinase that plays a critical role in cytokine signaling pathways involved in inflammation and myeloproliferative neoplasms.
| Inhibitor | Target | Binding Energy (kcal/mol) / IC50 |
| Brazilin | JAK2 (in silico) | -8.37 |
| Ruxolitinib | JAK1 / JAK2 | 3.3 nM / 2.8 nM |
Matrix Metalloproteinases (MMPs)
MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix, playing a crucial role in cancer cell invasion and metastasis. Brazilin has been shown to decrease the secretion of MMP-2 and MMP-9 in a dose-dependent manner in MDA-MB-231 breast cancer cells. While direct enzymatic IC50 values for brazilin are not available, its effect on cell invasion is significant. The IC50 for the cytotoxicity of brazilin in MDA-MB-231 cells is 49.92 µM[4].
| Inhibitor | Target(s) | IC50 |
| Brazilin | MMP-2 & MMP-9 Secretion | Dose-dependent decrease [4] |
| ARP100 (Selective MMP-2 inhibitor) | MMP-2 | 12 nM[5] |
| AG-L-66085 (Selective MMP-9 inhibitor) | MMP-9 | 5 nM[5] |
| BR351 | MMP-2, MMP-9 | 4 nM, 11 nM[6] |
Cyclooxygenase-2 (COX-2) / Prostaglandin-endoperoxide synthase 2 (PTGS2)
COX-2 is an enzyme responsible for the production of pro-inflammatory prostaglandins. Selective COX-2 inhibitors are a major class of anti-inflammatory drugs.
| Inhibitor | Target | IC50 |
| Celecoxib | COX-2 | 6.8 µM[7] |
| Etoricoxib | COX-2 | 1.1 µM |
| Diclofenac | COX-1 / COX-2 | 0.076 µM / 0.026 µM[7] |
Note: Direct IC50 value for Brazilin against PTGS2 is not currently available.
Histone Deacetylases (HDACs)
HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are important targets in cancer therapy. Brazilin has been shown to significantly inhibit the activity of HDACs, specifically suppressing the expression of HDAC1 and HDAC2[8].
| Inhibitor | Target(s) | IC50 |
| Brazilin | HDACs (HDAC1 & HDAC2) | Inhibits activity and expression [8] |
| Vorinostat (SAHA) | Pan-HDAC | ~0.63 µM[9] |
| Compound 19 | HDAC1, HDAC6 | Low µM range[10] |
| Nafamostat | HDACs | 0.07 µM (cell-based assay)[7] |
Protein Kinase C (PKC) and Insulin (B600854) Receptor Serine Kinase
Brazilin has been found to inhibit both Protein Kinase C (PKC) and insulin receptor serine kinase, suggesting its potential in modulating insulin signaling pathways[11][12].
Experimental Protocols
In Vitro PCSK9-LDLR Binding Assay
This assay quantifies the ability of brazilin to inhibit the binding of PCSK9 to the Low-Density Lipoprotein Receptor (LDLR).
Principle: A 96-well plate is coated with the LDLR ectodomain. Recombinant human PCSK9 protein is then added to the wells in the presence or absence of brazilin. The amount of PCSK9 that binds to the LDLR is detected using a labeled secondary antibody, and the signal is measured. A decrease in signal in the presence of brazilin indicates inhibition of the PCSK9-LDLR interaction.
Protocol Outline:
-
Coat a 96-well plate with recombinant LDLR ectodomain and incubate overnight.
-
Wash the plate to remove unbound LDLR.
-
Block the plate to prevent non-specific binding.
-
Add serial dilutions of brazilin to the wells.
-
Add recombinant human PCSK9 protein to the wells and incubate.
-
Wash the plate to remove unbound PCSK9.
-
Add a labeled anti-PCSK9 antibody and incubate.
-
Wash the plate to remove unbound secondary antibody.
-
Add a suitable substrate and measure the signal using a plate reader.
-
Calculate the IC50 value of brazilin from the dose-response curve.
In Vitro Protein Kinase C (PKC) Inhibition Assay
This assay measures the ability of brazilin to inhibit the catalytic activity of PKC.
Principle: A specific PKC substrate peptide is incubated with active PKC enzyme and ATP in the presence or absence of brazilin. The amount of phosphorylated substrate is then quantified. A reduction in substrate phosphorylation in the presence of brazilin indicates PKC inhibition.
Protocol Outline:
-
Prepare a reaction mixture containing buffer, active PKC enzyme, and a specific substrate peptide.
-
Add serial dilutions of brazilin to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at a controlled temperature for a specific time.
-
Stop the reaction.
-
Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., radioactivity, fluorescence, or colorimetry).
-
Determine the IC50 value of brazilin from the dose-response curve.
In Vitro Insulin Receptor Serine Kinase Inhibition Assay
This assay determines the inhibitory effect of brazilin on the serine kinase activity of the insulin receptor.
Principle: The insulin receptor, which has intrinsic tyrosine kinase activity and can be phosphorylated on serine residues by other kinases, is used as the substrate. The assay measures the incorporation of phosphate (B84403) onto serine residues of the insulin receptor in the presence or absence of brazilin.
Protocol Outline:
-
Prepare a reaction mixture containing purified insulin receptor, a serine kinase source, and buffer.
-
Add serial dilutions of brazilin to the reaction mixture.
-
Initiate the kinase reaction by adding radiolabeled ATP (e.g., [γ-³²P]ATP).
-
Incubate the reaction at a controlled temperature for a specific time.
-
Stop the reaction and separate the proteins by SDS-PAGE.
-
Visualize the phosphorylated insulin receptor by autoradiography.
-
Quantify the level of serine phosphorylation to determine the inhibitory effect of brazilin.
Signaling Pathways and Experimental Workflows
Brazilin's Impact on the NF-κB Signaling Pathway
Brazilin has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation. This inhibition is thought to be mediated, at least in part, by its effects on upstream kinases.
Caption: Brazilin inhibits the NF-κB pathway by targeting the IKK complex.
Brazilin Activates the STING Signaling Pathway
Recent studies have shown that brazilin can activate the STING (Stimulator of Interferon Genes) pathway, which is involved in the innate immune response to cytosolic DNA and has implications for cancer immunotherapy.
References
- 1. Brazilin from Caesalpinia sappan L. as a Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) Inhibitor: Pharmacophore-Based Virtual Screening, In Silico Molecular Docking, and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholar.ui.ac.id [scholar.ui.ac.id]
- 3. Brazilin from Caesalpinia sappan L. as a Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) Inhibitor: Pharmacophore-Based Virtual Screening, In Silico Molecular Docking, and In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of MMP-2 and MMP-9 decreases cellular migration, and angiogenesis in in vitro models of retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Brazilin induces apoptosis and G2/M arrest via inactivation of histone deacetylase in multiple myeloma U266 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Histone Deacetylase (HDAC) Inhibitors as a Novel Therapeutic Option Against Fibrotic and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Brazilin inhibits activities of protein kinase C and insulin receptor serine kinase in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pure.kaist.ac.kr [pure.kaist.ac.kr]
Safety Operating Guide
Proper Disposal of Brazilein: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of Brazilein, a natural dye and biological stain. Adherence to these protocols is essential to mitigate potential hazards and prevent environmental contamination.
Note: The chemical "Brazilane" appears to be a misspelling of "Brazilein." This guide pertains to the proper disposal of Brazilein.
Hazard Profile and Safety Precautions
Before handling Brazilein, it is crucial to understand its potential hazards. While specific toxicity data for Brazilein is limited, information for the closely related compound, Brazilin, indicates that it is an irritant.[1][2] The hazard classifications for Brazilin are:
Given its irritant nature and observed cytotoxic effects in various cancer cell lines, Brazilein should be handled as a hazardous chemical.[1][3]
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling Brazilein waste, including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A laboratory coat
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.[4]
Quantitative Data for Brazilein and Brazilin
The following table summarizes key quantitative data to inform safe handling and disposal decisions.
| Property | Value | Source |
| Brazilin Toxicity | ||
| Oral TDLO (Mouse) | 10 mg/kg | [1][2] |
| Intraperitoneal LD50 (Mouse) | 1,500 mg/kg | [1][2] |
| Brazilein Solubility | ||
| DMSO | ~11 mg/mL | [3][5] |
| Dimethyl formamide | ~11 mg/mL | [3][5] |
| Ethanol (B145695) | Slightly soluble | [3][5] |
| PBS (pH 7.2) | ~0.16 mg/mL | [3][5] |
Step-by-Step Disposal Protocol for Brazilein Waste
This protocol outlines the necessary steps for the safe disposal of all forms of Brazilein waste, including the pure compound, contaminated materials, and empty containers.
Experimental Protocol: Brazilein Waste Segregation and Collection
1. Waste Identification and Segregation:
-
All materials contaminated with Brazilein, including unused product, solutions, and labware (e.g., pipette tips, vials, filter paper), must be treated as hazardous chemical waste.[1][4]
-
Do not mix Brazilein waste with other chemical waste streams unless compatibility has been confirmed to prevent dangerous reactions.[4][6] Brazilein is known to be incompatible with strong oxidizing agents.[1]
2. Waste Container Selection:
-
Solid Waste: Use a dedicated, leak-proof, and chemically compatible container, such as a high-density polyethylene (B3416737) (HDPE) container with a secure screw-top lid.[1]
-
Liquid Waste: Use a compatible, shatter-resistant container.[1]
-
Ensure all containers are in good condition, free from cracks or external residues.[1]
3. Waste Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[1][6]
-
Identify the contents as "Brazilein Waste" and list all other chemical constituents, including solvents, with their approximate percentages.[1][4]
-
Include the date when the first waste was added to the container.[1]
4. Waste Storage:
-
Store the sealed waste container in a designated and properly marked satellite accumulation area within the laboratory.[1][7]
-
Keep the container closed at all times, except when adding waste.[1]
-
Do not store incompatible chemicals in close proximity.[1]
Disposal of Empty Containers
Empty containers that previously held Brazilein must be decontaminated before disposal.[1][4]
1. Decontamination:
-
Triple-rinse the empty container with a suitable solvent (e.g., ethanol or water, depending on the formulation of the Brazilein product used).[1][4]
2. Rinsate Collection:
-
Collect the rinsate from all three rinses and manage it as hazardous liquid waste, adding it to your designated Brazilein liquid waste container.[1][4]
3. Container Disposal:
-
Once decontaminated, deface or remove the original product label.[1][4]
-
Dispose of the container according to your institution's guidelines for non-hazardous laboratory glass or plastic.[1]
Handling Brazilein Spills
In the event of a spill, follow these procedures:
1. Small Spills:
-
Containment: Contain the spill to prevent it from spreading.[1]
-
Absorption: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[1]
-
Collection: Carefully scoop the absorbed material into a designated hazardous waste container.[1]
-
Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.[1]
2. Significant Spills:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department for guidance on cleanup and disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Brazilein.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Comprehensive Safety and Handling Guide for Brazilin
Disclaimer: Initial searches for a chemical compound specifically named "Brazilane" did not yield a definitive result with established safety protocols. The following guide is based on the known chemical compound Brazilin , a natural red dye and laboratory reagent. It is crucial to always consult the specific Safety Data Sheet (SDS) for any chemical you are working with.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of Brazilin. The following procedural steps are designed to ensure safe operational use and disposal.
Personal Protective Equipment (PPE)
When handling Brazilin, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Specific Equipment | Rationale |
| Eye Protection | Safety glasses with side shields or goggles | Protects against splashes and airborne particles.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact and potential irritation or allergic reactions.[1][3] |
| Body Protection | Laboratory coat | Protects against spills and contamination of personal clothing.[1][4] |
| Respiratory | Use in a well-ventilated area or with a fume hood | Minimizes inhalation of dust or aerosols, which may cause respiratory irritation.[1][2] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical for the safe handling of Brazilin in a laboratory setting.
-
Preparation:
-
Ensure a designated workspace is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Locate the nearest eyewash station and safety shower before beginning work.
-
Confirm that the ventilation system or fume hood is functioning correctly.
-
-
Handling:
-
Wear all required PPE as specified in the table above.
-
Avoid direct contact with the skin, eyes, and clothing.[5]
-
Weigh and handle the solid form of Brazilin in a manner that minimizes dust generation.
-
When creating solutions, slowly add the solid to the solvent to avoid splashing.
-
Clearly label all containers with the chemical name and any known hazards.
-
-
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.[1]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
-
Disposal Plan
Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
All disposable materials that have come into contact with Brazilin, such as gloves, weighing paper, and contaminated wipes, should be collected in a designated, sealed waste container.
-
Unused Brazilin and solutions should be collected in a separate, clearly labeled hazardous waste container.
-
-
Waste Segregation:
-
Do not mix Brazilin waste with other incompatible chemical waste streams.
-
-
Disposal Procedure:
-
All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Hazard and Precautionary Data for Brazilin
The following table summarizes the key hazard and precautionary statements for Brazilin based on available Safety Data Sheets.
| Hazard Category | Hazard Statements | Precautionary Statements |
| Skin Irritation (Category 2) | H315: Causes skin irritation.[2] | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention.[1] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation.[2] | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation.[2] | P261: Avoid breathing dust/fumes/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER/doctor if you feel unwell. |
Workflow for Safe Handling of Brazilin
Caption: Logical workflow for the safe handling of Brazilin, from preparation to disposal, including emergency protocols.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
